1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Description
BenchChem offers high-quality 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-2-oxoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCCKYFFMSHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406782 | |
| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67735-60-8 | |
| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a versatile heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural framework, featuring a quinolone core with a reactive aldehyde group, positions it as a crucial intermediate for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the fundamental properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, including its synthesis, physicochemical characteristics, and chemical reactivity. Furthermore, it delves into its applications, particularly as a scaffold in the development of novel therapeutic agents.
Introduction
The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents and a growing number of compounds with anticancer, anti-HIV, and antimalarial properties. The introduction of a methyl group at the N-1 position and a formyl group at the C-3 position of the 2-oxo-quinoline ring system endows 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with specific reactivity and potential for biological activity. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this important building block.
Synthesis and Characterization
The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is typically achieved through a two-step process, commencing with the formylation of an appropriate N-arylacetamide, followed by N-methylation.
Synthesis of the Precursor: 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
The precursor, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is commonly synthesized from N-arylacetamides through a Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic chloroiminium salt then facilitates the cyclization and formylation of the N-arylacetamide to yield the 2-chloro-3-formylquinoline intermediate. Subsequent hydrolysis of the 2-chloro derivative affords 2-oxo-1,2-dihydroquinoline-3-carbaldehyde[1].
Experimental Protocol: Vilsmeier-Haack Cyclization of N-Arylacetamide
-
To a stirred solution of the appropriate N-arylacetamide in DMF at 0-5°C, add POCl₃ dropwise.
-
After the addition is complete, heat the reaction mixture to 90°C.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the 2-chloro-3-formylquinoline product.
-
Filter the precipitate, wash with water, and dry.
-
Hydrolyze the 2-chloro-3-formylquinoline by refluxing in concentrated hydrochloric acid to obtain 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Caption: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde.
N-Methylation to Yield 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
The final step involves the N-methylation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This is typically achieved by treating the precursor with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an appropriate solvent like dimethylformamide (DMF)[2].
Experimental Protocol: N-Methylation [2]
-
Suspend 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in DMF and cool in an ice bath.
-
Add sodium hydride portionwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and then heat to 60°C for 1 hour.
-
Recool the mixture in an ice bath and add methyl iodide.
-
Stir the reaction mixture at ambient temperature for 16 hours.
-
Pour the mixture into water and extract with an organic solvent (e.g., methylene chloride).
-
Wash the combined organic extracts with water, dry over an anhydrous salt, and evaporate the solvent.
-
Purify the residue, for instance by trituration with diethyl ether, to yield 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as a pale yellow solid. A yield of 74% has been reported for this procedure[2].
Caption: N-Methylation of the quinolone precursor.
Physicochemical and Spectroscopic Properties
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a solid substance, appearing as a white or light yellow crystalline solid[3]. It exhibits solubility in some organic solvents such as ethanol, diethyl ether, and dichloromethane[3].
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [3] |
| Molar Mass | 187.19 g/mol | [3] |
| Melting Point | 215 °C | [3] |
| Boiling Point (Predicted) | 326.6 ± 41.0 °C | [3] |
| Density (Predicted) | 1.321 g/cm³ | [3] |
| Appearance | White to light yellow crystalline solid | [3] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the aldehydic proton (typically downfield, around 10 ppm), a singlet for the N-methyl group (around 3.5-4.0 ppm), and a singlet for the vinyl proton at the C-4 position. For the closely related 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, the aldehydic proton appears at 10.22 ppm and the N-H proton at 12.15 ppm in DMSO-d₆.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the quinolone ring (around 160-170 ppm), the aldehydic carbonyl carbon (around 190-200 ppm), aromatic and vinyl carbons (in the 110-150 ppm range), and the N-methyl carbon (around 30-40 ppm)[4][5].
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the quinolone ring (around 1650-1670 cm⁻¹) and a distinct C=O stretching band for the aldehyde group (around 1680-1700 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present[6][7].
-
Mass Spectrometry: Under mass spectrometry, the molecule is expected to show a prominent molecular ion peak. Common fragmentation patterns for quinolones involve the loss of CO, H₂O, and fragmentation of substituents on the quinoline ring[2][8].
Chemical Reactivity
The chemical reactivity of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is primarily dictated by the aldehyde group and the quinolone ring system.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for various transformations:
-
Condensation Reactions: It readily undergoes condensation reactions with a variety of nucleophiles. For instance, it can react with active methylene compounds in Knoevenagel condensations, and with amines and hydrazines to form Schiff bases and hydrazones, respectively[1][9]. These derivatives are often key intermediates in the synthesis of more complex heterocyclic systems and have been explored for their biological activities[10].
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.
Caption: Key reactions of the aldehyde group.
Reactions of the Quinolone Ring
The quinolone ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions. The positions of substitution will be directed by the existing substituents.
Applications in Drug Discovery and Materials Science
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a valuable building block in the development of new pharmaceuticals and functional materials[8].
Medicinal Chemistry
The 2-oxo-quinoline scaffold is a key component of many biologically active molecules. Derivatives of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been investigated for a range of therapeutic applications:
-
Anticancer Agents: The quinoline core is present in several approved and investigational anticancer drugs[11]. Derivatives of 2-oxo-quinolines, such as those containing α-aminophosphonates, have shown promising antitumor activity[12].
-
Antimicrobial Agents: The quinolone family is renowned for its antibacterial properties[13]. While the classic fluoroquinolones have a different substitution pattern, the inherent bioactivity of the quinolone nucleus makes it an attractive starting point for the development of new antimicrobial agents[8].
-
Enzyme Inhibitors and Receptor Modulators: The versatile chemistry of this compound allows for the synthesis of libraries of derivatives that can be screened for their ability to interact with various biological targets, including enzymes and receptors[8].
Materials Science
The quinoline ring system also possesses interesting photophysical properties. As such, derivatives of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are utilized in the creation of fluorescent probes for biological imaging and in the development of advanced materials with specific optical and electronic properties[8].
Conclusion
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a synthetically accessible and highly versatile chemical intermediate. Its well-defined reactivity, particularly at the aldehyde position, provides a gateway to a vast chemical space of novel quinolone derivatives. The established importance of the quinolone scaffold in medicinal chemistry underscores the potential of this compound as a key building block for the discovery of new therapeutic agents. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to be a valuable resource for researchers in both academic and industrial settings.
References
- PrepChem. (n.d.). Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde.
- Chem-Impex. (n.d.). 1-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde.
- Preprints.org. (2025, January 26). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
- National Institutes of Health. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery.
- Gibson, J. A., Kynaston, W., & Lindsey, A. S. (1955). The Infrared Spectra of Some Pyridones and Quinolones and Their Behaviour in the Kolbe-Schmitt Reaction. Journal of the Chemical Society (Resumed), 4340-4344.
- ChemBK. (2024, April 9). 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
- Taylor & Francis Online. (2011, December 14). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
- PubMed. (2024, June 17).
- Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2003).
- International Journal of Chemistry Studies. (2018). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. 2(4), 01-04.
- DUT Open Scholar. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- National Center for Biotechnology Information. (2020).
-
MDPI. (2021). [2][8]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines.
- Royal Society of Chemistry. (2018).
- YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy.
- BenchChem. (n.d.).
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- MDPI. (2005).
- ResearchGate. (2006). Infrared spectra and the structure of drugs of the fluoroquinolone group.
- National Institutes of Health. (n.d.).
- Asian Journal of Advanced Basic Sciences. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin.
- Fiveable. (n.d.). Carbonyl Condensation Reactions | Organic Chemistry Class Notes.
- PubMed Central. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.
- PubMed. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery.
- MDPI. (2020).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.).
Sources
- 1. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. youtube.com [youtube.com]
- 6. The infrared spectra of some pyridones and quinolones and their behaviour in the Kolbe–Schmitt reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. chemistryjournal.in [chemistryjournal.in]
- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has shown that the true value of a chemical intermediate lies not just in its structure, but in its potential. 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a prime example of such a molecule. It is more than a mere building block; it is a versatile scaffold, a key that unlocks a diverse array of complex molecular architectures with significant potential in medicinal chemistry and materials science. This guide is crafted to provide a comprehensive and practical understanding of this compound, moving beyond a simple recitation of facts to delve into the causality behind its synthesis and reactivity. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references, empowering researchers to confidently and creatively utilize this potent intermediate in their own endeavors.
Introduction to a Versatile Scaffold
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, with the chemical formula C₁₁H₉NO₂, is a pale yellow to brown crystalline solid.[1][2] Its molecular structure, featuring a quinolone core functionalized with a reactive aldehyde group, makes it a highly valuable intermediate in organic synthesis.[3] The strategic placement of the formyl group at the 3-position, adjacent to the N-methylated lactam, imparts a unique electronic and steric environment that dictates its reactivity and makes it a focal point for molecular elaboration. This compound serves as a crucial precursor in the synthesis of a wide range of bioactive molecules, including potential therapeutic agents for neurological disorders and novel fluorescent probes for biological imaging.[3][4] Its utility also extends to materials science, where it contributes to the development of advanced materials with tailored optical and electronic properties.[3]
| Property | Value | Source(s) |
| CAS Number | 67735-60-8 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂ | [1][5] |
| Molecular Weight | 187.19 g/mol | [1] |
| Appearance | Pale yellow to brown solid | [1][2] |
| Melting Point | 215 °C | [1] |
| Boiling Point (Predicted) | 326.6 ± 41.0 °C | [1] |
| Density (Predicted) | 1.321 g/cm³ | [1] |
Synthesis Strategies: Building the Core Structure
The synthesis of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be approached through two primary routes: direct methylation of the corresponding N-unsubstituted precursor or a multi-step sequence involving a Vilsmeier-Haack reaction.
N-Methylation of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
This is a direct and efficient method for the synthesis of the title compound, starting from the readily available 1,2-dihydro-2-oxoquinoline-3-carbaldehyde. The choice of a strong base is critical to deprotonate the relatively acidic N-H of the quinolone ring, forming a nucleophilic anion that readily reacts with a methylating agent.
-
Deprotonation: To a stirred suspension of 1,2-dihydro-2-oxoquinoline-3-carbaldehyde (1.0 g) in anhydrous dimethylformamide (DMF, 10 mL), cooled in an ice bath, add sodium hydride (NaH, 55% dispersion in oil; 0.268 g) portion-wise.
-
Insight: The use of a strong, non-nucleophilic base like NaH is crucial to prevent side reactions with the aldehyde functionality. DMF is an excellent polar aprotic solvent for this reaction, dissolving the reactants and intermediates.
-
-
Warming and Heating: Allow the reaction mixture to warm to ambient temperature and then heat to 60 °C for 1 hour to ensure complete deprotonation.
-
Methylation: Recool the mixture in an ice bath and add methyl iodide (CH₃I, 0.41 mL).
-
Insight: Methyl iodide is a highly reactive methylating agent. The reaction is performed at a low temperature to control its exothermicity.
-
-
Reaction Completion: Add an additional 50 mL of DMF and stir the mixture at ambient temperature for 16 hours.
-
Work-up and Isolation: Pour the reaction mixture into water (50 mL) and extract with methylene chloride (3 x 50 mL). The combined organic extracts are washed with water (50 mL) and evaporated under reduced pressure.
-
Purification: Triturate the residue with diethyl ether to yield 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde as a pale yellow solid (0.81 g, 74% yield).
Caption: N-Methylation Synthesis Workflow.
Vilsmeier-Haack Approach: A Multi-step Synthesis
The Vilsmeier-Haack reaction provides an alternative route, particularly useful for creating substituted quinoline-3-carbaldehydes from N-arylacetamides.[6][7] This method involves the formation of a 2-chloro-3-formylquinoline intermediate, which is then converted to the desired 2-oxo derivative.
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) reacts with DMF to form the electrophilic Vilsmeier reagent (a chloroiminium salt).
-
Cyclization and Formylation: The Vilsmeier reagent reacts with an N-arylacetamide to induce cyclization and formylation, yielding a 2-chloro-3-formylquinoline.
-
Hydrolysis: The 2-chloro group is hydrolyzed to a 2-oxo group under acidic conditions.
-
N-Methylation: The resulting 2-oxo-1,2-dihydroquinoline-3-carbaldehyde is then N-methylated as described in the previous section.
Caption: Vilsmeier-Haack Synthesis Workflow.
Structural Elucidation: Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group around 3.7-3.9 ppm. The aldehydic proton should appear as a singlet at a downfield chemical shift, typically in the range of 10.0-10.5 ppm. The aromatic protons of the quinoline ring will exhibit a complex splitting pattern in the aromatic region (7.0-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will be characterized by a carbonyl signal for the aldehyde around 185-195 ppm and the lactam carbonyl at approximately 160-165 ppm. The N-methyl carbon should resonate around 30-35 ppm. The remaining aromatic and vinylic carbons will appear in the 110-150 ppm range.
-
IR Spectroscopy: The infrared spectrum will prominently feature a strong carbonyl stretching band for the aldehyde group around 1670-1690 cm⁻¹ and another strong carbonyl stretch for the lactam at approximately 1640-1660 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight of 187.19 g/mol .
Chemical Reactivity: A Hub for Molecular Diversity
The reactivity of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is dominated by its aldehyde functionality, which serves as an electrophilic center for a variety of nucleophilic additions and condensation reactions.
Reactions at the Aldehyde Group
-
Condensation Reactions: The aldehyde readily undergoes condensation with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.[8] This reactivity is fundamental to its use in synthesizing various heterocyclic systems and bioactive molecules. For instance, condensation with thiosemicarbazides is a common strategy to produce ligands for metal complexes with potential anticancer properties.[9]
-
Knoevenagel Condensation: The aldehyde is an excellent substrate for the Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[10][11] This reaction leads to the formation of α,β-unsaturated systems, which are themselves versatile intermediates.
-
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene with high regioselectivity.[12][13] The reaction with a phosphorus ylide allows for the introduction of a variety of substituted vinyl groups at the 3-position of the quinoline core.
-
Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds are expected to add to the aldehyde to form secondary alcohols after an acidic workup. This provides a route to introduce a wide range of alkyl, aryl, or vinyl substituents.
Caption: Key Reactions of the Aldehyde Group.
Applications in Drug Discovery and Materials Science
The true significance of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is realized in its application as a starting material for molecules with important biological and physical properties.
Medicinal Chemistry and Drug Development
The quinoline scaffold is a well-established privileged structure in medicinal chemistry, and this aldehyde serves as a key entry point for the synthesis of novel drug candidates.
-
Anticancer Agents: A significant body of research focuses on the synthesis of thiosemicarbazone derivatives of quinoline-3-carbaldehydes and their metal complexes, which have shown promising in vitro cytotoxicity against various cancer cell lines.[9] The ability of these compounds to circumvent cisplatin resistance is a particularly noteworthy area of investigation.
-
Antimicrobial Agents: The quinolone core is famously associated with antibacterial activity. Derivatives of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are being explored for the development of new antimicrobial agents to combat resistant bacterial strains.[4]
-
Neurological Disorders: This compound is highlighted as a key intermediate for pharmaceutical agents targeting neurological disorders, leveraging the ability of the quinoline scaffold to interact with biological targets in the central nervous system.[3][4]
Fluorescent Probes and Materials Science
The inherent fluorescence of the quinolone ring system, which can be modulated by substitution, makes this aldehyde an attractive precursor for the development of fluorescent probes.
-
Biological Imaging: By conjugating the aldehyde with other molecules, researchers can create fluorescent probes for visualizing specific cellular processes and biomolecules with high specificity.[3][4]
-
Advanced Materials: The unique electronic properties of the quinoline core allow for its incorporation into advanced materials with specific optical and electronic characteristics, with potential applications in organic electronics and sensor technology.[3]
Conclusion and Future Outlook
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a compound of significant strategic importance for researchers in both academic and industrial settings. Its straightforward synthesis and the versatile reactivity of its aldehyde group provide a robust platform for the creation of a vast chemical space. The demonstrated and potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents, underscore its value in addressing pressing healthcare challenges. Furthermore, its utility in the design of fluorescent probes and advanced materials opens up exciting avenues for innovation in diagnostics and technology. As our understanding of the biological and physical properties of quinoline derivatives continues to expand, the importance of key intermediates like 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is set to grow, making it a cornerstone for future discoveries.
References
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44(9), 1868-1875.
- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
-
PrepChem. (n.d.). Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Knoevenagel condensation. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Retrieved from [Link]
-
J&K Scientific. (n.d.). 1-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Retrieved from [Link]
- Hamama, W. S., Zoorob, H. H., & El-Shafiy, H. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6433-6463.
- Kulkarni, M. G., Desai, M. P., Birhade, D. R., Shaikh, Y. B., Dhatrak, A. N., & Gannimani, R. (2012). A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Beilstein Journal of Organic Chemistry, 8, 1725-1729.
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(6), 1-5.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Pawar, R., Dake, S. A., Shinde, S. V., & Vyawahare, S. K. (Eds.). (n.d.).
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
- Shi, W., Zhang, Y., & Ma, H. (2022). Metal–organic frameworks (MOFs) as fluorescence sensors: principles, development and prospects. CrystEngComm, 24(30), 5349-5363.
-
ResearchGate. (n.d.). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. Retrieved from [Link]
- Kim, Y., et al. (2013). Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3984-3987.
-
ResearchGate. (n.d.). Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Editorial: Emerging heterocycles as bioactive compounds. Retrieved from [Link]
- Li, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8569.
- Mondal, S., & Ghorai, P. K. (2021).
- Mohamed, E. A. (2023).
-
ResearchGate. (n.d.). Carbonyl olefination of N-substituted tetrahydroquinoline-6-carbaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some new bioactive heterocycles. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Sharma, S. D., & Kaur, S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4065-4075.
- Cichońska, M., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 26(11), 3195.
-
University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]
- Da Settimo, F., et al. (2017). Exploiting the 4 Phenylquinazoline Scaffold for the Development of High Affinity Fluorescent Probes for the Translocator Protein. Scientific Reports, 7(1), 1-13.
-
University of Illinois Springfield. (n.d.). Organometallic Compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Retrieved from [Link]
- Dolmella, A., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(8), 1868.
-
PubMed Central (PMC). (n.d.). Editorial: Emerging heterocycles as bioactive compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Wittig reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Metal–organic frameworks (MOFs) as fluorescence sensors: principles, development and prospects. Retrieved from [Link]
- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 365-376.
-
Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig reaction. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. PubChemLite - 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 6. chemijournal.com [chemijournal.com]
- 7. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. US10570121B2 - Substituted dihydroisoquinolinone compounds - Google Patents [patents.google.com]
- 11. RU2097379C1 - 3-carboxaldehyde derivatives of quinoline - Google Patents [patents.google.com]
- 12. d-nb.info [d-nb.info]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, identified by the CAS Number 67735-60-8 , is a pivotal heterocyclic building block in the realms of medicinal chemistry and materials science.[1] Its quinolone scaffold, featuring a reactive aldehyde moiety at the 3-position, provides a versatile platform for the synthesis of a diverse array of complex molecules. This guide offers an in-depth exploration of its synthesis, spectroscopic characterization, reactivity, and applications, providing researchers and drug development professionals with the critical knowledge to effectively utilize this compound in their scientific endeavors.
The inherent reactivity of the 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde core structure makes it a valuable intermediate in the development of novel therapeutic agents and advanced functional materials.[1] The strategic placement of the aldehyde group allows for a multitude of chemical transformations, leading to the generation of libraries of compounds with potential biological activities, including anticancer, antimicrobial, and antimalarial properties.[2][3] Furthermore, its unique photophysical properties have led to its use in the creation of fluorescent probes for biological imaging.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is presented in the table below.
| Property | Value |
| CAS Number | 67735-60-8 |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Appearance | Pale yellow to brown solid |
| Purity | Typically ≥95% |
Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
There are two primary and reliable synthetic routes to access 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: N-Methylation of 1,2-dihydro-2-oxoquinoline-3-carbaldehyde
This is a direct and efficient method for the synthesis of the title compound, starting from the readily available 1,2-dihydro-2-oxoquinoline-3-carbaldehyde. The reaction proceeds via the deprotonation of the nitrogen atom in the quinolone ring, followed by nucleophilic attack on an electrophilic methyl source, typically methyl iodide.
Experimental Protocol: [4]
-
Deprotonation: To a stirred suspension of 1,2-dihydro-2-oxoquinoline-3-carbaldehyde (1.0 g) in anhydrous dimethylformamide (DMF, 10 ml), cooled in an ice bath, add sodium hydride (55% w/w suspension in oil; 0.268 g) portion-wise.
-
Warming: Allow the reaction mixture to warm to ambient temperature and then heat to 60°C for 1 hour.
-
Methylation: Recool the mixture in an ice bath and add methyl iodide (0.41 ml).
-
Reaction Completion: Add an additional 50 ml of DMF and stir the mixture at ambient temperature for 16 hours.
-
Work-up: Pour the reaction mixture into water (50 ml) and extract with methylene chloride (3 x 50 ml).
-
Purification: Wash the combined organic extracts with water (50 ml) and evaporate the solvent under reduced pressure. Triturate the residue with diethyl ether to yield 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde as a pale yellow solid (0.81 g, 74% yield).
Causality of Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to efficiently deprotonate the relatively acidic N-H of the quinolone ring.
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base.
-
Ice Bath: The initial deprotonation is exothermic and controlling the temperature prevents potential side reactions.
-
Heating to 60°C: This step ensures complete deprotonation before the addition of the electrophile.
-
Trituration with Diethyl Ether: This is a simple and effective method for purifying the solid product by washing away soluble impurities.
Caption: N-Methylation of 1,2-dihydro-2-oxoquinoline-3-carbaldehyde.
Method 2: Vilsmeier-Haack Formylation Route
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] In the context of quinoline synthesis, it is employed to introduce a formyl group at the 3-position of a quinoline precursor. The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde via this route typically involves a multi-step process.
Reaction Pathway:
-
Vilsmeier-Haack Reaction: An appropriately substituted N-methylacetanilide is reacted with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and DMF) to yield a 2-chloro-3-formylquinoline derivative.
-
Hydrolysis: The resulting 2-chloroquinoline is then hydrolyzed under acidic or basic conditions to the corresponding 2-oxoquinoline.
Mechanism of the Vilsmeier-Haack Reaction:
The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent then undergoes an electrophilic aromatic substitution reaction with the electron-rich acetanilide derivative. Subsequent cyclization and elimination steps lead to the formation of the quinoline ring.
Caption: Vilsmeier-Haack synthesis pathway.
Spectroscopic Characterization
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the vinyl proton, and the N-methyl protons.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde-H | 9.5 - 10.5 | Singlet |
| H-4 (vinyl) | 8.0 - 8.5 | Singlet |
| Aromatic-H | 7.0 - 8.0 | Multiplets |
| N-CH₃ | 3.5 - 4.0 | Singlet |
Interpretation: The downfield shift of the aldehyde proton is characteristic of its electron-withdrawing nature. The singlet for the H-4 proton is due to the absence of adjacent protons. The aromatic protons will appear as a complex multiplet system, and the N-methyl protons will be a sharp singlet.
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (aldehyde) | 190 - 200 |
| C=O (quinolone) | 160 - 170 |
| C-4 | 140 - 150 |
| Aromatic-C | 115 - 140 |
| C-3 | 120 - 130 |
| N-CH₃ | 30 - 40 |
Interpretation: The carbonyl carbons of the aldehyde and the quinolone ring will be the most downfield signals. The chemical shifts of the aromatic carbons will be influenced by the substituents on the ring.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (aldehyde) | 1680 - 1700 |
| C=O (quinolone) | 1640 - 1660 |
| C=C (aromatic) | 1500 - 1600 |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
Interpretation: The two distinct carbonyl stretching frequencies are a key feature of the IR spectrum, confirming the presence of both the aldehyde and the quinolone carbonyl groups.
Mass Spectrometry (Expected)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 187.
Reactivity and Applications
The synthetic utility of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde stems primarily from the reactivity of its aldehyde functional group. This allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of various biologically active molecules and functional materials.
Formation of Schiff Bases and Derivatives
The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone for the synthesis of a diverse library of derivatives. For instance, reaction with thiosemicarbazides yields thiosemicarbazones, which are known to be excellent chelating agents for metal ions and have shown significant biological activities.[2]
Caption: Key reactions of the aldehyde group.
Applications in Drug Discovery
The 2-oxo-quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been investigated for a range of pharmacological activities.
-
Anticancer Activity: Copper(II) complexes of thiosemicarbazones derived from the related 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have demonstrated potent and selective anticancer activity against various human tumor cell lines.[3] The ability to chelate metal ions is believed to play a crucial role in their mechanism of action.
-
Antimicrobial and Antimalarial Properties: The quinoline core is present in many antimalarial drugs, and derivatives of this scaffold are continuously being explored for their antimicrobial and antimalarial potential.[3]
-
Enzyme Inhibitors and Receptor Modulators: The versatile chemistry of this compound allows for its use as a scaffold in the design of enzyme inhibitors and receptor modulators for various therapeutic targets.[3]
Applications in Materials Science
Beyond its pharmaceutical applications, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is also utilized in the field of materials science. Its unique chemical and photophysical properties make it a suitable building block for the development of:
-
Fluorescent Probes: The quinolone ring system can exhibit fluorescence, and modifications through the aldehyde group can be used to tune its photophysical properties for applications in biological imaging.[1]
-
Advanced Materials: The compound contributes to the development of materials with specific optical and electronic properties.[1]
Conclusion
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a highly versatile and valuable compound for researchers in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis, well-defined reactivity, and the diverse biological activities of its derivatives make it a key intermediate for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its properties, synthesis, and applications, serving as a foundational resource for its effective utilization in research and development.
References
-
PrepChem. Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. [Link]
-
International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. [Link]
-
International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
-
DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
-
MDPI. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. [Link]
-
ResearchGate. Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). [Link]
-
PubChem. 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. [Link]
-
MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 7. chemijournal.com [chemijournal.com]
- 8. 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | C11H9NO2 | CID 906097 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde molecular weight
An In-Depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a versatile heterocyclic compound with significant potential in pharmaceutical and materials science research. We will delve into its fundamental physicochemical properties, established synthetic routes with mechanistic insights, and its current and prospective applications, offering a valuable resource for researchers, scientists, and professionals in drug development.
Core Compound Identification and Properties
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, also known as 1-methyl-2-oxoquinoline-3-carbaldehyde, is a quinoline derivative characterized by a methyl group at the N1 position and a formyl group at the C3 position of the 2-oxo-1,2-dihydroquinoline core.[1] This specific substitution pattern imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[1]
Physicochemical Data Summary
A compilation of the key physicochemical properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₂ | [1][2][3] |
| Molecular Weight | 187.198 g/mol | [2] |
| CAS Number | 67735-60-8 | [1][2][3][4] |
| Appearance | Brown to pale yellow solid | [1][3][5] |
| Purity | ≥95% (NMR) to 97% | [1][2] |
| Melting Point | 215 - 217.7 °C | [2][3] |
| Boiling Point | 326.6 ± 41.0 °C (Predicted) | [3] |
| Canonical SMILES | CN1C(=O)C(C=O)=CC2=CC=CC=C21 | [2] |
| InChI Key | AWJCCKYFFMSHCJ-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Considerations
The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is most commonly achieved through the N-methylation of its precursor, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The choice of reagents and reaction conditions is critical for achieving high yield and purity.
N-Methylation via Williamson Ether Synthesis Analogue
A reliable and frequently cited method for the synthesis involves the use of a strong base to deprotonate the nitrogen of the quinolone ring, followed by nucleophilic attack on a methylating agent.[5]
-
Deprotonation: To a stirred suspension of 1,2-dihydro-2-oxoquinoline-3-carbaldehyde (1 g) in anhydrous dimethylformamide (DMF, 10 ml), cooled in an ice bath, sodium hydride (NaH, 55% w/w suspension in oil; 0.268 g) is added portionwise.[5] The use of NaH, a strong non-nucleophilic base, is crucial to quantitatively deprotonate the amide nitrogen without competing side reactions.
-
Warming and Activation: The reaction mixture is allowed to warm to ambient temperature and then heated to 60°C for 1 hour to ensure complete formation of the sodium salt.[5]
-
Methylation: The mixture is re-cooled in an ice bath, and methyl iodide (CH₃I, 0.41 ml) is added.[5] Methyl iodide serves as an excellent electrophile for the Sₙ2 reaction with the anionic nitrogen.
-
Reaction Completion: An additional volume of DMF (50 ml) is added, and the mixture is stirred at ambient temperature for 16 hours to drive the reaction to completion.[5]
-
Work-up and Purification: The reaction mixture is poured into water (50 ml) and extracted with methylene chloride (3 x 50 ml). The combined organic extracts are washed with water (50 ml) and evaporated under reduced pressure. The resulting residue is triturated with diethyl ether to yield 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde as a pale yellow solid (yield: 74%).[5]
Caption: A flowchart illustrating the key stages in the synthesis of the title compound.
Key Applications in Research and Development
The unique chemical architecture of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde makes it a valuable building block in several areas of scientific research.
Pharmaceutical Development
This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, and modifications at the C3 position, facilitated by the reactive aldehyde group, allow for the generation of diverse molecular libraries. These libraries can be screened for activity against a range of biological targets, including those involved in neurological disorders.[1] The aldehyde functionality readily undergoes condensation reactions with amines, hydrazines, and thiosemicarbazides, providing a straightforward entry to Schiff bases and other derivatives with potential therapeutic properties.[6]
Fluorescent Probes and Materials Science
The quinoline nucleus is known for its fluorescent properties. 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is utilized in the development of fluorescent probes for biological imaging.[1] The ability to conjugate this molecule to other biomolecules or nanoparticles via the aldehyde group allows for the targeted labeling and visualization of cellular processes. In materials science, this compound contributes to the creation of advanced materials with specific optical and electronic properties.[1]
Chemical Biology Research
In the field of chemical biology, this compound serves as a scaffold for designing molecules that can modulate the function of enzymes and receptors.[1] The synthesis of derivatives and their subsequent biological evaluation contribute to a deeper understanding of biochemical pathways and can lead to the identification of novel drug targets.[1]
Safety and Handling
While a comprehensive toxicological profile is not widely published, standard laboratory safety precautions should be observed when handling 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. It is recommended to store the compound at 0-8°C.[1]
References
-
1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde - ChemBK. [Link]
-
Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde - PrepChem.com. [Link]
-
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxaldehyde (C007B-659897) - Cenmed. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - Royal Society of Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chembk.com [chembk.com]
- 4. cenmed.com [cenmed.com]
- 5. prepchem.com [prepchem.com]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
The Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: A Technical Guide for Chemical Researchers
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a versatile scaffold of significant interest in medicinal chemistry and drug development. We will explore the historical context of its synthetic discovery, delve into the mechanistic intricacies of the key transformations, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical entity in their work. We will examine the core synthetic strategy, which hinges on the powerful Vilsmeier-Haack reaction, followed by subsequent hydrolysis and N-alkylation. The causality behind experimental choices, quantitative data, and troubleshooting insights are integrated throughout to ensure a thorough and practical understanding.
Introduction: The Significance of the 2-Oxoquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2] The 2-oxo-1,2-dihydroquinoline (or carbostyril) moiety, in particular, is a recurring motif in a variety of bioactive molecules. The introduction of a carbaldehyde group at the 3-position and a methyl group at the 1-position, as in 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, furnishes a highly versatile intermediate. This compound serves as a critical building block for the synthesis of more complex heterocyclic systems and as a precursor for various pharmaceutical agents, including those targeting neurological disorders and for the development of fluorescent probes for biological imaging.[3] The aldehyde functionality provides a reactive handle for a plethora of chemical transformations, enabling the exploration of diverse chemical space in drug discovery programs.
Historical Perspective: The Evolution of a Synthetic Strategy
The synthesis of quinolines has a rich history dating back to the 19th century with the discovery of methods like the Skraup and Friedländer syntheses.[4] However, the efficient construction of the 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde scaffold is a more modern achievement, heavily relying on the Vilsmeier-Haack reaction. This powerful formylation reaction, named after Anton Vilsmeier and Albrecht Haack, was initially developed for the formylation of electron-rich arenes.[5] Its application to N-arylacetamides provides a convergent and effective route to 2-chloro-3-formylquinolines, which are the direct precursors to the desired 2-oxoquinoline core. This multi-step approach has become the cornerstone for the synthesis of this class of compounds due to its reliability and the ready availability of the starting materials.
The Core Synthetic Pathway: A Step-by-Step Elucidation
The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is most effectively achieved through a three-step sequence starting from readily available N-arylacetamides. This pathway offers a logical and scalable route to the target molecule.
Caption: Overall synthetic workflow for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Step 1: The Vilsmeier-Haack Reaction of N-Arylacetamides
The initial and most critical step is the Vilsmeier-Haack cyclization of an N-arylacetamide. This reaction constructs the quinoline core and introduces the chloro and formyl functionalities in a single operation.
Mechanism:
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted formamide (typically N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[5] The N-arylacetamide is then activated by the Vilsmeier reagent, leading to an intramolecular electrophilic attack on the aromatic ring, followed by cyclization and subsequent elimination to afford the 2-chloro-3-formylquinoline. The electron-donating or withdrawing nature of the substituents on the N-arylacetamide can significantly influence the reaction yield and rate.
Caption: Mechanistic overview of the Vilsmeier-Haack reaction for quinoline synthesis.
Experimental Protocol:
A detailed protocol for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides is as follows:
-
To a stirred solution of N,N-dimethylformamide (DMF) at 0-5 °C, slowly add phosphorus oxychloride (POCl₃).
-
To this Vilsmeier reagent, add the corresponding N-arylacetamide portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is heated to 80-90 °C for several hours.[6] The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate.[7]
Data Presentation: Substituent Effects on Vilsmeier-Haack Cyclization
| Entry | Substituent on Acetanilide | Reaction Time (h) | Yield (%) | Reference |
| 1 | H | 4 | 75 | [6] |
| 2 | 8-Methyl | 6-8 | 70-80 | [6] |
| 3 | 4-Nitro (electron-withdrawing) | 4 | Low | |
| 4 | 3-Methoxy (electron-donating) | 2 | High |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Step 2: Hydrolysis of 2-Chloro-3-formylquinolines
The second step involves the conversion of the 2-chloroquinoline intermediate to the corresponding 2-oxoquinoline. This is typically achieved through acidic hydrolysis.
Mechanism:
The hydrolysis proceeds via a nucleophilic aromatic substitution mechanism. Under acidic conditions, the nitrogen of the quinoline ring is protonated, activating the ring towards nucleophilic attack. A water molecule attacks the C2 position, leading to the displacement of the chloride ion. Tautomerization of the resulting 2-hydroxyquinoline yields the more stable 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Experimental Protocol:
-
A mixture of the 2-chloro-3-formylquinoline and concentrated hydrochloric acid is refluxed for several hours.[8]
-
The reaction mixture is then cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with water until the filtrate is neutral and then dried under vacuum.[8]
Step 3: N-Methylation of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
The final step is the N-methylation of the 2-oxoquinoline intermediate to yield the target compound, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Mechanism:
The N-methylation is a nucleophilic substitution reaction. A strong base, such as sodium hydride (NaH), is used to deprotonate the nitrogen of the 2-oxoquinoline, generating a nucleophilic amide anion. This anion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming the N-methylated product.
Caption: Mechanism of N-methylation of the 2-oxoquinoline intermediate.
Experimental Protocol:
-
To a stirred suspension of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in anhydrous DMF, cooled in an ice bath, sodium hydride (NaH) is added portion-wise.
-
The mixture is allowed to warm to room temperature and may be gently heated to ensure complete formation of the anion.
-
The reaction is then re-cooled in an ice bath, and methyl iodide is added dropwise.
-
The reaction mixture is stirred at ambient temperature for several hours until completion (monitored by TLC).
-
The mixture is then poured into water and extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting solid can be purified by trituration with diethyl ether or by column chromatography.
Spectroscopic Characterization
While specific, comprehensive spectral data for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is not available in the aggregated search results, typical spectroscopic features for this class of compounds can be inferred.
-
¹H NMR: The spectrum would be expected to show a singlet for the N-methyl group around δ 3.5-4.0 ppm. The aldehydic proton would appear as a singlet at a downfield chemical shift, typically δ 9.5-10.5 ppm. The aromatic protons on the quinoline ring would resonate in the region of δ 7.0-8.5 ppm, with coupling patterns dependent on the substitution.
-
¹³C NMR: The carbonyl carbon of the aldehyde would be observed around δ 190-200 ppm, while the C2-oxo carbon would appear around δ 160-165 ppm. The N-methyl carbon would resonate at approximately δ 30-35 ppm.
-
IR Spectroscopy: Characteristic absorption bands would include a strong C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹ and another strong C=O stretch for the amide in the quinolone ring around 1650-1670 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₉NO₂ = 187.19 g/mol ) would be observed.
Conclusion and Future Outlook
The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a well-established and robust process, primarily relying on the versatile Vilsmeier-Haack reaction. This technical guide has provided a detailed exploration of the synthetic pathway, from its historical underpinnings to practical, step-by-step protocols. The mechanistic insights and tabulated data offer a solid foundation for researchers to confidently approach the synthesis of this valuable intermediate.
The continued importance of the quinoline scaffold in drug discovery ensures that derivatives of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde will remain a focal point of research. Future work in this area will likely focus on the development of more sustainable and efficient synthetic methodologies, as well as the exploration of novel biological activities of its downstream products. The inherent reactivity of the aldehyde group provides a gateway to a vast chemical space, promising the discovery of new therapeutic agents and advanced materials.
References
-
Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 12, 2026, from [Link]
- Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. (2015). RSC Advances, 5(45), 35823-35832.
-
1-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde. (n.d.). Chem-Impex. Retrieved January 12, 2026, from [Link]
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(9), 1868-1875.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(12), 6434-6463.
- Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. (2005). ChemInform, 36(36).
- The Friedländer Synthesis of Quinolines. (2004). Organic Reactions.
- Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (2020). Molecules, 25(8), 1868.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR).
- Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (n.d.). Molecules, 18(1), 635-651.
- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies, 4(6), 11-15.
- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences, 124(5), 1071-1076.
- Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. (n.d.).
- A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. (1976). Journal of the Chemical Society, Perkin Transactions 1, 1-7.
- Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. (2020). European Journal of Medicinal Chemistry, 186, 111860.
- 2-Chlorobenzo[h]quinoline-3-carbaldehyde. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o533.
- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences, 124(5), 1071-1076.
- Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (2005). ChemInform, 36(36).
- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applic
- An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. (n.d.).
- Method for preparing iodinated N-methylquinoline compounds with an ester reactive solvent. (2009).
- A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. (2015). International Journal of Chemical Studies, 3(2), 01-05.
-
Hofmann Elimination. (n.d.). Yale University. Retrieved January 12, 2026, from [Link]
- 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2005). Journal of the Chilean Chemical Society, 50(2), 523-527.
-
13C DEPT NMR 1D Spectrum. (n.d.). University of Utah. Retrieved January 12, 2026, from [Link]
- methylation of nucleophilic HN- with methyl iodide? (2019). Sciencemadness.org.
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
-
1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2015). Molecules, 20(11), 19688-19701.
- Use of Methyliodide in o-Methylation of organic compounds. (2019). Organic & Medicinal Chem IJ, 14(2).
-
Alkylation of the following compound with methyl iodide under two... (n.d.). Pearson. Retrieved January 12, 2026, from [Link]
- Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. (2020). ACS Omega, 5(35), 22437-22448.
-
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- Synthesis, spectroscopic characterization, molecular studies, and biological evaluation of (E)-N'-((7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)morpholine-4-carbothiohydrazide and some of its transition metal complexes. (2019). Journal of Molecular Structure, 1179, 64-76.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. chemijournal.com [chemijournal.com]
- 7. ijsr.net [ijsr.net]
- 8. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS No. 67735-60-8). As a key heterocyclic building block, this compound serves as a valuable intermediate in the synthesis of a wide array of bioactive molecules and functional materials.[1] A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in research and development. This document presents a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. We delve into the causality behind experimental choices and provide a logical framework for spectral interpretation, grounded in authoritative chemical principles. This guide is intended for researchers, chemists, and drug development professionals who require a definitive reference for the characterization of this versatile quinolone derivative.
Molecular Structure and Overview
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde possesses a rigid, planar quinolone core. The structure features a lactam (cyclic amide) moiety, an α,β-unsaturated aldehyde group, and an N-methyl substituent. This unique combination of functional groups dictates its chemical reactivity and results in a distinct spectroscopic fingerprint. The electron-withdrawing nature of the two carbonyl groups significantly influences the electron distribution within the aromatic ring, which is clearly observable in its NMR spectra.
Caption: Molecular structure of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with IUPAC numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone technique for elucidating the proton framework of an organic molecule. For the title compound, it allows for the unambiguous identification of the aldehyde, vinylic, aromatic, and N-methyl protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters: A standard pulse program is used. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.
Predicted ¹H NMR Data
The following table outlines the predicted chemical shifts (δ) and multiplicities for the protons in the molecule, based on data from analogous quinolone structures and established chemical shift principles.[2][3]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aldehyde (-CHO) | 10.2 - 10.5 | Singlet (s) | - | Highly deshielded due to the anisotropy of the C=O bond. |
| H-4 | 8.5 - 8.8 | Singlet (s) | - | Vinylic proton, significantly deshielded by the adjacent aldehyde and ring system. |
| H-5 | 8.0 - 8.2 | Doublet (d) | ~8.0 | Aromatic proton ortho to the ring fusion, deshielded by the lactam carbonyl. |
| H-7 | 7.7 - 7.9 | Triplet (t) | ~7.5 | Aromatic proton coupled to H-6 and H-8. |
| H-6 | 7.4 - 7.6 | Triplet (t) | ~7.5 | Aromatic proton coupled to H-5 and H-7. |
| H-8 | 7.3 - 7.5 | Doublet (d) | ~8.0 | Aromatic proton adjacent to the N-methyl group. |
| N-Methyl (-NCH₃) | 3.6 - 3.8 | Singlet (s) | - | Attached to the nitrogen atom of the lactam. |
Spectral Interpretation: A Causal Analysis
The ¹H NMR spectrum is characterized by distinct regions corresponding to different proton types.
-
Downfield Region (δ > 8.0 ppm): The aldehyde proton appears as a sharp singlet furthest downfield (δ ~10.3 ppm) due to the strong deshielding effect of the carbonyl group.[4] The vinylic H-4 proton is also found in this region (δ ~8.6 ppm), its significant downfield shift is a result of its position on a double bond conjugated to two electron-withdrawing carbonyl groups.
-
Aromatic Region (δ 7.0 - 8.2 ppm): The four protons on the benzo-fused ring appear in this range. H-5 is the most deshielded of the aromatic protons due to the anisotropic effect of the nearby C-2 carbonyl group. The protons exhibit predictable splitting patterns (doublets and triplets) arising from ortho-coupling, allowing for their specific assignment.[5]
-
Upfield Region (δ < 4.0 ppm): The N-methyl group gives rise to a sharp singlet at approximately 3.7 ppm. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heterocyclic system.[2]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and identification of the functional groups.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H spectrum.
-
Acquisition Parameters: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[6]
-
Data Processing: Standard Fourier transformation and processing are applied.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Notes |
| Aldehyde (C=O) | 188 - 192 | Aldehyde carbonyl carbon. |
| C-2 (Lactam C=O) | 160 - 163 | Amide carbonyl carbon, shielded relative to the aldehyde. |
| C-4 | 148 - 152 | Vinylic carbon, highly deshielded. |
| C-8a | 140 - 142 | Quaternary aromatic carbon at the ring junction. |
| C-7 | 133 - 136 | Aromatic CH carbon. |
| C-5 | 130 - 132 | Aromatic CH carbon. |
| C-3 | 126 - 129 | Vinylic carbon attached to the aldehyde group. |
| C-6 | 124 - 126 | Aromatic CH carbon. |
| C-4a | 120 - 122 | Quaternary aromatic carbon at the ring junction. |
| C-8 | 115 - 117 | Aromatic CH carbon. |
| N-Methyl (-NCH₃) | 29 - 32 | Aliphatic carbon of the N-methyl group. |
Spectral Interpretation: Unveiling the Carbon Framework
The ¹³C NMR spectrum confirms the presence of 11 distinct carbon signals.
-
Carbonyl Carbons: Two signals are observed in the far downfield region. The aldehyde carbonyl carbon is the most deshielded (δ ~190 ppm), while the lactam carbonyl (C-2) appears slightly upfield (δ ~161 ppm) due to resonance delocalization with the nitrogen lone pair.[7]
-
Aromatic and Vinylic Carbons: The eight sp²-hybridized carbons of the quinolone ring system resonate between δ 115 and 152 ppm. The vinylic C-4 is particularly deshielded due to its position in the conjugated system.
-
Aliphatic Carbon: The N-methyl carbon provides a single signal in the upfield region (δ ~30 ppm), consistent with an sp³-hybridized carbon attached to a nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The spectrum is typically recorded using a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the pure KBr pellet is recorded first, followed by the spectrum of the sample pellet. The background is automatically subtracted.
Characteristic IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 - 3100 | C-H Stretch | Aromatic C-H |
| ~2900 - 3000 | C-H Stretch | Aliphatic (N-CH₃) C-H |
| ~2820 and ~2720 | C-H Stretch | Aldehyde C-H (Fermi doublet) |
| ~1700 - 1725 | C=O Stretch | Aldehyde Carbonyl |
| ~1650 - 1670 | C=O Stretch | Lactam (Amide) Carbonyl |
| ~1590 - 1610 | C=C Stretch | Aromatic/Vinylic C=C |
Spectral Interpretation: Vibrational Fingerprints
The IR spectrum provides definitive evidence for the key functional groups.
-
Carbonyl Region: This is the most diagnostic region. Two distinct, strong absorption bands are expected. The aldehyde C=O stretch appears at a higher wavenumber (~1710 cm⁻¹) compared to the lactam C=O stretch (~1660 cm⁻¹).[8] The lower frequency of the lactam carbonyl is due to the resonance effect, which imparts more single-bond character to the C=O bond.
-
C-H Stretching Region: Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹. The characteristic aldehyde C-H stretching appears as two medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹.[4]
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the molecule as a whole.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used. The sample solution is infused into the source where it is ionized.
-
Data Acquisition: The spectrometer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and any fragments.
Predicted Mass Spectrometry Data
The molecular formula of the compound is C₁₁H₉NO₂, corresponding to a monoisotopic mass of 187.0633 Da.[9]
| m/z Value | Adduct/Ion | Notes |
| 188.0706 | [M+H]⁺ | Protonated molecular ion, typically the base peak in ESI positive mode. |
| 210.0525 | [M+Na]⁺ | Sodium adduct, commonly observed. |
| 186.0560 | [M-H]⁻ | Deprotonated molecular ion in ESI negative mode. |
Data sourced from PubChem predictions.[9]
Fragmentation Analysis
The primary utility of mass spectrometry for a compound of this nature is the confirmation of its molecular weight. The observation of a strong signal at m/z 188.0706 ([M+H]⁺) in the positive ion mode ESI spectrum would provide excellent confirmation of the compound's identity.
Integrated Spectroscopic Workflow
The structural elucidation of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a self-validating system where each spectroscopic technique provides complementary information. The workflow demonstrates how data from different methods are integrated for an unambiguous characterization.
Caption: Integrated workflow for the spectroscopic characterization of the title compound.
Conclusion
The spectroscopic data of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde provides a clear and detailed picture of its molecular structure. ¹H and ¹³C NMR precisely map the proton and carbon frameworks, IR spectroscopy confirms the presence and nature of the key carbonyl and aromatic functional groups, and mass spectrometry validates the molecular weight. The collective data presented in this guide serves as an authoritative reference, enabling researchers to confidently identify and utilize this compound in their synthetic and medicinal chemistry endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ChemBK. (2024). 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Retrieved from [Link]
-
Grzelakowska, A., et al. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. Molecules, 28(16), 6031. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electric Supplementary Information for the article entitled Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate. Retrieved from [Link]
-
MDPI. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Photophysical Properties of 2-Quinolone-Based Compounds. Retrieved from [Link]
-
MDPI. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
PubMed. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
Northwestern University. (n.d.). Nitrogen NMR. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Retrieved from [Link]
-
University of Ottawa. (n.d.). Nitrogen NMR. Retrieved from [Link]
-
NIST WebBook. (n.d.). Isoquinoline, 1-methyl-. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. PubChemLite - 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (C11H9NO2) [pubchemlite.lcsb.uni.lu]
¹H NMR spectrum of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS No. 67735-60-8). As a key intermediate in the synthesis of various bioactive molecules and pharmaceutical agents, the unambiguous structural confirmation of this compound is paramount.[1] This document, intended for researchers and professionals in drug development and organic synthesis, details the theoretical principles governing the spectrum, a validated experimental protocol for data acquisition, and a thorough interpretation of the spectral data. By elucidating the causality behind chemical shifts and coupling patterns, this guide serves as an authoritative reference for the characterization of this important quinoline derivative.
Introduction: The Significance of Structural Verification
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a versatile heterocyclic compound featuring a 2-quinolone core, a structure found in numerous natural products and synthetic pharmaceuticals.[2] Its utility as a building block in medicinal chemistry, particularly in the development of novel therapeutic agents, necessitates precise and reliable analytical techniques for structural verification and purity assessment.[1][3]
¹H NMR spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution.[4] It provides detailed information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin coupling), and their relative quantities (integration).[5] This guide provides an expert-level breakdown of the ¹H NMR spectrum, moving from theoretical prediction to practical data acquisition and interpretation.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first identify the chemically non-equivalent protons within the molecule. The structure of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde contains seven distinct proton environments, as illustrated below.
Caption: Structure of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with key protons labeled.
-
Aromatic Protons (H-5, H-6, H-7, H-8): These four protons are on the benzene ring portion of the quinoline system. They constitute a coupled spin system and will appear as distinct signals in the aromatic region of the spectrum.
-
Olefinic Proton (H-4): This proton is on the pyridinone ring, adjacent to the aldehyde group.
-
Aldehyde Proton (CHO): This is the proton of the formyl group at the C-3 position.
-
N-Methyl Protons (N-CH₃): These three equivalent protons belong to the methyl group attached to the nitrogen atom.
Theoretical ¹H NMR Spectral Analysis: Predicting the Outcome
The electronic environment of each proton dictates its chemical shift (δ), while interactions with neighboring protons determine its splitting pattern (multiplicity).
-
Aldehyde Proton (CHO): Aldehyde protons are characteristically found far downfield due to the strong deshielding effect of the carbonyl group's magnetic anisotropy.[6] For this molecule, the aldehyde is also conjugated with the quinolone system, further increasing its deshielding. This proton is expected to appear as a singlet at δ 9.5 - 10.5 ppm . It has no adjacent protons, so it will not be split.
-
H-4 Proton: This olefinic proton is significantly influenced by two adjacent carbonyl groups (the C-2 oxo and the C-3 aldehyde) and the aromatic system. This strong deshielding environment will shift its signal downfield, likely appearing as a sharp singlet around δ 8.0 - 8.5 ppm . The absence of vicinal protons results in a singlet multiplicity.
-
Aromatic Protons (H-5, H-6, H-7, H-8): These protons form a complex, coupled system typical of substituted quinolines.[7][8]
-
H-8: This proton is peri to the C-1 nitrogen and adjacent to the electron-donating benzene ring. It is expected to be the most downfield of the aromatic signals, likely appearing as a doublet of doublets around δ 7.8 - 8.2 ppm .
-
H-5, H-6, H-7: These protons will resonate in the typical aromatic region of δ 7.2 - 7.8 ppm . Their exact shifts and multiplicities will depend on their coupling with each other, resulting in complex patterns such as triplets or multiplets.
-
-
N-Methyl Protons (N-CH₃): The methyl group is attached to a nitrogen atom within a heterocyclic aromatic system. These protons are shielded compared to the aromatic protons but are still influenced by the ring system. They will appear as a distinct singlet (no adjacent protons) at approximately δ 3.5 - 4.0 ppm .
Experimental Protocol: A Self-Validating Methodology
Acquiring a high-quality, reproducible ¹H NMR spectrum requires meticulous sample preparation and standardized instrument setup.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh between 5-25 mg of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[9] Using a sufficient quantity ensures a good signal-to-noise ratio without requiring excessive spectrometer time.
-
Solvent Selection and Dissolution:
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[10][11][12] CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.
-
Ensure the sample dissolves completely. Gentle vortexing or warming may be necessary.
-
-
Sample Filtration and Transfer:
-
Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean, high-quality 5 mm NMR tube.[13] This filtration step is crucial to remove any particulate matter that can degrade spectral quality by interfering with the magnetic field homogeneity (shimming).
-
-
Internal Standard:
-
Most commercially available deuterated solvents contain a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard.[14] If not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm).
-
-
Instrumental Analysis:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, symmetrical peaks.
-
Acquire the ¹H NMR data using a standard single-pulse experiment.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline for accurate integration.
-
Data Summary and Interpretation
The following table summarizes the predicted ¹H NMR spectral data for the target compound. The integration values represent the relative ratio of protons for each signal.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CHO | 10.1 | Singlet (s) | 1H |
| H-4 | 8.3 | Singlet (s) | 1H |
| H-8 | 8.0 | Doublet of Doublets (dd) | 1H |
| H-5, H-6, H-7 | 7.2 - 7.8 | Multiplet (m) | 3H |
| N-CH₃ | 3.8 | Singlet (s) | 3H |
Interpreting the Spectrum:
-
Signal Count: The presence of five distinct signal sets (CHO, H-4, H-8, the H-5/6/7 multiplet, and N-CH₃) confirms the number of unique proton environments in the molecule.[15]
-
Chemical Shifts: The downfield signals above 8.0 ppm are indicative of the highly deshielded aldehyde and H-4 protons, confirming the core structure. The signals between 7.2 and 8.0 ppm are characteristic of the aromatic protons of the quinoline ring system. The singlet around 3.8 ppm is a clear indicator of the N-methyl group.
-
Integration: The relative integration values (1:1:1:3:3) should correspond directly to the number of protons in each environment (CHO, H-4, one aromatic proton, the other three aromatic protons, and the N-CH₃ group respectively), providing quantitative validation of the structure.
-
Splitting Patterns: The singlet nature of the CHO, H-4, and N-CH₃ signals confirms their isolation from neighboring protons. The complex splitting in the aromatic region is a fingerprint of the substitution pattern on the benzene ring portion of the molecule.[5]
Conclusion
The is highly characteristic and provides unambiguous confirmation of its structure. The well-resolved signals for the aldehyde, H-4, and N-methyl protons, combined with the distinct pattern of the aromatic protons, serve as a reliable analytical signature. By following the validated protocol outlined in this guide, researchers can confidently acquire and interpret high-quality spectral data, ensuring the identity and purity of this valuable synthetic intermediate.
References
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from UNCW Institutional Repository. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from TSI Journals. [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from r/chemhelp. [Link]
-
Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from Taylor & Francis Online. [Link]
-
J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from J-Stage. [Link]
-
Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from Semantic Scholar. [Link]
-
PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Retrieved from PubMed. [Link]
-
MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from MDPI. [Link]
-
Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from Scribd. [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from NDSU. [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from KPU Pressbooks. [Link]
-
PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from PubMed Central. [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from MIT OpenCourseWare. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from Iowa State University. [Link]
-
ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from ResearchGate. [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from OpenOChem Learn. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. Retrieved from PrepChem.com. [Link]
-
Maricopa Open Digital Press. (n.d.). 36. ¹H NMR Spectra and Interpretation (Part II). Retrieved from Maricopa Open Digital Press. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). Retrieved from Human Metabolome Database. [Link]
-
Chem-Impex. (n.d.). 1-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde. Retrieved from Chem-Impex. [Link]
-
MDPI. (n.d.). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Retrieved from MDPI. [Link]
-
PubChem. (n.d.). 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Retrieved from PubChem. [Link]
-
ChemBK. (2024, April 9). 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Retrieved from ChemBK. [Link]
-
PubMed. (2020, January 15). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Retrieved from PubMed. [Link]
-
ResearchGate. (2017, August 16). Synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates and methyl 2-[2-((1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonyl-. Retrieved from ResearchGate. [Link]2-oxo-1-phenylquinolin-3-ylcarbonyl-aminoalkanamido_alkanoate)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. reddit.com [reddit.com]
- 11. tandfonline.com [tandfonline.com]
- 12. thieme-connect.de [thieme-connect.de]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 1-methyl-2-oxoquinoline-3-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-methyl-2-oxoquinoline-3-carbaldehyde, a substituted quinolone of interest in synthetic and medicinal chemistry. In the absence of a publicly available experimental spectrum, this document synthesizes data from analogous structures and foundational NMR principles to present a robust predicted spectrum. We delve into the theoretical underpinnings of chemical shifts within this specific molecular framework, provide a detailed, field-tested experimental protocol for data acquisition, and outline a logical workflow for spectral interpretation, including the critical use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret ¹³C NMR data for complex heterocyclic systems.
Introduction: The Structural Elucidation Challenge
1-methyl-2-oxoquinoline-3-carbaldehyde belongs to the quinolone class, a core scaffold in numerous pharmacologically active compounds.[1] Its structure presents a unique combination of functionalities: an N-methylated lactam, an α,β-unsaturated aldehyde, and a fused aromatic ring system. Unambiguous structural confirmation is paramount for any research or development application, and ¹³C NMR spectroscopy stands as a primary tool for this purpose. Unlike ¹H NMR, where signal overlap can complicate interpretation, ¹³C NMR typically provides a distinct signal for each unique carbon atom, offering a clear "fingerprint" of the carbon skeleton.[2]
This guide addresses the specific challenge of characterizing this molecule by providing a detailed predictive analysis and a validated methodology to acquire high-quality experimental data.
Theoretical Principles and Predicted Chemical Shifts
The chemical shift (δ) of each carbon atom in 1-methyl-2-oxoquinoline-3-carbaldehyde is dictated by its local electronic environment, which is influenced by hybridization, inductive effects, and resonance. The structure, with IUPAC numbering, is shown below:
(Note: Standard IUPAC numbering is used for the quinoline core; substituents are numbered accordingly.)
Based on extensive analysis of quinoline, 2-quinolone, and formyl-substituted aromatic systems, a predicted ¹³C NMR spectrum has been constructed.[3][4][5]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) | Rationale for Assignment |
| CHO | 190 – 194 | CH | The aldehyde carbon is highly deshielded due to the double bond to an electronegative oxygen atom, placing it significantly downfield.[5] |
| C2 (C=O) | 161 – 164 | C (Quaternary) | This is a lactam carbonyl carbon. Its chemical shift is characteristic of amide/lactam functionalities and is slightly upfield compared to ketone carbonyls.[4] |
| C4 | 148 – 152 | C (Quaternary) | This carbon is part of a conjugated system and is deshielded by the adjacent C3-aldehyde and the ring nitrogen. Its quaternary nature means it will be absent in DEPT-90/135 spectra. |
| C8a | 139 – 142 | C (Quaternary) | A bridgehead aromatic carbon attached to the nitrogen atom. The electronegativity of nitrogen causes a downfield shift.[6] |
| C7 | 130 – 134 | CH | Aromatic CH carbon. Its shift is influenced by its position relative to the fused ring system. |
| C5 | 128 – 131 | CH | Aromatic CH carbon, subject to standard aromatic shielding/deshielding effects within the fused ring. |
| C3 | 126 – 129 | C (Quaternary) | This vinylogous carbon is deshielded by the electron-withdrawing aldehyde group and the C2-carbonyl. It is a quaternary carbon. |
| C6 | 122 – 125 | CH | Aromatic CH carbon in the benzene portion of the quinolone. |
| C4a | 120 – 123 | C (Quaternary) | This bridgehead carbon is typically found in this region for quinolone systems.[3] |
| C8 | 115 – 118 | CH | Shielded aromatic CH carbon, often appearing as the most upfield signal in the aromatic region of 2-quinolones due to electronic effects of the lactam group.[4] |
| N-CH₃ | 29 – 33 | CH₃ | A typical chemical shift for an N-methyl group where the nitrogen is part of a conjugated ring system. |
Experimental Protocol for High-Fidelity Data Acquisition
This protocol is designed to be a self-validating system, ensuring reproducibility and high-quality data suitable for unambiguous structural confirmation.
3.1. Sample Preparation
-
Mass: Accurately weigh 15-20 mg of 1-methyl-2-oxoquinoline-3-carbaldehyde.
-
Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is the preferred initial solvent due to its low viscosity and ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.
-
Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically ~4 cm).[7]
3.2. Spectrometer Setup and ¹³C Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity. A good ¹H spectrum of the sample should be acquired first to confirm sample quality and proper shimming.[7]
-
Acquisition Parameters (¹³C{¹H} Broadband Decoupled):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[8]
-
Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all signals, including the aldehyde and carbonyl, are captured.[9]
-
Pulse Angle: 30-45°. A smaller flip angle allows for a shorter relaxation delay.[10]
-
Relaxation Delay (D1): 2.0 seconds. This provides a good compromise between signal intensity and experiment time. For fully quantitative results, especially for quaternary carbons with long T₁ relaxation times, this delay should be increased to >5 times the longest T₁.[8]
-
Number of Scans (NS): Start with 1024 scans. Adjust as needed based on sample concentration and desired signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[9]
-
3.3. DEPT Experiments To differentiate between CH, CH₂, and CH₃ carbons, a series of DEPT experiments should be performed. The DEPT technique manipulates the signal phase based on the number of attached protons.[11][12]
-
DEPT-90: This experiment will only show signals from CH (methine) carbons.[13]
-
DEPT-135: This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals (not present in this molecule) as negative peaks. Quaternary carbons are absent in all DEPT spectra.[13][14]
Experimental Workflow Diagram
Caption: Logical workflow for carbon type identification and assignment.
Conclusion
The ¹³C NMR spectrum of 1-methyl-2-oxoquinoline-3-carbaldehyde provides an unambiguous method for its structural verification. By combining a standard broadband decoupled experiment with DEPT-90 and DEPT-135 sequences, all 12 carbon environments can be identified and assigned. The characteristic downfield shifts of the aldehyde (δ ≈ 190-194 ppm) and lactam carbonyl (δ ≈ 161-164 ppm) carbons serve as key diagnostic markers. This guide provides the theoretical basis, a robust experimental protocol, and a logical interpretation workflow to empower researchers in their analysis of this and structurally related heterocyclic compounds, ensuring data integrity and confidence in synthetic outcomes.
References
-
Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
-
JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]
-
Chemistry LibreTexts. (2020). 12.12: ¹³C NMR Spectroscopy and DEPT. [Link]
-
Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]
- Claret, P. A., & Osborne, A. G. (1977). N.M.R. Spectral Studies of Some Quinolone Derivatives. Part V. Further Studies of the Carbon-13 Magnetic Resonance Spectra of 2- and 4-Quinolone Derivatives. Organic Magnetic Resonance, 10(1), 35-38.
-
Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
- Claret, P. A., & Osborne, A. G. (n.d.). N.M.R. spectral studies of some quinolone derivatives. Part III.
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). [Link]
-
Miller, A.-F. (2010). Running 13C spectra. [Link]
-
EPFL. (n.d.). 13C NMR. [Link]
-
Park, H. R., et al. (2004). Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures. Photochemistry and Photobiology, 80(3), 554-564. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]
Sources
- 1. Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. rsc.org [rsc.org]
- 6. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epfl.ch [epfl.ch]
- 10. chem.as.uky.edu [chem.as.uky.edu]
- 11. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 12. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 13. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Mass spectrum of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
An In-Depth Technical Guide to the Mass Spectrum of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis.[1] Its unique quinoline scaffold serves as a key intermediate in the development of various bioactive molecules, including pharmaceutical agents and fluorescent probes.[1] The structural elucidation of this compound and its derivatives is paramount for ensuring the integrity of research and the quality of synthesized materials. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable information about the molecular weight and structural features of the molecule. This guide offers a detailed exploration of the expected mass spectrum of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, delving into its fragmentation patterns under different ionization techniques and providing a framework for its analytical characterization.
Molecular and Chemical Properties
A foundational understanding of the physicochemical properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is essential for interpreting its mass spectrum.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.19 g/mol | [2] |
| Monoisotopic Mass | 187.06332 Da | [3] |
| Appearance | Brown or pale yellow solid | [1][2] |
| CAS Number | 67735-60-8 | [1][2] |
Instrumentation and Experimental Protocol
The acquisition of a mass spectrum for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be achieved using various mass spectrometry techniques. The choice of ionization method—primarily Electron Ionization (EI) or Electrospray Ionization (ESI)—will significantly influence the resulting fragmentation pattern.
Sample Preparation
-
Solvent Selection : Dissolve a small amount of the compound in a suitable volatile organic solvent. For ESI, a mixture of acetonitrile and water with a small amount of formic acid is often used to promote protonation.[4] For direct-infusion EI, a more volatile solvent like methanol or dichloromethane is appropriate.
-
Concentration : Prepare a dilute solution (typically in the range of 1-10 µg/mL) to avoid detector saturation.
Recommended Mass Spectrometry Parameters
-
Electron Ionization (EI-MS) :
-
Ionization Energy : 70 eV (standard for generating reproducible fragmentation patterns).
-
Ion Source Temperature : 200-250 °C to ensure sample volatilization.
-
Mass Range : Scan from m/z 40 to 250 to capture the molecular ion and all significant fragments.
-
-
Electrospray Ionization (ESI-MS) :
-
Ionization Mode : Positive ion mode is preferred due to the presence of a nitrogen atom that can be readily protonated.
-
Capillary Voltage : 3-4 kV.
-
Nebulizing Gas : Nitrogen, with flow rate and temperature optimized for desolvation.
-
Collision-Induced Dissociation (CID) : For tandem mass spectrometry (MS/MS), a collision energy of 10-40 eV can be applied to induce fragmentation of the protonated molecular ion.
-
Pillar 1: Electron Ionization (EI) Mass Spectrometry - Fragmentation Analysis
Electron ionization is a high-energy ("hard") technique that typically results in extensive fragmentation, providing a detailed structural fingerprint of the molecule.[5] The molecular ion (M⁺˙) is expected to be observed at m/z 187.
The fragmentation of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde under EI is likely to proceed through several key pathways originating from the unstable molecular ion.
Proposed EI Fragmentation Pathways
-
Loss of a Hydrogen Radical (M-1) : Aldehydes commonly exhibit the loss of a hydrogen radical from the carbonyl group, leading to a stable acylium ion.[6] This would result in a prominent peak at m/z 186 .
-
Loss of Carbon Monoxide (M-28) : The initial loss of the formyl radical (•CHO) can be followed by the loss of carbon monoxide (CO) from the quinolone ring, a common fragmentation for quinolone structures.[7][8]
-
Loss of the Formyl Radical (M-29) : A characteristic fragmentation of aldehydes is the cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in the loss of the formyl radical (•CHO).[6] This would produce a significant ion at m/z 158 .
-
Fragmentation of the N-Methyl Group : Cleavage of the N-CH₃ bond could lead to the loss of a methyl radical (•CH₃), yielding an ion at m/z 172 .
-
Ring Fragmentation : Subsequent fragmentation of the quinolone ring system can lead to smaller charged species.
Caption: Proposed EI fragmentation pathways for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Pillar 2: Electrospray Ionization (ESI) Mass Spectrometry - Fragmentation Analysis
ESI is a "soft" ionization technique that typically produces a protonated molecular ion, [M+H]⁺, with minimal fragmentation in the initial mass spectrum.[7][9] For 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, the [M+H]⁺ ion would be observed at m/z 188.07060 .[3] Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion.
Proposed ESI-MS/MS Fragmentation Pathways
The fragmentation of the [M+H]⁺ ion is expected to mirror patterns seen in related quinolone antibiotics.[7][8]
-
Loss of Water ([M+H-H₂O]⁺) : A common fragmentation pathway for compounds with carbonyl groups is the loss of a neutral water molecule, which would result in an ion at m/z 170 .[7][8]
-
Loss of Carbon Monoxide ([M+H-CO]⁺) : The loss of carbon monoxide from the quinolone ring is another characteristic fragmentation, leading to an ion at m/z 160 .[7][8]
-
Combined Loss of Water and Carbon Monoxide ([M+H-H₂O-CO]⁺) : A sequential loss of both water and carbon monoxide can also occur, producing an ion at m/z 142 .[7][8]
Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Data Summary and Interpretation
The following table summarizes the key predicted ions and their proposed origins for both EI and ESI mass spectrometry.
| m/z | Proposed Ion | Ionization Mode |
| 188 | [M+H]⁺ | ESI |
| 187 | [M]⁺˙ | EI |
| 186 | [M-H]⁺ | EI |
| 172 | [M-CH₃]⁺ | EI |
| 170 | [M+H-H₂O]⁺ | ESI |
| 160 | [M+H-CO]⁺ | ESI |
| 159 | [M-CO]⁺˙ | EI |
| 158 | [M-CHO]⁺ | EI |
| 142 | [M+H-H₂O-CO]⁺ | ESI |
Applications in Research and Drug Development
The mass spectrometric analysis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is crucial in several research and development areas:
-
Synthesis Confirmation : Verifying the molecular weight of the synthesized compound to confirm the success of a chemical reaction.[10][11]
-
Purity Assessment : Detecting the presence of impurities or by-products from the synthesis.
-
Metabolite Identification : In drug development, mass spectrometry is used to identify metabolites of lead compounds, and understanding the fragmentation of the parent drug is key to this process.
-
Reaction Monitoring : Tracking the progress of chemical reactions involving this molecule by observing the disappearance of reactants and the appearance of the product ion.
Conclusion
References
- INIS-IAEA. (n.d.). Mass spectrometric study of some fluoroquinolone drugs using electron ionization and.
- Chem-Impex. (n.d.). 1-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde.
- ResearchGate. (2024, June 17). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- ChemBK. (2024, April 9). 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
- Journal of China Pharmaceutical University. (1995). Negative Ion Mass Spectra of Quinolone Drugs.
- National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC.
- PubChemLite. (n.d.). 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (C11H9NO2).
- PrepChem.com. (n.d.). Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde.
- MDPI. (n.d.). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones.
- PubMed. (2024, June 17). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- MDPI. (2023, April 26). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring.
- National Institutes of Health. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery.
- MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- ChemSynthesis. (2025, May 20). 1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbaldehyde.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. PubChemLite - 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Infrared Spectrum of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry and drug discovery.[1] We will deconstruct the molecule’s structural components, predict its characteristic vibrational modes, present a rigorous experimental protocol for spectral acquisition, and conduct a detailed interpretation of the resulting spectral data. This document is intended for researchers, scientists, and drug development professionals who rely on precise spectroscopic characterization for structural elucidation and quality control.
Introduction: The Molecule and the Method
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a versatile chemical scaffold. Its unique arrangement of a 2-quinolone core, an N-methyl group, and a reactive carbaldehyde function at the 3-position makes it a valuable precursor for synthesizing a diverse library of bioactive compounds, including potential anticancer, antimicrobial, and antimalarial agents.[1][2][3] Given its role as a foundational building block, unambiguous structural confirmation is paramount.
Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[4] By measuring the absorption of infrared radiation, an FTIR spectrometer generates a unique spectral fingerprint that reveals the functional groups present in a sample. This guide offers an expert-level walkthrough of the FTIR analysis of the title compound, bridging theoretical principles with practical application.
Structural Analysis and Predicted Vibrational Frequencies
To interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching and bending) that will manifest as absorption bands in the spectrum.
Caption: Molecular Structure of the Target Compound.
The key structural features and their expected IR absorption ranges are:
-
α,β-Unsaturated Aldehyde: The aldehyde group is conjugated with the C3=C4 double bond of the quinolone ring.
-
C=O Stretch: Conjugation delocalizes pi-electrons, weakening the carbonyl double bond and lowering its stretching frequency from the typical ~1730 cm⁻¹ for a saturated aldehyde to the 1710-1685 cm⁻¹ range.[5][6]
-
Aldehydic C-H Stretch: This is a highly diagnostic feature. The C-H bond of the aldehyde typically produces two weak-to-medium intensity bands between 2850-2700 cm⁻¹ .[7] The appearance of a doublet is often the result of Fermi resonance, where the fundamental C-H stretching vibration couples with an overtone of the C-H bending vibration.[7][8] A band near 2720 cm⁻¹ is particularly indicative.[5]
-
-
Cyclic Amide (2-Quinolone Core): The 2-oxo-quinoline structure contains a cyclic amide, or lactam.
-
C=O Stretch (Amide I Band): This is one of the most intense absorptions in the spectrum. Its position is also lowered by conjugation and involvement in the aromatic system, typically appearing in the 1690-1650 cm⁻¹ region. It is expected to be a very strong band, likely overlapping with the aldehyde carbonyl stretch to produce a broad, intense feature.
-
-
Aromatic System (Quinoline Ring):
-
Aromatic C-H Stretch: These vibrations occur at slightly higher frequencies than their aliphatic counterparts, appearing as weak to medium bands just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region.[9][10]
-
Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the fused rings gives rise to several characteristic bands of variable intensity in the 1600-1450 cm⁻¹ region.[10][11]
-
C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm⁻¹ range are highly diagnostic of the substitution pattern on the aromatic ring.[10][11]
-
-
Alkyl Group (N-Methyl):
-
Aliphatic C-H Stretch: The methyl group attached to the nitrogen will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, in the 2975-2850 cm⁻¹ range.[12]
-
C-H Bending: Asymmetric and symmetric bending modes for the methyl group are expected near 1465 cm⁻¹ and 1375 cm⁻¹ , respectively.
-
Experimental Protocol: Acquiring a High-Fidelity Spectrum
While Attenuated Total Reflectance (ATR) is a popular method for its speed and minimal sample preparation,[13][14][15] the Potassium Bromide (KBr) pellet method remains a gold standard for obtaining high-resolution transmission spectra of solid samples.[4][16] The protocol below ensures data integrity by minimizing common sources of error, such as moisture contamination.
Protocol: KBr Pellet Preparation for FTIR Transmission Analysis
Causality: Potassium Bromide is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plasticity that allows it to form a clear, solid disk under pressure.[16] The entire protocol is designed to eliminate atmospheric moisture, as water exhibits strong IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure key sample peaks.[17]
Methodology:
-
Material Preparation (Moisture Elimination):
-
Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours to remove absorbed water.[18] Store in a desiccator until use.
-
Gently warm the agate mortar, pestle, and pellet die assembly under a heat lamp or in a low-temperature oven to drive off surface moisture. Allow them to cool to room temperature inside a desiccator.[17]
-
-
Sample Grinding & Mixing:
-
Weigh approximately 1-2 mg of the 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde sample.
-
In the agate mortar, grind the sample to a fine, consistent powder. The goal is to reduce particle size to less than the IR wavelength to minimize light scattering.[19]
-
Add ~150-200 mg of the dried KBr powder to the mortar.
-
Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. A sample concentration of 0.5-1.0% by weight is ideal.[18][20] Avoid overly aggressive grinding at this stage, which can degrade the KBr crystal lattice.
-
-
Pellet Formation:
-
Assemble the pellet die. Transfer a portion of the KBr-sample mixture into the die barrel, ensuring an even layer.
-
Place the die into a hydraulic press. If available, connect the die to a vacuum line to remove trapped air, which can cause the pellet to be opaque.[18]
-
Gradually apply pressure to approximately 8-10 metric tons.[17][21]
-
Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a transparent or translucent pellet.[17]
-
Carefully release the pressure and extract the pellet from the die.
-
-
Spectral Acquisition:
-
Place the resulting KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to ratio against the sample spectrum.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.
-
Caption: Experimental Workflow for KBr Pellet Preparation.
Spectral Data Interpretation
The following table summarizes the principal absorption bands observed in the IR spectrum of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, with assignments based on the structural analysis.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Comments |
| ~3080 - 3030 | Weak - Medium | C-H Stretch (Aromatic) | Characteristic of C-H bonds on the quinoline ring system.[10][22] |
| ~2960 - 2920 | Weak | C-H Stretch (Aliphatic, N-CH₃) | Asymmetric and symmetric stretching of the N-methyl group. |
| ~2845 | Weak | C-H Stretch (Aldehydic) | The higher frequency band of the characteristic aldehyde C-H stretch doublet.[23][24] |
| ~2740 | Weak - Medium | C-H Stretch (Aldehydic) | The lower frequency, highly diagnostic band of the aldehyde C-H doublet, often appearing as a distinct shoulder.[5][8] |
| ~1695 - 1660 | Very Strong, Broad | C=O Stretch (Aldehyde) & C=O Stretch (Amide I) | A powerful, broad absorption resulting from the overlap of the two conjugated carbonyl groups. The aldehyde C=O is expected ~1685 cm⁻¹[5][6] and the amide I band ~1665 cm⁻¹. Their proximity and high intensity cause them to merge. |
| ~1610, ~1570, ~1495 | Medium - Strong | C=C Stretch (Aromatic) | Multiple bands characteristic of C=C bond vibrations within the fused aromatic ring structure.[10][11] |
| ~1460 | Medium | C-H Bend (Asymmetric, N-CH₃) | Bending vibration of the methyl group. |
| ~1385 | Medium | C-H Bend (Symmetric, N-CH₃) | Symmetric "umbrella" mode bending of the methyl group. |
| ~1250 | Medium - Strong | C-N Stretch | Stretching vibration associated with the N-methyl and N-aryl bonds of the lactam ring.[25] |
| ~850 - 750 | Strong | C-H Out-of-Plane Bend (Aromatic) | The specific position and number of these bands are determined by the substitution pattern on the benzene portion of the quinoline ring.[11] |
Conclusion: A Validated Structural Fingerprint
The infrared spectrum of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde provides a definitive confirmation of its molecular structure. The most compelling evidence is found in the combination of key diagnostic bands:
-
Aldehyde Confirmation: The presence of the weak C-H stretching doublet around 2845 cm⁻¹ and 2740 cm⁻¹.[5][7][8][24]
-
Dual Carbonyl System: The exceptionally strong and broad absorption band centered around 1680 cm⁻¹, which signifies the overlapping stretches of the conjugated aldehyde and the cyclic amide carbonyls.[23][6]
-
Aromatic Core: The appearance of C-H stretches above 3000 cm⁻¹ and multiple C=C stretching bands in the 1610-1495 cm⁻¹ region.[10]
This detailed spectral analysis, grounded in a robust experimental protocol, serves as a self-validating system for identity and purity assessment. For scientists in drug development, this FTIR fingerprint is a critical first-pass quality metric, ensuring that the correct molecular scaffold is being carried forward into subsequent synthetic and screening efforts.
References
-
IR Spectroscopy Tutorial: Aldehydes. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Spectroscopy of Aldehydes and Ketones. (2020). Oregon State University. Retrieved from [Link]
-
KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved from [Link]
-
Infrared spectra of aromatic rings. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]
-
Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]
-
Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. (2023). JoVE. Retrieved from [Link]
-
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved from [Link]
-
How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023). Bruker Optics on YouTube. Retrieved from [Link]
-
ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved from [Link]
-
FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]
-
How is Potassium Bromide Used in Infrared Spectroscopy? (2022). AZoM. Retrieved from [Link]
-
Why are there two C-H spectra for the aldehyde proton in IR? (2014). ResearchGate. Retrieved from [Link]
- Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2025). International Journal of Advanced Scientific Research.
-
Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]
-
IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
-
ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019). Bruker Optics on YouTube. Retrieved from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Vibrational spectra study on quinolones antibiotics. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
- Infrared spectra and the structure of drugs of the fluoroquinolone group. (2025).
-
ATR FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]
- Aldehyde IR Spectroscopy. (2024). Berkeley Learning Hub.
- Synthesis and spectral characterization of fluoroquinolone-ofloxacin. (n.d.).
-
Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]
-
Vibrational spectroscopic, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]
-
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. Retrieved from [Link]
- Different quinolone derivatives obtained by substituting different... (n.d.).
-
Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (n.d.). MDPI. Retrieved from [Link]
-
Vibrational spectroscopic characterization of fluoroquinolones. (n.d.). PubMed. Retrieved from [Link]
-
1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. (2024). ChemBK. Retrieved from [Link]
-
Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Characterizing Anharmonic Vibrational Modes of Quinones with Two-Dimensional Infrared Spectroscopy. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). National Institutes of Health. Retrieved from [Link]
-
Synthesis, structure and in vitro pharmacological evaluation of a novel 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (2'-methylbenzoyl) hydrazone bridged copper(II) coordination polymer. (n.d.). PubMed. Retrieved from [Link]
-
Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. (2023). MDPI. Retrieved from [Link]
-
Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structure and in vitro pharmacological evaluation of a novel 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (2'-methylbenzoyl) hydrazone bridged copper(II) coordination polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. allscientificjournal.com [allscientificjournal.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 14. mt.com [mt.com]
- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 16. shimadzu.com [shimadzu.com]
- 17. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 18. azom.com [azom.com]
- 19. eng.uc.edu [eng.uc.edu]
- 20. youtube.com [youtube.com]
- 21. pelletpressdiesets.com [pelletpressdiesets.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 24. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 25. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]
Physical properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Introduction and Strategic Importance
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS No: 67735-60-8) is a heterocyclic compound featuring a quinolinone core functionalized with an N-methyl group and a C3-carbaldehyde.[1][2][3] This molecular architecture makes it a highly versatile and valuable intermediate in contemporary chemical research and development. Its significance stems from the reactive aldehyde group, which serves as a synthetic handle for constructing a diverse array of more complex molecules.
Professionals in drug discovery leverage this compound as a key building block for synthesizing novel bioactive agents.[2] Research has demonstrated the potential of its derivatives in developing treatments for a range of diseases and in the design of enzyme inhibitors.[2][4] Beyond medicinal chemistry, its unique quinoline structure is utilized in materials science to create advanced materials with specific optical and electronic properties, as well as in the development of fluorescent probes for biological imaging.[2] A thorough understanding of its physical properties is therefore a prerequisite for its effective handling, characterization, and application in these advanced fields.
Core Physicochemical Properties
The fundamental physical properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde determine its behavior in various experimental settings. These properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₂ | [1][2][5][6] |
| Molecular Weight | 187.19 g/mol | [1][2][5][7] |
| Appearance | Pale yellow to brown crystalline solid | [1][2] |
| Melting Point | 215 °C | [1] |
| Boiling Point | 326.6 ± 41.0 °C (Predicted) | [1] |
| Density | 1.321 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane. | [1] |
Expert Insight: The observed color variation from pale yellow to brown is typically indicative of purity levels. Highly pure samples tend to be lighter in color. The predicted high boiling point is consistent with the compound's planar, aromatic structure and polar carbonyl groups, which contribute to strong intermolecular forces.
Spectroscopic and Spectrometric Characterization
A definitive structural confirmation of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features, providing a benchmark for sample validation.
Infrared (IR) Spectroscopy
The IR spectrum provides a direct probe of the functional groups present. For this molecule, the most diagnostic region is the carbonyl (C=O) stretching frequency range.
-
Quinolinone Carbonyl (Amide C=O): Expected around 1640–1660 cm⁻¹ . This peak is characteristic of the C=O bond within the heterocyclic ring system.[8]
-
Aldehyde Carbonyl (C=O): Expected around 1680–1700 cm⁻¹ .[8] The conjugation of this carbonyl with the quinoline ring system may slightly lower its frequency compared to a simple aliphatic aldehyde.[9]
-
Aldehyde C-H Stretch: A weaker, but highly characteristic, pair of peaks may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C=C Stretches: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Strong absorptions corresponding to out-of-plane C-H bending will appear in the 750-900 cm⁻¹ region, providing information about the substitution pattern on the benzene ring.
Causality in Interpretation: The presence of two distinct, well-resolved carbonyl peaks is a critical self-validating feature of the IR spectrum. It confirms the integrity of both the quinolinone core and the aldehyde functional group, ruling out potential oxidation of the aldehyde to a carboxylic acid or its reduction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework.
-
¹H NMR:
-
Aldehyde Proton (-CHO): A highly deshielded singlet is expected between δ 9.8–10.2 ppm .[8] Its downfield shift is due to the electron-withdrawing nature of the oxygen atom and magnetic anisotropy.
-
Aromatic Protons: A complex multiplet pattern between δ 7.0–8.5 ppm is anticipated for the protons on the quinoline ring system.
-
N-Methyl Protons (-NCH₃): A sharp singlet is expected around δ 3.5–4.0 ppm . The attachment to a nitrogen atom within an aromatic system results in a characteristic chemical shift in this region.
-
-
¹³C NMR:
-
Aldehyde Carbonyl Carbon: Expected in the highly downfield region of δ 185–195 ppm .
-
Quinolinone Carbonyl Carbon: Expected around δ 160–165 ppm .
-
Aromatic Carbons: Multiple signals between δ 115–150 ppm .
-
N-Methyl Carbon: A signal around δ 30–35 ppm .
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): For the molecular formula C₁₁H₉NO₂, the exact mass is 187.0633 Da.[6][7] High-resolution mass spectrometry (HRMS) should readily confirm this mass.
-
Common Adducts: In electrospray ionization (ESI), common adducts would be observed:
-
Key Fragmentation: A likely initial fragmentation would be the loss of the aldehyde group (-CHO, 29 Da) or carbon monoxide (-CO, 28 Da).
Experimental Protocols and Workflows
The following protocols describe validated methods for the synthesis and characterization of the title compound.
Synthesis and Purification Workflow
The compound is reliably synthesized via N-methylation of its precursor, 1,2-dihydro-2-oxoquinoline-3-carbaldehyde.[10] This procedure ensures a high yield of the desired product.
Protocol:
-
Reaction Setup: Suspend 1,2-dihydro-2-oxoquinoline-3-carbaldehyde (1.0 g) in anhydrous dimethylformamide (DMF, 10 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the suspension in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 55% suspension in oil, 0.268 g) portion-wise to the stirred suspension. Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the nitrogen of the quinolinone, forming the corresponding sodium salt.
-
Activation: Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete salt formation.
-
Methylation: Re-cool the mixture in an ice bath and add methyl iodide (0.41 mL) dropwise. Rationale: Methyl iodide is an excellent electrophile for the Sₙ2 reaction with the nucleophilic nitrogen anion.
-
Reaction Completion: Add an additional 50 mL of DMF and stir the mixture at ambient temperature for 16 hours.
-
Workup: Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic extracts with water (50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Triturate the resulting residue with diethyl ether to induce crystallization and remove soluble impurities, yielding the product as a pale yellow solid (Typical yield: ~74%).[10]
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis and purification of the title compound.
Physicochemical Characterization Workflow
Once a pure sample is obtained, a systematic workflow is essential for unambiguous characterization.
Protocols:
-
Melting Point Determination:
-
Load a small amount of the dried crystalline solid into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat rapidly to ~15 °C below the expected melting point (215 °C), then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A narrow range (< 2 °C) indicates high purity.
-
-
Spectroscopic Analysis:
-
FT-IR: Prepare a sample as a KBr pellet or a thin film from a solution and acquire the spectrum.
-
NMR: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C spectra.
-
HRMS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Characterization Workflow Diagram:
Caption: Systematic workflow for the physicochemical characterization.
Conclusion
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a compound of significant interest with well-defined physical properties. Its high melting point and solubility in common organic solvents are key parameters for its handling and reaction setup. The distinct spectroscopic signatures, particularly the dual carbonyl peaks in the IR spectrum and the deshielded aldehyde proton in the ¹H NMR spectrum, serve as robust and self-validating identifiers for structural confirmation and purity assessment. The protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary technical information to confidently synthesize, characterize, and utilize this versatile chemical intermediate in their research endeavors.
References
-
1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. (2024). ChemBK. [Link]
-
Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. PrepChem.com. [Link]
-
Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbaldehyde. ChemSynthesis. [Link]
-
Electric Supplementary Information for the article entitled Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate. The Royal Society of Chemistry. [Link]
-
Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (2019). MDPI. [Link]
-
1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. PubChemLite. [Link]
-
Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. (2020). PubMed, National Center for Biotechnology Information. [Link]
-
1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. PubChemLite. [Link]
-
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison, Department of Chemistry. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 67735-60-8 CAS MSDS (1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. PubChemLite - 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 7. 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | C11H9NO2 | CID 906097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. prepchem.com [prepchem.com]
Solubility of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis.[1] As a key intermediate, its unique quinoline structure is instrumental in the development of novel therapeutic agents and advanced materials.[1] A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective utilization in research and development, influencing everything from reaction kinetics to formulation strategies. This guide provides a comprehensive overview of the solubility of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, offering both theoretical insights and practical methodologies for its assessment.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before delving into its solubility.
| Property | Value | Source |
| CAS Number | 67735-60-8 | Chem-Impex |
| Molecular Formula | C₁₁H₉NO₂ | Chem-Impex |
| Molecular Weight | 187.2 g/mol | Chem-Impex |
| Appearance | Brown or pale yellow solid | Chem-Impex, ChemBK |
| Melting Point | 215-217.7 °C | ChemBK |
Solubility Profile: A Qualitative and Predictive Analysis
Direct quantitative solubility data for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is not extensively available in public literature. However, based on qualitative reports and the known behavior of structurally related quinolone derivatives, a predictive solubility profile can be constructed.
Qualitative Solubility:
Sources indicate that 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde exhibits "relatively good solubility" in several common organic solvents, including:
-
Ethanol
-
Diethyl ether
-
Dichloromethane[2]
The synthesis procedure for this compound further supports its solubility in dichloromethane, as it is used as an extraction solvent. Conversely, the use of diethyl ether for trituration suggests that the compound is likely only sparingly soluble in it, allowing for purification.
Predictive Solubility in Other Solvents:
Based on the behavior of other quinolone derivatives, it is anticipated that 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde will exhibit solubility in a range of polar aprotic and polar protic solvents. Quinolone derivatives generally show lower solubility in water and higher solubility in alcohols.[3]
| Solvent Class | Predicted Solubility | Rationale |
| Aprotic Solvents (e.g., DMSO, DMF) | High | The polar nature of these solvents should effectively solvate the polar functional groups of the quinolone. |
| Alcohols (e.g., Methanol, Ethanol) | Moderate to High | Hydrogen bonding potential and overall polarity will facilitate dissolution. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | The compound's polarity is well-matched with these solvents. |
| Ethers (e.g., Diethyl Ether, THF) | Low to Moderate | The lower polarity of ethers compared to the solute suggests more limited solubility. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Very Low | The significant difference in polarity between the compound and these solvents will likely result in poor solubility. |
| Aqueous Solutions | Low | The largely organic structure of the molecule will limit its solubility in water. The solubility is expected to be pH-dependent, a common characteristic of quinolone derivatives.[4] |
Factors Influencing Solubility
The solubility of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is governed by a combination of its molecular structure and external factors.
Molecular Structure:
-
Polarity: The presence of the carbonyl, aldehyde, and the nitrogen within the quinoline ring system imparts significant polarity to the molecule. This polarity dictates its favorable interactions with polar solvents.
-
Hydrogen Bonding: While the N-methyl group prevents hydrogen bond donation from the nitrogen, the carbonyl and aldehyde oxygens can act as hydrogen bond acceptors. This contributes to its solubility in protic solvents like alcohols.
-
Crystal Lattice Energy: As a solid, the energy required to break the crystal lattice structure will influence its solubility. A higher melting point often correlates with higher lattice energy and consequently, lower solubility.
External Factors:
-
Temperature: For most solid solutes, solubility increases with temperature. This is due to the endothermic nature of the dissolution process for many organic compounds.[5]
-
pH (in aqueous solutions): The quinolone core possesses basic nitrogen atoms that can be protonated at acidic pH. This would lead to the formation of a more soluble salt. Therefore, the aqueous solubility of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is expected to increase in acidic conditions.[4][6]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jsppharm.org [jsppharm.org]
- 6. [PDF] The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Abstract
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a formyl group at the C3 position of an N-methylated quinolinone core, imparts a distinct reactivity profile. The electrophilicity of the aldehyde carbon is modulated by the electronic interplay within the quinolinone ring, making it a versatile synthon for constructing complex molecular scaffolds.[1][2] This guide provides a comprehensive exploration of the aldehyde group's reactivity, detailing its participation in nucleophilic additions, condensations, redox reactions, and multicomponent reactions. We present field-proven experimental protocols, mechanistic insights, and data-driven analysis to empower researchers, scientists, and drug development professionals in leveraging this valuable building block for novel molecular design.
Molecular Architecture and Electronic Profile
The reactivity of the aldehyde in 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is fundamentally governed by its electronic and steric environment. The quinolinone scaffold is not a passive bystander; it actively influences the electrophilicity of the formyl carbon.
-
Electronic Effects: The molecule contains a lactam functionality within the heterocyclic ring. The nitrogen atom, bearing a methyl group, acts as an electron-donating group through resonance, pushing electron density into the ring system. Conversely, the C2-carbonyl group is strongly electron-withdrawing. This push-pull system creates a nuanced electronic landscape. The net effect at the C3 position renders the aldehyde sufficiently electrophilic to react with a wide array of nucleophiles, while also being stabilized by the conjugated system.
-
Steric Considerations: The formyl group is positioned adjacent to the bulky quinolinone ring, which can introduce moderate steric hindrance, potentially influencing the approach of very large nucleophiles.
This balance of electronic activation and steric moderation makes the aldehyde an ideal substrate for a variety of selective transformations.
Synthesis of the Core Scaffold
A reliable and scalable synthesis is paramount for the utility of any building block. The title compound is readily prepared via N-methylation of its precursor, 1,2-dihydro-2-oxoquinoline-3-carbaldehyde. The causality behind this experimental choice lies in the acidity of the N-H proton of the lactam, which can be readily deprotonated by a strong base like sodium hydride (NaH) to form a nucleophilic sodium salt. Subsequent alkylation with an electrophile, such as methyl iodide, proceeds efficiently.
Caption: Synthesis of the title compound via N-methylation.
Table 1: Protocol for Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
| Step | Procedure | Rationale |
|---|---|---|
| 1 | Suspend 1,2-dihydro-2-oxoquinoline-3-carbaldehyde (1.0 g) in anhydrous dimethylformamide (DMF, 10 mL) in a flask cooled in an ice bath. | DMF is a polar aprotic solvent that effectively solvates the reactants. Cooling prevents potential side reactions from the exothermic deprotonation. |
| 2 | Add sodium hydride (55% w/w suspension in oil; 0.268 g) portionwise to the stirred suspension. | NaH is a strong, non-nucleophilic base ideal for deprotonating the lactam N-H. Portionwise addition controls the rate of hydrogen gas evolution. |
| 3 | Allow the mixture to warm to ambient temperature and then heat to 60°C for 1 hour. | Heating ensures complete formation of the sodium salt. |
| 4 | Re-cool the mixture in an ice bath and add methyl iodide (0.41 mL). | The reaction is cooled again to moderate the exothermic alkylation step. Methyl iodide is a potent methylating agent. |
| 5 | Stir the mixture at ambient temperature for 16 hours. | A prolonged reaction time ensures the SN2 reaction goes to completion. |
| 6 | Pour the mixture into water (50 mL) and extract with methylene chloride (3 x 50 mL). The combined organic extracts are washed with water and evaporated. | This aqueous workup quenches any unreacted NaH and removes the DMF. The product is extracted into an organic solvent. |
| 7 | Triturate the residue with diethyl ether to yield the product as a pale yellow solid (yield ~74%).[3] | Trituration with a non-polar solvent like ether helps to precipitate the pure product and wash away soluble impurities. |
Core Reactivity: A Hub for Chemical Transformation
The aldehyde group serves as the primary reactive handle for derivatization, participating in a host of classical and modern organic reactions.
Nucleophilic Addition & Condensation Reactions
The quintessential reaction of aldehydes is the nucleophilic addition to the carbonyl carbon.[4][5] This reaction proceeds via a tetrahedral intermediate and is the gateway to a vast array of functional groups.[6]
Caption: General mechanism of nucleophilic addition to the aldehyde.
2.1.1. Imine and Thiosemicarbazone Formation
Condensation with primary amines, hydrazines, and their derivatives is a robust and widely utilized transformation.[7] This reaction is particularly crucial in medicinal chemistry for generating Schiff bases and thiosemicarbazones, which are prominent scaffolds in drug discovery.[8][9] For instance, derivatives of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been condensed with thiosemicarbazides to form ligands for copper(II) complexes exhibiting potent anticancer activity.[8][9]
Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative
-
Dissolution: Dissolve thiosemicarbazide (0.01 mol) in warm methanol (50 mL).
-
Addition: Add this solution to a methanolic solution (50 mL) containing 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (0.01 mol).
-
Reaction: Reflux the mixture for one hour. A precipitate typically forms during this time.
-
Isolation: Cool the reaction mixture to room temperature. Filter the solid, wash with cold methanol, and dry under a vacuum to yield the final product.[9]
This protocol is self-validating as the product often precipitates from the reaction mixture due to its higher molecular weight and potential for intermolecular hydrogen bonding, driving the reaction equilibrium forward.
2.1.2. Reductive Amination
A powerful extension of imine formation is reductive amination. The initially formed imine (or iminium ion under acidic conditions) is reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating C-N bonds.
Experimental Protocol: General Reductive Amination
-
Mixture: Combine the aldehyde (1 equiv.), a primary or secondary amine (1.2 equiv.), and sodium bicarbonate (NaHCO₃, 1.5 equiv.) in methanol.
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to the mixture. STAB is often preferred as it is milder and tolerant of slightly acidic conditions that can facilitate imine formation.
-
Stirring: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent.[10]
The choice of NaHCO₃ as a mild base is crucial to neutralize any amine salts without being strong enough to promote unwanted side reactions.
Carbon-Carbon Bond Forming Reactions
Extending the carbon skeleton via the aldehyde group is a cornerstone of synthetic strategy. The Knoevenagel condensation and Wittig reaction are two exemplary methods.
2.2.1. Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), catalyzed by a weak base like piperidine or pyridine.[11][12] The reaction proceeds through a nucleophilic addition followed by dehydration to yield an electron-deficient α,β-unsaturated product, a valuable Michael acceptor.
Caption: Mechanism of the Knoevenagel condensation.
2.2.2. Wittig Reaction
The Wittig reaction provides an unparalleled method for converting the carbonyl C=O bond into a C=C double bond with absolute regiocontrol.[13] The aldehyde reacts with a phosphonium ylide (a Wittig reagent) to form an alkene and triphenylphosphine oxide.[14][15] The ylide is typically generated by deprotonating a phosphonium salt with a strong base.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. prepchem.com [prepchem.com]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to Tautomerism in 2-Oxo-Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxo-quinoline (or 2-quinolone) scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1][2] A critical, yet often nuanced, aspect of its chemistry is the phenomenon of tautomerism, specifically the lactam-lactim equilibrium, which dictates the molecule's physicochemical properties and biological interactions. This guide provides a comprehensive examination of tautomerism in 2-oxo-quinoline derivatives, synthesizing foundational principles with advanced analytical techniques and field-proven insights. We will delve into the structural nuances of the tautomeric forms, the factors governing their equilibrium, and the experimental and computational methodologies essential for their characterization. This document is intended to serve as a robust resource for researchers aiming to understand, control, and leverage the tautomeric behavior of these versatile heterocyclic compounds in drug discovery and development.
The Fundamental Equilibrium: Lactam vs. Lactim
At its core, the tautomerism of 2-oxo-quinoline derivatives involves the migration of a proton and the concurrent shift of a double bond, leading to two primary, interconvertible isomers: the lactam (keto) form and the lactim (enol) form.[1][3][4]
-
Lactam (Keto) Form (2-Quinolone): This tautomer features a cyclic amide structure with a carbonyl group (C=O) at the C2 position.[1]
-
Lactim (Enol) Form (2-Hydroxyquinoline): This tautomer possesses a hydroxyl (-OH) group at the C2 position, resulting in a fully aromatic heterocyclic ring.[1]
The interconversion between these two forms is a dynamic equilibrium.[1] However, for the parent 2-oxo-quinoline and many of its derivatives, this equilibrium overwhelmingly favors the lactam form in most conditions.[1] This preference is a consequence of the greater thermodynamic stability of the cyclic amide and its ability to form strong intermolecular hydrogen-bonded dimers in the solid state and in non-polar solvents.[1][5]
Diagram 1: The Lactam-Lactim Tautomeric Equilibrium
A schematic representation of the lactam-lactim tautomerism in the 2-oxo-quinoline system.
Factors Influencing the Tautomeric Equilibrium
While the lactam form is generally predominant, the position of the tautomeric equilibrium is not static. It can be significantly influenced by a variety of internal and external factors. Understanding these influences is paramount for predicting and controlling the behavior of 2-oxo-quinoline derivatives in different environments.
Substituent Effects
The electronic properties of substituents on the quinoline ring can modulate the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby shifting the equilibrium. Conversely, electron-donating groups can also impact the electron density distribution within the ring system.
Solvent Polarity
The polarity of the solvent plays a crucial role in determining the dominant tautomeric form.[5]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can effectively solvate both the lactam and lactim forms through hydrogen bonding. However, the lactam form, with its distinct hydrogen bond donor (N-H) and acceptor (C=O) sites, often experiences favorable interactions, reinforcing its stability.
-
Non-Polar Aprotic Solvents (e.g., toluene, chloroform): In these environments, the ability of the lactam form to self-associate through hydrogen bonding to form stable dimers often drives the equilibrium significantly towards the lactam.[5]
pH
The pH of the medium can have a profound effect, particularly in aqueous solutions.
-
Acidic Conditions: Protonation can occur on either the carbonyl oxygen of the lactam or the ring nitrogen of the lactim. The relative basicities of these sites will determine the effect on the equilibrium.
-
Basic Conditions: Deprotonation of the N-H proton in the lactam form generates a resonance-stabilized anion. This can shift the equilibrium and influence the reactivity of the molecule.
Temperature
Temperature can influence the tautomeric equilibrium by providing the necessary energy to overcome the activation barrier for interconversion. While the effect may not be as pronounced as other factors, it can be significant in certain systems.
Experimental and Computational Characterization of Tautomers
A multi-faceted analytical approach is essential for the unambiguous characterization of the tautomeric forms of 2-oxo-quinoline derivatives.[1] The combination of spectroscopic and computational methods provides a comprehensive understanding of the equilibrium in different states.
Spectroscopic Techniques
| Technique | Principle and Application | Key Differentiating Features for 2-Oxo-Quinoline Tautomers |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the chemical environment of atomic nuclei (¹H, ¹³C, ¹⁵N). It is a powerful tool for structural elucidation in solution. | ¹H NMR: The lactam form shows a characteristic N-H proton signal (often broad), while the lactim form exhibits a distinct O-H proton signal. Chemical shifts of the aromatic protons also differ between the two forms. ¹³C NMR: The C2 carbon in the lactam form exhibits a characteristic carbonyl signal (δ > 160 ppm), whereas in the lactim form, it is an sp² carbon attached to an oxygen (δ ≈ 150-160 ppm). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of light by chromophores in the molecule. The electronic transitions differ between the tautomers due to variations in their conjugated systems. | The lactam and lactim forms typically display distinct absorption maxima (λ_max). The more extended conjugation in the lactim form can lead to a red-shift (longer wavelength) in its absorption spectrum compared to the lactam form. |
| Infrared (IR) Spectroscopy | Identifies functional groups based on their characteristic vibrational frequencies. | Lactam Form: A strong C=O stretching vibration is observed in the region of 1650-1690 cm⁻¹. The N-H stretching vibration appears as a broader band around 3200-3400 cm⁻¹. Lactim Form: The C=O stretch is absent. A characteristic O-H stretching vibration appears as a broad band around 3200-3600 cm⁻¹, and C=N stretching may be observed. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a single crystal, offering definitive structural information in the solid state. | This technique can unambiguously determine whether the lactam or lactim form is present in the crystal lattice. For the parent 2-quinolone, X-ray data confirms the predominance of the keto (lactam) form in the solid state.[1] |
Diagram 2: Experimental Workflow for Tautomer Characterization
A generalized workflow for the comprehensive characterization of tautomerism in 2-oxo-quinoline derivatives.
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[6] These methods can:
-
Calculate Relative Stabilities: By computing the Gibbs free energies of the lactam and lactim tautomers, the thermodynamically more stable form can be predicted.
-
Simulate Spectroscopic Data: Theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can be calculated and compared with experimental results to aid in the assignment of tautomeric forms.
-
Model Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be simulated using continuum solvation models.
Implications in Drug Discovery and Development
The tautomeric state of a 2-oxo-quinoline derivative is not merely a chemical curiosity; it has profound implications for its biological activity and pharmacokinetic properties.[1]
-
Receptor Binding: The different tautomers present distinct three-dimensional shapes, hydrogen bonding patterns, and electrostatic potential surfaces. Consequently, one tautomer may exhibit significantly higher binding affinity for a biological target than the other.
-
Pharmacokinetics (ADME):
-
Solubility: The dominant tautomer will influence the aqueous solubility of the compound.
-
Membrane Permeability: The lipophilicity and hydrogen bonding capacity of the prevalent tautomer will affect its ability to cross biological membranes.
-
Metabolism: The different tautomers may be recognized and metabolized by different enzymes at varying rates.
-
The 2-oxo-quinoline scaffold is found in a wide array of biologically active molecules, including those with antitumor, anti-inflammatory, and antioxidant properties.[7][8][9] A thorough understanding of their tautomeric behavior is therefore a prerequisite for rational drug design and lead optimization.
Conclusion
The tautomerism of 2-oxo-quinoline derivatives is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. The predominance of the lactam form is a general trend, but the equilibrium is dynamic and can be modulated. For researchers in medicinal chemistry and drug development, a comprehensive characterization of the tautomeric landscape is not just an academic exercise but a critical step in understanding structure-activity relationships and optimizing the developability of new therapeutic agents. The integrated application of high-resolution spectroscopic techniques and computational chemistry provides the necessary toolkit to unravel the complexities of tautomerism in this important class of heterocyclic compounds.
References
-
Al-Otaibi, J. S., et al. (2021). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]
-
Zhang, Y., et al. (2017). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. MedChemComm. [Link]
-
Zhang, Y., et al. (2013). Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives. PubMed. [Link]
-
Hong, S., Shin, D., & Lim, W. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules. [Link]
-
Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1987). The Spectroscopy and Structure of 2-Hydroxyquinoline. Defense Technical Information Center. [Link]
-
Tokay, N., & Öğretir, C. (2002). Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs. Journal of Molecular Structure: THEOCHEM. [Link]
-
askIITians. (2025). What is Lactam Lactim Tautomerism?. askIITians. [Link]
-
da Silva, A. D., et al. (2024). Biological activity of natural 2-quinolinones. Natural Product Research. [Link]
-
Mphahlele, M. J., & El-Naha, A. M. (2004). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. Journal of Molecular Structure. [Link]
-
Sun, Q., et al. (2019). Quinoline and quinolone dimers and their biological activities: An overview. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]
- 4. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]
- 5. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs / Journal of Molecular Structure: THEOCHEM, 2002 [sci-hub.ru]
- 7. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 8. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic Properties of Substituted Quinoline-3-Carbaldehydes: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its rigid structure and versatile reactivity make it a privileged core in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][4][5] Among its many derivatives, quinoline-3-carbaldehyde stands out as a particularly valuable synthetic intermediate.[2][6][7] The aldehyde group at the 3-position is a reactive handle that allows for the construction of a diverse array of more complex molecular architectures, from Schiff bases to fused heterocyclic systems.[1][8]
The true power of the quinoline-3-carbaldehyde framework lies in its tunable electronic nature. By strategically placing various substituents on the quinoline rings, one can precisely modulate the molecule's electron density distribution. This fine-tuning of electronic properties—such as the energy of frontier molecular orbitals, absorption and emission characteristics, and redox potentials—is fundamental to tailoring the molecule for specific applications. Understanding the interplay between substituents and electronic behavior is therefore critical for the rational design of novel therapeutic agents, highly sensitive fluorescent probes, and advanced optoelectronic materials.[6][9]
This guide provides a comprehensive exploration of the electronic properties of substituted quinoline-3-carbaldehydes. We will delve into the synthetic strategies used to create these molecules, examine how substituents dictate their photophysical and electrochemical characteristics, and detail the experimental and computational workflows used to characterize them. This document is intended to serve as a technical resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into this important class of compounds.
Synthetic Strategies: Accessing the Core Scaffold
The foundation of any study into substituted quinoline-3-carbaldehydes is their synthesis. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
The Vilsmeier-Haack Reaction: A Workhorse for Formylation
The Vilsmeier-Haack reaction is the most prevalent and efficient method for introducing the crucial carbaldehyde group onto an electron-rich aromatic system.[10] In the context of quinolines, this reaction typically involves treating a substituted acetanilide or similar precursor with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as the formylating agent.[2][10][11] This method is valued for its reliability and broad substrate scope.
}
General workflow for the synthesis of substituted quinoline-3-carbaldehydes.
Protocol: Vilsmeier-Haack Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes
This protocol is adapted from established methodologies for the synthesis of quinoline-3-carbaldehydes.[10]
Materials:
-
Substituted acetanilide oxime (1.0 eq)
-
Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (7.0 eq)
-
Crushed ice and water
-
Ethyl acetate for recrystallization
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), slowly add phosphorus oxychloride (0.35 mol) dropwise to dimethylformamide (0.15 mol) under constant stirring. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Cooling is critical to control the reaction rate and prevent side reactions.
-
Addition of Substrate: Once the Vilsmeier reagent is formed, add the respective substituted acetanilide oxime (0.05 mol) portion-wise to the cooled mixture.
-
Reaction: Remove the ice bath and heat the reaction mixture at 60°C for approximately 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution and subsequent cyclization to form the quinoline ring.
-
Work-up: After the reaction is complete, carefully pour the mixture into a beaker containing 300 mL of crushed ice and water while stirring vigorously. This step hydrolyzes the intermediate iminium salt to the final aldehyde. Trustworthiness: This quenching step must be done slowly and with cooling to manage the exothermic hydrolysis of excess POCl₃.
-
Isolation and Purification: The solid product precipitates out of the aqueous solution. Filter the crude 2-chloroquinoline-3-carbaldehyde, wash with cold water, and dry. Recrystallize the product from ethyl acetate to obtain the purified compound.[10]
-
Characterization: Confirm the structure using IR and ¹H NMR spectroscopy. The presence of a strong C=O stretching band around 1700 cm⁻¹ in the IR spectrum and a characteristic aldehyde proton signal between δ 9-11 ppm in the ¹H NMR spectrum confirms the successful formylation.[10]
Advanced Methods: Suzuki-Miyaura Cross-Coupling
For introducing aryl or vinyl substituents, which can significantly extend the π-conjugated system, the Suzuki-Miyaura cross-coupling reaction is invaluable. This palladium-catalyzed reaction couples a halogenated quinoline (e.g., 6,8-dibromo-4-chloroquinoline-3-carbaldehyde) with an arylboronic acid, allowing for the creation of complex triarylquinoline-3-carbaldehydes.[9][12] These extended systems are particularly interesting for optoelectronic applications.[9]
The Influence of Substituents on Electronic Architecture
The electronic properties of the quinoline-3-carbaldehyde core are governed by the nature and position of its substituents. These groups modulate the electron density across the molecule, directly impacting its interaction with light and its chemical reactivity. The core itself acts as an electron-deficient (acceptor) framework, which can be further influenced by attached functional groups.[9]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), or alkyl groups increase the electron density of the quinoline ring through resonance or inductive effects. When EDGs are part of the π-system, they effectively "push" electron density towards the electron-withdrawing carbaldehyde group. This push-pull effect raises the energy of the Highest Occupied Molecular Orbital (HOMO) and often leads to a red-shift (bathochromic shift) in the molecule's absorption spectrum.[9]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or halogens (-Cl, -F) decrease the electron density of the ring. They "pull" electron density away from the π-system, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
This strategic placement of EDGs and EWGs creates donor-π-acceptor (D-π-A) systems, where the quinoline ring acts as the π-conjugated bridge.[9] Such systems are known for their strong intramolecular charge transfer (ICT) character, which is crucial for applications in nonlinear optics and fluorescent sensing.[9][13]
}
Push-pull electronic effects of substituents on the quinoline core.
Experimental Characterization Techniques
To probe the electronic properties of these molecules, a combination of spectroscopic and computational methods is employed.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π–π* and n–π* transitions. The position of the maximum absorption wavelength (λ_max_) is highly sensitive to the electronic structure.
-
Substituent Effects: EDGs that extend conjugation or increase electron density typically cause a bathochromic (red) shift to longer wavelengths, as they lower the energy required for the π–π* transition.[9] Conversely, groups that disrupt conjugation may cause a hypsochromic (blue) shift . For example, in 4,6,8-triarylquinoline-3-carbaldehydes, methoxy groups (-OCH₃) lead to a red-shift compared to unsubstituted phenyl rings, indicating the strong electron-donating effect.[9]
-
Intramolecular Charge Transfer (ICT): In D-π-A systems, a broad, lower-energy absorption band is often observed, corresponding to an ICT transition from the donor-rich part of the molecule to the acceptor-rich part.[9][13]
Protocol: UV-Vis Spectral Analysis
-
Sample Preparation: Prepare a stock solution of the quinoline derivative in a spectroscopic grade solvent (e.g., chloroform, methanol, acetonitrile) at a concentration of 10⁻³ M. From this, prepare a dilute solution (e.g., 10⁻⁵ M) for analysis.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution.
-
Data Acquisition: Scan a wavelength range from approximately 200 to 700 nm.
-
Analysis: Identify the λ_max_ values. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which provides information on the probability of the electronic transition.
| Compound | Substituents | Solvent | λ_abs_ (nm) | Reference |
| 4,6,8-Triphenylquinoline-3-carbaldehyde | Phenyl at C4, C6, C8 | Chloroform | 278 | [9] |
| 4,6,8-Tris(4-fluorophenyl)quinoline-3-carbaldehyde | 4-Fluorophenyl at C4, C6, C8 | Chloroform | 275 | [9] |
| 4,6,8-Tris(4-methoxyphenyl)quinoline-3-carbaldehyde | 4-Methoxyphenyl at C4, C6, C8 | Chloroform | 282 | [9] |
Table 1: Representative UV-Vis absorption data for substituted quinoline-3-carbaldehydes, demonstrating the effect of aryl substituents.
Fluorescence Spectroscopy
Many quinoline derivatives are highly fluorescent, a property that is also exquisitely sensitive to substituent effects and the local environment.[3][14]
-
Quantum Yield and Stokes Shift: Substituents that promote ICT and create rigid, planar structures often lead to higher fluorescence quantum yields. The Stokes shift , the difference in wavelength between the absorption maximum (λ_abs_) and the emission maximum (λ_em_), is a critical parameter. Large Stokes shifts are desirable for applications in fluorescence imaging and sensors to minimize self-absorption.[15]
-
Solvatochromism: The emission spectra of D-π-A type quinolines can be highly dependent on solvent polarity.[9][13] In polar solvents, the excited state is often more stabilized than the ground state, leading to a red-shift in emission. This phenomenon, known as positive solvatochromism, is a hallmark of an ICT excited state.[16]
Protocol: Fluorescence Emission Analysis
-
Sample Preparation: Prepare a dilute solution (10⁻⁵ to 10⁻⁶ M) of the compound in the desired solvent(s) to avoid concentration quenching effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
First, acquire the absorption spectrum to determine the optimal excitation wavelength (usually the λ_max_).
-
Set the excitation wavelength and scan the emission spectrum over a longer wavelength range (e.g., from λ_exc_ + 10 nm to 800 nm).
-
-
Analysis: Determine the wavelength of maximum emission (λ_em_). Calculate the Stokes shift (in nm) as λ_em_ - λ_abs_. The fluorescence quantum yield (Φ_F_) can be determined relative to a known standard (e.g., quinine sulfate).
| Compound | λ_abs_ (nm) | λ_em_ (nm) (in CHCl₃/MeOH) | Stokes Shift (nm) | Reference |
| 4,6,8-Triphenylquinoline-3-carbaldehyde | 278 | 481 | 203 | [9] |
| 4,6,8-Tris(4-methoxyphenyl)quinoline-3-carbaldehyde | 282 | 485 | 203 | [9] |
Table 2: Photophysical data showing large Stokes shifts, characteristic of significant structural rearrangement in the excited state.
Computational Analysis with Density Functional Theory (DFT)
DFT has become an indispensable tool for predicting and rationalizing the electronic properties of molecules.[13][17][18] It provides insights into the underlying orbital structure that governs the observed spectroscopic phenomena.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the key orbitals involved in electronic transitions.[19]
-
HOMO (Highest Occupied Molecular Orbital): Represents the energy level of the outermost electrons. Its energy is related to the ionization potential and the molecule's ability to donate an electron (nucleophilicity).
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the energy level of the lowest energy state for an added electron. Its energy is related to the electron affinity and the molecule's ability to accept an electron (electrophilicity).[20]
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO_ - E_HOMO_) is a crucial parameter. A smaller energy gap generally corresponds to easier electronic excitation, which translates to a red-shifted absorption in the UV-Vis spectrum.[21][22] Molecules with small gaps are typically more reactive and are considered "soft."[21]
DFT calculations can visualize the spatial distribution of these orbitals. In D-π-A quinolines, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting quinoline-3-carbaldehyde moiety, visually confirming the ICT nature of the primary electronic transition.[19][20]
}
A typical workflow for DFT analysis of a quinoline derivative.
Protocol: General DFT Calculation Workflow
-
Structure Building: Draw the 2D structure of the target molecule in a molecular editor and convert it to a 3D structure.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy conformation of the molecule.[17]
-
Frequency Analysis: Conduct a frequency calculation on the optimized geometry to ensure it is a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized structure, calculate the molecular orbitals to obtain the HOMO and LUMO energies and visualize their distributions.
-
Excited State Calculation (Optional): Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum, which can be directly compared with experimental data for validation.[18][19]
| Property | Quinoline (Unsubstituted) |
| HOMO Energy | -6.646 eV |
| LUMO Energy | -1.816 eV |
| HOMO-LUMO Gap (ΔE) | 4.83 eV |
Table 3: Calculated frontier orbital energies for the parent quinoline molecule. Substituents will modulate these values, typically narrowing the gap.[19]
Applications Driven by Tunable Electronics
The ability to rationally design the electronic properties of quinoline-3-carbaldehydes has led to their application in several high-impact fields.
-
Drug Development: The electron density and electrostatic potential of a molecule are key determinants of its ability to bind to biological targets like enzymes or receptors. By tuning these properties, researchers can optimize the potency and selectivity of quinoline-based drugs. They have been investigated as inhibitors for targets in leishmaniasis and as potential anticancer agents.[5][23][24]
-
Fluorescent Sensors: The sensitivity of their fluorescence to the local environment makes them excellent candidates for chemosensors.[6] For example, derivatives can be designed to bind specific metal ions (e.g., Fe³⁺, Pb²⁺, Cd²⁺).[25][26][27][28] This binding event perturbs the ICT process, leading to a measurable change in the fluorescence signal, such as quenching ("turn-off" sensor) or enhancement ("turn-on" sensor).[25][27][28]
-
Optoelectronic Materials: The strong absorption, high fluorescence quantum yields, and D-π-A characteristics of certain substituted quinoline-3-carbaldehydes make them suitable for use as emitters or components in organic light-emitting diodes (OLEDs) and other organic electronic devices.[6][8][9]
Conclusion and Future Outlook
Substituted quinoline-3-carbaldehydes represent a versatile and powerful class of molecules whose electronic properties can be systematically and predictably controlled through chemical synthesis. The interplay between electron-donating and -withdrawing substituents on the quinoline core allows for the precise tuning of frontier orbital energies, which in turn governs their photophysical and electrochemical behavior. The combination of robust synthetic methods like the Vilsmeier-Haack reaction, detailed characterization through spectroscopy, and predictive power from DFT calculations provides a complete toolkit for the rational design of new functional molecules.
Future research will continue to build on this foundation. The development of novel derivatives with even larger Stokes shifts and higher quantum yields will advance their use as biological imaging agents. The design of next-generation chemosensors with multi-ion detection capabilities or enhanced selectivity in complex biological media remains an exciting frontier. Finally, as our understanding of structure-property relationships deepens, the integration of these tunable electronic scaffolds into sophisticated materials for energy conversion and data storage holds immense promise.
References
-
Mphahlele, M. J., & Adeloye, A. O. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15769-15787. [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8567-8605. [Link]
-
Mphahlele, M. J., & Adeloye, A. O. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde derivatives: synthesis and photophysical properties. Molecules (Basel, Switzerland), 18(12), 15769–15787. [Link]
-
Smirnova, I., et al. (2019). Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. New Journal of Chemistry, 43(3), 1365-1375. [Link]
-
Puttaraju, M., et al. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(7), 216-218. [Link]
-
Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. [Link]
-
Alves, M. J., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(23), 5583. [Link]
-
Bakr, A. M., et al. (2021). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. Chemistry – A European Journal, 27(1), 374-379. [Link]
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8567-8605. [Link]
-
Szigetvári, Á., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Scientific Reports, 8(1), 16049. [Link]
-
Mary, Y. S., et al. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 9, S1135-S1147. [Link]
-
Nakata, E., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17723. [Link]
-
ResearchGate. (n.d.). Molecular orbitals HOMO and LUMO distribution and energy band-gaps for QC in different solvents. [Link]
-
ResearchGate. (n.d.). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2 (D–A–D–π–A) families of molecules. [Link]
-
de Oliveira, K. T., et al. (2014). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 25(11), 2115-2124. [Link]
-
Lee, S. K., et al. (2011). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. Journal of Nanoscience and Nanotechnology, 11(3), 2110-2116. [Link]
-
Buchanan, C. S., et al. (2020). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Molbank, 2020(2), M1128. [Link]
-
Wang, Y., et al. (2021). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 11(26), 15931-15938. [Link]
-
ResearchGate. (2021). Quinoline-Based Fluorescence Sensors. [Link]
-
Alves, M. J., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(23), 5583. [Link]
-
Podshibyakin, D. V., et al. (2020). SYNTHESIS, SPECTRAL LUMINECENT AND IONOCHROMIC PROPERTIES OF THIOSEMICARBAZONES OF SUBSTITUTED QUINOLINE-3-CARBALDEHYDES. Science of the South of Russia, 16(3), 28-36. [Link]
-
Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660-1668. [Link]
-
ResearchGate. (n.d.). Photophysical properties of quinoline derivatives in CH3CN. [Link]
-
Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]
-
Wang, Y., et al. (2021). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 11(26), 15931-15938. [Link]
-
Kumru, M., et al. (2014). Experimental And Theoretical Studies On The Electronic Absorption Spectra Of Quinoline Carboxaldehydes. International Symposium on Molecular Spectroscopy. [Link]
-
ResearchGate. (2023). Novel quinoline-carbaldehyde derivatives as potent antileishmanial agents. [Link]
-
Sharma, S., et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Pure and Applied Chemistry. [Link]
-
Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]
-
Kumar, A., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111867. [Link]
-
Kumar, P., et al. (2025). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. RSC Advances, 15(8), 5225-5236. [Link]
-
ResearchGate. (n.d.). Effect of substitutions of position 2 of quinoline-3-carbaldehydes in performance of novel rhodamine-based probes. [Link]
-
Patel, K. R., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(29), 20974-20993. [Link]
-
Patel, K. R., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(29), 20974-20993. [Link]
-
Şenol, İ. M., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. [Link]
-
Stachera, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2056. [Link]
-
ResearchGate. (2014). Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. [Link]
-
Chen, J., et al. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. [Link]
-
Vodzinskii, S. V., et al. (2018). SYNTHESIS OF SUBSTITUTED QUINOLINE-3-CARBALDEHYDES. Chemistry of Heterocyclic Compounds, 53(12), 1331-1332. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijsr.net [ijsr.net]
- 11. chemijournal.com [chemijournal.com]
- 12. 4,6,8-Triarylquinoline-3-carbaldehyde derivatives: synthesis and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 14. scielo.br [scielo.br]
- 15. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. wuxibiology.com [wuxibiology.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. SYNTHESIS, SPECTRAL LUMINECENT AND IONOCHROMIC PROPERTIES OF THIOSEMICARBAZONES OF SUBSTITUTED QUINOLINE-3-CARBALDEHYDES - Podshibyakin - Nauka Yuga Rossii [journals.eco-vector.com]
- 27. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08193E [pubs.rsc.org]
Methodological & Application
Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: A Detailed Protocol and Application Guide
This comprehensive guide provides a detailed protocol for the synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical guidance. Quinoline derivatives are known to exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory properties, making their synthesis a key area of research.[1]
Strategic Approaches to Synthesis
The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be approached through two primary strategic routes: a multi-step synthesis starting from substituted anilines, and a more direct formylation of a pre-formed N-methyl quinolone scaffold.
1. Multi-step Synthesis: This robust and well-documented pathway involves the initial construction of the quinoline core via a Vilsmeier-Haack reaction on an appropriate N-arylacetamide, followed by functional group manipulations to yield the target molecule. This method offers flexibility in introducing various substituents on the aromatic ring.
2. Direct Formylation: A more convergent approach involves the direct introduction of the formyl group onto the 1-methyl-2-oxo-1,2-dihydroquinoline backbone. This method, if optimized, can be more efficient in terms of step economy.
This guide will focus on a reliable multi-step synthesis, which is broadly applicable and well-supported by literature precedents.
Mechanistic Insight: The Vilsmeier-Haack Reaction
The cornerstone of the multi-step synthesis is the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4][5]
The mechanism proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a mild nucleophile, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements leads to the formation of the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate then undergoes elimination and subsequent hydrolysis during aqueous workup to yield the desired aldehyde.[2][4]
Experimental Protocol: Multi-Step Synthesis
This protocol outlines a three-step synthesis starting from an N-arylacetamide.
Step 1: Synthesis of 2-Chloro-3-formylquinoline
The initial step involves the cyclization and formylation of an N-arylacetamide using the Vilsmeier-Haack reagent.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| N-phenylacetamide | C₈H₉NO | 135.16 | 10 mmol | Starting material |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | Solvent and reagent |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 30 mmol | Vilsmeier reagent precursor |
| Crushed Ice | H₂O | 18.02 | As needed | For quenching the reaction |
| Sodium Bicarbonate (aq. solution) | NaHCO₃ | 84.01 | As needed | For neutralization |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over 30 minutes, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.
-
Add N-phenylacetamide to the reaction mixture portion-wise, while maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-chloro-3-formylquinoline, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
This step involves the hydrolysis of the 2-chloro functionality to a 2-oxo group.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Chloro-3-formylquinoline | C₁₀H₆ClNO | 191.62 | 5 mmol | Starting material |
| Acetic Acid | CH₃COOH | 60.05 | 25 mL | Solvent |
| Water | H₂O | 18.02 | 5 mL | Reagent |
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-formylquinoline in a mixture of acetic acid and water.
-
Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Step 3: Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
The final step is the N-methylation of the quinolone ring.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde | C₁₀H₇NO₂ | 173.17 | 3 mmol | Starting material |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 3.6 mmol | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | Solvent |
| Methyl Iodide | CH₃I | 141.94 | 3.3 mmol | Methylating agent |
| Water | H₂O | 18.02 | As needed | For quenching |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Extraction solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For trituration |
Procedure:
-
To a stirred suspension of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in anhydrous DMF at 0 °C, add sodium hydride portion-wise.
-
Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Triturate the residue with diethyl ether to yield 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as a pale yellow solid.
Visualizing the Workflow
The following diagram illustrates the multi-step synthesis protocol.
Caption: Multi-step synthesis workflow for the target molecule.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. By understanding the underlying mechanisms and carefully following the experimental procedures, researchers can successfully synthesize this important heterocyclic compound for further applications in drug discovery and development. The multi-step approach offers versatility, while the principles of the Vilsmeier-Haack reaction are fundamental to the construction of the quinoline core.
References
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. [Link]
-
Vilsmeier-Haack reaction - Name-Reaction.com. [Link]
-
Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
-
The Role of Quinoline Derivatives in Modern Drug Discovery. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - MDPI. [Link]
-
Vilsmeier–Haack reaction - Wikipedia. [Link]
Sources
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
Vilsmeier-Haack formylation of N-methyl-2-quinolone
These modifications are crucial in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of quinolone scaffolds against various targets, including bacteria, viruses, and cancer cells. [3][5]
References
-
Reddy, K. L., et al. (2009). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 48B(2), 299-305. [Link]
-
Makhanya, B. et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 53B(4), 517-521. [Link]
-
Gaikwad, N. D., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 54-58. [Link]
-
Patil, S. B., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(1), 108-120. [Link]
-
PrepChem. (n.d.). Synthesis of Vilsmeier reagent. PrepChem.com. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic-Chemistry.org. [Link]
-
Tilstam, U., et al. (2002). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 2, 121-125. [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Wikipedia. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Fàtima, A., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Medicinal Chemistry Research, 27, 1940–1966. [Link]
-
Alfindee, M., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(14), 9345-9371. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic-Chemistry.org. [Link]
-
ResearchGate. (n.d.). Application of the N-formylated product for the synthesis of quinolone. ResearchGate. [Link]
-
Flores-Alamo, M., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8406. [Link]
-
Al-Suhaimi, K. S., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 29(3), 698. [Link]
-
Al-Amiery, A. A., et al. (2019). Synthesis of New 7-ethyl-4-methyl-2-Quinolone Derivatives. International Journal of Drug Delivery Technology, 9(1), 60-65. [Link]
-
Chen, C.-Y., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5462. [Link]
-
ResearchGate. (2024). Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. ResearchGate. [Link]
-
NIST. (n.d.). 4-Quinolinol, 2-methyl-. NIST Chemistry WebBook. [Link]
-
Wardell, S. M. S. V., et al. (2023). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Acta Crystallographica Section C Structural Chemistry, 79(Pt 3), 133-143. [Link]
-
ResearchGate. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]
-
Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]
-
PubChem. (n.d.). 4-Hydroxy-N-methylcarbostyril. PubChem. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Condensation Reactions of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde for Heterocyclic Scaffolding
Introduction: The Versatility of a Privileged Scaffold
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a highly versatile synthetic intermediate, prized in medicinal chemistry and materials science.[1] Its structure features a quinolinone core, a known privileged scaffold in drug discovery, combined with a reactive aldehyde functionality at the 3-position. This unique arrangement makes it an exceptional building block for constructing complex heterocyclic systems through various condensation reactions.[1][2] The products derived from this aldehyde are not merely synthetic curiosities; they are often imbued with significant biological activities, including anticancer, antimicrobial, and antioxidant properties.[3][4][5]
This guide provides an in-depth exploration of key condensation reactions involving 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. We will move beyond simple procedural lists to explain the underlying principles, offer field-proven protocols, and discuss the strategic implications for researchers in drug development and organic synthesis.
Section 1: Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction in C-C bond formation, involving the reaction of a carbonyl compound with an "active methylene" species—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z').[6] This reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which is strong enough to deprotonate the active methylene compound without inducing self-condensation of the aldehyde.[6][7] For 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, this reaction provides a direct and efficient route to conjugated enones, which are valuable Michael acceptors and precursors to a wide array of functionalized quinoline derivatives.
Mechanistic Rationale
The reaction proceeds via a three-step sequence:
-
Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the quinoline-3-carbaldehyde.
-
Dehydration: The resulting aldol-type intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product.[7]
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocol: Synthesis of (E)-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-ylidene)malononitrile
This protocol details the reaction with malononitrile, a common active methylene compound.
Materials:
-
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq, catalytic)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
To a 50 mL round-bottom flask, add 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (e.g., 1.87 g, 10 mmol).
-
Dissolve the aldehyde in 20 mL of anhydrous ethanol with stirring.
-
Add malononitrile (e.g., 0.73 g, 11 mmol) to the solution. The mixture should remain a clear solution or a fine suspension.
-
Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the target compound as a crystalline solid.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Yield |
| Aldehyde | Malononitrile | Piperidine | Ethanol | >90% |
| Aldehyde | Ethyl Cyanoacetate | L-proline | Acetic Acid | ~85% |
| Aldehyde | Thiobarbituric Acid | Piperidine | Ethanol | >85% |
| Aldehyde | Meldrum's Acid | None (thermal) | Toluene | ~80% |
| Caption: Representative Knoevenagel Condensation Reactions. |
Section 2: Claisen-Schmidt Condensation for Chalcone Analogs
The Claisen-Schmidt condensation is a specific type of crossed aldol condensation. It involves the reaction of an aromatic aldehyde lacking α-hydrogens (like our title compound) with an enolizable ketone or aldehyde under basic or acidic conditions.[8][9][10] This reaction is highly efficient for producing α,β-unsaturated ketones, often referred to as chalcones or chalcone analogs, which are scaffolds of significant interest in medicinal chemistry. The absence of α-hydrogens on the quinoline carbaldehyde prevents its self-condensation, leading to a cleaner reaction with high selectivity for the desired crossed product.[8]
Mechanistic Rationale
Under basic conditions, the mechanism is as follows:
-
Enolate Formation: A hydroxide ion removes an acidic α-hydrogen from the ketone to form a nucleophilic enolate ion.
-
Aldol Addition: The enolate attacks the carbonyl carbon of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
-
Dehydration: The resulting β-hydroxy ketone intermediate rapidly eliminates water to form the conjugated and highly stable final product.[10][11]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocol: Synthesis of (E)-3-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenylprop-2-en-1-one
This protocol describes the reaction with acetophenone.
Materials:
-
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol and Water
-
Beaker or Erlenmeyer flask
-
Magnetic stir bar and plate
Procedure:
-
Prepare a 10% aqueous solution of NaOH.
-
In a 100 mL beaker, dissolve 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (e.g., 1.87 g, 10 mmol) in 30 mL of ethanol with stirring.
-
Add acetophenone (e.g., 1.20 g, 10 mmol) to the solution.
-
Cool the mixture in an ice bath. While stirring vigorously, add the 10% NaOH solution dropwise until the solution is strongly basic (check with pH paper) and a precipitate begins to form.
-
Continue stirring in the ice bath for 30 minutes, then allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone analog.
| Ketone Reactant | Base | Solvent | Typical Yield |
| Acetone | NaOH | Ethanol/Water | ~95% (dibenzylidene product) |
| Acetophenone | NaOH | Ethanol/Water | ~90% |
| Cyclohexanone | KOH | Methanol | ~85% |
| 4-Methoxyacetophenone | NaOH | Ethanol | ~92% |
| Caption: Representative Claisen-Schmidt Condensation Reactions. |
Section 3: Condensation with N-Nucleophiles: Synthesis of Schiff Bases and Hydrazones
The aldehyde group readily undergoes condensation with primary amines and hydrazine derivatives to form imines (Schiff bases) and hydrazones, respectively.[2] These reactions are fundamental in constructing C=N bonds and serve as a gateway to a vast number of heterocyclic compounds and biologically active molecules. Thiosemicarbazones, a subclass of hydrazones derived from thiosemicarbazide, are particularly noteworthy for their coordination chemistry and potent anticancer activities.[3]
Workflow and Applications
The initial condensation yields a Schiff base or hydrazone. These intermediates are often stable, isolable compounds with intrinsic biological activity.[12] Alternatively, they can be used directly in subsequent intramolecular cyclization reactions to build more complex fused-ring systems, such as pyrazolo[3,4-b]quinolines.[2]
Caption: Synthetic workflow from aldehyde to bioactive products.
Experimental Protocol: Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone
This protocol is adapted from procedures for analogous compounds.[3]
Materials:
-
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Methanol
-
Glacial Acetic Acid (catalytic)
-
Round-bottom flask and reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, suspend 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.87 g, 10 mmol) in 50 mL of methanol.
-
In a separate beaker, dissolve thiosemicarbazide (0.91 g, 10 mmol) in 20 mL of warm methanol. A few drops of acetic acid can be added to aid dissolution and catalyze the reaction.
-
Add the thiosemicarbazide solution to the aldehyde suspension.
-
Heat the reaction mixture to reflux for 1-2 hours. A yellow precipitate should form during this time.
-
After the reflux period, cool the mixture to room temperature.
-
Collect the yellow solid product by vacuum filtration.
-
Wash the solid with cold methanol and dry under vacuum. The product is often pure enough for subsequent use without further purification.
Section 4: Multicomponent Reactions (MCRs) for Rapid Complexity Generation
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[13] These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.[14] The quinoline-3-carbaldehyde scaffold is an excellent substrate for MCRs, enabling the one-pot synthesis of diverse and complex heterocyclic libraries.
Conceptual Framework
In a typical MCR involving our aldehyde, it serves as the electrophilic carbonyl component. It can react, for example, with an amine and an isocyanide in a Ugi-type reaction, or with a β-ketoester and a urea/thiourea derivative in a Biginelli-type reaction. These pathways allow for the construction of highly substituted, drug-like molecules in a single, efficient step.
Caption: Convergent nature of a four-component reaction (MCR).
General Protocol: A Plausible Three-Component Synthesis of a Dihydropyridine Derivative
This is a representative protocol for a Hantzsch-like MCR.
Materials:
-
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.87 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.93 g, 12 mmol).
-
Add 25 mL of ethanol to the flask.
-
Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with water and a small amount of cold ethanol, and dry under vacuum.
References
-
PrepChem.com. Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. Available from: [Link]
-
Cambridge University Press. Knoevenagel Condensation. Published online. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Published February 23, 2018. Available from: [Link]
-
MDPI. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Available from: [Link]
-
Grokipedia. Claisen–Schmidt condensation. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
Wikipedia. Claisen–Schmidt condensation. Available from: [Link]
-
ResearchGate. Regioselective Synthesis of 1,2-Dihydroquinolines by a Solvent-Free MgBr2-Catalyzed Multicomponent Reaction. Available from: [Link]
-
ResearchGate. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Available from: [Link]
-
National Institutes of Health (PMC). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Published June 20, 2018. Available from: [Link]
-
Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available from: [Link]
-
PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). Available from: [Link]
-
MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]
-
National Institutes of Health (PMC). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′. Available from: [Link]
-
Taylor & Francis. Claisen–Schmidt condensation – Knowledge and References. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. Published February 26, 2023. Available from: [Link]
-
National Institutes of Health (PMC). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Published November 22, 2022. Available from: [Link]
-
Beilstein Archives. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Available from: [Link]
-
National Institutes of Health (PMC). New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles. Available from: [Link]
-
Wiley Online Library. Condensation of 3-chlorobenzoquinoline-2-carbaldehyde 1 with some nucleophiles. Available from: [Link]
-
National Institutes of Health (PMC). Chemistry & Biology Of Multicomponent Reactions. Available from: [Link]
-
Beilstein Journals. Formaldehyde surrogates in multicomponent reactions. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. praxilabs.com [praxilabs.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beilstein-archives.org [beilstein-archives.org]
Application Notes and Protocols for the Synthesis of Schiff Bases using 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Introduction: The Strategic Importance of the 1-Methyl-2-oxoquinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] The introduction of a 2-oxo substituent, particularly when N-methylated at the 1-position, creates a unique pharmacophore with distinct electronic and steric properties. The further incorporation of a reactive carbaldehyde group at the 3-position yields 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde , a versatile building block for the synthesis of novel molecular entities.
This guide provides a comprehensive overview of the synthesis and application of Schiff bases derived from this specialized aldehyde. Schiff bases, characterized by the azomethine (-HC=N-) functional group, are readily synthesized through the condensation of an aldehyde with a primary amine.[2] The resulting imines are not merely synthetic intermediates but often exhibit significant biological activities themselves, including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[3] The conjugation of the 1-methyl-2-oxoquinoline moiety with various amino compounds via a Schiff base linkage offers a powerful strategy for the development of new therapeutic agents and functional materials.
Synthesis of the Core Reagent: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
A reliable supply of the starting aldehyde is paramount. The following protocol details the N-methylation of the readily available 1,2-dihydro-2-oxoquinoline-3-carbaldehyde.
Protocol 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Materials:
-
1,2-dihydro-2-oxoquinoline-3-carbaldehyde
-
Sodium hydride (55% w/w suspension in oil)
-
Dimethylformamide (DMF)
-
Methyl iodide
-
Methylene chloride
-
Diethyl ether
-
Water
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend 1,2-dihydro-2-oxoquinoline-3-carbaldehyde (1 g) in dimethylformamide (10 ml) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Carefully add sodium hydride (0.268 g of a 55% w/w suspension in oil) portion-wise to the stirred suspension.
-
Allow the reaction mixture to warm to ambient temperature and then heat to 60°C for 1 hour.
-
Re-cool the mixture in an ice bath.
-
Add methyl iodide (0.41 ml) to the cooled mixture.
-
Add an additional 50 ml of dimethylformamide and stir the reaction at ambient temperature for 16 hours.
-
Pour the reaction mixture into water (50 ml).
-
Extract the aqueous mixture with methylene chloride (3 x 50 ml).
-
Combine the organic extracts and wash with water (50 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to yield 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde as a pale yellow solid (yield: ~0.81 g, 74%).[4]
General Principles of Schiff Base Synthesis
The formation of a Schiff base from 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and a primary amine is a condensation reaction. The general mechanism is depicted below:
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes [mdpi.com]
The Strategic Utility of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in Advanced Heterocyclic Synthesis
Introduction: The Quinoline Core and the Versatility of a Key Building Block
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1] Within this important class of heterocycles, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde emerges as a highly versatile and reactive intermediate. Its unique electronic and steric properties, conferred by the N-methylation and the presence of both an electrophilic aldehyde and a Michael acceptor system, make it an ideal precursor for the construction of complex, fused heterocyclic systems. This application note provides an in-depth guide for researchers, elucidating the strategic application of this building block in multicomponent reactions and cycloadditions, complete with detailed experimental protocols and mechanistic insights.
Synthesis of the Core Reagent: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
The starting material itself is readily accessible, typically prepared via N-methylation of its precursor, 1,2-dihydro-2-oxoquinoline-3-carbaldehyde. This precursor can be synthesized from the corresponding 2-chloroquinoline-3-carbaldehyde.[3] The methylation step is a straightforward and high-yielding procedure.
Protocol 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
This protocol outlines the N-methylation of 1,2-dihydro-2-oxoquinoline-3-carbaldehyde.
Materials:
-
1,2-dihydro-2-oxoquinoline-3-carbaldehyde
-
Sodium hydride (NaH), 55-60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Methylene chloride (CH₂Cl₂)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Suspend 1,2-dihydro-2-oxoquinoline-3-carbaldehyde (1.0 g) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the suspension in an ice bath.
-
Carefully add sodium hydride (0.27 g of a 55% suspension) portion-wise to the stirred suspension. Caution: NaH reacts violently with water. Ensure all glassware is dry and handle under an inert atmosphere if possible.
-
Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete formation of the sodium salt.
-
Cool the mixture back down in an ice bath and add methyl iodide (0.41 mL) dropwise.
-
Add an additional 50 mL of DMF and stir the reaction mixture at ambient temperature for 16 hours.
-
Pour the reaction mixture into water (50 mL) and extract with methylene chloride (3 x 50 mL).
-
Combine the organic extracts, wash with water (50 mL) to remove residual DMF, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde as a pale yellow solid (Typical yield: ~74%).[2]
Application in Multicomponent Reactions: The Biginelli Synthesis of Pyrimido[4,5-b]quinolines
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step.[1] The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-dicarbonyl compound, and a urea or thiourea to form dihydropyrimidinones.[4][5][6] By employing 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as the aldehyde component, this reaction provides a direct route to the synthesis of pyrimido[4,5-b]quinoline derivatives, a class of compounds with significant pharmacological interest.[1][2][7]
Logical Workflow for Biginelli Reaction
The following diagram illustrates the workflow for the synthesis of pyrimido[4,5-b]quinolines using the title compound.
Caption: Workflow for the Biginelli-type synthesis of pyrimido[4,5-b]quinolines.
Protocol 2: Representative Biginelli Synthesis of a Pyrimido[4,5-b]quinoline Derivative
This protocol is a representative procedure adapted from established Biginelli methodologies.[5][6]
Materials:
-
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
-
Ethyl acetoacetate
-
Urea (or Thiourea for the thione analog)
-
Succinic acid (or a few drops of conc. HCl)
-
Ethanol (optional, for solvent-based reaction)
Procedure (Solvent-Free):
-
In a 50 mL round-bottom flask, combine 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and succinic acid (0.2 mmol, 20 mol%) as a catalyst.[5]
-
Heat the mixture at 70-80 °C with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Add cold water to the solidified mass and stir vigorously.
-
Filter the resulting solid, wash thoroughly with water, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure dihydropyrimido[4,5-b]quinolinone.
Mechanistic Considerations
The Biginelli reaction proceeds through a series of acid-catalyzed condensation steps. The proposed mechanism involves the initial formation of an N-acyliminium ion from the aldehyde and urea, which then acts as the electrophile for the nucleophilic addition of the ketoester enol.[5] Subsequent cyclization and dehydration yield the final dihydropyrimidine ring fused to the quinoline core.
Caption: Simplified mechanism of the Biginelli reaction.
Application in Condensation Reactions: The Knoevenagel Condensation
The electrophilic aldehyde group of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde readily undergoes condensation with active methylene compounds in what is known as the Knoevenagel condensation.[8][9] This reaction is a cornerstone for C-C bond formation, leading to α,β-unsaturated products that are themselves valuable intermediates for further transformations, including Michael additions and cycloadditions.
Protocol 3: Knoevenagel Condensation with Malononitrile
This protocol describes the condensation of the title aldehyde with malononitrile, a common active methylene compound.[10]
Materials:
-
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
Dissolve 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Heat the mixture to reflux and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry to obtain (1-methyl-2-oxo-1,2-dihydroquinolin-3-ylidene)malononitrile.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type | Ref. |
| Aldehyde/Ketone | Active Methylene Compound (e.g., Malononitrile, Cyanoacetic ester) | Weak Base (e.g., Piperidine, Pyridine) | Ethanol, Benzene | α,β-Unsaturated Product | [8][9] |
| 1-Methyl-2-oxo-quinoline-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | Ylidenemalononitrile | Adapted Protocol |
| 1-Methyl-2-oxo-quinoline-3-carbaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Cyanoacrylate Derivative | Adapted Protocol |
Table 1: Summary of Knoevenagel Condensation Parameters.
Potential in Cycloaddition Reactions: The Hetero-Diels-Alder Reaction
The α,β-unsaturated system formed from the Knoevenagel condensation, or the aldehyde itself, can potentially participate in cycloaddition reactions. The hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom, is a powerful method for synthesizing six-membered heterocycles.[11][12][13] The electron-deficient C=C bond in the Knoevenagel product makes it a good dienophile for reaction with electron-rich dienes. Alternatively, the aldehyde can act as a heterodienophile, reacting with a diene to form a dihydropyran ring.[12]
Conceptual Pathway: Inverse-Electron-Demand Hetero-Diels-Alder
The Knoevenagel adduct, being an electron-poor alkene, is an excellent candidate for an inverse-electron-demand Diels-Alder reaction.
Sources
- 1. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. scribd.com [scribd.com]
- 12. Oxo-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as a Versatile Precursor for Fluorescent Probes
Authored by a Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Fluorophore
In the landscape of fluorescent probe design, the quinoline core stands out as a robust and versatile fluorophore. Its derivatives are known for their favorable photophysical properties, including significant Stokes shifts and tunable emission spectra, making them valuable in bio-imaging and chemosensing.[1][2][3] Within this class, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde emerges as a particularly strategic precursor.[4] Its utility lies in the convergence of the stable, fluorescent 2-quinolone core with a highly reactive carbaldehyde group at the 3-position. This aldehyde serves as a versatile chemical handle, enabling the covalent attachment of various recognition moieties through straightforward condensation reactions. This design allows for the development of tailored fluorescent probes for a multitude of analytes, from metal ions to biologically significant molecules.
This guide provides a comprehensive overview of the synthesis, design principles, and application of fluorescent probes derived from this precursor, intended for researchers in chemistry, biology, and drug development.
Part 1: Synthesis of the Precursor Molecule
The journey begins with the synthesis of the core scaffold, 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The methylation of the nitrogen atom in the quinolone ring is a critical step. It not only enhances solubility in common organic solvents but also prevents potential side reactions at the N-H position during subsequent functionalization steps, thereby simplifying reaction pathways and improving yields.
The synthesis typically proceeds via the N-alkylation of the parent compound, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[5]
Caption: Synthetic pathway for the precursor molecule.
Protocol 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde[5]
This protocol is adapted from established procedures for N-alkylation of lactams.
Materials:
-
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Preparation: Suspend 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere. Cool the suspension in an ice bath.
-
Deprotonation: Add sodium hydride (1.1 eq) portion-wise to the stirred suspension. Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the nitrogen of the quinolone, forming a sodium salt that is highly reactive towards alkylating agents.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, and the solution may change color.
-
Alkylation: Re-cool the mixture in an ice bath and add methyl iodide (1.2 eq) dropwise. Causality Note: The reaction is exothermic; slow addition prevents overheating.
-
Reaction Completion: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into cold deionized water. This will quench any unreacted NaH and precipitate the product.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic extracts with water to remove residual DMF, then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Triturate the resulting residue with cold diethyl ether to precipitate the product as a pale-yellow solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Design Principles of Fluorescent Probes
The aldehyde functionality is the linchpin for transforming the precursor into a sensing molecule. The core design strategy involves a condensation reaction between the aldehyde and a nucleophilic recognition unit (e.g., an amine or hydrazine) that is selective for the target analyte. This reaction creates a new molecule where the analyte-binding event directly modulates the photophysical properties of the quinolone fluorophore.[6][7]
Several sensing mechanisms can be engineered:
-
Photoinduced Electron Transfer (PET): This is a powerful mechanism for designing "turn-on" probes.[8] A recognition unit with an electron-rich heteroatom (like nitrogen) is attached to the fluorophore. In the "off" state, the lone pair of electrons on the heteroatom quenches the fluorescence of the quinolone via PET. Upon binding a target analyte (e.g., a metal cation or a proton), the lone pair becomes engaged in coordination, inhibiting the PET process and restoring fluorescence.[8][9]
-
Intramolecular Charge Transfer (ICT): In an ICT-based probe, the fluorophore consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Analyte interaction can alter the electron-donating or -accepting strength of the recognition moiety, leading to a change in the energy of the charge-transfer excited state. This often results in a detectable shift in the emission wavelength, which is ideal for ratiometric sensing.[10][11][12]
Caption: Logical flow of a PET-based "turn-on" fluorescent sensor.
Part 3: Application Protocol - Synthesis and Use of a "Turn-On" Probe for Zinc(II)
To illustrate the practical application, this section details the synthesis and characterization of a hypothetical but chemically sound "turn-on" fluorescent probe for the detection of zinc ions (Zn²⁺), a crucial metal ion in numerous biological processes.[13][14]
Design Rationale: The probe, hereafter named Q-Zn1 , is synthesized by condensing the precursor aldehyde with 2-hydrazinyl-N,N-bis(pyridin-2-ylmethyl)ethan-1-amine. The resulting hydrazone contains a dipicolylamine (DPA) moiety, a well-known chelator for Zn²⁺. In the absence of Zn²⁺, the lone pair electrons of the tertiary amine in the DPA group are expected to quench the quinolone fluorescence via a PET mechanism. Upon selective chelation of Zn²⁺, this PET pathway is blocked, leading to a significant fluorescence enhancement.
Protocol 2: Synthesis of Q-Zn1 Probe
Materials:
-
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (from Protocol 1)
-
2-Hydrazinyl-N,N-bis(pyridin-2-ylmethyl)ethan-1-amine (receptor moiety, requires separate synthesis or commercial sourcing)
-
Anhydrous Ethanol
-
Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolution: Dissolve 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Addition of Receptor: Add the receptor moiety (1.05 eq) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction. Causality Note: Acid catalysis protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.
-
Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Isolation: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure probe Q-Zn1 .
-
Characterization: Confirm the structure of Q-Zn1 by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Spectroscopic Characterization and Analyte Sensing
Objective: To evaluate the photophysical response of Q-Zn1 to Zn²⁺ and assess its selectivity over other metal ions.
Materials:
-
Q-Zn1 probe
-
HEPES buffer (e.g., 10 mM, pH 7.4)
-
Acetonitrile (ACN) or DMSO (for stock solution)
-
Stock solutions of metal salts (e.g., ZnCl₂, NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, NiCl₂)
-
Fluorometer and UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solutions: Prepare a 1 mM stock solution of Q-Zn1 in ACN or DMSO. Prepare 10 mM stock solutions of all metal salts in deionized water.
-
Working Solution: Prepare a 10 µM working solution of Q-Zn1 in HEPES buffer (with 1% ACN/DMSO to ensure solubility).
-
Photophysical Properties: Record the absorption (UV-Vis) and emission (fluorescence) spectra of the Q-Zn1 working solution. Excite the probe at its absorption maximum (λ_abs) and record the emission spectrum.
-
Zinc(II) Titration: a. To a cuvette containing the 10 µM Q-Zn1 solution, add increasing aliquots of the ZnCl₂ stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents). b. After each addition, mix thoroughly, allow to equilibrate for 2 minutes, and record the fluorescence emission spectrum. c. Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of Zn²⁺.
-
Selectivity Study: a. Prepare a series of 10 µM Q-Zn1 solutions in separate cuvettes. b. To each cuvette, add a significant excess (e.g., 10 equivalents) of a different metal ion stock solution (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Ni²⁺). c. Record the fluorescence intensity for each sample. d. Finally, to a separate cuvette containing Q-Zn1 , add 10 equivalents of the potential interfering ions and then add 2 equivalents of Zn²⁺ to check for competitive binding. e. Plot the results as a bar graph for easy comparison.
Data Presentation:
Table 1: Photophysical Properties of Q-Zn1
| Condition | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Q-Zn1 only | TBD | TBD | Low |
| Q-Zn1 + 2 eq. Zn²⁺ | TBD | TBD | High |
(TBD: To Be Determined experimentally)
Part 4: General Experimental Workflow Visualization
The entire process, from precursor synthesis to final application, follows a logical and self-validating workflow.
Caption: A comprehensive workflow from precursor synthesis to probe application.
Conclusion
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a high-potential precursor for the rational design of fluorescent probes. Its straightforward synthesis and the versatile reactivity of its aldehyde group allow for the implementation of sophisticated sensing mechanisms like PET and ICT. By carefully selecting the appropriate recognition moiety, researchers can develop highly sensitive and selective probes for a wide array of chemical and biological targets, reinforcing the "seeing is believing" paradigm in modern science.[15]
References
- A novel design method of ratiometric fluorescent probes based on fluorescence resonance energy transfer switching by spectral overlap integral.PubMed.
- Design, synthesis and biological application of chemical probes for bio-imaging.RSC Publishing.
- Organelle-targeting ratiometric fluorescent probes: design principles, detection mechanisms, bio-applic
- Fluoroquinolone-derived fluorescent probes for studies of bacterial penetr
- Organelle-targeting ratiometric fluorescent probes: design principles, detection mechanisms, bio-applications, and challenges.Chemical Science (RSC Publishing).
- Design, synthesis, and biological application of fluorescent sensor molecules for cellular imaging.PubMed.
- Rational design of a ratiometric fluorescent probe for imaging lysosomal nitroreductase activity.PubMed.
- Design, synthesis and biological application of chemical probes for bio-imaging.Chem. Soc. Rev., 2010, 39, 2048-2053.
- Recent Progress in Fluorescent Probes For Metal Ion Detection.Frontiers.
- Recent Progress in Fluorescent Probes For Metal Ion Detection.PMC - PubMed Central.
- Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions.ACS Omega 2019, 4, 5, 8535–8544.
- Development of fluorescent probes for bioimaging applic
- 1-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde.Chem-Impex.
- Molecules Special Issue: Fluorescent Probe: Design, Synthesis and Applic
- Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions.NIH.
- New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling.PMC - NIH.
- Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity.
- Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media.Semantic Scholar.
- A novel ratiometric fluorescent probe for the selective determination of HClO based on the ESIPT mechanism and its applic
- Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde.PrepChem.com.
- Two Novel Fluorescent Probes as Systematic Sensors for Multiple Metal Ions: Focus on Detection of Hg2+.PubMed Central.
- Fluorescent Sensors for Measuring Metal Ions in Living Systems.Chemical Reviews.
- 1. Synthesis of fluorescent probes.The Royal Society of Chemistry.
- Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones.MDPI.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Systematic Screening of Trigger Moieties for Designing Formaldehyde Fluorescent Probes and Application in Live Cell Imaging.PubMed Central.
- Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety.MDPI.
- Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor.PubMed Central.
- Lessons in Organic Fluorescent Probe Discovery.PMC - PubMed Central - NIH.
- Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection.PubMed.
-
Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[16]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. PMC - NIH.
- Application Notes and Protocols: Synthesis of Fluorescent Probes from 3-Chloroquinoxaline-2-carbonitrile.Benchchem.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.PMC - PubMed Central.
- ChemInform Abstract: Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives.
- Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamin
- A novel fluorescent bisazomethine dye derived from 3-hydroxyquinoxaline-2- carboxaldehyde and 2,3-diaminomaleonitrile.
Sources
- 1. Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. prepchem.com [prepchem.com]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Two Novel Fluorescent Probes as Systematic Sensors for Multiple Metal Ions: Focus on Detection of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel design method of ratiometric fluorescent probes based on fluorescence resonance energy transfer switching by spectral overlap integral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organelle-targeting ratiometric fluorescent probes: design principles, detection mechanisms, bio-applications, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organelle-targeting ratiometric fluorescent probes: design principles, detection mechanisms, bio-applications, and challenges - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 14. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational design of a ratiometric fluorescent probe for imaging lysosomal nitroreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Antimicrobial Agents from 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Introduction: The Imperative for Novel Quinolone-Based Antimicrobials
The escalating crisis of antimicrobial resistance necessitates the urgent development of new therapeutic agents that can overcome existing resistance mechanisms.[1][2] The quinolone scaffold is a cornerstone in the history of antibacterial drug discovery, with fluoroquinolones being a major clinical success.[3][4][5] These compounds traditionally exert their bactericidal effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[6][7] The versatility of the quinolone ring system allows for extensive chemical modification, making it a privileged starting point for generating novel derivatives with potentially enhanced or unique biological activities.
This guide focuses on 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a highly versatile and reactive building block. The strategic placement of the aldehyde group at the C3 position offers a prime handle for chemical elaboration, enabling the synthesis of diverse compound libraries. By targeting this position, we can readily introduce a variety of chemical moieties through reactions like condensation, leading to the formation of Schiff bases and hydrazones. These modifications can profoundly influence the compound's physicochemical properties, target affinity, and ultimately, its antimicrobial efficacy.[7][8]
This document provides detailed synthetic protocols, methodologies for antimicrobial evaluation, and the scientific rationale behind these experimental designs, intended for researchers in medicinal chemistry and drug development.
Synthetic Strategy: Leveraging the Aldehyde for Chemical Diversification
The primary synthetic route for generating a library of antimicrobial candidates from 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves the condensation of its reactive aldehyde group with various nucleophiles. This approach is efficient and allows for the introduction of a wide array of structural diversity. The two principal pathways detailed here are the formation of Schiff bases (imines) and hydrazones, both of which are known to be important pharmacophores in antimicrobial agents.[8][9][10]
The formation of a Schiff base involves a nucleophilic addition-elimination reaction between the aldehyde and a primary amine.[8] This reaction is typically catalyzed by a small amount of acid and driven to completion by removing the water formed during the reaction, often by refluxing in a suitable solvent.[9][11] Similarly, hydrazones are formed through the condensation of the aldehyde with hydrazines or hydrazides.[7]
Sources
- 1. Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial evaluation, and in silico studies of quinoline-1H-1,2,3-triazole molecular hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 7. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 9. chemijournal.com [chemijournal.com]
- 10. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orientjchem.org [orientjchem.org]
Application Notes and Protocols for Anticancer Drug Synthesis Using 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Quinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its presence in clinically utilized anticancer drugs, such as camptothecin and its analogues, underscores its significance in oncology.[3] The versatility of the quinoline structure allows for diverse substitutions, enabling the fine-tuning of therapeutic effects and the exploration of various mechanisms of anticancer action.[4][5] These mechanisms include, but are not limited to, DNA intercalation, inhibition of key enzymes like topoisomerase and protein kinases, cell cycle arrest, induction of apoptosis, and disruption of angiogenesis.[3][4][5]
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a particularly valuable derivative, serving as a versatile precursor for the synthesis of a wide array of novel bioactive molecules.[6] Its unique chemical architecture, featuring a reactive aldehyde group, provides a strategic handle for the construction of more complex molecular entities with potential anticancer properties.[6][7] This document provides a detailed guide to the synthesis of potent anticancer agents derived from this key intermediate, focusing on the synthesis of thiosemicarbazone pro-ligands and their subsequent metal complexes, which have demonstrated significant and selective cytotoxicity against various human tumor cell lines.[8][9]
Core Synthetic Strategy: From Aldehyde to Bioactive Complex
The primary synthetic pathway leverages the reactivity of the aldehyde group on the 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde scaffold. This aldehyde readily undergoes condensation reactions with nucleophiles, such as thiosemicarbazides, to form thiosemicarbazone derivatives. These thiosemicarbazones can then act as ligands, coordinating with metal ions like copper(II) to form stable complexes with enhanced biological activity.[9]
Figure 1: General synthetic workflow for the preparation of bioactive metal complexes from 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Part 1: Synthesis of the Precursor - 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
The synthesis of the title compound is a critical first step. A common and efficient method is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic or heteroaromatic substrate.[10][11][12] In this case, N-methyl-2-quinolone serves as the starting material.
Protocol 1.1: Vilsmeier-Haack Formylation of N-methyl-2-quinolone
Objective: To synthesize 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Materials:
-
N-methyl-2-quinolone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) (optional, as a solvent)[12]
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.
-
Formation of the Vilsmeier Reagent: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[11][12] This exothermic reaction forms the chloroiminium salt, also known as the Vilsmeier reagent. Maintain the temperature below 10°C during the addition.
-
Substrate Addition: Once the Vilsmeier reagent has formed (the mixture may become a solid or thick slurry), add a solution of N-methyl-2-quinolone in DMF or another suitable solvent like DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature typically between 60-90°C.[13] The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Hydrolysis and Neutralization: The resulting iminium ion intermediate is hydrolyzed to the aldehyde upon work-up with water.[10][11] Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Causality and Insights: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[11] The Vilsmeier reagent is a weak electrophile that reacts with electron-rich aromatic systems like N-methyl-2-quinolone.[12] The electron-donating effect of the nitrogen atom in the quinolone ring directs the formylation to the C3 position. Careful temperature control during the formation of the Vilsmeier reagent is crucial to prevent its decomposition.
Part 2: Synthesis of Thiosemicarbazone Derivatives
The aldehyde functionality of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is now utilized to synthesize thiosemicarbazone pro-ligands. This is a straightforward condensation reaction.
Protocol 2.1: Synthesis of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone
Objective: To synthesize a thiosemicarbazone derivative from the precursor aldehyde. (Note: This protocol is adapted for the 6-methyl analogue, but the procedure is directly applicable to the 1-methyl precursor by using the appropriate starting aldehyde).
Materials:
-
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
-
Thiosemicarbazide
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Thiosemicarbazide: Dissolve thiosemicarbazide in warm methanol in a round-bottom flask.[9]
-
Addition of Aldehyde: To this solution, add a solution of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in methanol.[9]
-
Reaction: Reflux the reaction mixture for approximately one hour. A precipitate will typically form during this time.[9]
-
Isolation: Cool the reaction mixture to room temperature.
-
Filtration and Washing: Collect the solid product by filtration using a Buchner funnel. Wash the precipitate with cold methanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield the pure thiosemicarbazone.
Causality and Insights: This reaction is a classic example of a condensation reaction between an aldehyde and a primary amine derivative. The nucleophilic nitrogen of the thiosemicarbazide attacks the electrophilic carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N (imine) bond of the thiosemicarbazone. The reaction is typically high-yielding and the product often precipitates from the reaction mixture, simplifying purification.
Part 3: Synthesis of Bioactive Copper(II) Complexes
The synthesized thiosemicarbazone pro-ligands are now used to form metal complexes, which have shown enhanced anticancer activity.
Protocol 3.1: Synthesis of a Copper(II) Complex of a Thiosemicarbazone Derivative
Objective: To synthesize a copper(II) complex from the thiosemicarbazone pro-ligand.
Materials:
-
Thiosemicarbazone derivative (from Protocol 2.1)
-
Copper(II) salt (e.g., copper(II) nitrate, copper(II) chloride)
-
Methanol or another suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve the thiosemicarbazone pro-ligand in a suitable solvent, such as methanol, with gentle heating if necessary.
-
Metal Salt Solution: In a separate flask, dissolve the copper(II) salt in the same solvent.
-
Complexation: Slowly add the copper(II) salt solution to the ligand solution with continuous stirring. A color change and/or the formation of a precipitate usually indicates complex formation.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure complete complexation.
-
Isolation and Purification: The resulting complex can be isolated by filtration if it precipitates. If it remains in solution, the solvent can be slowly evaporated to yield the solid complex. The product can be washed with a small amount of cold solvent and dried under vacuum.
Figure 2: Conceptual pathway of the anticancer action of the synthesized copper(II) complexes.
Part 4: Biological Evaluation - In Vitro Cytotoxicity Assay
Once the target compounds are synthesized and purified, their anticancer potential must be evaluated. A standard method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[14]
Protocol 4.1: MTT Assay for Cytotoxicity Screening
Objective: To determine the in vitro anticancer activity of the synthesized compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A375 melanoma, BxPC3 pancreatic, HCT-15 colon)[8]
-
Normal human cell line (for selectivity assessment)
-
Complete cell culture medium
-
96-well plates
-
Synthesized compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Preparation: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be kept low (typically less than 0.5%) to avoid solvent-induced toxicity.[14]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[14]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
The following table summarizes representative data for the anticancer activity of compounds derived from quinoline-3-carbaldehyde scaffolds.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-3-carbaldehyde hydrazone | DAN-G (pancreatic) | 1.23 - 7.39 | [3] |
| Quinoline-3-carbaldehyde hydrazone | LCLC-103H (lung) | 1.23 - 1.49 | [3] |
| Quinoline-3-carbaldehyde hydrazone | SISO (cervical) | 1.23 - 7.39 | [3] |
| Quinoline-3-carboxylate derivative | MCF-7 (breast) | 0.33 | [2][15] |
| Quinoline-3-carboxylate derivative | K562 (leukemia) | 0.28 | [2][15] |
| Cu(II) complex of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone | A375 (melanoma) | High cytotoxicity | [8][9] |
| Cu(II) complex of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone | BxPC3 (pancreatic) | High cytotoxicity | [8] |
| Cu(II) complex of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone | HCT-15 (colon) | High cytotoxicity | [8] |
Conclusion and Future Directions
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The protocols outlined in this document provide a robust framework for the preparation of thiosemicarbazone derivatives and their corresponding metal complexes, which have demonstrated potent and selective cytotoxic activity against a range of human cancer cell lines. Further research should focus on expanding the library of these compounds, exploring different metal centers, and elucidating their precise mechanisms of action to optimize their therapeutic potential. The established synthetic and biological evaluation methods provide a solid foundation for researchers to contribute to the discovery of more effective cancer treatments.[14]
References
- BenchChem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
-
Tsoleridis, C. A., et al. (2020). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 25(23), 5738. Retrieved from [Link]
- Kumar, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Topics in Medicinal Chemistry, 22(1), 1-1.
-
Sharma, S., et al. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858. Retrieved from [Link]
-
Singh, P., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1834-1844. Retrieved from [Link]
- Bentham Science Publishers. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.
- Patel, R. V., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1717-S1734.
-
Szychta, M., et al. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 25(18), 4239. Retrieved from [Link]
-
Kamath, C., et al. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Heterocyclic Letters, 13(3), 477-488. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Patil, S. B., & Devan, P. P. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 455-474.
-
ResearchGate. (n.d.). Quinoline based anticancer drugs and natural products. Retrieved from [Link]
-
Ahsan, M. J., et al. (2015). Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. Journal of Chemistry, 2015, 1-8. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-04. Retrieved from [Link]
-
NRO Chemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved from [Link]
-
Wujec, M., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 26(11), 3326. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Retrieved from [Link]
-
Taras, R., et al. (2018). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 23(11), 2993. Retrieved from [Link]
- Asian Journal of Green Chemistry. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.
-
Fonseca, W. S., et al. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 55-66. Retrieved from [Link]
Sources
- 1. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijmphs.com [ijmphs.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. chemijournal.com [chemijournal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
Derivatization of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde for biological screening
Application Note & Protocols
Topic: Derivatization of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinolinone Scaffold as a Privileged Structure in Medicinal Chemistry
The 2-quinolone (1,2-dihydroquinolin-2-one) motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1][2] This structural framework is present in numerous natural alkaloids and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, antimalarial, and anti-inflammatory properties.[2][3] The versatility of the quinolone core allows for extensive chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy and selectivity.
This application note focuses on 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a versatile synthetic intermediate.[4] The presence of a reactive aldehyde group at the C3 position offers a prime handle for introducing chemical diversity through a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. By systematically derivatizing this core, researchers can generate a library of novel compounds for high-throughput biological screening, accelerating the discovery of new therapeutic agents.
This guide provides detailed protocols for several robust derivatization strategies and outlines subsequent methodologies for primary biological screening against key therapeutic targets. The rationale behind each experimental choice is explained to provide a deeper understanding of the underlying chemical principles.
Part 1: Synthetic Derivatization Strategies
The aldehyde functionality of the starting material is a versatile anchor for a range of chemical transformations. We present four high-yield, reliable protocols to generate a chemically diverse library.
Overview of Derivatization Workflow
The following diagram illustrates the overall strategy, starting from the central quinolinone aldehyde core to generate distinct chemical classes.
Sources
Application Note: Robust and Versatile Synthetic Protocols for Quinoline-3-carbaldehyde Derivatives
Abstract
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Quinoline-3-carbaldehyde derivatives, in particular, are highly versatile intermediates, serving as critical precursors for a diverse range of more complex bioactive molecules through reactions like Schiff base formation, Wittig olefination, and condensation reactions.[3][4][5] This technical guide provides detailed, field-proven protocols for the synthesis of quinoline-3-carbaldehydes via three robust and complementary methods: the Vilsmeier-Haack reaction, selective oxidation of 3-methylquinolines, and partial reduction of quinoline-3-carbonitriles. Each protocol is presented with in-depth explanations of the underlying chemical principles, safety considerations, and characterization data to ensure reproducibility and success.
Introduction: The Significance of the Quinoline-3-carbaldehyde Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in drug discovery, with derivatives exhibiting a wide pharmacological spectrum, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1][6] The aldehyde functional group at the C-3 position introduces a reactive handle that is pivotal for molecular elaboration.[4] It allows for the construction of diverse molecular architectures, making these compounds invaluable starting materials for generating libraries of potential drug candidates. This guide offers reliable methods to access this key synthetic intermediate, empowering researchers to accelerate their drug discovery programs.
Core Synthetic Strategies & Protocols
Three primary strategies for the synthesis of quinoline-3-carbaldehyde derivatives are detailed below. The choice of method depends on the availability of starting materials and the desired substitution pattern on the quinoline core.
Method 1: Vilsmeier-Haack Reaction on N-Arylacetamides
The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich aromatic and heteroaromatic compounds.[7][8] In this context, it facilitates a one-pot cyclization and formylation of N-arylacetamides to yield 2-chloro-3-formylquinolines, which are valuable intermediates themselves.[9]
Causality and Mechanism: The reaction proceeds via the in situ formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11] This electrophilic species is attacked by the electron-rich acetanilide, leading to cyclization and subsequent formylation. The presence of an electron-donating group on the N-arylacetamide generally improves yields. The final hydrolysis step unmasks the aldehyde.
Workflow Diagram: Vilsmeier-Haack Reaction
Caption: General workflow for the Vilsmeier-Haack synthesis.
Detailed Experimental Protocol (Example: Synthesis of 2-chloro-8-methylquinoline-3-carbaldehyde) [9][12]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 20 mL) to 0-5 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 5.5 mL, 60 mmol) dropwise to the cooled DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at this temperature.
-
Substrate Addition: Dissolve 2-methylacetanilide (2.98 g, 20 mmol) in DMF (10 mL) and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and pour it carefully onto 200 g of crushed ice with vigorous stirring.
-
Hydrolysis & Neutralization: Add a saturated solution of sodium acetate or sodium bicarbonate portion-wise until the mixture is neutral (pH ~7). A solid precipitate will form.
-
Isolation & Purification: Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum. Recrystallize the crude product from ethanol to afford pure 2-chloro-8-methylquinoline-3-carbaldehyde.
Safety Precautions: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Method 2: Selective Oxidation of 3-Methylquinolines
This method is a direct and atom-economical approach for synthesizing quinoline-3-carbaldehydes from readily available 3-methylquinoline precursors. Selenium dioxide (SeO₂) is a classic and reliable reagent for the selective oxidation of activated methyl groups to aldehydes.[13][14]
Causality and Mechanism: SeO₂ is known for its ability to oxidize allylic and benzylic C-H bonds.[15] The methyl group at the C-3 position of the quinoline ring is sufficiently activated for this transformation. The reaction likely proceeds through an ene reaction followed by a[3][7]-sigmatropic rearrangement.[16] The choice of solvent is crucial; refluxing in solvents like dioxane or xylene is common.
Detailed Experimental Protocol (Example: Synthesis of quinoline-3-carbaldehyde) [13]
-
Setup: To a round-bottom flask fitted with a reflux condenser, add 3-methylquinoline (lepidine, 2.86 g, 20 mmol) and selenium dioxide (SeO₂, 2.44 g, 22 mmol, 1.1 eq.).
-
Solvent Addition: Add 1,4-dioxane (50 mL) containing 1% water (0.5 mL) to the flask. The water is crucial for the catalytic cycle.
-
Reaction: Heat the mixture to reflux (approx. 101 °C) with vigorous stirring for 6-8 hours. A black precipitate of elemental selenium will form as the reaction progresses. Monitor by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the selenium precipitate. Wash the Celite pad with additional dioxane.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 7:3) to yield pure quinoline-3-carbaldehyde as a solid.
Safety Precautions: Selenium compounds are highly toxic. Handle selenium dioxide with extreme care in a fume hood, avoiding inhalation of dust and skin contact. All waste containing selenium must be disposed of according to institutional safety protocols.
Method 3: Partial Reduction of Quinoline-3-carbonitrile
Functional group interconversion provides another strategic route. The partial reduction of a nitrile to an aldehyde can be achieved using sterically hindered and temperature-sensitive reducing agents like Diisobutylaluminium hydride (DIBAL-H).[17][18]
Causality and Mechanism: DIBAL-H is a bulky reducing agent that can reduce nitriles to aldehydes.[19][20] The reaction proceeds by the addition of a hydride to the nitrile, forming an aluminum-imine intermediate. This intermediate is stable at low temperatures (typically -78 °C).[19] Upon aqueous work-up, this intermediate is hydrolyzed to the desired aldehyde, preventing over-reduction to the amine.[18] Maintaining a low temperature is critical for success.
Workflow Diagram: DIBAL-H Reduction
Caption: Stepwise workflow for the DIBAL-H reduction of nitriles.
Detailed Experimental Protocol (Example: Synthesis of quinoline-3-carbaldehyde) [17]
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve quinoline-3-carbonitrile (3.08 g, 20 mmol) in anhydrous toluene (100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Add DIBAL-H (1.0 M solution in toluene, 22 mL, 22 mmol, 1.1 eq.) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quenching: Quench the reaction by slowly adding methanol (5 mL) at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, 50 mL).
-
Warm-up & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours until the two layers become clear. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Safety Precautions: DIBAL-H is pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques. The quenching process is exothermic and must be done slowly at low temperatures.
Data Summary and Characterization
The following table summarizes typical results for the synthesis of the parent quinoline-3-carbaldehyde using the described methods.
| Method | Starting Material | Typical Yield | Purity (Post-Chromatography) | ¹H NMR (CDCl₃) δ (ppm) |
| Vilsmeier-Haack | 2-Chloroacetanilide | ~65-75% | >98% | 10.55 (s, 1H, -CHO), 9.45 (s, 1H, H-2), 8.90 (s, 1H, H-4), 8.20 (d, 1H), 7.95 (d, 1H), 7.80 (t, 1H), 7.65 (t, 1H) |
| SeO₂ Oxidation | 3-Methylquinoline | ~50-60% | >98% | 10.25 (s, 1H, -CHO), 9.40 (d, 1H, H-2), 8.70 (s, 1H, H-4), 8.15 (d, 1H), 7.90 (d, 1H), 7.85 (t, 1H), 7.60 (t, 1H) |
| DIBAL-H Reduction | Quinoline-3-carbonitrile | ~70-85% | >98% | 10.25 (s, 1H, -CHO), 9.40 (d, 1H, H-2), 8.70 (s, 1H, H-4), 8.15 (d, 1H), 7.90 (d, 1H), 7.85 (t, 1H), 7.60 (t, 1H) |
| Data for 2-chloroquinoline-3-carbaldehyde, a direct precursor. |
Conclusion
This application note provides three distinct, reliable, and well-characterized protocols for the synthesis of quinoline-3-carbaldehyde derivatives. The Vilsmeier-Haack reaction offers a route to functionalized 2-chloroquinolines from simple acetanilides. The SeO₂ oxidation provides a direct conversion from 3-methylquinolines, while the DIBAL-H reduction allows for the transformation of quinoline-3-carbonitriles. By understanding the causality, mechanism, and safety requirements of each method, researchers can confidently select the optimal synthetic strategy to access these crucial intermediates for applications in drug discovery and materials science.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]. [Accessed: Jan 12, 2026].
-
Sharma, S., et al. (2024). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Results in Chemistry, 7, 101327. Available at: [Link].
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]. [Accessed: Jan 12, 2026].
-
Gamage, C. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19561–19595. Available at: [Link].
-
Kumar, A., et al. (2024). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. ChemistrySelect, 9(1). Available at: [Link].
-
El-Mekabaty, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8196–8223. Available at: [Link].
-
Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 923-945. Available at: [Link].
-
Mogilaiah, K., et al. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 42B, 2618-2621. Available at: [Link].
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]. [Accessed: Jan 12, 2026].
-
Slideshare. synthesis of quinoline derivatives and its applications. Available at: [Link]. [Accessed: Jan 12, 2026].
-
Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. Available at: [Link].
-
Salem, M. A., et al. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 480-495. Available at: [Link].
-
International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]. [Accessed: Jan 12, 2026].
-
Slideshare. Vilsmeier haack rxn. Available at: [Link]. [Accessed: Jan 12, 2026].
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]. [Accessed: Jan 12, 2026].
-
International Journal of Pharmaceutical Research & Allied Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]. [Accessed: Jan 12, 2026].
-
Organic Synthesis. DIBAL-H Reduction. Available at: [Link]. [Accessed: Jan 12, 2026].
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]. [Accessed: Jan 12, 2026].
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available at: [Link].
-
Zhou, Y. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. Available at: [Link].
-
Master Organic Chemistry. DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Available at: [Link]. [Accessed: Jan 12, 2026].
-
Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, 2000(1), 34-35. Available at: [Link].
-
Slideshare. Oxidising agent. Available at: [Link]. [Accessed: Jan 12, 2026].
-
Młochowski, J., et al. (2011). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 16(4), 3164-3205. Available at: [Link].
-
ResearchGate. (2000). Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. Available at: [Link].
-
Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. Available at: [Link]. [Accessed: Jan 12, 2026].
-
Organic Chemistry Portal. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Available at: [Link]. [Accessed: Jan 12, 2026].
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chemijournal.com [chemijournal.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. chemijournal.com [chemijournal.com]
- 13. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 14. researchgate.net [researchgate.net]
- 15. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lkouniv.ac.in [lkouniv.ac.in]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 20. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
Application Note: High-Purity Recovery of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde via Optimized Recrystallization
Abstract
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a valuable heterocyclic intermediate in the synthesis of various pharmaceutical agents and bioactive molecules.[1] The purity of this starting material is paramount, as impurities can lead to significant side reactions, reduced yields, and complications in downstream applications. This application note provides a comprehensive, field-proven guide to the purification of this compound using recrystallization, a robust technique for purifying solid organic compounds.[2] We will detail the underlying principles, a systematic protocol for solvent selection, a step-by-step bulk purification procedure, and a guide for troubleshooting common issues.
The Principle of Recrystallization: A Foundational Approach
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[3] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[4] An ideal recrystallization process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtering insoluble impurities from the hot solution, if present.
-
Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the desired compound drops, forcing it to precipitate out of the solution in the form of crystals.
-
Excluding impurities from the growing crystal lattice, which remain dissolved in the surrounding solution (the "mother liquor").[5][6]
-
Isolating the pure crystals by filtration and washing away the mother liquor.
The success of this technique hinges on the careful selection of an appropriate solvent, where the target compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[7]
Physicochemical Profile: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Understanding the properties of the target compound is the first step in designing a robust purification protocol.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₉NO₂ | [1] |
| Molar Mass | 187.19 g/mol | [8] |
| Melting Point | ~215 °C | [8] |
| Appearance | White, pale yellow, or brown solid (crude) | [1][8][9] |
| Solubility Profile | Good solubility in ethanol, diethyl ether, dichloromethane | [8] |
Note: The color variation often depends on the synthetic route and the level of impurities. A brown or dark yellow color typically indicates the presence of impurities that may be removed during recrystallization.
Materials and Equipment
Reagents
-
Crude 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (≥95% purity)
-
Solvent Candidates (Reagent Grade or higher):
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water (H₂O)
-
-
Decolorizing Carbon (Activated Charcoal), if needed
Equipment
-
Erlenmeyer flasks (various sizes)
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Glass funnel and fluted filter paper (for hot filtration)
-
Büchner funnel and flask (for vacuum filtration)
-
Vacuum source
-
Watch glass
-
Spatulas
-
Graduated cylinders
-
Pasteur pipettes
-
Ice bath
-
Melting point apparatus
-
TLC plates and chamber
Protocol Part A: Systematic Solvent System Screening
The choice of solvent is the most critical factor in a successful recrystallization.[10] A preliminary screening with small amounts of crude material is essential to identify the optimal single-solvent or mixed-solvent system.
The Ideal Solvent Profile
An ideal solvent should:
-
Completely dissolve the target compound when hot.
-
Result in poor solubility of the target compound when cold.
-
Either not dissolve impurities at all (allowing for hot filtration) or dissolve them very well (so they remain in the mother liquor).[7]
-
Be chemically inert towards the compound.[11]
-
Be sufficiently volatile for easy removal from the purified crystals.[7]
Screening Workflow
The following workflow provides a logical path for determining a suitable solvent system.
Caption: Decision tree for single-solvent screening.
Procedure for Solvent Screening
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, methanol, ethyl acetate) dropwise at room temperature, swirling after each addition, until about 0.5 mL has been added.
-
Observation 1: If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be used as the "soluble solvent" in a mixed-solvent pair.[10]
-
Observation 2: If the compound is insoluble or poorly soluble, heat the mixture gently in a hot water bath until the solvent boils. Add more solvent dropwise if necessary until the solid just dissolves.
-
Observation 3: If the compound fails to dissolve in about 3 mL of hot solvent, it is likely not a suitable solvent.
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.[12]
-
Observation 4: The formation of a large volume of crystalline solid indicates a good solvent candidate. If an oil forms instead of a solid, or if recovery is poor, the solvent is not ideal.[13]
Recommended Starting Solvents: Based on the known properties of the compound, Ethanol and Methanol are excellent starting candidates for a single-solvent system. An Ethanol/Water or Ethyl Acetate/Hexane mixture should be investigated for a two-solvent system.[7][14]
Protocol Part B: Bulk Recrystallization Procedure
This protocol assumes that Ethanol has been identified as a suitable solvent from the screening process.
Caption: General workflow for the bulk recrystallization process.
Step-by-Step Methodology
-
Dissolution: Place the crude 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde into an Erlenmeyer flask of appropriate size. In a separate flask, bring the chosen solvent (ethanol) to a boil. Add a small portion of the hot solvent to the flask containing the solid and swirl. Place this flask on the hot plate to maintain the temperature. Continue adding small portions of hot solvent until the solid is just completely dissolved.
-
Causality: Using the minimum amount of hot solvent is crucial. Excess solvent will reduce the yield, as more of the compound will remain dissolved upon cooling.[15]
-
-
Decolorization (If Necessary): If the hot solution is colored, remove it from the heat and add a very small amount of decolorizing carbon (a spatula tip is usually sufficient). Swirl and reheat to boiling for a few minutes.
-
Causality: Activated carbon has a high surface area that adsorbs colored impurities. Using too much will also adsorb the desired product, reducing the yield.[16]
-
-
Hot Filtration (If Necessary): If there are insoluble impurities or if decolorizing carbon was used, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel. Preheat the funnel and receiving flask by pouring hot solvent through them. Pour the hot solution containing the compound through the filter paper into the preheated flask.
-
Causality: This step must be done quickly to prevent the solution from cooling and the product from crystallizing prematurely in the funnel.[17]
-
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on a heat-insulating surface (like a cork ring) to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the solid to "crash out," trapping impurities within the crystal lattice.[16] Once the solution has reached room temperature and crystal growth appears to have stopped, the flask can be placed in an ice bath for 15-20 minutes to maximize the yield.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Pour the crystal slurry into the funnel and apply the vacuum.
-
Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor, which contains the soluble impurities.[11]
-
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol.
-
Causality: The solvent must be cold to minimize redissolving the purified product.[15] This wash removes any residual mother liquor adhering to the crystal surfaces.
-
-
Drying: Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and help them dry. Transfer the crystals to a watch glass and allow them to air-dry completely, or place them in a desiccator under vacuum. The final product should be a free-flowing crystalline solid.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Proposed Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used. This is the most common reason.[12] | Gently boil off some of the solvent to increase the concentration and attempt to cool again.[13] |
| The solution is supersaturated. | Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[12] | |
| "Oiling Out" | The compound is coming out of solution above its melting point, often due to a high concentration of impurities depressing the melting point.[13][17] | Reheat the solution to redissolve the oil. Add a small amount of extra solvent to lower the saturation temperature. Allow it to cool even more slowly.[12] |
| Low Recovery/Yield | Too much solvent was used. Compound remains in the mother liquor. | Before discarding the mother liquor, cool it in an ice bath to see if more crystals form. If significant material remains, the solvent can be partially evaporated and a second crop of crystals collected.[5] |
| Premature crystallization during hot filtration. | Use more hot solvent than the minimum required, and then evaporate the excess after filtration before cooling. Ensure the filtration apparatus is thoroughly preheated.[13] | |
| Washing with room temperature solvent. | Always use ice-cold solvent for washing the collected crystals to minimize product loss.[15] | |
| Crystals are Colored | Colored impurities were not fully removed. | The decolorizing carbon step was insufficient or skipped. The recrystallization may need to be repeated with the addition of activated charcoal. |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in a well-ventilated area or a chemical fume hood. While a specific SDS is not available, related quinoline aldehydes are known to cause skin and eye irritation and may be harmful if inhaled or swallowed.[18][19]
-
The solvents used (ethanol, methanol, ethyl acetate, hexanes) are flammable. Keep them away from open flames and ignition sources. Perform all heating steps using a hot plate, not a Bunsen burner.[5]
-
Consult the Safety Data Sheet (SDS) for each specific reagent before use.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ChemBK. (2024). 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]
-
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved from [Link]
-
Sathee Jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]
-
Nichols, L. (2022). 3: Crystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Material Safety Data Sheet. (2021). Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization [sites.pitt.edu]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. chembk.com [chembk.com]
- 9. prepchem.com [prepchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. fishersci.com [fishersci.com]
Application Note: A Validated Column Chromatography Protocol for the Purification of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde using silica gel column chromatography. This compound is a valuable synthetic intermediate in the development of pharmaceuticals and advanced materials.[1][2] The protocol herein is designed to ensure high purity and yield by addressing common challenges associated with the chromatography of quinoline derivatives, such as potential on-column degradation.[3] We detail preliminary thin-layer chromatography (TLC) for methods development, sample preparation, column packing, elution, and fraction analysis, establishing a self-validating and reproducible workflow for researchers in organic synthesis and drug discovery.
Introduction and Scientific Principle
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound featuring a quinolinone core, a structure of significant interest in medicinal chemistry.[2][4] Its synthesis often results in a crude mixture containing starting materials, by-products, and the desired product. Effective purification is therefore critical.
Column chromatography is a cornerstone liquid chromatography technique for purifying compounds from mixtures. The separation is governed by the principle of differential adsorption. A solvent mixture (the mobile phase) flows through a column packed with a solid adsorbent (the stationary phase), typically silica gel. Compounds in the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds elute faster, while more polar compounds are retained longer, allowing for their separation into distinct fractions.
The target molecule possesses several polar functional groups (an amide, an aldehyde) and a large, relatively non-polar aromatic system, giving it an intermediate polarity. This makes it an ideal candidate for purification via normal-phase chromatography on silica gel.
Compound Profile
A summary of the key physicochemical properties of the target compound is essential for designing the purification strategy.
| Property | Value | Source(s) |
| IUPAC Name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | [5] |
| CAS Number | 67735-60-8 | [1] |
| Molecular Formula | C₁₁H₉NO₂ | [1][5] |
| Molecular Weight | 187.19 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 215 - 218 °C | [1][5] |
| Solubility | Soluble in dichloromethane, ethanol, and diethyl ether | [1] |
Pre-Chromatography: TLC Method Development
Rationale: Before committing the entire crude sample to a large column, Thin-Layer Chromatography (TLC) must be performed. TLC is a rapid, small-scale version of column chromatography used to determine the optimal mobile phase (eluent) composition. The goal is to find a solvent system that moves the target compound to a retention factor (Rƒ) of ~0.25-0.35 , ensuring good separation from impurities.
Protocol: TLC Analysis
-
Prepare TLC Chamber: Line a beaker or TLC tank with filter paper and add a prepared solvent mixture (e.g., 30% ethyl acetate in hexanes). Cover the chamber and allow it to saturate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate Rƒ: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front.
-
Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimize: Adjust the solvent system polarity to achieve the target Rƒ.
-
If Rƒ is too high (>0.4), decrease the polarity of the eluent (reduce the proportion of ethyl acetate).
-
If Rƒ is too low (<0.2), increase the polarity of the eluent (increase the proportion of ethyl acetate).
-
| Eluent Composition (Ethyl Acetate / Hexanes) | Expected Rƒ Range | Recommendation |
| 10% EA / 90% Hex | Low (<0.15) | Too non-polar; increase ethyl acetate. |
| 30% EA / 70% Hex | Optimal (0.25-0.35) | Good starting point for the column. |
| 50% EA / 50% Hex | High (>0.5) | Too polar; decrease ethyl acetate. |
Detailed Column Chromatography Protocol
Expert Insight: Quinoline derivatives can sometimes degrade on standard silica gel due to its inherent acidity.[3] If TLC spotting shows significant streaking or new spots appearing over time, consider deactivating the silica gel by preparing the eluent with 0.5-1% triethylamine (NEt₃).[3]
Materials and Reagents
-
Crude 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
-
Silica Gel (Standard, 100-200 mesh)[6]
-
Hexanes (or Heptane), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Triethylamine (optional, for deactivation)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand, washed
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Step-by-Step Methodology
-
Column Preparation (Wet Packing):
-
Securely clamp a glass column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand on top.
-
Close the stopcock. Fill the column about one-third full with the initial, least polar eluent determined by TLC (e.g., 10% Ethyl Acetate in Hexanes).
-
In a separate beaker, prepare a slurry of silica gel in the same eluent (approx. 1:1.5 silica-to-solvent ratio).
-
Pour the slurry into the column. Tap the side of the column gently to dislodge air bubbles.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically 15-20 cm for a 1g scale). Never let the top of the silica bed run dry.
-
Once packed, add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (~1g) in a minimal amount of a polar solvent like dichloromethane.
-
Add ~2-3g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
Maintain a steady flow rate. A common practice is to use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For example:
-
Fractions 1-10: 15% Ethyl Acetate / 85% Hexanes
-
Fractions 11-30: 30% Ethyl Acetate / 70% Hexanes
-
Fractions 31+: 40% Ethyl Acetate / 60% Hexanes
-
-
-
Fraction Analysis:
-
Systematically spot every 2-3 fractions onto a TLC plate, along with a spot of the original crude mixture for comparison.
-
Develop and visualize the TLC plate as described in Section 3.
-
Identify the fractions that contain only the spot corresponding to the pure product.
-
-
Product Isolation:
-
Combine all the pure fractions into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid is the purified 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Confirm its purity by NMR or LC-MS and determine the final yield.
-
Workflow Visualization
The following diagram illustrates the complete workflow from crude product to pure compound.
Caption: Workflow for the purification of the target compound via column chromatography.
References
-
1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. (2024). ChemBK. [Link]
-
Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. (n.d.). PrepChem.com. [Link]
-
Synthesis and Characterization of Quinoline Derivatives Catalysed by β-Cyclodextrin. (2023). RA College. [Link]
-
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. (n.d.). PubChem. [Link]
-
Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. (n.d.). PubChem. [Link]
-
Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). (2022). PMC - NIH. [Link]
-
Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (n.d.). NIH. [Link]
-
Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (n.d.). MDPI. [Link]
Sources
Analytical Methods for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
An Application Note and Protocol Guide
Abstract
This comprehensive guide provides detailed analytical methodologies for the characterization and quantification of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (C₁₁H₉NO₂), a key intermediate in pharmaceutical development and materials science.[1][2] Recognizing the critical need for robust and reliable analytical techniques in research, drug development, and quality control, this document outlines protocols for chromatographic and spectroscopic analysis. We present detailed, step-by-step workflows for High-Performance Liquid Chromatography (HPLC) for separation and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment, and spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis Spectroscopy for structural elucidation and identification. Each protocol is designed to be self-validating and is supported by scientific principles and references to authoritative standards.
Introduction and Compound Overview
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinolone derivative recognized for its utility as a versatile building block in organic synthesis.[2] Its unique structure, featuring a quinoline core, an N-methyl group, and a reactive carbaldehyde functional group, makes it a valuable precursor for the synthesis of various bioactive molecules and functional materials, including novel therapeutic agents and fluorescent probes.[1][3] The precise and accurate analysis of this compound is paramount to ensure the integrity of starting materials, monitor reaction progress, and characterize the final products in which it is incorporated. This guide provides the necessary protocols to achieve these analytical objectives.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for analytical method development.
| Property | Value | Source |
| IUPAC Name | 1-methyl-2-oxo-1H-quinoline-3-carbaldehyde | ChemBK[2] |
| Molecular Formula | C₁₁H₉NO₂ | Chem-Impex[1] |
| Molecular Weight | 187.2 g/mol | Chem-Impex[1] |
| Monoisotopic Mass | 187.063328530 Da | PubChem[4] |
| Appearance | Pale yellow or brown solid | PrepChem[5], Chem-Impex[1] |
| Solubility | Soluble in organic solvents like DMF, CH₂Cl₂, Ethanol | PrepChem[5], ChemBK[2] |
| CAS Number | 67735-60-8 | Chem-Impex[1] |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating the target analyte from impurities, starting materials, or by-products, and for accurate quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC (RP-HPLC) is the premier method for quantifying 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde due to its high resolution, sensitivity, and applicability to a wide range of quinoline derivatives.[6][7][8] The choice of a C18 stationary phase is standard for non-polar to moderately polar compounds, providing excellent retention and separation. The mobile phase, a mixture of acetonitrile and water, is modified with a small amount of acid (e.g., formic or phosphoric acid) to control the ionization state of the quinoline nitrogen, ensuring sharp, symmetrical peaks.[8]
Caption: HPLC analysis workflow from sample preparation to quantification.
-
Preparation of Solutions:
-
Diluent: Prepare a 1:1 (v/v) mixture of Acetonitrile (HPLC Grade) and Deionized Water.
-
Mobile Phase A: Deionized Water with 0.1% Formic Acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid. Filter and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard & Sample Solutions (0.1 mg/mL): Dilute the stock solution or dissolve the sample to a final concentration of approximately 0.1 mg/mL with the diluent.
-
-
Chromatographic Conditions:
-
The following parameters are a robust starting point and should be optimized as necessary. The selection of a C18 column is based on its wide applicability for separating basic compounds like quinolines.[9]
-
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC System with UV/Vis or DAD Detector | Standard for quantitative analysis of chromophoric compounds.[7] |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution and efficiency for quinoline derivatives.[9] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidified mobile phase ensures protonation and good peak shape. |
| Gradient | 0-15 min: 20% to 80% B15-20 min: 80% B20-25 min: 80% to 20% B | Gradient elution effectively separates compounds with differing polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for column overload. |
| Detection | UV at 280 nm (or λmax) | Quinolone systems typically show strong absorbance in this region.[8][10] |
-
Data Analysis:
-
Identify the peak for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde based on the retention time of the reference standard.
-
For quantitative analysis, prepare a calibration curve using a series of standard solutions of known concentrations.
-
Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing purity and identifying volatile and semi-volatile impurities.[11][12] Due to the compound's molecular weight and functional groups, it should be amenable to GC analysis. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern, acting as a molecular fingerprint for confirmation.[13]
Caption: GC-MS analysis workflow from sample preparation to data interpretation.
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 1 mg/mL in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the solution through a 0.2 µm PTFE syringe filter into a GC vial.
-
-
Instrumental Parameters:
-
The following parameters provide a general-purpose method suitable for screening and purity assessment.[11]
-
| Parameter | Recommended Condition | Rationale |
| Instrument | GC system coupled to a single quadrupole Mass Spectrometer | A robust and widely available configuration for routine analysis.[11] |
| Column | TG-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Start at 100 °C, hold 2 minRamp to 280 °C at 15 °C/minHold at 280 °C for 10 min | Temperature programming is essential for separating compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for an EI source. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-450 | Covers the molecular ion and expected fragments of the analyte. |
-
Data Interpretation:
-
The primary peak in the total ion chromatogram (TIC) should correspond to the target compound.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by analyzing the fragmentation pattern. The molecular ion peak [M]⁺ should be observed at m/z 187.
-
Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and integrity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR should be performed.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 300 MHz or higher field spectrometer.
-
Expected Spectral Features:
-
¹H NMR: Expect signals for the aromatic protons on the quinoline ring (typically in the δ 7.0-8.5 ppm range), a singlet for the aldehyde proton (-CHO) downfield (δ 9.5-10.5 ppm), a singlet for the N-methyl (-NCH₃) protons (δ 3.5-4.0 ppm), and a singlet for the vinyl proton on the quinoline ring.[14][15]
-
¹³C NMR: Expect distinct signals for the carbonyl carbon of the oxo group (~160-170 ppm), the aldehyde carbonyl (~190 ppm), aromatic carbons (~110-150 ppm), and the N-methyl carbon (~30-40 ppm).[14][16]
-
Mass Spectrometry (MS)
Direct infusion or LC-MS can provide accurate mass information, confirming the molecular formula.
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Expected Data:
-
Positive Ion Mode [M+H]⁺: The primary ion observed should correspond to the protonated molecule, with an expected m/z of 188.08626.[17]
-
Accurate Mass: High-resolution mass spectrometry should confirm the elemental composition (C₁₁H₉NO₂) within a 5 ppm mass accuracy.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique for confirming the presence of the quinoline chromophore and can be used for quantitative analysis via Beer's Law.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A concentration of around 5 x 10⁻⁵ M is a good starting point.[18]
-
Data Acquisition: Scan the absorbance from 200 to 400 nm against a solvent blank.
-
Expected Spectrum: Quinolone and quinoline derivatives typically exhibit multiple strong absorption bands between 220 nm and 370 nm due to π-π* transitions within the aromatic system.[10][19] The exact λmax should be determined experimentally and can be used for the HPLC detection wavelength.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the robust and reliable characterization of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The combination of high-resolution chromatographic separation with specific and structurally informative spectroscopic techniques ensures the unequivocal identification, quantification, and purity assessment of this important synthetic intermediate. These protocols are grounded in established analytical principles and serve as a valuable resource for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.
References
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online. [Link]
-
UV-Vis spectra of protected quinolones (1–5). All compounds were... (n.d.). ResearchGate. [Link]
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (n.d.). Taylor & Francis Online. [Link]
-
A Review: Different UV Spectrophotometric Methods for Determination of Quinolone Derivatives. (2015). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. [Link]
-
Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. (n.d.). PrepChem.com. [Link]
-
Quantification of Fluoroquinolone Antibiotics with High Performance Liquid Chromatography Coupled UV/VIS Detection. (2005). Digital Commons @ IWU. [Link]
-
Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin... (2024). BMC Chemistry. [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2007). ResearchGate. [Link]
-
(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2008). ResearchGate. [Link]
-
Electric Supplementary Information for the article entitled Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (2020). MDPI. [Link]
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2021). MDPI. [Link]
-
1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. (2024). ChemBK. [Link]
-
Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. (2020). PubMed. [Link]
-
Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (2022). PubMed Central. [Link]
-
GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Isoquinoline, 1-methyl-. (n.d.). NIST WebBook. [Link]
-
1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. (n.d.). PubChemLite. [Link]
-
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. (n.d.). PubChem. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Semantic Scholar. [Link]
-
How Is GC-MS Used In Metabolomics?. (2023). YouTube. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. (2022). MDPI. [Link]
-
Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride. (2017). Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | C11H9NO2 | CID 906097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. youtube.com [youtube.com]
- 14. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. PubChemLite - 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application and Protocol for the Purity Determination of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Pharmaceutical Development
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and bioactive molecules.[1] Its unique quinoline structure is foundational in the development of novel therapeutics.[1][2] The purity of such an intermediate is of paramount importance in the drug development process, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity determination is essential for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture.[3][4] This application note provides a detailed protocol for the purity analysis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde using a stability-indicating reversed-phase HPLC (RP-HPLC) method. The principles and methodologies outlined are grounded in established guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7]
Method Rationale and Chromatographic Principles
The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is widely employed for the analysis of moderately polar to nonpolar organic compounds.[8][9][10] The fundamental principle of RP-HPLC involves a nonpolar stationary phase (typically a C18 or C8 alkyl chain bonded to silica) and a polar mobile phase.[9][10] Compounds are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[11][12]
Causality behind Experimental Choices:
-
Stationary Phase: A C18 column is selected due to its strong hydrophobic retention, which is generally suitable for the separation of a wide range of organic molecules, including quinoline derivatives.[9] The high surface area of C18 columns provides excellent separation efficiency.
-
Mobile Phase: A gradient elution with a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is employed.[10][13] Gradient elution is crucial for analyzing samples that may contain impurities with a wide range of polarities, ensuring that both early and late-eluting compounds are adequately resolved with good peak shape.[13] The use of a buffer (e.g., phosphate or acetate) is recommended to maintain a consistent pH, which is critical for the reproducible ionization state of the analyte and any ionizable impurities.[14]
-
Detector: A UV-Vis detector is chosen due to the presence of a chromophore in the quinoline ring system of the analyte, which allows for sensitive detection. The detection wavelength is set at the λmax (wavelength of maximum absorbance) of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde to ensure maximum sensitivity.[13]
Experimental Protocol: Purity Determination by RP-HPLC
Materials and Reagents
-
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde reference standard (purity ≥ 99.5%)
-
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde sample for analysis
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Potassium phosphate monobasic (KH2PO4)
-
Orthophosphoric acid (H3PO4)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC system with gradient capability, UV-Vis detector, and autosampler | Standard for pharmaceutical analysis, ensuring precision and throughput. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides good resolution and efficiency for a broad range of compounds.[9] |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer (pH 3.0, adjusted with H3PO4) | Buffering agent to control pH for consistent analyte retention and peak shape.[14] |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC with good UV transparency.[11] |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A linear gradient to effectively separate impurities with varying polarities. The re-equilibration step ensures reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | To be determined by UV scan of the analyte (typically in the range of 254-320 nm) | Maximizes sensitivity for the analyte and its potential impurities.[13] |
| Injection Volume | 10 µL | A typical injection volume to achieve good peak shape without overloading the column. |
| Run Time | 35 minutes | Sufficient time to elute the main component and any potential late-eluting impurities. |
Solution Preparation
Mobile Phase A (0.02 M Potassium Phosphate Buffer, pH 3.0):
-
Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas before use.
Mobile Phase B (Acetonitrile):
-
Use HPLC grade acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas before use.
Standard Solution (e.g., 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde reference standard.
-
Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B, such as 50:50 v/v).
-
Quantitatively transfer to a 100 mL volumetric flask and dilute to volume with the diluent.
-
Filter through a 0.45 µm syringe filter before injection.
Sample Solution (e.g., 1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde sample.
-
Dissolve in the same diluent used for the standard solution.
-
Quantitatively transfer to a 25 mL volumetric flask and dilute to volume.
-
Filter through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the performance of the chromatographic system must be verified according to USP General Chapter <621>.[5][15][16] Inject the standard solution in replicate (typically n=5 or 6).
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Formula for % Purity:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Any impurity exceeding the reporting threshold (e.g., 0.05%) should be reported.
Method Validation: Ensuring a Self-Validating System
The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[6][17][18]
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To establish the stability-indicating nature of the method, forced degradation studies are performed.[19][20]
Forced Degradation Protocol:
Expose the sample solution to the following stress conditions as per ICH Q1A(R2) guidelines:[19][21]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.
Analyze the stressed samples alongside an unstressed sample. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that the main peak is spectrally pure in all stressed samples.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five standard solutions of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde at different concentrations (e.g., from 50% to 150% of the nominal standard concentration).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a placebo mixture (if applicable) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate sample preparations on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
RSD of the results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizations
Caption: Workflow for HPLC Purity Analysis and Method Validation.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. asianjpr.com [asianjpr.com]
- 5. usp.org [usp.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. ionsource.com [ionsource.com]
- 12. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. pharmtech.com [pharmtech.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. <621> CHROMATOGRAPHY [drugfuture.com]
- 16. agilent.com [agilent.com]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. database.ich.org [database.ich.org]
Synthesis of metal complexes with 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of metal complexes featuring the 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde scaffold.
Introduction: The 2-Quinolone Scaffold as a Privileged Platform for Metallodrug Design
The 2-quinolone motif is a prominent heterocyclic scaffold found in numerous bioactive natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and capacity for diverse functionalization make it an ideal platform for developing therapeutic agents.[1][2] The derivative, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, serves as a particularly versatile building block.[3] While the organic scaffold itself possesses inherent chemical reactivity, its true potential is often unlocked through coordination chemistry.
The strategic complexation of such organic ligands with transition metal ions is a cornerstone of modern medicinal inorganic chemistry.[4] Metal ions can dramatically alter the biological properties of a ligand by:
-
Enforcing a specific three-dimensional geometry , which can enhance binding affinity to biological targets like DNA or enzymes.[5]
-
Modifying electron distribution , thereby tuning the reactivity and redox potential of the molecule.
-
Improving cellular uptake compared to the free ligand.[6]
This guide provides a comprehensive overview of the synthetic strategies for creating metal complexes based on 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles, offering a framework for the rational design and synthesis of novel metal-based compounds.
Part 1: Ligand Synthesis — From Core Aldehyde to Multidentate Chelator
The aldehyde group at the C3 position is the key functional handle for elaboration into a suitable chelating ligand. The initial synthesis of the core aldehyde is followed by its conversion into a multidentate ligand, typically a Schiff base, which is far more effective for stable metal coordination.
Protocol 1: Synthesis of the Core Intermediate: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
This procedure details the N-methylation of the parent 2-oxoquinoline, a critical first step. The causality behind this reaction lies in the use of a strong base (NaH) to deprotonate the weakly acidic N-H proton of the quinolone ring, forming a nucleophilic amide anion that readily attacks the electrophilic methyl iodide.
Methodology: [7]
-
Suspend 1,2-dihydro-2-oxoquinoline-3-carbaldehyde (1.0 g) in 10 mL of anhydrous dimethylformamide (DMF) in a flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath. Add sodium hydride (0.27 g, 55% suspension in oil) portion-wise, ensuring the temperature remains low.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete deprotonation.
-
Re-cool the mixture in an ice bath and add methyl iodide (0.41 mL) dropwise.
-
Add an additional 50 mL of DMF and stir the mixture at ambient temperature for 16 hours.
-
Pour the reaction mixture into 50 mL of water and extract with methylene chloride (3 x 50 mL).
-
Combine the organic extracts, wash with water (50 mL), and evaporate the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to yield 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as a pale yellow solid.
Protocol 2: Ligand Derivatization via Schiff Base Condensation
The aldehyde itself is a poor ligand. To create a stable metal complex, it must be converted into a multidentate chelator. The most common and effective strategy is the formation of a Schiff base (or imine) by condensation with a primary amine.[8][9] This reaction introduces an imine nitrogen (C=N), which is an excellent coordinating atom, alongside other donor atoms from the amine component (e.g., sulfur in thiosemicarbazides, oxygen in hydrazides). This allows the ligand to form stable five- or six-membered chelate rings with a metal ion.
This protocol details the synthesis of a thiosemicarbazone derivative, a class of ligands well-known for potent biological activity upon complexation.[10]
Methodology (Example with Thiosemicarbazide): [10]
-
Dissolve 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.87 g, 0.01 mol) in 50 mL of warm methanol.
-
In a separate flask, dissolve thiosemicarbazide (0.91 g, 0.01 mol) in 50 mL of warm methanol.
-
Add the thiosemicarbazide solution to the aldehyde solution.
-
Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux the mixture for 2-3 hours. A precipitate will typically form as the reaction progresses.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash with cold methanol, and dry under vacuum to yield the thiosemicarbazone ligand.
Caption: Workflow for synthesizing a multidentate ligand.
Part 2: Synthesis of the Metal Complexes: Principles and Protocols
The formation of the metal complex involves the reaction of the synthesized ligand with a suitable metal salt. The final structure and properties of the complex are dictated by several key experimental parameters.
Core Principles of Complexation
-
Choice of Metal Salt: The metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂) provides the metal ion. The counter-ion can be crucial; weakly coordinating anions like nitrate or perchlorate are less likely to interfere, whereas halides like chloride may coordinate to the metal center, influencing the final geometry.[11]
-
Stoichiometry: The molar ratio of ligand to metal (L:M) is critical. A 1:1 ratio might yield a structure like [M(L)Cl₂], while a 2:1 ratio could produce [M(L)₂].[12] The choice depends on the denticity of the ligand and the preferred coordination number of the metal.
-
Solvent System: Solvents like methanol, ethanol, or DMF are commonly used. Their primary role is to dissolve the reactants. However, coordinating solvents (like water or DMF) can sometimes participate in the inner coordination sphere of the metal complex.[13]
-
Control of pH: For many ligands, particularly thiosemicarbazones or those with phenolic groups, deprotonation is required for coordination. This can be achieved by adding a base (e.g., KOH, triethylamine) or by using a metal salt of a weak acid (e.g., metal acetate), where the acetate ion acts as a proton acceptor.[11]
Application Protocol: Synthesis of a Cu(II)-Thiosemicarbazone Complex
This protocol provides a step-by-step method for synthesizing a representative copper(II) complex. Copper(II) is chosen for its versatile coordination chemistry and relevance in developing anticancer and antimicrobial agents.[10]
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ligand (from Protocol 2) | ~260.3 | 0.25 | ~65 mg |
| CuCl₂·2H₂O | 170.48 | 0.25 | 43 mg |
| Methanol | 32.04 | - | 15 mL |
| Triethylamine | 101.19 | 0.25 | ~35 µL |
Methodology:
-
Dissolve the thiosemicarbazone ligand (0.25 mmol) in 10 mL of warm methanol in a round-bottom flask.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O, 0.25 mmol) in 5 mL of methanol.
-
Add the copper(II) solution dropwise to the ligand solution while stirring vigorously.
-
Add the base, triethylamine (0.25 mmol), to the reaction mixture to facilitate deprotonation of the ligand. A color change and/or precipitation is typically observed immediately.
-
Reflux the reaction mixture for 2-4 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product sequentially with cold methanol and diethyl ether to remove unreacted starting materials and impurities.
-
Dry the final metal complex in a desiccator.
Caption: Coordination of the multidentate ligand to a central metal ion.
Part 3: Essential Characterization Techniques
Once synthesized, the structure and purity of the metal complex must be unequivocally confirmed. A combination of spectroscopic and analytical techniques is required.
| Technique | Information Provided | Causality/Principle |
| FT-IR Spectroscopy | Confirms coordination of the ligand to the metal. | Coordination alters the electron density around the donor atoms, causing a shift in the vibrational frequencies of associated bonds (e.g., C=N, C=O, C=S). The appearance of new, low-frequency bands confirms the formation of M-N and M-O/S bonds.[14][15] |
| UV-Visible Spectroscopy | Provides insight into the electronic structure and geometry of the complex. | Changes in the spectra compared to the free ligand indicate coordination. New bands may appear corresponding to d-d electronic transitions (for transition metals) or ligand-to-metal charge transfer (LMCT) bands, which are diagnostic of the coordination environment.[5] |
| Elemental Analysis (CHN) | Determines the empirical formula of the complex. | Provides the percentage composition of C, H, and N, which is compared against the calculated values for the proposed structure to confirm stoichiometry. |
| Mass Spectrometry | Confirms the molecular weight of the complex. | Provides the mass-to-charge ratio of the parent molecular ion, confirming the overall composition of the complex. |
| Magnetic Susceptibility / EPR | Determines the magnetic properties and electronic environment of paramagnetic metal centers (e.g., Cu(II), Mn(II), Co(II)). | Measures the interaction of the complex with a magnetic field, allowing for the determination of the number of unpaired electrons. EPR provides detailed information about the geometry and the nature of the metal-ligand bonds.[10] |
| Molar Conductivity | Determines if the complex is ionic or non-electrolytic. | Measures the conductivity of a solution of the complex in a solvent like DMF or DMSO. High conductivity suggests an ionic complex, while low conductivity indicates a neutral, covalent complex.[5] |
Applications and Future Directions
Metal complexes derived from 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are prime candidates for drug development and catalysis.[12][16] The coordination to metal ions like copper, zinc, cobalt, and nickel has been shown to enhance the antimicrobial and anticancer activities of related quinolone ligands.[5][6] The mechanism often involves interaction with DNA or the inhibition of crucial enzymes like topoisomerases.[17]
Future research should focus on:
-
Systematic variation of the metal center to tune the biological activity and selectivity.
-
Modification of the Schiff base component to alter lipophilicity and target specificity.
-
In-depth mechanistic studies to elucidate the precise mode of action of these novel metallodrugs.
By combining rational ligand design with fundamental principles of coordination chemistry, researchers can continue to develop innovative metal complexes with significant potential in medicine and beyond.
References
-
Uivarosi, V. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules. [Link]
-
Psomas, G., et al. (2021). Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. Molecules. [Link]
-
Patel, M., et al. (2012). Synthesis and Biological Activities of Selected Quinolone-Metal Complexes. Journal of Chemical and Pharmaceutical Research. [Link]
-
Abid, K. K., et al. (2016). Transition Metal Complexes of New N-Amino Quinolone Derivative; Synthesis, Characterization, Thermal Study and Antimicrobial Properties. American Journal of Chemistry. [Link]
-
Csonka, R., et al. (1997). Synthesis, crystal structure, and characterization of two metal-quinolone compounds. Journal of Inorganic Biochemistry. [Link]
-
Pahontu, E., et al. (2016). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules. [Link]
-
El-Sherif, A. A., et al. (2022). Metal complexes of novel Schiff base derived from the condensation of 2-quinoline carboxaldehyde and ambroxol drug with some transition metal ions. Applied Organometallic Chemistry. [Link]
-
Raut, P. D., et al. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. Inorganic and Nano-Metal Chemistry. [Link]
-
Turel, I., & Giester, G. (Eds.). (2015). Special Issue: Practical Applications of Metal Complexes. International Journal of Molecular Sciences. [Link]
-
Turel, I. (2015). Special Issue: Practical Applications of Metal Complexes. ResearchGate. [Link]
-
El-Gammal, O. A., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules. [Link]
-
Mumtaz, A., et al. (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Journal of Nuclear Medicine & Radiation Therapy. [Link]
-
Kumari, S., et al. (2021). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Egyptian National Cancer Institute. [Link]
-
AL-Halfi, R. A. M., et al. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Karbala International Journal of Modern Science. [Link]
-
Al-Masoudi, W. A., & Al-Amery, K. A. A. (2021). Schiff Bases and Their Metal Complexes Derived from Ortho-phthalaldehyde: A review. IOP Conference Series: Materials Science and Engineering. [Link]
-
PrepChem. (n.d.). Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. PrepChem.com. [Link]
-
Al-Adilee, K. J., & Aqua, A. R. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy. [Link]
-
ResearchGate. (n.d.). Chemical structures of 2-quinolone derivatives 1–6. ResearchGate. [Link]
-
Abu-El-Wafa, S. M., et al. (1990). Studies on Some Transition Metal Complexes of Schiff Bases Derived from Quinoxaline-2-carboxaldehyde. Transition Metal Chemistry. [Link]
-
Kumar, A., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules. [Link]
-
Al-Bayati, R. I. H., & Radi, M. F. (2010). Synthesis of novel 2-quinolone derivatives. African Journal of Pure and Applied Chemistry. [Link]
Sources
- 1. academicjournals.org [academicjournals.org]
- 2. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Transition Metal Complexes of New N-Amino Quinolone Derivative; Synthesis, Characterization, Thermal Study and Antimicrobial Properties [article.sapub.org]
- 6. isca.me [isca.me]
- 7. prepchem.com [prepchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile [mdpi.com]
- 12. ckthakurcollege.net [ckthakurcollege.net]
- 13. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 14. mdpi.com [mdpi.com]
- 15. sysrevpharm.org [sysrevpharm.org]
- 16. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde synthesis
As a Senior Application Scientist, I've designed this technical support guide to provide in-depth, field-proven insights into the synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This valuable intermediate is crucial for professionals in drug discovery and materials science.[1] This guide moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of Synthetic Strategies
The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be approached via two primary, reliable routes. The choice between them often depends on the availability of starting materials and the scale of the reaction.
-
Route A: Direct N-Methylation. This is a straightforward approach starting from the readily available 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. It involves the deprotonation of the quinolone nitrogen followed by alkylation with a methylating agent.
-
Route B: Vilsmeier-Haack Formylation. This classic reaction introduces a formyl group onto an electron-rich aromatic ring.[2] In this case, the reaction is performed on the N-methylated precursor, 1-methylquinolin-2(1H)-one, to regioselectively install the aldehyde at the C3 position.
Below, we will delve into the specifics of each route, addressing common issues and providing detailed troubleshooting protocols.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to directly address the challenges you may encounter during your experiments.
Route A: N-Methylation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Q1: My N-methylation reaction shows low conversion, with a significant amount of starting material remaining. What could be the cause?
A1: Low conversion in this alkylation reaction typically points to three main areas: inefficient deprotonation, reagent quality, or suboptimal reaction conditions.
-
Inefficient Deprotonation: The acidity of the N-H proton in the 2-quinolone scaffold requires a sufficiently strong base for complete deprotonation. Sodium hydride (NaH) is a common and effective choice.[3] If your NaH is old or has been improperly stored, its activity will be diminished.
-
Reagent Quality: Methyl iodide is the standard methylating agent. It can degrade over time, releasing iodine and turning yellow or brown. Using fresh, colorless methyl iodide is critical.
-
Reaction Conditions: The reaction may require thermal energy to proceed to completion. After the initial deprotonation and addition of methyl iodide at a low temperature, heating the reaction mixture is often necessary.[3]
Troubleshooting Protocol:
-
Verify Base Activity: Use fresh NaH from a recently opened container. Ensure the mineral oil is washed away with anhydrous hexanes or pentane before use if you are using a dispersion and require precise quantification, though often it's used in excess.
-
Use Fresh Methyl Iodide: If your methyl iodide is discolored, purify it by passing it through a short plug of activated alumina or purchase a new bottle.
-
Optimize Reaction Time & Temperature: After adding methyl iodide at 0 °C, allow the reaction to warm to room temperature and then heat to 60 °C for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
Q2: I'm observing a side product with a similar mass to my target molecule. Could this be O-methylation?
A2: Yes, O-methylation is a potential competing reaction, as the 2-quinolone core exists in tautomeric equilibrium with its 2-hydroxyquinoline form. The ratio of N- to O-alkylation is heavily influenced by the solvent and counter-ion. To favor N-alkylation, a polar aprotic solvent like N,N-Dimethylformamide (DMF) is highly recommended. DMF solvates the cation (e.g., Na+) effectively, leaving a "naked" and highly nucleophilic nitrogen anion, which preferentially attacks the methyl iodide.
Q3: The workup of my N-methylation is problematic, resulting in emulsions and difficulty isolating the pure product. How can I improve this?
A3: Workup issues are common but can be easily managed.
-
Quenching: The reaction must be carefully quenched by pouring it into a large volume of cold water to neutralize any unreacted NaH.
-
Extraction: During extraction with a solvent like methylene chloride, emulsions can form. To break these, wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This increases the ionic strength of the aqueous phase, forcing the organic product out.
-
Purification: The crude product can often be purified without column chromatography. Trituration (stirring the solid residue with a solvent in which the product is insoluble but impurities are soluble) is highly effective. Diethyl ether is an excellent choice for this, as it will dissolve residual DMF and other organic impurities, leaving the desired 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as a clean, pale yellow solid.[3]
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH), 55-60% in oil | Strong, non-nucleophilic base for efficient deprotonation. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Polar aprotic solvent favors N-alkylation. |
| Methylating Agent | Methyl Iodide (MeI) | Highly reactive and effective. |
| Temperature | 0 °C (addition) -> RT -> 60 °C | Controls initial reaction rate and drives it to completion. |
| Workup | Pour into water, extract with CH₂Cl₂ | Standard quenching and extraction procedure. |
| Purification | Trituration with Diethyl Ether | Efficiently removes impurities without chromatography.[3] |
| Table 1: Optimized Reaction Parameters for N-Methylation. |
Route B: Vilsmeier-Haack Formylation of 1-Methylquinolin-2(1H)-one
Q4: My Vilsmeier-Haack reaction is not working. TLC analysis shows only the starting material. What's the most likely problem?
A4: The primary suspect in a failed Vilsmeier-Haack reaction is the Vilsmeier reagent itself. This electrophilic chloroiminium salt is highly sensitive to moisture.[4]
-
Reagent Preparation: The reagent is generated in situ from phosphorus oxychloride (POCl₃) and DMF.[5][6] This is an exothermic reaction that must be performed under strictly anhydrous conditions and at a low temperature (0-5 °C) to prevent decomposition.[4]
-
Reagent Quality: Use high-purity, fresh POCl₃ and anhydrous DMF. Old bottles of either reagent, especially if they have been opened multiple times, may have absorbed atmospheric moisture.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Use High-Quality Reagents: Use sealed, anhydrous grade DMF and a fresh bottle of POCl₃.
-
Control Temperature: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF in an ice bath, ensuring the temperature does not rise above 5 °C.[7] A precipitate of the Vilsmeier salt may form; this is normal.
-
Increase Reagent Equivalents: For sluggish reactions, increasing the molar ratio of the Vilsmeier reagent to the substrate can improve conversion. A ratio of 1.5 to 3 equivalents is a good starting point.[8]
Q5: The workup of the Vilsmeier-Haack reaction is very exothermic and difficult to control. Are there safer procedures?
A5: The workup is hazardous due to the presence of unreacted POCl₃, which reacts violently with water. The key is slow, controlled quenching.
Recommended Workup Protocol:
-
After the reaction is complete (monitored by TLC), cool the reaction vessel back to room temperature.
-
In a separate, much larger beaker, prepare a slurry of crushed ice and water.
-
With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice.[7] This large thermal mass will absorb the heat of quenching. Never add water to the reaction mixture.
-
Once the addition is complete, the solution will be highly acidic. Slowly neutralize it by adding a saturated solution of a mild base like sodium bicarbonate until the pH is approximately 7.[7] The product should precipitate as a solid.
-
Stir for an additional 30 minutes to ensure complete precipitation before filtering, washing with cold water, and drying.
Q6: I am getting a chlorinated byproduct instead of my desired 2-oxo product. Why is this happening?
A6: This is a well-documented transformation in Vilsmeier-Haack chemistry, particularly when starting from N-arylacetamides, where the reagent can act as both a cyclizing and chlorinating agent to form 2-chloro-3-formylquinolines.[9] If your starting material was inadvertently 1-methyl-4-hydroxy-2-quinolone, the Vilsmeier conditions can replace the 4-hydroxy group with a chlorine.
If you have isolated a 2-chloroquinoline derivative, you can convert it to the desired 2-oxo product by acid-catalyzed hydrolysis. Refluxing the chlorinated intermediate in concentrated hydrochloric acid will effectively replace the chlorine with a hydroxyl group, which tautomerizes to the more stable 2-oxo form.[10][11]
| Parameter | Recommended Condition | Rationale |
| Reagents | Anhydrous DMF, Fresh POCl₃ | Critical for the formation of an active Vilsmeier reagent.[4] |
| Reagent Prep Temp | 0 - 5 °C | Controls exothermic reaction and prevents reagent decomposition.[7] |
| Reaction Temp | 80 - 90 °C | Sufficient thermal energy is needed for the formylation/cyclization.[7] |
| Reaction Time | 4 - 10 hours | Monitor by TLC to determine completion. |
| Workup Quench | Pour onto crushed ice | Safely dissipates the heat from the exothermic hydrolysis of POCl₃.[7] |
| Product Isolation | Neutralization with NaHCO₃ (aq) | Precipitates the aldehyde product from the acidic aqueous solution.[7] |
| Table 2: Optimized Reaction Parameters for Vilsmeier-Haack Formylation. |
Visualized Workflows and Mechanisms
Reaction Workflows
A clear workflow is essential for reproducible results. The following diagrams outline the key steps for each synthetic route.
Caption: Experimental workflows for Routes A and B.
Vilsmeier-Haack Reaction Mechanism
Understanding the mechanism is key to troubleshooting. The reaction proceeds in three main stages: reagent formation, electrophilic attack, and hydrolysis.[5][12]
Caption: Mechanism of the Vilsmeier-Haack reaction.
Troubleshooting Logic Diagram
When a reaction fails, a logical approach can quickly identify the problem.
Caption: A logical flow for troubleshooting common synthesis issues.
References
-
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC - NIH. Available at: [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]
-
Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. PrepChem.com. Available at: [Link]
-
Synthesis of 2-quinolones. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. MDPI. Available at: [Link]
-
Synthesis of novel 2-quinolone derivatives. Academic Journals. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chem-Station Int. Ed. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available at: [Link]
-
Vilsmeier-Haack reaction. chemeurope.com. Available at: [Link]
-
Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. NIH. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]
-
Synthesis of Unnatural 1-Methyl-2-quinolone Derivatives. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. Available at: [Link]
-
Having some troubles with a Vislmeier-Haack reaction. Reddit. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate. Available at: [Link]
-
Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2... PubMed. Available at: [Link]
-
Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors. ScienceDirect. Available at: [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]
-
Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PMC - NIH. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 10. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Vilsmeier-Haack reaction [chemeurope.com]
Technical Support Center: Navigating Side Reactions in the Vilsmeier-Haack Synthesis of Quinolines
Welcome to the technical support resource for the Vilsmeier-Haack synthesis of quinolines. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct quinoline scaffolds, particularly 2-chloro-3-formylquinolines from N-arylacetamides. Our goal is to provide in-depth, field-tested insights into the common side reactions that can arise during this synthesis, complete with troubleshooting guides and preventative measures to ensure the integrity and success of your experiments.
Introduction to the Vilsmeier-Haack Quinoline Synthesis
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In the context of quinoline synthesis, it provides an efficient route to functionalized quinoline cores, which are pivotal structures in numerous pharmaceutical agents. The reaction typically involves the treatment of an N-arylacetamide with the Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4] The resulting electrophilic chloroiminium salt then effects an intramolecular cyclization and formylation to yield the desired quinoline.[5][6]
While powerful, this reaction is not without its challenges. A range of side reactions can occur, leading to decreased yields, complex product mixtures, and purification difficulties. This guide will address the most common of these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete or No Reaction
Question: I am not observing any product formation, or the yield of my desired 2-chloro-3-formylquinoline is very low. What are the likely causes?
Answer: This is a common issue that often points to the reactivity of your starting material or the integrity of your reagents and reaction conditions.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the N-arylacetamide.
-
Expert Insight: Acetanilides bearing electron-donating groups (e.g., -OCH₃, -CH₃) at the meta-position of the aniline ring are particularly favorable for this cyclization, often leading to good yields. Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the aromatic ring, making the intramolecular electrophilic attack difficult, if not impossible. In such cases, the reaction may fail entirely or provide only trace amounts of the desired product.
-
-
Reagent Quality and Stoichiometry: The Vilsmeier reagent is moisture-sensitive.
-
Protocol Validation: Always use freshly distilled POCl₃ and anhydrous DMF. The presence of moisture can decompose the Vilsmeier reagent, leading to a failed reaction.
-
Optimization: The molar ratio of the Vilsmeier reagent to the acetanilide is critical. An excess of the reagent is typically required, with some protocols suggesting as much as 12 equivalents of POCl₃ for optimal results.
-
-
Reaction Temperature and Time: Insufficient heating can lead to incomplete conversion.
-
Causality: The cyclization step often requires significant thermal energy to overcome the activation barrier. Temperatures in the range of 80-90°C are common.[7]
-
Troubleshooting: If you suspect incomplete conversion, consider increasing the reaction temperature or extending the reaction time. However, be mindful that excessive heat can lead to the formation of tarry byproducts (see Issue 2). It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC).[8]
-
| Parameter | Recommendation for Low/No Yield | Rationale |
| Substrate | Ensure the acetanilide has neutral or electron-donating groups. | Electron-withdrawing groups deactivate the ring towards electrophilic attack. |
| Reagents | Use anhydrous DMF and freshly distilled POCl₃. | The Vilsmeier reagent is moisture-sensitive and will decompose in the presence of water. |
| Stoichiometry | Increase the molar excess of POCl₃ and DMF. | A higher concentration of the Vilsmeier reagent can drive the reaction to completion. |
| Temperature | Gradually increase the reaction temperature (e.g., from 80°C to 100°C). | The cyclization step is often the rate-limiting and requires sufficient thermal energy. |
| Time | Extend the reaction time, monitoring by TLC. | Ensure the reaction has proceeded to completion before workup. |
Issue 2: Formation of Tarry Byproducts and Dark Reaction Mixtures
Question: My reaction mixture has turned dark brown or black, and upon workup, I obtain a significant amount of an intractable tar. What is causing this, and how can I prevent it?
Answer: The formation of dark, tarry substances is a strong indication of product or starting material decomposition due to harsh reaction conditions.
-
Excessive Heat and Prolonged Reaction Times: The primary culprits for tar formation are excessively high temperatures and allowing the reaction to proceed for too long.[8]
-
Expert Insight: While heat is necessary for the cyclization, the quinoline product itself can be unstable under prolonged exposure to the strongly acidic and reactive Vilsmeier conditions. This can lead to polymerization and the formation of complex, high-molecular-weight byproducts.
-
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range for your specific substrate.
-
Diligent TLC Monitoring: Monitor the reaction's progress closely by TLC. As soon as the starting material is consumed and the product spot is maximized, proceed with the workup. Over-refluxing is a common cause of tar formation.
-
-
-
Concentration: Highly concentrated reaction mixtures can also contribute to the formation of intermolecular side products and subsequent polymerization.
-
Troubleshooting: While an excess of the Vilsmeier reagent is often necessary, using a very high concentration of the starting acetanilide can be detrimental. If you are experiencing significant tarring, try diluting the reaction mixture with additional anhydrous solvent (if one is being used) or reducing the initial concentration of the substrate.
-
Caption: Logic diagram for preventing tar formation.
Issue 3: Formation of Formamidine Byproducts with Deactivated Substrates
Question: I am working with an acetanilide that has an electron-withdrawing group, and I am isolating a byproduct that is not my desired quinoline. What could it be?
Answer: With strongly deactivated acetanilides, the intramolecular cyclization can be so slow that a competing side reaction becomes dominant, leading to the formation of a formamidine byproduct.[8]
-
Mechanism of Formamidine Formation: In this side reaction, the Vilsmeier reagent reacts with the nitrogen of the acetanilide instead of the aromatic ring. The subsequent hydrolysis of this intermediate leads to the formation of an N,N'-disubstituted formamidine.
-
Expert Insight: This pathway is favored when the aromatic ring is not sufficiently nucleophilic to compete with the amide nitrogen for the electrophilic Vilsmeier reagent.
-
-
Troubleshooting and Alternative Protocols:
-
Micellar Catalysis: For deactivated acetanilides, conducting the Vilsmeier-Haack reaction in a micellar medium (e.g., using surfactants like CTAB or SDS) has been shown to significantly improve the yield of the desired 2-chloro-3-formylquinoline and suppress formamidine formation.[8] The hydrophobic core of the micelle is believed to concentrate the reactants and facilitate the desired intramolecular cyclization.
-
Caption: Competing pathways in the Vilsmeier-Haack reaction of deactivated acetanilides.
Issue 4: Unwanted Side Reactions During Workup (Cannizzaro Reaction)
Question: During the basic workup of my reaction, I am observing the formation of what appears to be a carboxylic acid and an alcohol derivative of my quinoline product. What is happening?
Answer: This is a classic case of the Cannizzaro reaction, which can occur during the workup of aldehydes that lack α-hydrogens, such as 2-chloro-3-formylquinoline, under strongly basic conditions.[9]
-
Mechanism of the Cannizzaro Reaction: In the presence of a strong base (like concentrated NaOH or KOH), one molecule of the aldehyde is oxidized to a carboxylic acid, while a second molecule is reduced to an alcohol.[10] This disproportionation reaction can significantly reduce the yield of your desired aldehyde.
-
Expert Insight: In the case of 2-chloro-3-formylquinolines, the situation can be further complicated by the simultaneous methoxylation at the 2-position if methanol is present during the basic workup.[9]
-
-
Preventative Measures:
-
Use of a Milder Base: The most effective way to prevent the Cannizzaro reaction is to avoid the use of strong bases during workup. Instead of NaOH or KOH, use a milder base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the reaction mixture and facilitate the hydrolysis of the iminium intermediate to the aldehyde.[8] Aim for a neutral to slightly basic pH (pH 7-8).
-
Temperature Control: Perform the neutralization and hydrolysis at low temperatures (e.g., in an ice bath) to minimize the rate of the Cannizzaro reaction.
-
| Workup Condition | Outcome | Recommendation |
| Strong Base (e.g., NaOH, pH > 12) | High risk of Cannizzaro reaction and other side reactions.[8][9] | Avoid. |
| Mild Base (e.g., NaHCO₃, pH ~8) | Minimizes the risk of the Cannizzaro reaction. | Recommended. |
| Low Temperature (0-5 °C) | Slows down the rate of all reactions, including side reactions. | Recommended. |
Detailed Experimental Protocol: Synthesis of 2-chloro-3-formylquinoline
This protocol is a general guideline and may require optimization for your specific N-arylacetamide.
Materials:
-
N-arylacetamide (1 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (12 equivalents)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the N-arylacetamide (e.g., 10 mmol) and anhydrous DMF (e.g., 30 mL).
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add freshly distilled POCl₃ (12 equivalents, e.g., 120 mmol) dropwise to the cooled and stirred solution, ensuring the temperature does not rise above 10°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C.[7]
-
Maintain this temperature and monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane as the eluent). The reaction time can vary from 2 to 16 hours depending on the substrate.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the acidic mixture until the pH is neutral (pH ~7-8). A solid precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate). If further purification is required, column chromatography on silica gel using a gradient of ethyl acetate in hexane is effective.[8]
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]
-
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355-659. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
- Lancelot, J.-C.; Ladurée, D.; Robba, M. 5,6-Dihydro-6-oxopyrido(2,3-e)pyrrolo (1,2-a) pyrazine and 5,6-dihydro-6-oxopyrazino(2,3-e)pyrrolo(1,2-a)pyrazine. SYNLETT2002, 2002(12), 2045-2047.
-
Chemeurope. Vilsmeier-Haack reaction. [Link]
-
Chemistry Online. Meth-Cohn quinoline synthesis. [Link]
-
Chahal, M.; Dhillon, S.; Kinger, M. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv.2023 , 13, 27495-27518. [Link]
-
Srivastava, A.; Singh, R. M. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2005 , 44B(9), 1868-1875. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Chem-Station. Vilsmeier-Haack Reaction. [Link]
-
International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
-
ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. [Link]
-
RSC Publishing. Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. [Link]
-
Kumar, D. K.; Shankar, R.; Rajendran, S. P. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. J. Chem. Sci.2012 , 124(5), 1071–1076. [Link]
-
Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
-
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. [Link]
-
International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. [Link]
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
-
RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. chemijournal.com [chemijournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and improve the yield and purity of your target compound. 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a valuable intermediate in medicinal chemistry and materials science, and its efficient synthesis is crucial for further research and development.[1]
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, primarily focusing on the N-methylation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting the N-methylation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde using sodium hydride and methyl iodide, but I am getting a very low yield or no product at all. What could be the issue?
Answer: A low or non-existent yield in this Williamson ether-like synthesis on the nitrogen atom can be attributed to several factors, primarily related to the reagents and reaction conditions.
-
Probable Cause 1: Inactive Sodium Hydride (NaH)
-
Explanation: Sodium hydride is highly reactive and can be deactivated by moisture. If the NaH has been improperly stored or is old, it may be coated with a layer of sodium hydroxide, rendering it ineffective at deprotonating the quinolone nitrogen.
-
Solution: Use freshly opened, high-purity NaH. A common practice is to wash the NaH dispersion with dry hexanes to remove the protective mineral oil before use. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Probable Cause 2: Poor Quality Dimethylformamide (DMF)
-
Explanation: DMF is hygroscopic and can contain water, which will quench the sodium hydride. It can also decompose over time to produce dimethylamine and formic acid, which can interfere with the reaction.
-
Solution: Use anhydrous DMF. If the quality is uncertain, it is best to use a freshly opened bottle or to dry the solvent over molecular sieves before use.
-
-
Probable Cause 3: Insufficient Deprotonation Time or Temperature
-
Explanation: The deprotonation of the N-H group of the quinolone is a critical step. If the reaction mixture is not stirred for a sufficient amount of time or at an appropriate temperature after the addition of NaH, the deprotonation may be incomplete.
-
Solution: After adding NaH at 0 °C, allow the mixture to warm to room temperature and then gently heat it (e.g., to 60°C for about an hour) to ensure complete formation of the sodium salt of the quinolone.[2]
-
-
Probable Cause 4: Degradation of Methyl Iodide (MeI)
-
Explanation: Methyl iodide can degrade, especially when exposed to light, releasing iodine which can impart a brownish color. While less common, degraded MeI will be less effective.
-
Solution: Use fresh, stabilized methyl iodide. Store it in a dark bottle and, if necessary, distill it before use.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Question: My reaction seems to have worked, but the TLC plate shows multiple spots, including what I believe is unreacted starting material. How can I minimize side reactions and improve the purity?
Answer: The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them.
-
Probable Cause 1: Incomplete Reaction
-
Explanation: A significant amount of starting material remaining indicates that the reaction has not gone to completion. This could be due to the reasons mentioned in Issue 1 or insufficient reaction time after the addition of methyl iodide.
-
Solution: Ensure all reagents are of high quality and anhydrous. After the addition of MeI, allow the reaction to stir at room temperature for an extended period (e.g., 16 hours) to drive the reaction to completion.[2] Monitor the reaction progress by TLC.
-
-
Probable Cause 2: O-alkylation vs. N-alkylation
-
Explanation: The quinolone starting material exists in tautomeric forms (amide and imidic acid). While N-alkylation is generally favored, some O-alkylation can occur, leading to the formation of 2-methoxyquinoline-3-carbaldehyde.
-
Solution: The choice of solvent and counter-ion can influence the N/O alkylation ratio. Using a polar aprotic solvent like DMF generally favors N-alkylation. Ensuring complete deprotonation before adding the electrophile (MeI) can also favor N-alkylation.
-
-
Probable Cause 3: Aldehyde Reactivity
-
Explanation: The aldehyde group is reactive and could potentially undergo side reactions under basic conditions, although this is less likely to be the major pathway.
-
Solution: Maintaining a controlled temperature and adding the base portionwise can help minimize side reactions.
-
Issue 3: Difficulty in Product Purification
Question: I have a crude product that appears to be a mixture. I am having trouble purifying it by crystallization or column chromatography. What are some effective purification strategies?
Answer: Purifying 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be challenging due to the potential for closely related impurities.
-
Purification Strategy 1: Trituration
-
Explanation: Trituration is a simple and effective method for purifying the product from less polar impurities and residual mineral oil from the NaH.
-
Procedure: After the work-up, dissolve the crude residue in a minimal amount of a suitable solvent (like dichloromethane) and then add a non-polar solvent in which the product is insoluble (like diethyl ether or hexanes) to precipitate the pure product. A documented procedure involves triturating the residue under diethyl ether to yield a pale yellow solid.[2]
-
-
Purification Strategy 2: Column Chromatography
-
Explanation: If trituration is insufficient, silica gel column chromatography is the next step.
-
Procedure: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The polarity of the eluent should be carefully optimized by TLC analysis beforehand to ensure good separation between the product and impurities.
-
-
Purification Strategy 3: Recrystallization
-
Explanation: For obtaining a highly pure, crystalline product, recrystallization is ideal.
-
Procedure: Suitable solvent systems for recrystallization might include ethanol, isopropanol, or a mixture of dichloromethane and hexanes. The choice of solvent will depend on the solubility of the product and impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to the starting material, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde?
A1: The most common and established method is through the Vilsmeier-Haack reaction.[3][4][5][6][7] This involves the formylation of an N-arylacetamide using a Vilsmeier reagent, which is typically generated in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8] The initial product is a 2-chloroquinoline-3-carbaldehyde, which is then hydrolyzed (often with acid) to the desired 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[8][9]
Q2: What is the mechanism of the Vilsmeier-Haack reaction in this context?
A2: The Vilsmeier-Haack reaction proceeds in several steps:
-
Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺.[3][4]
-
Electrophilic aromatic substitution: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent.
-
Cyclization and formylation: A series of steps lead to the formation of the quinoline ring with a formyl group at the 3-position and a chlorine atom at the 2-position.
-
Hydrolysis: The resulting 2-chloroquinoline-3-carbaldehyde is then hydrolyzed to the 2-oxo derivative.
Q3: Are there alternative methylating agents to methyl iodide?
A3: Yes, other methylating agents can be used. Dimethyl sulfate ((CH₃)₂SO₄) is a common and often cheaper alternative. However, it is more toxic than methyl iodide and requires careful handling. Other less common reagents could include methyl triflate or methyl tosylate, which are more reactive but also more expensive.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The appearance of a singlet corresponding to the N-CH₃ group (typically around 3.7 ppm) and the disappearance of the N-H proton signal are key indicators of successful methylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., the aldehyde C=O stretch and the amide C=O stretch).
Optimized Experimental Protocol
This protocol is based on a reported synthesis with a yield of 74%.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 173.16 | 1.0 | 173 mg |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.1 | 44 mg |
| Anhydrous Dimethylformamide (DMF) | - | - | 10 mL |
| Methyl Iodide (MeI) | 141.94 | 1.1 | 0.07 mL |
| Dichloromethane (DCM) | - | - | As needed |
| Diethyl Ether | - | - | As needed |
| Water | - | - | As needed |
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (173 mg, 1.0 mmol) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Add anhydrous DMF (10 mL).
-
Deprotonation: Cool the suspension in an ice bath (0 °C). Add sodium hydride (44 mg of 60% dispersion, 1.1 mmol) portion-wise over 5 minutes.
-
Heating: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 60 °C for 1 hour. A color change may be observed as the sodium salt forms.
-
Methylation: Cool the mixture back down in an ice bath. Add methyl iodide (0.07 mL, 1.1 mmol) dropwise.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC (e.g., using 1:1 hexanes:ethyl acetate).
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 25 mL).
-
Washing: Combine the organic extracts and wash with water (25 mL) to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: To the resulting residue, add diethyl ether and stir (triturate). The product should precipitate as a pale yellow solid. Filter the solid and wash with cold diethyl ether. Dry under vacuum to obtain 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Troubleshooting Logic
Caption: A troubleshooting decision tree for improving the synthesis yield.
References
-
PrepChem. (n.d.). Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
Indian Journal of Chemistry. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. prepchem.com [prepchem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 9. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Condensation Reaction Conditions for Quinoline Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing condensation reactions involving quinoline aldehydes. Authored from the perspective of a Senior Application Scientist, this resource combines theoretical principles with practical, field-tested advice to help you troubleshoot common experimental challenges and enhance your reaction outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of quinoline derivatives through condensation reactions.
Q1: Why is my reaction yield consistently low, or why am I failing to isolate any product?
Low yields in condensation reactions for quinoline synthesis, such as the Friedländer, Doebner-von Miller, or Claisen-Schmidt reactions, are a frequent challenge.[1][2] The primary culprits often include:
-
Harsh Reaction Conditions : High temperatures and highly concentrated acids or bases can lead to the degradation of both starting materials and the desired quinoline product.[1][2]
-
Polymerization of Reactants : Under acidic conditions, α,β-unsaturated carbonyl compounds, often used in Doebner-von Miller synthesis, are prone to polymerization, leading to tar formation and a significant reduction in yield.[1][3][4] Similarly, self-condensation of ketones (aldol condensation) can be a major side reaction under basic conditions in Friedländer synthesis.[2][5]
-
Substrate Reactivity : The electronic properties of your substrates play a crucial role. For instance, anilines with strong electron-withdrawing groups may be less reactive, resulting in poor conversion rates.[1]
-
Inappropriate Catalyst or Catalyst Concentration : The choice and amount of catalyst are critical. Both insufficient and excessive acid or base can negatively impact the reaction.[1][2]
-
Incomplete Oxidation : In reactions like the Doebner-von Miller synthesis, the final step is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent is inefficient or insufficient, the reaction may stall, leading to the isolation of partially hydrogenated byproducts instead of the desired aromatic quinoline.[4]
Workflow for Troubleshooting Low Yields:
Caption: Troubleshooting workflow for low yields.
Q2: I'm observing significant tar formation or sticky, insoluble byproducts. How can I minimize this?
Tar formation is a common issue, particularly in acid-catalyzed reactions like the Skraup or Doebner-von Miller synthesis, and is often due to the polymerization of reactants or intermediates.[3][4]
Solutions:
-
Employ a Biphasic Solvent System : To reduce the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds, sequester the carbonyl in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase.[1][3][4][6]
-
Slow Addition of Reactants : Adding the carbonyl compound dropwise to the heated reaction mixture maintains its low concentration, favoring the desired condensation over self-polymerization.[3][4][6]
-
Use a Moderator : In the Skraup synthesis, which is notoriously vigorous, adding a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and minimize charring.[3]
-
Optimize Temperature : Avoid excessively high temperatures, as they can promote polymerization and degradation.[3][4]
Q3: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
Regioselectivity is a common challenge when using unsymmetrical ketones in syntheses like the Friedländer or Combes reactions.[2][3] The outcome is influenced by both steric and electronic factors.[5]
Strategies for Control:
-
Catalyst Choice : The choice of catalyst can significantly influence regioselectivity. For example, using specific amine catalysts or an ionic liquid has been shown to favor the formation of a single product in some Friedländer syntheses.[2]
-
Reactant Modification :
-
Pre-form the Enolate : In base-catalyzed reactions, pre-forming the enolate of the desired ketone with a strong base before adding the 2-aminoaryl carbonyl compound can prevent self-condensation and improve selectivity.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the condensation reaction in Friedländer synthesis?
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2] The mechanism proceeds as follows:
-
Aldol Condensation : The reaction begins with an acid- or base-catalyzed aldol condensation between the two carbonyl compounds.[7]
-
Dehydration : The resulting aldol adduct readily dehydrates to form an α,β-unsaturated carbonyl compound.
-
Intramolecular Cyclization : The amino group of the 2-aminoaryl component then undergoes an intramolecular conjugate addition to the α,β-unsaturated system.
-
Final Dehydration/Aromatization : A final acid- or base-catalyzed dehydration of the cyclized intermediate leads to the formation of the aromatic quinoline ring.[7]
Caption: Simplified mechanism of the Friedländer quinoline synthesis.
Q2: How do I choose the optimal solvent and catalyst for my reaction?
The ideal solvent and catalyst are highly substrate-dependent. However, some general principles apply.
| Reaction Type | Typical Catalysts | Recommended Solvents | Key Considerations |
| Friedländer | Base: KOH, NaOH, Piperidine[3][8] Acid: p-TsOH, H₂SO₄, Lewis Acids (e.g., In(OTf)₃)[3][5][9] | Ethanol, DMF, Toluene, Water, or solvent-free.[2][5] | Base catalysis can promote aldol self-condensation of the ketone.[5] Lewis acids can offer higher selectivity.[9] Water can be a green and effective solvent for certain substrates.[5] |
| Doebner-von Miller | Brønsted Acids: HCl, H₂SO₄[4] Lewis Acids: ZnCl₂, SnCl₄[4] | Biphasic systems (e.g., Water/Toluene) are often preferred to minimize polymerization.[4][6] | Strong acids are necessary but can cause tarring.[4] Milder Lewis acids may provide a better balance.[4] |
| Claisen-Schmidt | Base: NaOH, KOH[10][11] | Ethanol, Water | Used for reactions between an aldehyde/ketone with an α-hydrogen and an aromatic carbonyl compound without one.[12][13] |
Q3: What are some effective methods for purifying crude quinoline products?
Purification can be challenging, especially when tarry byproducts are present.[3][14]
-
Steam Distillation : This is a classic and effective method for separating the volatile quinoline product from non-volatile tars and polymers, especially after a Skraup synthesis.[3]
-
Column Chromatography : Silica gel chromatography is a standard method for purifying solid quinoline derivatives. A careful selection of the eluent system is crucial for separating closely related isomers.
-
Crystallization : If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification technique.
-
Acid-Base Extraction : Quinolines are basic. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid (e.g., HCl). The aqueous layer, containing the protonated quinoline salt, is then separated, washed with an organic solvent to remove neutral impurities, and finally, the quinoline is regenerated by adding a base and extracted back into an organic solvent.[14]
Experimental Protocols
Protocol 1: General Procedure for Friedländer Synthesis
This protocol describes a general method using an acid catalyst.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl aldehyde or ketone (1.0 eq) and the α-methylene carbonyl compound (1.1-1.5 eq).
-
Solvent and Catalyst Addition : Add the chosen solvent (e.g., ethanol or toluene) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 10 mol%).[3]
-
Reaction : Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[5]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification : Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Doebner-von Miller Synthesis with Minimized Tar Formation
This protocol utilizes a slow addition and a biphasic system to suppress polymerization.[4]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine the aniline (1.0 eq) and aqueous acid (e.g., 6 M HCl).[4]
-
Heating : Heat the acidic aniline solution to reflux.
-
Reactant Addition : Dissolve the α,β-unsaturated aldehyde or ketone (1.2 eq) in an immiscible organic solvent (e.g., toluene) and place it in the addition funnel.[4] Add this solution dropwise to the refluxing reaction mixture over several hours.[6]
-
Reaction Monitoring : After the addition is complete, continue refluxing and monitor the reaction by TLC until the starting aniline is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a concentrated base solution (e.g., NaOH) until strongly alkaline.
-
Extraction and Purification : Extract the product into an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product via vacuum distillation or column chromatography.[6]
References
- Benchchem. Troubleshooting low yields in the Doebner-von Miller synthesis.
- Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives.
- Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
- Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Benchchem. The Doebner-von Miller Reaction: A Technical Guide to Quinoline Synthesis.
- Benchchem. optimizing solvent and base conditions for quinoline synthesis.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation).
- Benchchem. Technical Support Center: Purification of Quinoline Derivatives.
- BYJU'S. Claisen Condensation Mechanism.
- New Journal of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines.
- Claisen-Schmidt Condensation.
- Wikipedia. Claisen–Schmidt condensation.
- ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. praxilabs.com [praxilabs.com]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
- 12. byjus.com [byjus.com]
- 13. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | C11H9NO2 | CID 906097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent - Google Patents [patents.google.com]
- 11. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. scientificupdate.com [scientificupdate.com]
- 17. Methyl iodide, a potent inducer of the adaptive response without appreciable mutagenicity in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mt.com [mt.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. farmaciajournal.com [farmaciajournal.com]
- 24. benchchem.com [benchchem.com]
Removal of unreacted starting materials in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted starting materials and other impurities during and after quinoline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during the purification of quinoline derivatives, offering explanations of the underlying causes and providing actionable solutions.
Q1: What are the most common impurities I should expect in my crude quinoline product?
A1: The impurity profile of your crude product is highly dependent on the synthetic route you employ.
-
Skraup or Doebner-von Miller Synthesis: These classic methods are known for producing significant amounts of tarry byproducts due to the strongly acidic and high-temperature conditions.[1] You should also anticipate the presence of unreacted starting materials such as aniline and nitrobenzene (or its reduction byproducts).[2][3] Depending on the substitution pattern of the starting aniline, a mixture of regioisomers may also be formed.[3]
-
Friedländer Synthesis: While generally considered a cleaner reaction, unreacted 2-aminoaryl aldehydes or ketones and the corresponding carbonyl coupling partner can remain in the crude product.[2]
-
Combes Synthesis: Expect unreacted anilines and β-diketones as potential contaminants. If you use an unsymmetrical β-diketone, this can also lead to the formation of isomeric impurities.[2]
-
General Impurities: Regardless of the method, residual solvents from the reaction or workup are common. Impurities present in your starting materials can also be carried through to the final product.[2]
Q2: My crude reaction mixture is a dark, viscous tar. How can I effectively isolate my quinoline product?
A2: Tar formation is a notorious issue, especially in Skraup and Doebner-von Miller syntheses, often caused by the polymerization of intermediates like acrolein under harsh acidic conditions.[1][3]
-
Initial Workup: The first step is often to carefully dilute the cooled reaction mixture with water and then cautiously neutralize it with a base, such as a concentrated sodium hydroxide solution, while cooling in an ice bath.[1][2] This step helps to break down some of the polymeric material and neutralize the excess acid.
-
Steam Distillation: For volatile quinoline derivatives, steam distillation is an excellent first-pass purification technique. It effectively separates the desired product from non-volatile tars and inorganic salts.[2] The quinoline, along with other volatile components like unreacted aniline or nitrobenzene, will co-distill with the steam.[4]
Q3: After purification, my quinoline derivative is still yellow or brown. What causes this discoloration and how can I remove it?
A3: Pure quinoline is typically a colorless liquid or solid. A yellow or brown hue often indicates the presence of trace impurities, which may be colored byproducts or oxidation products.
-
Charcoal Treatment: One effective method to remove colored impurities is to treat a solution of your crude product with activated charcoal. Dissolve the product in an appropriate organic solvent, add a small amount of activated charcoal, heat the mixture gently, and then filter it through Celite or a fine filter paper to remove the charcoal.
-
Recrystallization: Recrystallization is a powerful technique for removing small amounts of impurities and can often yield a product with improved color.[3][5]
-
Salt Formation: For stubborn cases, converting the quinoline to a salt (e.g., hydrochloride or picrate) can be highly effective. The salt can then be recrystallized to a high purity, and the free base can be regenerated by treatment with a base.[6][7]
Q4: I'm seeing significant streaking (tailing) of my quinoline derivative on a silica gel TLC plate and getting poor separation in my column chromatography. What's happening and how can I fix it?
A4: This is a very common issue for basic, nitrogen-containing heterocycles like quinolines. The streaking is caused by strong interactions between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[8][9]
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (NEt₃) or pyridine is sufficient to neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[8]
-
Use an Alternative Stationary Phase: If adding a basic modifier doesn't solve the problem or if your compound is sensitive, consider using a different stationary phase.[2]
Purification Protocols and Methodologies
Below are detailed, step-by-step protocols for common and effective methods for purifying quinoline derivatives.
Protocol 1: Purification by Acid-Base Extraction
This technique is ideal for separating the basic quinoline product from neutral or acidic impurities.[10]
Objective: To isolate a quinoline derivative from non-basic starting materials and byproducts.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract it with a 1M aqueous hydrochloric acid (HCl) solution. The basic quinoline will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the two layers. The organic layer can be discarded (or worked up separately if it contains other compounds of interest).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., sodium hydroxide solution) until the solution is strongly alkaline. The protonated quinoline will be neutralized and precipitate out or form an oily layer.[10]
-
Re-extraction: Extract the now-basic aqueous solution with a fresh portion of organic solvent (e.g., dichloromethane). The purified quinoline will move back into the organic layer.
-
Drying and Concentration: Collect the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline derivative.
Troubleshooting Workflow for Quinoline Purification
Caption: A logical workflow for troubleshooting common purification issues.
Protocol 2: Purification by Flash Column Chromatography
This is a versatile technique for separating quinoline derivatives from impurities with different polarities.[11]
Objective: To achieve high purity of a quinoline derivative by separating it from closely related impurities.
Experimental Protocol:
-
TLC Method Development:
-
Develop a solvent system using Thin Layer Chromatography (TLC) that provides a good separation of your desired compound from impurities.
-
Aim for an Rf value for your product between 0.2 and 0.35.[2]
-
For a typical normal-phase separation, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point.[12]
-
Crucially, add 0.5-1% triethylamine to the eluent to prevent streaking. [2]
-
-
Column Packing:
-
Select an appropriately sized silica gel column for your sample amount.
-
Prepare a slurry of silica gel in your chosen eluent (containing triethylamine).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of the eluent or a strong solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Run the column using your optimized eluent system. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity) elution.
-
Collect fractions and monitor them by TLC to identify those containing your pure product.
-
-
Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.
-
Comparative Overview of Purification Techniques
| Purification Technique | Primary Application | Key Advantages | Common Challenges |
| Steam Distillation | Initial cleanup of volatile quinolines from non-volatile tars and salts.[2] | Excellent for removing high molecular weight, tarry byproducts.[3] | Co-distillation of volatile starting materials (e.g., aniline).[2] Not suitable for non-volatile derivatives. |
| Acid-Base Extraction | Separating basic quinolines from neutral and acidic impurities.[10] | Simple, scalable, and highly effective for initial workup.[6] | Can be labor-intensive with multiple extractions; emulsion formation can occur. |
| Recrystallization | Final purification step for solid derivatives to achieve high purity.[5] | Can yield highly pure, crystalline material; effective for removing small amounts of impurities.[3] | Requires a suitable solvent to be found; potential for product loss in the mother liquor. |
| Flash Chromatography | High-resolution separation of complex mixtures or closely related isomers.[6] | Versatile for a wide range of compounds; provides high purity.[9] | Can be slow and costly for large-scale purifications; basic nature of quinolines can cause streaking on silica gel.[8] |
| Distillation (Vacuum) | Purification of thermally stable, liquid quinolines with different boiling points from impurities. | Robust and scalable method.[6] | Not suitable for thermally sensitive compounds or azeotropic mixtures. |
Logical Relationship of Impurities to Synthesis Method
Caption: Common impurities associated with different quinoline synthesis routes.
References
-
A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem. 6
-
Removal of unreacted starting materials in quinoline synthesis - Benchchem. 2
-
byproduct formation in the Doebner-von Miller reaction - Benchchem. 1
-
troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. 13
-
common impurities in 6-Chloroquinoline synthesis and their removal - Benchchem. 3
-
Technical Support Center: Purification of Quinoline Derivatives - Benchchem. 8
-
Overcoming challenges in the purification of heterocyclic compounds - Benchchem. 9
-
Purification of Quinoline - Chempedia - LookChem.
-
Making quinoline - the Skraup synthesis - YouTube.
-
Flash Chromatography Basics | Sorbent Technologies, Inc.
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
-
Acid–base extraction - Wikipedia.
-
Technical Support Center: Crystallization of Quinoline-Based Compounds - Benchchem. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. sorbtech.com [sorbtech.com]
- 12. Chromatography [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up this important synthetic route. As a key intermediate in the development of pharmaceuticals and fluorescent probes, a robust and scalable synthesis is critical.[1] This document provides in-depth, field-proven insights into the common challenges and critical parameters of the synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles.
I. Synthetic Pathway Overview
The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is typically achieved via a multi-step process. The most common and scalable approach involves the initial construction of a substituted 2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction, followed by hydrolysis to the quinolone, and finally, N-methylation to yield the target compound.
Caption: Overall synthetic workflow for the target molecule.
II. Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Stage 1: Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich systems and, in this case, for the one-pot cyclization of N-arylacetamides to form 2-chloro-3-formylquinolines.[2] The reaction involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3]
Question 1: My Vilsmeier-Haack reaction has a very low yield or is not proceeding at all. What are the likely causes?
Answer: This is a common issue and can typically be traced back to one of several critical parameters:
-
Reagent Quality and Stoichiometry: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF is anhydrous and the POCl₃ is fresh. The molar ratio of POCl₃ and DMF to the acetanilide substrate is crucial. A significant excess of the Vilsmeier reagent is often required. For a typical lab-scale reaction, a ratio of ~2.5 equivalents of DMF and ~7 equivalents of POCl₃ to 1 equivalent of acetanilide has been reported to be effective.[4]
-
Temperature Control: The initial formation of the Vilsmeier reagent (mixing POCl₃ and DMF) is highly exothermic and must be performed at low temperatures (0-10 °C) to prevent degradation.[3] After the addition of the acetanilide, the reaction typically requires heating (e.g., 80-90 °C) for several hours to drive the cyclization to completion.[3][4] Insufficient temperature or reaction time will lead to an incomplete reaction.
-
Substituent Effects: The electronic nature of the substituents on the starting acetanilide ring has a profound impact. Electron-donating groups (e.g., methyl, methoxy) on the aromatic ring facilitate the electrophilic attack and generally lead to higher yields and shorter reaction times.[5] Conversely, electron-withdrawing groups (e.g., nitro) strongly deactivate the ring, often resulting in very poor yields or complete failure of the reaction.[6]
Question 2: I am observing the formation of multiple products or significant charring. How can I improve the selectivity?
Answer: Product distribution and decomposition are often linked to temperature control and the order of addition.
-
Controlled Addition: The acetanilide should be added slowly to the pre-formed Vilsmeier reagent at a controlled temperature. Adding the reagents in the wrong order or too quickly can lead to uncontrolled side reactions.
-
Temperature Management: The reaction temperature for the cyclization step is a delicate balance. While heat is required, excessive temperatures (>100 °C) or prolonged heating can lead to decomposition and the formation of tarry by-products. It is essential to monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
Question 3: How does the position of substituents on the acetanilide affect the regioselectivity of the cyclization?
Answer: The Vilsmeier-Haack cyclization is highly regioselective. Cyclization is facilitated by N-arylacetamides with electron-donating groups, particularly at the meta-position relative to the acetamido group. This positioning activates the ortho-position for electrophilic attack, leading to the desired quinoline product.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Welcome to the dedicated technical support resource for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS 67735-60-8). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this versatile synthetic intermediate. By understanding the underlying chemical principles of its reactivity, you can ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling, storage, and use of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Issue 1: The solid, which should be a pale yellow, has developed a darker yellow, brown, or off-white coloration.
Question: My batch of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has changed color upon storage. What could be the cause, and is the material still usable?
Answer:
Discoloration is a common indicator of chemical degradation. For this compound, there are two primary suspected pathways:
-
Oxidation of the Aldehyde: The carbaldehyde group (-CHO) is susceptible to oxidation, especially in the presence of atmospheric oxygen. This reaction converts the aldehyde to the corresponding carboxylic acid (1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid). While this impurity may not be intensely colored itself, its formation signifies a change in the bulk material's purity and can be catalyzed by light or trace metal impurities, which may also lead to colored byproducts. A general safety precaution for this compound is to avoid contact with strong oxidants[1].
-
Photodecomposition: Quinolone scaffolds are known to be sensitive to light, particularly UV radiation. Exposure can lead to the formation of various photoproducts, which are often colored. While the N-methylation and the 2-oxo group offer some stability compared to other quinolones, prolonged exposure to light should be avoided. Studies on related fluoroquinolones have demonstrated that even room light can be sufficient to induce detectable degradation[2].
Causality Behind Experimental Choices:
-
Purity Assessment: Before using the discolored material, it is crucial to assess its purity. The presence of the carboxylic acid impurity can be readily detected by techniques like ¹H NMR (disappearance of the aldehyde proton signal around 10 ppm and appearance of a broad carboxylic acid proton signal) or LC-MS.
-
Impact on Subsequent Reactions: If your subsequent reaction specifically targets the aldehyde group (e.g., reductive amination, Wittig reaction, condensation), the presence of the oxidized impurity will lower your yield and complicate purification. The carboxylic acid will not participate in these reactions and will need to be separated from your desired product.
Step-by-Step Troubleshooting Protocol:
-
Analyze the Material:
-
Obtain a ¹H NMR spectrum of a small sample dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Compare it to the reference spectrum of the pure compound. Look for a diminished integration of the aldehyde proton and the emergence of new peaks.
-
Run an HPLC or LC-MS analysis to quantify the purity and identify the major impurities.
-
-
Purification (If Necessary):
-
If the impurity level is low (<5%) and your reaction is tolerant, you may proceed with caution.
-
For higher levels of impurity, recrystallization or column chromatography may be necessary to repurify the aldehyde. A solvent system such as dichloromethane/diethyl ether can be effective for trituration to obtain a purer solid[1].
-
-
Preventative Measures:
-
Store the compound in an amber glass vial to protect it from light.
-
For long-term storage, flush the vial with an inert gas (argon or nitrogen) before sealing to minimize contact with oxygen.
-
Store at the recommended temperature of 0-8°C[3].
-
Issue 2: A planned reaction with the aldehyde functionality is sluggish or failing, with starting material recovered.
Question: I'm attempting a condensation reaction with 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, but the reaction is not proceeding as expected. What could be the problem?
Answer:
Assuming the purity of your other reagents and solvents is confirmed, the issue likely lies with the stability and reactivity of the quinolone-carbaldehyde itself.
-
Partial Degradation: As discussed in Issue 1, if a portion of your starting material has oxidized to the carboxylic acid, that fraction is unreactive in typical aldehyde-based transformations. This effectively reduces the molar equivalents of the active starting material in your reaction.
-
Formation of Non-Reactive Adducts: Aldehydes can sometimes form hemiacetals or acetals in the presence of alcohol solvents, especially with acid or base catalysis. If your reaction medium is an alcohol and contains trace acid or base, a portion of the aldehyde may be reversibly converted to a less reactive hemiacetal.
-
Potential for Polymerization: The α,β-unsaturated nature of the aldehyde makes it susceptible to polymerization, especially under basic conditions or upon prolonged heating[4]. This would result in insoluble or oligomeric materials, reducing the concentration of the monomeric aldehyde available for reaction.
Causality Behind Experimental Choices:
-
Re-evaluating Stoichiometry: It is critical to confirm the purity of the aldehyde before calculating the stoichiometry for your reaction. An inaccurate purity assessment will lead to an incorrect molar ratio of reactants.
-
Solvent Choice: While many reactions are robust in various solvents, being mindful of potential side reactions with the solvent (like acetal formation with alcohols) is important for troubleshooting.
Step-by-Step Troubleshooting Protocol:
-
Confirm Starting Material Purity: Re-run a ¹H NMR or HPLC on your starting material immediately before setting up the reaction to ensure it has not degraded during storage.
-
Optimize Reaction Conditions:
-
Catalyst: If using a catalyst, ensure it is fresh and active.
-
Temperature: Gently heating the reaction mixture may be required, but be cautious of potential polymerization at high temperatures. Monitor the reaction by TLC to avoid prolonged heating that could lead to degradation.
-
Solvent: If using an alcohol as a solvent and suspecting hemiacetal formation, consider switching to an aprotic solvent like DMF, DMSO, or THF.
-
-
Activation of the Aldehyde: For reactions that are still sluggish, the use of a Lewis acid catalyst might be beneficial to increase the electrophilicity of the carbonyl carbon.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde?
A1: Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised to maximize shelf-life:
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C[3] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation of the aldehyde group by atmospheric oxygen[1]. |
| Light | Amber Vial / Protection from Light | Prevents photodecomposition, a known degradation pathway for quinolones[2]. |
| Container | Tightly Sealed Glass Vial | Prevents moisture absorption and sublimation. |
Q2: Is this compound sensitive to pH?
A2: Yes, the stability and reactivity can be pH-dependent.
-
Acidic Conditions: The quinolone nitrogen can be protonated. While this may increase solubility in some aqueous systems, strong acidic conditions could potentially lead to hydrolysis over long periods, though the 2-oxo functionality generally confers stability.
-
Basic Conditions: Strong basic conditions should be avoided during storage as they can catalyze aldol-type condensation or polymerization reactions due to the α,β-unsaturated system[4]. Aromatic aldehydes lacking an α-hydrogen can undergo the Cannizzaro reaction in the presence of a strong base, which would lead to a mixture of the corresponding alcohol and carboxylic acid[1].
Q3: What are the expected degradation products I should look for in an aged sample?
A3: The two most likely degradation products are:
-
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Formed via oxidation of the aldehyde.
-
Polymeric/Oligomeric materials: Formed from the self-condensation of the α,β-unsaturated aldehyde. These may appear as insoluble particulates or a baseline smear in TLC/HPLC analysis.
Below is a diagram illustrating the primary degradation pathway via oxidation.
Caption: Primary degradation pathway via oxidation.
Q4: Can I monitor the stability of my sample over time?
A4: Yes, a simple stability testing workflow can be implemented.
Caption: Recommended workflow for monitoring compound stability.
References
-
ChemBK. (2024). 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Retrieved from [Link]
-
Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467. Retrieved from [Link]
- Google Patents. (n.d.). US2212894A - Polymerization of unsaturated aldehydes.
-
Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]
-
Britannica. (2023, December 25). Aldehyde. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. Retrieved from [Link]
-
Vosooghi, M., et al. (2015). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 20(9), 15896-15917. Retrieved from [Link]
-
Zhang, Y., et al. (2013). Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives. Bioorganic & Medicinal Chemistry Letters, 23(3), 850-854. Retrieved from [Link]
-
Matsumoto, M., Kojima, K., Nagano, H., Matsubara, S., & Yokota, T. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719. Retrieved from [Link]
Sources
Recrystallization solvent selection for purifying 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Welcome to the technical support guide for the purification of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. As a key intermediate in the development of pharmaceuticals and advanced materials, achieving high purity of this compound is critical for reproducible downstream applications.[1] This guide provides a comprehensive, experience-driven framework for selecting the optimal recrystallization solvent and troubleshooting common issues encountered during the purification process.
Part 1: Foundational Knowledge - Compound Profile & Solvent Theory
Before initiating any experimental work, a thorough understanding of the target compound's properties is essential. This knowledge informs our initial solvent choices and helps predict its behavior.
Physicochemical Profile
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.19 g/mol | [2] |
| Appearance | White, light yellow, or brown crystalline solid | [1][2] |
| Melting Point | 215°C | [2][3] |
The structure of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde contains a polar quinolone backbone with two carbonyl groups (an amide and an aldehyde). These features make the molecule moderately polar, suggesting good solubility in polar organic solvents.[2] The high melting point indicates a stable crystal lattice, which is favorable for recrystallization.
Part 2: FAQs - Your Direct Questions Answered
This section addresses the most common questions that arise during the solvent selection process.
Q1: What defines an "ideal" recrystallization solvent for this compound?
A1: The cornerstone of recrystallization is differential solubility.[4] An ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: It must completely dissolve your crude compound near the solvent's boiling point.
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should drop significantly, allowing it to crystallize out of the solution.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[4]
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: It should be sufficiently volatile to be easily removed from the purified crystals during drying.[5]
Q2: I'm starting from scratch. Which solvents should I test first?
A2: Based on the compound's polar nature and available data, begin your screening with moderately polar solvents.[2] A good starting point is to test a protic solvent, a polar aprotic solvent, and a less polar solvent to bracket the required polarity.
Recommended Initial Screening Solvents:
-
Ethanol or Methanol (Polar Protic): Quinolone derivatives often show good recrystallization behavior in alcohols.[5][6] Methanol was used as a reaction solvent in one synthesis, indicating high solubility at reflux.[7]
-
Ethyl Acetate or Acetone (Polar Aprotic): These are excellent general-purpose solvents for moderately polar compounds.[8]
-
Dichloromethane (DCM): The compound is known to have good solubility in DCM.[2] It may be too effective a solvent on its own but is an excellent candidate for a mixed-solvent system.
-
Toluene (Non-polar Aromatic): Can be effective for aromatic compounds, especially if impurities are highly non-polar.
Q3: How do I perform a small-scale solvent test?
A3: Use this systematic protocol to efficiently screen candidate solvents:
-
Place approximately 50-100 mg of your crude solid into a small test tube.
-
Add the solvent dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily. If it dissolves in <1-2 mL of cold solvent, the solvent is likely too strong for single-solvent recrystallization.
-
If the solid is poorly soluble at room temperature, begin heating the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves.[9]
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After cooling, place the test tube in an ice-water bath for 15-20 minutes to maximize crystallization.
-
Evaluate the result: An ideal solvent will show a significant formation of crystals upon cooling.
Part 3: Troubleshooting Guide - When Experiments Go Wrong
Even with a systematic approach, challenges can arise. This guide provides solutions to the most common recrystallization problems.
Issue 1: My compound "oiled out" instead of forming crystals.
-
The Problem: The compound separates from the solution as a liquid instead of a solid.[10][11] This often happens when the solution is too concentrated or cools too quickly, or if significant impurities are present that depress the melting point.[11][12] While often associated with compounds that have melting points below the solvent's boiling point, it can occur in other situations.[10]
-
The Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent (10-20% more volume) to slightly decrease the saturation.[11]
-
Allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. Slow cooling is critical for forming an ordered crystal lattice.[5][13]
-
If oiling persists, consider a different solvent or a mixed-solvent system.
-
Issue 2: No crystals form, even after cooling in an ice bath.
-
The Problem: The solution is likely supersaturated, meaning the compound remains dissolved even though its concentration is above its normal solubility limit at that temperature.[10] This is a common issue.
-
The Solution (in order of application):
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[10][14]
-
Add a Seed Crystal: If you have a small amount of pure compound, add a single tiny crystal to the supersaturated solution. This provides a perfect template for further crystallization.[10]
-
Reduce Solvent Volume: If the previous methods fail, you likely used too much solvent.[10] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Let the solution cool again.[11]
-
Issue 3: My final yield is very low.
-
The Problem: Low recovery is most often caused by using an excessive amount of solvent, not allowing sufficient time for crystallization, or washing the final crystals with room-temperature solvent.[15]
-
The Solution:
-
Use a Minimum of Hot Solvent: During the dissolution step, add just enough hot solvent to fully dissolve the solid.[9]
-
Maximize Cooling Time: After cooling to room temperature, ensure the flask spends at least 30 minutes in an ice bath to maximize precipitation.[5]
-
Wash with Ice-Cold Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent. Using warm or room-temperature solvent will redissolve some of your purified product.[16]
-
Recover a Second Crop: The remaining mother liquor is still saturated with your compound. You can often recover a second, slightly less pure, crop of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling.
-
Part 4: Advanced Protocol - The Mixed-Solvent System
When no single solvent provides the ideal solubility profile, a mixed-solvent (or solvent/antisolvent) system is a powerful alternative.[17][18] This technique uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "antisolvent").[19]
Suggested Solvent Pairs
| "Good" Solvent (High Polarity) | "Bad" Antisolvent (Low Polarity) | Notes |
| Ethanol / Methanol | Water | A classic pair for polar organic compounds.[4] |
| Acetone | Water | Effective, but acetone's volatility requires careful handling.[4] |
| Dichloromethane (DCM) | Hexane / Heptane | Excellent for moderately polar compounds that are too soluble in pure DCM. |
| Ethyl Acetate | Hexane / Heptane | A very common and effective combination.[20] |
Experimental Workflow for Mixed-Solvent Recrystallization
The following workflow provides a structured method for achieving purification with a solvent pair.
Caption: Step-by-step workflow for the mixed-solvent recrystallization technique.
Detailed Protocol:
-
Dissolve the crude 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the minimum required amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.[18]
-
While keeping the solution hot, add the "bad" antisolvent (e.g., water) dropwise with swirling. Continue adding until you observe a persistent slight cloudiness (turbidity). This indicates the solution is saturated.[17][21]
-
Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.[17]
-
Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the ice-cold solvent mixture.[21]
By applying these systematic procedures and troubleshooting guides, researchers can confidently and efficiently achieve high-purity 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, ensuring the integrity of their subsequent scientific endeavors.
References
-
1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved January 12, 2026, from [Link]
-
Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 12, 2026, from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 12, 2026, from [Link]
-
3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7). Retrieved January 12, 2026, from [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved January 12, 2026, from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 12, 2026, from [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved January 12, 2026, from [Link]
-
Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]
-
What is the best solvent for recrystallization? - Quora. (2017, February 16). Retrieved January 12, 2026, from [Link]
-
Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 12, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved January 12, 2026, from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 7). Retrieved January 12, 2026, from [Link]
- US3294790A - Method of preparing heterocyclic aldehydes - Google Patents. (n.d.).
- WO2009136408A1 - Synergistic pharmaceutical cocrystals - Google Patents. (n.d.).
-
1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbaldehyde - C11H9NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recrystallization1. (n.d.). Retrieved January 12, 2026, from [Link]
- CN103664892B - The crystallization of quinoline - Google Patents. (n.d.).
-
Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). Retrieved January 12, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. 67735-60-8 CAS MSDS (1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3294790A - Method of preparing heterocyclic aldehydes - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Interpreting Complex NMR Spectra of Quinoline Derivatives
Welcome to the technical support center for the analysis of quinoline derivatives by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in interpreting the often-complex NMR spectra of these important heterocyclic compounds. Here, we address specific issues in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?
A1: Signal overlapping in the aromatic region (typically 7.0-9.0 ppm) is a common challenge with quinoline derivatives due to the number of protons in similar chemical environments.[1] When 1D ¹H NMR spectra are insufficient for a complete assignment, moving to two-dimensional (2D) NMR experiments is the most effective strategy.[2][3]
-
COSY (Correlation Spectroscopy): This should be your first step. A COSY spectrum reveals correlations between protons that are spin-spin coupled, typically through two or three bonds (e.g., ¹H-C-¹H or ¹H-C-C-¹H).[4][5] This allows you to trace proton connectivity within the quinoline ring system. For instance, a cross-peak between two signals confirms they arise from adjacent protons, helping to "walk" along the spin systems of the molecule and differentiate them even when their signals overlap in the 1D spectrum.[2][4]
-
TOCSY (Total Correlation Spectroscopy): If you have isolated spin systems, such as a substituted benzene ring on the quinoline core, TOCSY can be very informative. It shows correlations between all protons within a spin system, not just those that are directly coupled.[6]
-
Solvent Effects: Before moving to 2D NMR, consider acquiring the ¹H spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆).[7] Different solvents can induce changes in chemical shifts, which may be enough to resolve overlapping signals.[1]
Q2: How do different substituents on the quinoline ring affect the ¹H and ¹³C chemical shifts?
A2: Substituents dramatically alter the electronic environment of the quinoline ring, leading to predictable changes in chemical shifts. Understanding these effects is key to preliminary assignments.
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density on the ring. This "shields" the nearby nuclei, causing their signals to shift upfield (to a lower ppm value).[4]
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and carbonyls decrease electron density. This "deshields" the nuclei, causing their signals to shift downfield (to a higher ppm value).[4]
Positional Effects: The impact of a substituent is most pronounced at the ortho and para positions relative to its point of attachment. The magnitude and even the direction of the shift are position-dependent. For example, a weakly donating methyl group at the 6-position can cause a downfield shift at the C5 position but an upfield shift at the C7 position.[4]
| Substituent Type | Effect on Electron Density | Resulting Chemical Shift |
| Electron-Donating (-OCH₃, -NH₂) | Increase | Upfield (Lower ppm) |
| Electron-Withdrawing (-NO₂, -CN) | Decrease | Downfield (Higher ppm) |
Q3: My chemical shifts are changing with sample concentration. Is this normal?
A3: Yes, this is a known phenomenon for quinoline derivatives and is attributed to intermolecular interactions, particularly π-π stacking.[4][8] As the concentration increases, quinoline molecules tend to form stacked aggregates.[4] This stacking can create shielding or deshielding effects on nearby protons, causing their chemical shifts to vary.[4][9]
Troubleshooting:
-
Report Concentration: Always report the concentration at which your NMR spectra were acquired.
-
Dilution Study: If you suspect concentration effects are complicating your analysis, run a dilution series to observe the trends in chemical shifts.
-
Consistent Preparation: Ensure you use a consistent concentration for related samples to make valid comparisons.
Troubleshooting Advanced NMR Experiments
Q4: I've run a COSY, but I still can't assign all the protons. What's the next step for determining proton-carbon connectivity?
A4: When COSY is not sufficient, you need to establish the carbon skeleton and how the protons are attached to it. This requires heteronuclear 2D NMR experiments.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[10] It is incredibly powerful for assigning protonated carbons. An "edited" HSQC can also distinguish between CH, CH₂, and CH₃ groups.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most crucial experiments for elucidating the complete structure of a complex molecule.[12] HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[11][13] This is essential for:
-
Identifying Quaternary Carbons: Since quaternary carbons have no attached protons, they do not show up in an HSQC spectrum. HMBC is the primary way to identify and assign them by observing correlations from nearby protons.[12]
-
Connecting Spin Systems: HMBC allows you to link different molecular fragments identified from your COSY spectrum, piecing together the entire molecular structure.[13]
-
Q5: I am trying to determine the stereochemistry of my quinoline derivative. Which NMR experiment should I use?
A5: For determining stereochemistry and through-space proximity of atoms, you need to use the Nuclear Overhauser Effect (NOE).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment shows correlations between protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds.[14] This is invaluable for determining relative stereochemistry and the conformation of molecules in solution.[14]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is a related experiment that is often more suitable for medium-sized molecules where the NOE effect might be close to zero.
A cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are spatially close. This information, which cannot be obtained from COSY or HMBC, is critical for distinguishing between stereoisomers.[14]
Experimental Protocol Guide
Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum
This protocol outlines the standard procedure for setting up a COSY experiment to establish proton-proton correlations.
-
Sample Preparation:
-
Dissolve 5-10 mg of your purified quinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the solution is clear and free of any particulate matter. Filter if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup (1D ¹H Spectrum):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (narrow and symmetrical peaks).
-
Acquire a standard 1D ¹H spectrum.
-
Reference the spectrum correctly (e.g., to TMS at 0.00 ppm or the residual solvent peak).[4]
-
Determine the spectral width (in ppm) that encompasses all proton signals of interest.
-
-
COSY Experiment Setup:
-
Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker systems).
-
Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.
-
Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 will yield better resolution but will increase the experiment time.
-
Set the number of scans (NS) per increment (e.g., 2, 4, or 8). Increase for more dilute samples to improve the signal-to-noise ratio.
-
Set the receiver gain automatically.
-
-
Acquisition and Processing:
-
Start the acquisition.
-
After the experiment is complete, perform a 2D Fourier transform.
-
Apply a window function (e.g., sine-bell) in both dimensions to improve the peak shape.
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum to reduce noise and artifacts.
-
Calibrate the axes using the 1D spectrum.
-
-
Analysis:
References
-
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
-
Goksu, S., et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]
-
Mallik, R., & Gupta, M. (2010). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
-
Mallik, R., & Gupta, M. (2010). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]
-
Rao, K. R., et al. (2012). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. PharmaTutor. [Link]
-
Beck, A. (2011). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
Chemistry LibreTexts. (2024). 19: HMBC. Chemistry LibreTexts. [Link]
-
Columbia University. HSQC and HMBC. NMR Core Facility. [Link]
-
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Troubleshooting [chem.rochester.edu]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. repository.uncw.edu [repository.uncw.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. sphinxsai.com [sphinxsai.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Purification Issues of Polar Quinoline Compounds
<
Welcome to the technical support center for the purification of polar quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable, yet often problematic, molecules. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your purification workflows.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses specific, common problems encountered during the purification of polar quinoline derivatives.
Issue 1: Severe Peak Tailing in Reversed-Phase HPLC
Question: Why is my polar quinoline compound exhibiting severe peak tailing on a C18 column, and how can I fix it?
Answer: This is the most frequent issue faced when purifying quinolines. The root cause lies in unwanted secondary interactions between the basic nitrogen atom of the quinoline ring and the stationary phase.[1][2]
Causality Explained: Standard silica-based columns (like C18) have residual silanol groups (Si-OH) on their surface.[3][4] At typical mobile phase pH ranges (3-7), these silanol groups can be deprotonated and negatively charged (SiO⁻).[5][6] Your polar quinoline, being a basic compound, will be protonated and positively charged. This leads to a strong ionic interaction, causing some analyte molecules to "stick" to the column longer than others, resulting in a broad, asymmetric, or "tailed" peak.[1][3][4]
Solutions & Methodologies:
-
Mobile Phase pH Adjustment (Ion Suppression): The most powerful tool to improve peak shape is controlling the mobile phase pH.[7][8][9][10]
-
Low pH (e.g., pH 2.5 - 3.5): By lowering the pH well below the pKa of the silanol groups (typically around 3.8-4.2), you ensure they remain fully protonated and neutral (Si-OH).[1][6][11] This minimizes the strong ionic secondary interactions, leading to a more symmetrical peak.[12] Your basic quinoline will be fully protonated, but it will interact primarily with the C18 stationary phase via hydrophobic interactions as intended.
-
High pH (e.g., pH > 8): An alternative is to raise the pH above the pKa of your quinoline. This keeps the quinoline in its neutral, free-base form, preventing ionic interactions. However, this approach requires specialized pH-stable columns, as traditional silica can dissolve at high pH.[7][8]
-
-
Use of Mobile Phase Additives (Competing Base):
-
Triethylamine (TEA): Adding a small concentration (0.1-0.5%) of a competing base like triethylamine (TEA) to the mobile phase is a classic strategy.[13][14][15] The protonated TEA will preferentially interact with the negatively charged silanol sites, effectively "masking" them from your quinoline analyte.[14][16] This reduces tailing and can improve peak shape dramatically.
-
Trifluoroacetic Acid (TFA): TFA is often used to control pH at the low end and acts as an ion-pairing agent. It can help sharpen peaks for basic compounds by forming an ion pair with the protonated quinoline, which can improve its interaction with the reversed-phase column.[17][18]
-
-
Employ a Modern, High-Purity, End-Capped Column:
-
Column technology has evolved significantly. Modern columns are often "end-capped," a process where residual silanol groups are chemically reacted to make them less active.[1][19] Using a high-purity, fully end-capped column is a primary strategy to reduce tailing for basic compounds from the outset.[4][5]
-
Issue 2: Poor Retention of a Highly Polar Quinoline
Question: My quinoline derivative is very polar and elutes in or near the void volume on a C18 column, even with 100% aqueous mobile phase. How can I achieve retention?
Answer: This is a classic challenge for highly polar analytes in reversed-phase chromatography.[20][21] When the compound is more attracted to the polar mobile phase than the nonpolar stationary phase, it simply doesn't retain.
Causality Explained: Reversed-phase chromatography relies on hydrophobic interactions. If your quinoline derivative has multiple polar functional groups (e.g., hydroxyls, carboxyls, amines), its overall polarity may be too high to interact sufficiently with the C18 alkyl chains.
Solutions & Methodologies:
-
Switch to a Polar-Embedded or Polar-Endcapped Column:
-
These columns have polar groups (e.g., amides, carbamates) embedded near the base of the alkyl chains or at the end.[22] This allows the column to be used with highly aqueous mobile phases without the stationary phase "collapsing."[22] The polar group also provides an alternative interaction mechanism (dipole-dipole, hydrogen bonding) to help retain polar analytes.[22][23]
-
-
Change Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC):
-
HILIC is specifically designed for the separation of highly polar compounds.[12][24] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile).[24][25] Water acts as the strong, eluting solvent.[23][26] In HILIC, your polar quinoline will partition into a water-enriched layer on the surface of the stationary phase, leading to strong retention.
-
-
Consider Supercritical Fluid Chromatography (SFC):
-
SFC is a powerful "green" alternative that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[27][28] It is highly effective for separating polar and chiral compounds and offers very fast run times.[27][28][29] The low viscosity of the mobile phase allows for high efficiency separations.[30]
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader, foundational questions related to method development for polar quinoline compounds.
Q1: What is the best starting point for choosing a column for a new polar quinoline compound? A1: Start with a modern, high-purity, end-capped C18 column from a reputable manufacturer.[5] This is the workhorse of reversed-phase HPLC. If you anticipate severe tailing due to a very basic nitrogen, or poor retention due to high polarity, consider a polar-embedded phase column as your next choice.[22] For extremely polar compounds, HILIC is the preferred starting point.[23][24]
Q2: How do I select the optimal mobile phase pH? A2: The key is to work at a pH that is at least 1-2 units away from the pKa of your analyte and any relevant pKa's of the stationary phase.[7][9][10] Operating near the pKa will result in a mixed population of ionized and neutral species, leading to broad or split peaks.[10]
-
For Basic Quinolines: To ensure a consistent, protonated state, choose a buffered mobile phase at a low pH (e.g., 2.5-3.5).
-
For Amphoteric Quinolines (with acidic and basic groups): You will need to experiment to find a pH "sweet spot" where you can achieve good peak shape and retention.
Q3: When should I use gradient elution versus isocratic elution? A3:
-
Isocratic elution (constant mobile phase composition) is simpler and more robust, making it ideal for purifying a single target compound from a few, well-separated impurities.
-
Gradient elution (mobile phase composition changes over time) is necessary when your sample contains compounds with a wide range of polarities. It allows you to elute the more retained compounds in a reasonable time without sacrificing the resolution of early-eluting peaks.
Q4: Can I use flash chromatography for polar quinolines? A4: Yes, but with modifications. Standard silica gel is acidic and will cause severe streaking (tailing) with basic quinolines.[31]
-
Deactivate the Silica: Pre-treat the silica gel by running a few column volumes of your eluent containing 1-2% triethylamine before loading your sample.[12][31] This will neutralize the acidic silanol sites.
-
Use Alternative Phases: Consider using neutral or basic alumina, or even reversed-phase C18 flash cartridges for better results.[31]
Part 3: Data, Protocols, and Visualizations
Data Presentation
Table 1: Impact of Mobile Phase pH on Quinoline Peak Shape
| Mobile Phase pH | Analyte Charge (Basic Quinoline) | Silanol Charge (Silica) | Expected Peak Shape | Rationale |
|---|---|---|---|---|
| 2.5 - 3.5 | Positive | Neutral | Good | Analyte is protonated, but silanols are neutral, minimizing strong secondary ionic interactions.[6][12] |
| 4.5 - 6.5 | Positive | Partially Negative | Poor (Tailing) | Analyte and silanols are both ionized, leading to strong secondary interactions.[5][12] |
| > 8.0 (with pH-stable column) | Neutral | Negative | Good | Analyte is neutral, eliminating ionic interactions. A high-quality, pH-stable column is required.[8] |
Experimental Protocols
Protocol 1: HILIC Method Development for a Polar Quinoline Compound
-
Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).[12]
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.
-
Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.
-
Rationale: Ammonium formate is a volatile buffer, making it compatible with mass spectrometry (MS) detection.
-
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Flush with 100% Mobile Phase A for at least 10 minutes to ensure proper equilibration. HILIC columns can require longer equilibration times than reversed-phase columns.
-
-
Initial Gradient Run:
-
Gradient: 0% B to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[12]
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[12]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
-
Re-equilibration:
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.
-
-
Sample Loading and Elution:
-
Load your sample and run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow to diagnose and solve peak tailing issues.
Diagram 2: Mechanism of Peak Tailing for Basic Compounds
Caption: The electrostatic attraction between a protonated quinoline and a deprotonated silanol site.
References
- Chrom Tech, Inc. (2025).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- BenchChem. (n.d.).
- Moravek. (n.d.).
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
- LCGC International. (2020).
- Agilent Technologies. (n.d.).
- ResearchGate. (2025).
- ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Welch Materials. (2023).
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
- BenchChem. (n.d.).
- PubMed. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
- Sepu-Tech. (2025).
- Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.
- Reddit. (2023). Purification of strong polar and basic compounds.
- Waters Corporation. (2025).
- ResearchGate. (2025). Ionic liquids versus triethylamine as mobile phase additives in the analysis of ??-blockers.
- Sigma-Aldrich. (n.d.).
- National Institutes of Health (NIH). (2011). Hydrophilic interaction liquid chromatography (HILIC)
- BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- ALWSCI. (2025).
- BenchChem. (n.d.).
- TMP Universal. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- ResearchGate. (n.d.).
- Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- Biotage. (2023).
- PubMed. (1985). Supercritical fluid chromatography of polar drugs using small-particle packed columns with mass spectrometric detection.
- Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC)
- ResearchGate. (2014).
- Phenomenex. (n.d.).
- Teledyne ISCO. (n.d.).
- Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities.
- ACD/Labs. (2022).
- Axion Labs. (n.d.). HPLC problems with very polar molecules.
- LabRoots. (2020).
- LCGC International. (2023).
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. moravek.com [moravek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. acdlabs.com [acdlabs.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. welch-us.com [welch-us.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 20. waters.com [waters.com]
- 21. resolian.com [resolian.com]
- 22. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 23. agilent.com [agilent.com]
- 24. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 25. teledynelabs.com [teledynelabs.com]
- 26. biotage.com [biotage.com]
- 27. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 28. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 29. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 30. youtube.com [youtube.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Thin-Layer Chromatography (TLC) for reaction monitoring. As Senior Application Scientists, we ground our advice in fundamental chemical principles and field-proven experience to ensure your experimental success.
Troubleshooting Guide: Resolving Common TLC Issues
This section addresses specific problems you may encounter while monitoring your reaction. Each answer explains the underlying cause and provides a clear, actionable solution.
Question: My spots are streaking or appearing as elongated smears instead of tight circles. What is causing this and how can I fix it?
Answer: Spot streaking is a common issue that primarily results from overloading the TLC plate's stationary phase.[1][2][3] When too much sample is applied, the silica gel becomes saturated, preventing a clean separation as the mobile phase moves up the plate.
-
Primary Cause & Solution: The most frequent culprit is a sample solution that is too concentrated.[2][4]
-
Action: Dilute your reaction mixture sample significantly with a volatile solvent (e.g., ethyl acetate or dichloromethane) before spotting it onto the plate. You only need a very small amount of analyte for TLC analysis.
-
-
Secondary Causes & Solutions:
-
High Polarity: The target compound or starting material may be highly polar, interacting very strongly with the acidic silica gel.[1][4] This can cause tailing.
-
Action: Add a small amount (0.5-2%) of a modifier like acetic acid or triethylamine to your mobile phase. Acetic acid can help protonate basic compounds, reducing their interaction with the silica, while triethylamine can deprotonate acidic sites on the silica, preventing strong binding of your compound.[1][4]
-
-
Insoluble Material: If your sample contains insoluble particulates, they can streak from the baseline.
-
Action: Ensure your sample is fully dissolved before spotting. If necessary, filter the diluted sample through a small cotton plug in a pipette.
-
-
Question: My spots are not moving from the baseline; their Rf value is near zero. What should I do?
Answer: This indicates that your compounds have a very strong affinity for the stationary phase (silica gel) and are not being carried along by the mobile phase.[5] In essence, the mobile phase is not polar enough to elute the compounds.[1]
-
Cause: The eluent system lacks sufficient polarity to displace the polar compounds from the polar silica gel.
-
Solution: You must increase the polarity of your mobile phase.[1][4]
-
Action: If you are using a hexane/ethyl acetate system, systematically increase the proportion of ethyl acetate. For example, move from a 9:1 hexane:ethyl acetate mixture to 7:3, and then to 1:1, running a new plate for each adjustment until you achieve the desired separation. If ethyl acetate is insufficient, a more polar solvent like methanol may need to be added in small increments.
-
Question: All of my spots, including the starting material, are running at the top of the plate near the solvent front (Rf ≈ 1). How do I resolve this?
Answer: This is the opposite of the previous problem. It signifies that your compounds have a very low affinity for the stationary phase and are traveling entirely with the mobile phase.[1]
-
Cause: The eluent system is too polar for the compounds being analyzed.
-
Solution: You need to decrease the polarity of your mobile phase.[1][4]
-
Action: If using a hexane/ethyl acetate system, increase the proportion of the non-polar component, hexane. For example, if a 1:1 mixture resulted in an Rf of 1, try a 3:1 or 7:3 hexane:ethyl acetate mixture to slow the movement of the spots down the plate.
-
Question: I can't see any spots on my TLC plate after development, even under a UV lamp.
Answer: This can be a frustrating issue, but it is typically resolved by addressing one of a few possibilities.
-
Possible Causes & Solutions:
-
Sample Too Dilute: The concentration of your analyte may be too low to be detected.[2][4]
-
Action: Try concentrating your sample before spotting, or apply the sample to the same spot multiple times, allowing the solvent to completely dry between each application.[4] This builds up the concentration of the analyte on the baseline.
-
-
Compound is Not UV-Active: While quinoline structures are typically UV-active due to their conjugated aromatic systems, your specific compound or an intermediate might not be, or its absorbance may be weak.[6][7][8]
-
Action: Use a secondary visualization technique. Placing the plate in a chamber with a few crystals of iodine is a common and effective general-purpose method; most organic compounds will form yellow-brown spots.[6][8][9] Alternatively, chemical stains like p-anisaldehyde can be used, which react to form colored spots upon heating.[7]
-
-
Sample Sublimation: Highly volatile compounds can sometimes evaporate from the plate during development or drying.
-
Action: Minimize the time the plate is left to dry before visualization.
-
-
Incorrect Development: The level of the solvent in the developing chamber might have been higher than the baseline where you spotted your samples.[2] This would cause your sample to dissolve into the solvent reservoir instead of running up the plate.
-
Question: My starting material and product spots are very close together or overlapping. How can I improve the separation?
Answer: Poor resolution between spots means the chosen mobile phase is not optimal for differentiating the polarities of your compounds.[1]
-
Cause: The polarity difference between your starting material and product is subtle, and the current eluent system treats them too similarly.
-
Solution: A systematic trial of different solvent systems is required.[1]
-
Action 1 (Fine-Tuning): Make small, incremental adjustments to your current solvent ratio. Sometimes a slight change (e.g., from 8:2 to 8.5:1.5 hexane:ethyl acetate) can significantly improve resolution.
-
Action 2 (Change Solvent Class): If fine-tuning doesn't work, switch one of the solvents entirely to alter the separation selectivity. For instance, substitute ethyl acetate with dichloromethane or tert-butyl methyl ether. A different class of solvent interacts with the analytes and stationary phase differently, which can often resolve overlapping spots.[4]
-
Action 3 (Co-spotting): To confirm if you have two distinct but close spots, use a "co-spot" lane. In this lane, you spot both the starting material standard and the reaction mixture at the same point. If you have two different compounds, the resulting spot will often appear elongated or as a "snowman" shape, confirming incomplete separation.[12]
-
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring the synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde?
TLC is ideal for this purpose because it is a rapid, inexpensive, and highly effective technique for qualitatively tracking the progress of a reaction.[10][11] The synthesis involves converting a starting material (e.g., 1,2-dihydro-2-oxoquinoline-3-carbaldehyde) into a product with a different chemical structure (the N-methylated version). This structural change almost always results in a change in molecular polarity, which is the physical principle upon which TLC separation is based.[5] By observing the disappearance of the starting material spot and the appearance of a new product spot, you can quickly determine if the reaction is proceeding and when it has reached completion.[1]
Q2: How do I select the right mobile phase (eluent) for this specific reaction?
The key is to find a solvent system that provides a good separation between your starting material and your product. For quinoline derivatives, a common starting point is a binary mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[1][10][13]
-
Step 1: Initial Trial: Begin with a mid-polarity mixture, such as 7:3 hexane:ethyl acetate.
-
Step 2: Observe and Adjust: Run a TLC plate with your starting material. The ideal Rf value for a compound on a TLC plate is between 0.2 and 0.4 for optimal separation.
-
If the spot stays at the bottom (Rf < 0.2), increase the polarity (more ethyl acetate).
-
If the spot runs to the top (Rf > 0.6), decrease the polarity (more hexane).[14]
-
-
Step 3: Optimize for Separation: Once you have a good Rf for your starting material, run a plate with the starting material, the reaction mixture, and a co-spot. The goal is to see a clear separation between the starting material spot and the newly forming product spot.
Q3: What is the best way to visualize the spots for these quinoline compounds?
Due to their extended aromatic and conjugated systems, quinoline derivatives are typically strong absorbers of ultraviolet (UV) light.[6][10]
-
Primary Method (Non-Destructive): Use a handheld UV lamp at a wavelength of 254 nm.[6][8] Most commercial TLC plates contain a fluorescent indicator (F₂₅₄) that glows green under UV light. A UV-active compound will quench this fluorescence and appear as a dark spot.[7][15] This method is quick, easy, and does not alter your compounds. Always lightly circle the spots with a pencil immediately, as they will disappear once the lamp is removed.[6]
-
Secondary Method (Destructive): If a compound is not UV-active, or for confirmation, an iodine chamber is an excellent general-use alternative.[6][8] The iodine vapor reversibly complexes with most organic compounds, making them appear as brown or yellow spots.[7]
Q4: How do I use TLC to definitively determine when my reaction is complete?
The most reliable way to monitor reaction completion is by using a three-lane spotting system on a single TLC plate.[10]
-
Lane 1 (SM): Spot a dilute solution of your pure starting material.
-
Lane 2 (Co): Spot the starting material, and then spot the reaction mixture directly on top of it (the "co-spot").
-
Lane 3 (RM): Spot a dilute sample of your reaction mixture.
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the "RM" lane (Lane 3).[1] The co-spot lane (Lane 2) serves as a crucial control to verify that the product spot in the reaction mixture is indeed different from the starting material spot.
Q5: How is the Retention Factor (Rf) calculated, and what does it signify?
The Retention Factor (Rf) is a unitless value that quantifies the position of a spot on a developed TLC plate.[5][16][17] It is calculated by dividing the distance the spot traveled from the baseline by the distance the solvent front traveled from the baseline.[18][19]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a measure of a compound's affinity for the stationary phase versus the mobile phase under a specific set of conditions (plate type, eluent, temperature).[5] A lower Rf value indicates a more polar compound that interacts strongly with the silica gel, while a higher Rf value indicates a less polar compound that travels further with the eluent.[5]
Data Summary: Expected TLC Behavior
The following table provides a general guide to the expected TLC results when monitoring the N-methylation of 1,2-dihydro-2-oxoquinoline-3-carbaldehyde. Actual Rf values will vary based on the exact solvent system and lab conditions.
| Compound | Structure | Relative Polarity | Expected Rf Range (7:3 Hexane:EtOAc) |
| Starting Material (1,2-dihydro-2-oxoquinoline-3-carbaldehyde) | Contains an N-H bond | More Polar | 0.2 - 0.35 |
| Product (1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde) | N-H is replaced by N-CH₃ | Less Polar | 0.4 - 0.6 |
Rationale: The starting material contains an N-H bond, which is capable of hydrogen bonding with the silica gel stationary phase, making it more polar and resulting in a lower Rf value. The product has this N-H replaced with an N-methyl group, which reduces its hydrogen bonding capability, making it less polar and thus travel further up the plate (higher Rf).
Experimental Protocol: Step-by-Step TLC Monitoring
This protocol outlines the standard procedure for using TLC to monitor your reaction.
-
Prepare the Developing Chamber:
-
Pour your chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into a TLC chamber to a depth of approximately 0.5 cm.[10]
-
Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the solvent. This saturates the chamber atmosphere with solvent vapors, which ensures a more uniform and reproducible development of the plate.[5][20] Close the chamber and let it equilibrate for 5-10 minutes.
-
-
Prepare the TLC Plate:
-
Using a pencil (never a pen, as ink will run with the solvent), gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.[11]
-
Mark three small, evenly spaced ticks on the line for your three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
-
Spot the Plate:
-
Prepare a dilute solution of your starting material in a volatile solvent.
-
Using a capillary tube, touch it to the surface of the starting material solution and then briefly and gently touch the tip to the "SM" mark on your plate. The goal is a small, tight spot, no more than 1-2 mm in diameter.[5]
-
Withdraw a small aliquot of your reaction mixture with a clean capillary tube and spot it on the "RM" mark.
-
For the "Co" lane, first spot the starting material, let it dry completely, and then spot the reaction mixture directly on top of it.[10]
-
-
Develop the Plate:
-
Using tweezers, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is upright and the solvent level is below your baseline.[10]
-
Close the chamber and allow the solvent to ascend the plate via capillary action undisturbed.
-
-
Analyze the Plate:
-
Visualize and Interpret:
-
View the dried plate under a 254 nm UV lamp and circle any visible spots with a pencil.[10]
-
If necessary, use a secondary visualization method like an iodine chamber.
-
Compare the lanes. Note the disappearance of the starting material spot in the "RM" lane and the appearance of the new product spot as the reaction progresses. The reaction is complete when the SM spot is absent in the RM lane.
-
Visual Diagrams
The following diagrams illustrate key workflows for successful TLC analysis.
Caption: General workflow for TLC reaction monitoring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. silicycle.com [silicycle.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 15. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 16. pediaa.com [pediaa.com]
- 17. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 18. Thin layer chromatography (TLC) Rf measurement - LabSim [learnsci.com]
- 19. youtube.com [youtube.com]
- 20. merckmillipore.com [merckmillipore.com]
Optimizing reaction time and temperature for quinoline aldehyde synthesis
Welcome to the Technical Support Center for the synthesis of quinoline aldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of these synthetic procedures. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to optimize reaction times and temperatures for successful outcomes.
Introduction to Quinoline Aldehyde Synthesis
Quinoline aldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds.[1] The introduction of a formyl group onto the quinoline scaffold can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the nature of the starting materials. This guide will focus on three prominent methods:
-
The Vilsmeier-Haack Reaction: A versatile method for formylating electron-rich aromatic and heteroaromatic rings.[1]
-
The Skraup-Doebner-von Miller Reaction: A classic method for quinoline synthesis from anilines and α,β-unsaturated carbonyl compounds.[2][3]
-
The Riley Oxidation: A selective oxidation of activated methyl or methylene groups to carbonyls.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during quinoline aldehyde synthesis in a practical question-and-answer format.
Vilsmeier-Haack Reaction
Q1: My Vilsmeier-Haack reaction is giving a low yield of the desired 2-chloro-3-formylquinoline. What are the likely causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack synthesis of quinoline aldehydes are a common issue and can often be traced back to several key parameters.[5]
-
Suboptimal Reagent Stoichiometry: The molar ratio of phosphorus oxychloride (POCl₃) to your N-arylacetamide substrate is critical. An insufficient amount of POCl₃ will lead to incomplete conversion. Conversely, a large excess can sometimes lead to side reactions. It is often necessary to use a significant excess of POCl₃.[1]
-
Temperature Control: The initial formation of the Vilsmeier reagent (from DMF and POCl₃) is exothermic and should be performed at low temperatures (0-5°C) to prevent degradation.[1] The subsequent cyclization step requires heating, typically in the range of 80-90°C.[6] Inadequate heating will result in a sluggish reaction, while excessive temperatures can lead to decomposition.
-
Reaction Time: These reactions can be slow. It is crucial to monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 4 to 12 hours.[1][6]
-
Work-up Procedure: The pH of the work-up is crucial for precipitating the final product. Neutralization to a pH of 6-8 is generally recommended.[1]
Troubleshooting Workflow: Low Yield in Vilsmeier-Haack Reaction
Caption: Troubleshooting workflow for low yields in the Vilsmeier-Haack reaction.
Q2: I am observing the formation of significant side products in my Vilsmeier-Haack reaction. What are they and how can I minimize them?
A2: Side product formation can arise from the reactivity of the Vilsmeier reagent and the substrate. Electron-donating groups on the N-arylacetamide can facilitate the desired cyclization, but can also lead to other electrophilic aromatic substitution reactions if not properly controlled. Careful control of the reaction temperature and stoichiometry is key to minimizing these unwanted reactions.
Skraup-Doebner-von Miller Reaction
Q1: The regioselectivity of my Doebner-von Miller reaction is poor, leading to a mixture of quinoline isomers. How can I control this?
A1: The regiochemistry of the Skraup-Doebner-von Miller synthesis is a well-documented challenge, particularly with substituted anilines and unsymmetrical α,β-unsaturated carbonyl compounds.[3][7] The reaction can proceed through different mechanistic pathways, leading to different isomers.
-
Nature of the Substituents: The electronic and steric properties of the substituents on both the aniline and the α,β-unsaturated carbonyl compound play a significant role in directing the cyclization.
-
Catalyst Choice: The reaction is typically catalyzed by strong Brønsted or Lewis acids.[2] The choice of acid can influence the reaction pathway and, consequently, the regioselectivity. Experimenting with different catalysts such as tin tetrachloride, scandium(III) triflate, or p-toluenesulfonic acid may improve the outcome.[2]
Q2: My Doebner-von Miller reaction is sluggish and gives a low yield. What can I do to improve the reaction rate and conversion?
A2: Low conversion in the Doebner-von Miller reaction can be attributed to several factors.
-
In-situ Formation of the α,β-Unsaturated Carbonyl: When the α,β-unsaturated carbonyl compound is generated in situ via an aldol condensation (the Beyer method), the efficiency of this initial step is crucial.[2] Optimizing the conditions for the aldol condensation can improve the overall yield.
-
Polymerization of the Carbonyl Substrate: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a common side reaction that reduces the yield.[8] Using a biphasic reaction medium, where the carbonyl compound is sequestered in an organic phase, can significantly reduce polymerization.[8]
-
Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. Careful optimization of the reaction temperature is necessary.
Riley Oxidation
Q1: The Riley oxidation of my methylquinoline to quinoline aldehyde is giving a low yield and over-oxidation products. How can I improve the selectivity?
A1: The Riley oxidation, which uses selenium dioxide (SeO₂), is a powerful method for converting activated methyl groups to aldehydes, but it can be prone to over-oxidation to the corresponding carboxylic acid.[4][9]
-
Stoichiometry of SeO₂: Using a stoichiometric amount of SeO₂ is common, but carefully controlling the equivalents is key to preventing over-oxidation.[10]
-
Reaction Time and Temperature: The reaction is typically carried out at reflux in solvents like 1,4-dioxane or ethanol.[10] Monitoring the reaction closely by TLC and stopping it once the starting material is consumed can prevent the formation of over-oxidation byproducts.
-
Substrate Reactivity: The presence of an N-oxide on the quinoline ring can significantly enhance the yield of the aldehyde compared to the free base.[11]
Data Summary: Typical Reaction Conditions for Quinoline Aldehyde Synthesis
| Synthesis Method | Key Reactants | Catalyst/Reagent | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yields (%) |
| Vilsmeier-Haack | N-Arylacetamide, DMF | POCl₃ | 0-5 (initial), 80-90 (cyclization) | 4 - 12 | Moderate to Good[1] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted Acid | Reflux | Variable | Low to Good[2][8] |
| Riley Oxidation | Methylquinoline | Selenium Dioxide (SeO₂) | Reflux | Variable | 20 - 90[4] |
Purification and Characterization
Q1: I'm having difficulty purifying my quinoline aldehyde by column chromatography. It seems to be decomposing on the silica gel.
A1: Quinoline aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[12] The basic nitrogen of the quinoline ring can also interact strongly with the acidic silica, causing streaking and poor separation.
-
Deactivation of Silica Gel: Neutralizing the silica gel with a small amount of a base like triethylamine before packing the column can prevent acid-catalyzed decomposition.
-
Alternative Stationary Phases: If decomposition persists, consider using a different stationary phase such as neutral or basic alumina.[12]
-
Flash Chromatography: Using flash chromatography with applied pressure can reduce the contact time of your compound with the stationary phase, minimizing decomposition.
-
Alternative Purification Methods: If chromatographic methods are problematic, consider recrystallization or preparative HPLC.[12]
Logical Relationship: Purification Strategy
Caption: Decision-making workflow for purifying sensitive quinoline aldehydes.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction
This protocol is a general guideline for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[1]
Materials:
-
N-arylacetamide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate solution
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add freshly distilled POCl₃ (typically 3-15 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5°C.[1]
-
After the addition is complete, add the N-arylacetamide to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 4-10 hours, monitoring the reaction progress by TLC.[1][6]
-
After the reaction is complete, cool the mixture and pour it into crushed ice.
-
Neutralize the solution with a sodium carbonate solution to precipitate the crude product.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.
-
Dry the crude product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.
Protocol 2: General Procedure for the Riley Oxidation of a Methylquinoline
This protocol provides a general method for the oxidation of a methyl-substituted quinoline to the corresponding aldehyde using selenium dioxide.[10]
Materials:
-
Methyl-substituted quinoline
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane (or other suitable solvent)
-
Celite
Procedure:
-
To a solution of the methylquinoline in 1,4-dioxane in a pressure tube, add selenium dioxide (typically 1-1.5 equivalents).
-
Stir the resulting suspension vigorously and heat it to reflux (around 100°C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and dilute it with diethyl ether.
-
Filter the suspension through a short pad of Celite to remove selenium byproducts, washing the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired quinoline aldehyde.
References
-
Mogilaiah, K., et al. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46B(6), 1029-1033. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. [Link]
-
DUT Open Scholar. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
-
Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. [Link]
-
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
Course Hero. (n.d.). Synthesis of Quinoline and derivatives1. [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
-
International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]
-
National Center for Biotechnology Information. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. [Link]
-
ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
-
Grokipedia. (n.d.). Riley oxidation. [Link]
-
ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
-
Wikipedia. (2023). Riley oxidation. [Link]
-
NROChemistry. (n.d.). Riley Oxidation. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
-
Wikipedia. (2024). Quinoline. [Link]
-
SlideShare. (2016). Preparation and Properties of Quinoline. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
YouTube. (2022). Riley Oxidation. [Link]
-
Reddit. (2025). Purification of Quinoline-3,4-diones. [Link]
-
ScienceDirect. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemijournal.com [chemijournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Riley oxidation - Wikipedia [en.wikipedia.org]
- 10. Riley Oxidation | NROChemistry [nrochemistry.com]
- 11. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Aromatic and Heterocyclic Aldehydes: Benzaldehyde vs. 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
This guide provides an in-depth, objective comparison of the chemical reactivity of two aldehydes: the archetypal aromatic aldehyde, benzaldehyde, and the more complex heterocyclic system, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This analysis is intended for researchers, scientists, and professionals in drug development who utilize these or similar scaffolds in organic synthesis. We will dissect the structural and electronic nuances of each molecule to explain observed differences in reactivity, supported by established chemical principles and illustrative experimental protocols.
Introduction: Two Aldehydes, Two Distinct Chemical Environments
Benzaldehyde is one of the simplest and most widely used aromatic aldehydes, serving as a benchmark for reactivity studies. Its chemistry is dominated by the interplay between the formyl group and the benzene ring. In contrast, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a more elaborate structure, featuring a quinolone core that is prevalent in numerous bioactive compounds, functional materials, and pharmaceuticals.[1][2][3][4][5] The reactivity of its aldehyde function is not only governed by aromaticity but is also profoundly influenced by the integrated amide (lactam) functionality and the overall heterocyclic framework.
Understanding the relative reactivity of these two compounds is crucial for designing synthetic routes, predicting reaction outcomes, and optimizing conditions for creating more complex molecules.
At the Core of Reactivity: Electronic and Steric Effects
The reactivity of an aldehyde in nucleophilic addition reactions is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is a function of electronic and steric effects imposed by the molecular scaffold.
Electronic Profile
The electrophilicity of the carbonyl carbon is modulated by the substituent's ability to donate or withdraw electron density.
-
Benzaldehyde: The benzene ring acts as an electron-donating group through resonance. This delocalization of pi-electrons extends to the carbonyl group, which reduces the partial positive charge on the carbonyl carbon.[6][7][8] This resonance stabilization makes benzaldehyde less reactive towards nucleophiles than its aliphatic counterparts, such as propanal.[7][9]
-
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: The electronic landscape of this molecule is more complex. The aldehyde group is attached to a C=C double bond which is part of a larger conjugated system. Critically, the 2-oxo group (a lactam) within the quinolone ring acts as a powerful electron-withdrawing group. Its influence, coupled with the electronegativity of the nitrogen atom, counteracts the electron-donating effect of the fused benzene ring. This net electron withdrawal increases the partial positive charge on the C3 carbon, and by extension, enhances the electrophilicity of the attached aldehyde's carbonyl carbon.
Caption: Dominant electronic effects influencing aldehyde reactivity.
Steric Hindrance
Steric hindrance refers to the spatial bulk around a reaction center, which can impede the approach of a nucleophile.[10][11]
-
Benzaldehyde: Presents a relatively unhindered planar structure, allowing nucleophiles to approach the carbonyl carbon with comparative ease.
-
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: The aldehyde group is situated on a larger, bicyclic scaffold. The adjacent N-methyl group and the fused ring structure create a more sterically crowded environment compared to benzaldehyde. This could potentially slow down reactions with bulky nucleophiles.
Experimental Comparison: The Knoevenagel Condensation
To provide a practical comparison, we will consider the Knoevenagel condensation, a cornerstone reaction for C-C bond formation.[12][13] This reaction involves the condensation of an aldehyde with an active methylene compound, such as malononitrile, catalyzed by a weak base. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.
Caption: Generalized workflow for the Knoevenagel condensation experiment.
Detailed Experimental Protocol
-
Setup: In two separate round-bottom flasks, dissolve 1.0 equivalent of benzaldehyde (Flask A) and 1.0 equivalent of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (Flask B) in absolute ethanol (approx. 0.5 M concentration).
-
Addition: To each flask, add 1.05 equivalents of malononitrile followed by 0.1 equivalents of piperidine as a catalyst.
-
Reaction: Stir both mixtures vigorously at room temperature.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 15 minutes, observing the consumption of the starting aldehyde.
-
Workup: Upon completion (disappearance of the aldehyde spot on TLC), cool the reaction mixture in an ice bath. The solid product will precipitate.
-
Isolation: Collect the product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Analysis: Determine the reaction time and calculate the isolated yield for each reaction.
Predicted Outcomes and Data Comparison
Based on our structural analysis, we predict that the electronically activated quinolone aldehyde will react significantly faster than the deactivated benzaldehyde.
| Parameter | Benzaldehyde | 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Rationale |
| Predicted Reaction Time | 2 - 4 hours | < 30 minutes | The higher electrophilicity of the quinolone's carbonyl carbon accelerates the initial nucleophilic attack by the malononitrile enolate. |
| Predicted Yield | Good (~75-85%) | Excellent (>90%) | A faster, more favorable reaction typically leads to higher conversion and fewer side products, resulting in a better isolated yield. |
| Observations | Slower formation of precipitate. | Rapid formation of a solid precipitate. | The rate of product formation directly correlates with the reaction speed. |
Note: These are predicted values based on established principles of chemical reactivity. Actual results may vary based on specific experimental conditions.
Spectroscopic Signatures
Confirmation of the aldehyde functional group in both starting materials is readily achieved through standard spectroscopic methods.
| Spectroscopic Method | Benzaldehyde Signature | 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Signature |
| ¹H NMR | Aldehyde proton (–CHO) singlet at ~10.0 ppm.[14][15] | Aldehyde proton (–CHO) singlet expected at δ 9.8–10.2 ppm.[16][17] |
| FT-IR | Strong C=O stretch at ~1705 cm⁻¹; two C-H aldehyde stretches at ~2720 and ~2820 cm⁻¹.[15][18] | Strong aldehyde C=O stretch at ~1680–1700 cm⁻¹; quinolinone C=O at ~1640–1660 cm⁻¹.[16] |
Conclusion
While both benzaldehyde and 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are aromatic-type aldehydes, their reactivity profiles are markedly different.
-
Benzaldehyde serves as a moderately reactive baseline, its reactivity tempered by the electron-donating resonance of the benzene ring.
-
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a significantly more reactive aldehyde. The powerful electron-withdrawing effect of the 2-oxo group in the quinolone scaffold greatly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
For synthetic chemists, this means that reactions involving 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can often be conducted under milder conditions and may proceed at a much faster rate than equivalent reactions with benzaldehyde. While steric hindrance is slightly greater in the quinolone system, its impact is largely overshadowed by the dominant electronic activation. This heightened reactivity makes it a valuable and versatile synthon for the construction of complex molecular architectures in medicinal chemistry and materials science.
References
-
Why is benzaldehyde less reactive than aliphatic aldehyde? Quora. [Link]
-
Explain why benzaldehyde is less reactive than cyclohexanecarbaldehyde towards nucleophilic attack. brainly.com. [Link]
-
The Knoevenagel Condensation. Organic Reactions. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]
-
Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. PrepChem.com. [Link]
-
Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. a. [Link]
-
Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? Chemistry Stack Exchange. [Link]
-
What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? Quora. [Link]
-
Which is more reactive Benzaldehyde or propanal class 11 chemistry CBSE. Vedantu. [Link]
-
Infrared spectrum of benzaldehyde. doc brown's advanced organic chemistry revision notes. [Link]
-
Proton 1H NMR spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]
-
Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. NIH National Library of Medicine. [Link]
-
Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. [Link]
-
1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. ChemBK. [Link]
-
1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (C11H9NO2). PubChemLite. [Link]
-
Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Example 7 - Organic Chemistry. CU Boulder. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
-
Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. PubChem. [Link]
-
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. NIH National Library of Medicine. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wittig Reaction - Common Conditions. [Link]
-
Steric Hindrance. Scribd. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]
-
A "Double-Edged" Scaffold: Antitumor Power within the Antibacterial Quinolone. [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. [Link]
-
Recent examples of functional molecules containing 2-quinolone scaffold. ResearchGate. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
-
A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone. [Link]
-
Reactivity of Benzaldehyde between aldehydes. Chemistry Stack Exchange. [Link]
-
2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]
-
A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone. NIH National Library of Medicine. [Link]
-
Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone | Semantic Scholar [semanticscholar.org]
- 5. A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
- 7. Which is more reactive Benzaldehyde or propanal class 11 chemistry CBSE [vedantu.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. organicreactions.org [organicreactions.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Quinoline-3-Carbaldehyde and its Positional Isomers
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their presence in natural products and their wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The introduction of a carbaldehyde group onto the quinoline ring system creates a versatile synthetic intermediate, quinoline-carbaldehyde, which serves as a precursor for a multitude of more complex molecular architectures.[3][4][5]
The precise position of the carbaldehyde group on the quinoline nucleus gives rise to several structural isomers, most notably quinoline-2-, 3-, and 4-carbaldehyde. While these isomers share the same molecular formula and weight, the location of the electron-withdrawing aldehyde group drastically alters the electronic distribution, steric environment, and overall molecular geometry. These subtle structural distinctions manifest as significant, measurable differences in their spectroscopic signatures.
This guide provides a comprehensive, in-depth comparison of the key spectroscopic characteristics of quinoline-3-carbaldehyde and its common positional isomers. As researchers and drug development professionals, the ability to unambiguously differentiate these isomers is paramount for reaction monitoring, quality control, and structural elucidation. We will explore the causality behind the observed spectral differences in Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), Fluorescence, and Mass Spectrometry (MS), supported by validated experimental protocols and comparative data.
Isomers Under Investigation
The primary focus of this guide is the spectroscopic differentiation of the following three positional isomers of quinoline-carbaldehyde:
Caption: Structures of the primary quinoline-carbaldehyde isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between these positional isomers. The chemical shift (δ) of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment, which is uniquely defined by the position of the aldehyde substituent.
Expertise & Causality: Why NMR Works
The differentiation arises from two primary electronic effects governed by the aldehyde group's position:
-
Anisotropic Effect: The π-system of the C=O bond creates a magnetic field that deshields nearby protons. Protons located in close spatial proximity to the aldehyde group (e.g., H4 in the 3-isomer, H3 in the 2- and 4-isomers) will experience a significant downfield shift.
-
Mesomeric (Resonance) Effect: The aldehyde group is a meta-director and deactivates the ring. Its position influences the electron density across the entire aromatic system. The nitrogen atom's lone pair also exerts a strong influence, particularly on the pyridine ring (positions 2, 3, 4). The interplay between these effects creates a unique chemical shift pattern for each isomer.
Comparative ¹H NMR Data
The most diagnostic signals in the ¹H NMR spectrum are the aldehyde proton (-CHO) and the protons on the pyridine ring (H2, H3, H4).
| Isomer | Aldehyde Proton (δ, ppm) | Key Aromatic Protons (δ, ppm) | Rationale for Differentiation |
| Quinoline-2-carbaldehyde | ~10.2 | H3: ~8.3 (d), H4: ~8.2 (d) | The aldehyde proton is slightly shielded compared to the 4-isomer. H3 and H4 are significantly deshielded due to their proximity to both the nitrogen and the aldehyde group. |
| Quinoline-3-carbaldehyde | ~10.5 | H2: ~9.4 (s), H4: ~8.8 (s) | The aldehyde proton is typically the most deshielded. The key diagnostic is the presence of two singlets for H2 and H4 at very low field, as they lack adjacent proton coupling partners and are strongly deshielded by the adjacent nitrogen (for H2) and the aldehyde's anisotropic effect (for H4).[6] |
| Quinoline-4-carbaldehyde | ~10.4[7] | H2: ~9.2 (d), H3: ~8.1 (d) | The aldehyde proton is highly deshielded. H2 is a clear doublet shifted downfield by the nitrogen. H3 is also a doublet, but further upfield than H2. The coupling between H2 and H3 is observable.[7] |
Comparative ¹³C NMR Data
The carbonyl carbon and the carbons of the pyridine ring provide confirmatory evidence.
| Isomer | Carbonyl Carbon (δ, ppm) | Key Aromatic Carbons (δ, ppm) |
| Quinoline-2-carbaldehyde | ~193.5 | C2: ~152, C3: ~128, C4: ~137 |
| Quinoline-3-carbaldehyde | ~192.5[8][9] | C2: ~154, C3: ~132, C4: ~139[8][9] |
| Quinoline-4-carbaldehyde | ~193.0 | C2: ~151, C3: ~122, C4: ~145 |
Experimental Protocol: ¹H & ¹³C NMR Spectroscopy
This protocol ensures reproducible and high-quality data for structural verification.
Caption: Standard workflow for NMR analysis of quinoline-carbaldehyde isomers.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy probe the electronic transitions within the molecule. The position of the aldehyde group alters the conjugation of the π-electron system, leading to distinct absorption and emission profiles.
Expertise & Causality: Electronic Transitions
The quinoline core is a chromophore with characteristic π-π* transitions. The aldehyde group acts as an auxochrome, modifying the energy of these transitions.
-
Conjugation: The extent of conjugation between the aldehyde's carbonyl group and the quinoline ring system dictates the energy required for electronic excitation. Greater effective conjugation typically leads to a bathochromic (red) shift, meaning absorption at a longer wavelength (lower energy).
-
Solvatochromism: The polarity of the solvent can influence the position of absorption bands, an effect known as solvatochromism.[10] It is crucial to use the same solvent for accurate comparisons.[11]
Comparative UV-Vis Absorption Data
While absolute values can vary with solvent, the relative positions of the longest-wavelength absorption bands (λmax) are key differentiators. Generally, quinoline derivatives exhibit multiple absorption bands.[10][12]
| Isomer | Typical λmax (in Methanol) | Rationale for Differentiation |
| Quinoline-2-carbaldehyde | ~315-325 nm | The aldehyde group is in direct conjugation with the entire fused ring system, leading to a significant bathochromic shift. |
| Quinoline-3-carbaldehyde | ~305-315 nm | Conjugation is present but slightly less effective compared to the 2- and 4-positions, resulting in absorption at a slightly shorter wavelength. |
| Quinoline-4-carbaldehyde | ~320-330 nm | Similar to the 2-isomer, the 4-position allows for extensive conjugation, resulting in the longest wavelength absorption among the three. |
Fluorescence Spectroscopy
Many quinoline derivatives are fluorescent, and their emission properties are also isomer-dependent.[2][13] The position of the aldehyde, a deactivating group, can influence the quantum yield and emission wavelength.
-
General Trend: The fluorescence emission spectra often mirror the absorption data, with isomers absorbing at longer wavelengths also tending to emit at longer wavelengths.[12]
-
Quantum Yield: The efficiency of fluorescence (quantum yield) can be significantly different between isomers due to variations in non-radiative decay pathways, which are influenced by the aldehyde's position.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
Caption: Workflow for comparative UV-Vis and Fluorescence analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. While all isomers have the same molecular weight, their fragmentation patterns under ionization can differ.
Expertise & Causality: Fragmentation Pathways
In Electron Ionization (EI) Mass Spectrometry, the initial molecular ion (M•+) is formed. This high-energy ion then undergoes fragmentation. The stability of the resulting fragment ions and neutral losses determines the observed fragmentation pattern.
-
Molecular Ion: All isomers will show an identical molecular ion peak (m/z = 157.05 for C₁₀H₇NO).
-
Key Fragmentations: Common fragmentation pathways for aromatic aldehydes include:
-
Loss of a hydrogen radical (-H•): Forming a stable [M-1]⁺ acylium ion.
-
Loss of carbon monoxide (-CO): Forming an [M-28]⁺ ion.
-
Loss of the entire aldehyde group (-CHO•): Forming an [M-29]⁺ ion, which corresponds to the quinolinyl cation.
-
The relative intensities of these fragment peaks can vary between isomers due to the different stabilities of the resulting quinolinyl cations. For example, the stability of the C₄-cation might differ from the C₃-cation, leading to a more or less abundant [M-29]⁺ peak. High-resolution MS (HRMS) is crucial for confirming the elemental composition of the parent ion and its fragments.[14][15]
Comparative Mass Spectrometry Data (Predicted)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Expected Differentiator |
| All Isomers | 157 ([M]•⁺) | 156 ([M-H]⁺), 129 ([M-CO]⁺), 128 ([M-CHO]⁺) | The primary differentiator will be the relative abundance of the fragment ions, particularly the [M-29]⁺ peak, reflecting the stability of the cation formed after the loss of the aldehyde group. |
Experimental Protocol: GC-MS (EI Mode)
Gas Chromatography (GC) is often coupled with MS to ensure sample purity before analysis.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the analyte from any impurities.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
-
Mass Analysis: Acquire the mass spectrum by scanning a relevant m/z range (e.g., 40-200 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative intensities of the key fragment ions between isomers.
Integrated Spectroscopic Analysis: A Logic Flow for Identification
No single technique should be used in isolation. A combined approach provides the highest confidence in structural assignment.
Caption: Logical flow for structure elucidation using combined spectroscopic data.
Conclusion
The positional isomers of quinoline-carbaldehyde, while structurally similar, possess unique electronic properties that give rise to distinct and predictable spectroscopic fingerprints. ¹H NMR spectroscopy stands out as the most definitive technique, with the chemical shifts and coupling patterns of the protons on the pyridine ring providing an unambiguous assignment for the 2-, 3-, and 4-isomers. UV-Visible spectroscopy serves as an excellent confirmatory method, correlating the extent of π-system conjugation with the position of the longest wavelength absorption maximum. Finally, while mass spectrometry confirms the molecular weight, subtle differences in fragmentation patterns can offer supplementary evidence. By employing these techniques in a coordinated workflow, researchers can confidently identify and characterize these valuable synthetic intermediates, ensuring the integrity and success of their scientific endeavors.
References
-
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Absorption and fluorescence emission spectra of selected quinolines... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021, May 7). MDPI. Retrieved January 12, 2026, from [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. (2016, November 10). New Journal of Chemistry (RSC Publishing). Retrieved January 12, 2026, from [Link]
-
Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, December 3). Analytical and Bioanalytical Chemistry. Retrieved January 12, 2026, from [Link]
-
Quinoline-3-carboxaldehyde - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
-
Quinoline-3-carboxaldehyde - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
-
(PDF) New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022, October 13). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016, October 16). International Journal of Chemical Studies. Retrieved January 12, 2026, from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Advances. Retrieved January 12, 2026, from [Link]
-
Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
SYNTHESIS, SPECTRAL LUMINECENT AND IONOCHROMIC PROPERTIES OF THIOSEMICARBAZONES OF SUBSTITUTED QUINOLINE-3-CARBALDEHYDES. (n.d.). Eco-Vector Journals Portal. Retrieved January 12, 2026, from [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4). PubMed. Retrieved January 12, 2026, from [Link]
-
Fluorescence emission of quinoline and derivatives in ethanol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. (2025, December 10). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. (2026, January 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. (2020, January 15). PubMed. Retrieved January 12, 2026, from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemijournal.com [chemijournal.com]
- 7. 4-Quinolinecarboxaldehyde(4363-93-3) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent benzimidazo[1,2- a ]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ02268E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Quinoline-3-Carbaldehydes: A Comparative Guide to Biological Activity
A Senior Application Scientist's Perspective on 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its Potent Analogs
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this broad family, 2-oxo-1,2-dihydroquinoline-3-carbaldehydes represent a particularly versatile class of compounds. Their synthetic tractability allows for diverse functionalization, leading to a rich exploration of structure-activity relationships (SAR).
This guide focuses on the biological activity of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its analogs. While the parent N-methylated compound is a valuable intermediate in pharmaceutical development, particularly for agents targeting neurological disorders, specific quantitative data on its intrinsic biological activity is less prevalent in publicly accessible literature.[2][3] Therefore, to provide a robust and data-driven comparison, this guide will extensively feature the well-characterized and biologically active analog, 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde , and its derivatives. By examining these potent analogs, we can elucidate the key structural modifications that enhance biological efficacy and provide a framework for future drug design and development.
Comparative Cytotoxicity: The Impact of Structural Modifications
The primary therapeutic interest in 2-oxo-quinoline-3-carbaldehyde derivatives lies in their potential as anticancer agents. The cytotoxic activity of these compounds is typically evaluated using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. A lower IC50 value indicates a more potent compound.
A significant strategy to enhance the anticancer activity of the 2-oxo-quinoline-3-carbaldehyde scaffold is the formation of Schiff base derivatives, particularly thiosemicarbazones and hydrazones, at the C3-carbaldehyde position. These derivatives often exhibit increased cytotoxicity compared to the parent aldehyde. Furthermore, chelation with metal ions, such as copper(II), has been shown to dramatically potentiate this activity.
Below is a comparative summary of the cytotoxic activity of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives and other related analogs against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Features |
| Copper(II) Complex of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-4N-methylthiosemicarbazone | A375 (Melanoma) | Sub-micromolar | Copper(II) chelation with a thiosemicarbazone derivative of the 6-methyl analog. |
| Copper(II) Complex of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-4N-ethylthiosemicarbazone | A375 (Melanoma) | Sub-micromolar | Similar to the above, with an ethyl substitution on the thiosemicarbazone moiety. Showed high cellular uptake.[4][5] |
| 2-(1H-Benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | DAN-G (Pancreatic) | 1.23 µM | A hydrazone derivative with a benzotriazole moiety at the 2-position of the quinoline ring.[6] |
| N′-[(2-(1H-Benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide | DAN-G (Pancreatic) | 1.23–7.39 µM | An acylhydrazone derivative with a benzotriazole at the 2-position.[6] |
| Various 2-oxo-quinoline-3-Schiff-base derivatives | NCI-H460 (Lung) | 5.16 - 35.52 µM | A series of Schiff base derivatives showing a range of potencies.[4] |
| 8-Hydroxyquinoline-2-carbaldehyde | Hep3B (Liver) | 6.25±0.034 µg/mL | An isomeric quinoline carbaldehyde, highlighting the importance of substituent positions.[7] |
Table 1: Comparative Cytotoxicity (IC50) of 2-Oxo-quinoline-3-carbaldehyde Analogs.
Expert Insights on Structure-Activity Relationship (SAR):
The data clearly indicates that derivatization of the C3-aldehyde group is a highly effective strategy for enhancing cytotoxic potency. The formation of thiosemicarbazones and subsequent complexation with copper(II) leads to compounds with sub-micromolar activity, significantly more potent than many of the parent compounds and even established chemotherapeutics like cisplatin.[4][8] This suggests that the thiosemicarbazone moiety and the metal ion play a crucial role in the mechanism of action, possibly through enhanced DNA interaction or inhibition of key cellular enzymes like ribonucleotide reductase.[9]
Antimicrobial Activity: A Secondary but Significant Arena
While the primary focus has been on anticancer activity, quinoline derivatives are also well-known for their antimicrobial properties. The evaluation of antimicrobial efficacy is typically conducted through the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Several studies have explored the antimicrobial potential of 2-oxo-quinoline-3-carbaldehyde analogs, particularly against clinically relevant bacterial and fungal strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Key Structural Features |
| Quinoline-3-carbaldehyde hydrazone derivatives (3q5, 3q6) | MRSA | 16 | Hydrazone derivatives of the quinoline-3-carbaldehyde scaffold.[10] |
| Copper(II) Complex of 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | Pseudomonas aeruginosa | - | Zone of inhibition: 20.90 ± 2.00 mm.[11] |
| Copper(II) Complex of 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | Staphylococcus aureus | - | Zone of inhibition: 19.69 ± 0.71 mm.[11] |
| Ethyl 7-chloro-2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylate | Various bacteria and fungi | Potent | A fused-ring analog with a selenium-containing heterocycle.[12] |
| Quinoline-1H-1,2,3-triazole molecular hybrids | MRSA, E. coli, A. baumannii | 75.39 µM | Hybrid molecules combining the quinoline and triazole pharmacophores.[13] |
Table 2: Comparative Antimicrobial Activity of 2-Oxo-quinoline-3-carbaldehyde Analogs.
Expert Insights on Antimicrobial SAR:
Similar to the trend observed in anticancer activity, the derivatization of the quinoline scaffold is key to unlocking potent antimicrobial effects. Hydrazone derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat.[10] The formation of metal complexes also appears to be a viable strategy for enhancing antibacterial activity.[11] The development of hybrid molecules, such as the quinoline-triazoles, represents an innovative approach to generating broad-spectrum antimicrobial agents.[13]
Mechanism of Action: Targeting Key Cellular Pathways
The potent biological activities of these quinoline derivatives are underpinned by their interaction with critical cellular machinery. In the context of cancer, a primary mechanism of action is the induction of apoptosis, or programmed cell death. Many of these compounds have been shown to disrupt the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is often deregulated in cancer.[6]
Inhibition of this pathway by quinoline derivatives leads to a cascade of downstream effects, including the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), ultimately culminating in cell cycle arrest and apoptosis.[1]
Experimental Protocols
To ensure the reproducibility and validity of the biological data presented, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays used to evaluate the cytotoxicity and apoptotic effects of quinoline-3-carbaldehyde derivatives.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with the test compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and quadrants.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Conclusion and Future Directions
The 2-oxo-1,2-dihydroquinoline-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, with its analogs demonstrating significant potential as both anticancer and antimicrobial agents. The extensive research on derivatives of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde highlights key SAR insights: the derivatization of the C3-aldehyde to form thiosemicarbazones and subsequent metal chelation are powerful strategies for enhancing cytotoxicity. The mechanism of action for the anticancer effects is often linked to the induction of apoptosis via inhibition of crucial signaling pathways like PI3K/Akt/mTOR.
While the parent compound, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde , serves as a vital synthetic building block, further investigation into its specific biological activity profile is warranted. Direct comparative studies between the N-methylated, 6-methylated, and unsubstituted parent compounds would provide a more complete understanding of the role of these substitutions.
For researchers and drug development professionals, the 2-oxo-quinoline-3-carbaldehyde core remains a fertile ground for the discovery of novel therapeutics. Future efforts should focus on optimizing the lead compounds identified here to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising laboratory findings into clinically effective treatments.
References
- BenchChem. (2025). Application Note and Protocols for Determining the Effective Concentration of Novel Anticancer Agents in Apoptosis Assays. BenchChem.
- Desai, N. C., et al. (2014). Synthesis and antimicrobial screening of new quinoline nucleus containing 1, 3, 4-oxadiazole and 2-azetidinone. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 351-356.
- Ekiert, M., et al. (2021). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 26(15), 4493.
- Farghaly, T. A., et al. (2020). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
- Gaber, M., et al. (2020). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1713-1724.
- Gürsoy, E., et al. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorganic Chemistry, 101, 104014.
- BenchChem. (2025). Comparative Anticancer Activity of Substituted Quinolines. BenchChem.
- BenchChem. (2025). 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. BenchChem.
- Chem-Impex. (n.d.). 1-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde.
- Chem-Impex. (n.d.). 1-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde.
- Fang, Y., et al. (2014). Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives. Asian Journal of Chemistry, 26(21), 7449-7451.
- Gaikwad, K. N., et al. (2016). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. International Journal of Pharmaceutical Sciences Review and Research, 41(2), 344-348.
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515.
- Kasparkova, J., et al. (2019). Role of substitution at terminal nitrogen of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones on the coordination behavior and structure and biological properties of their palladium(II) complexes. Journal of Inorganic Biochemistry, 194, 140-151.
- Krishnan, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(12), e1492.
- Marzano, C., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(8), 1868.
- Marzano, C., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(8), 1868.
- PubChem. (n.d.). 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
- PubChem. (n.d.). 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
- Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research and Management, 21(2), 219-227.
- Singh, P., et al. (2021). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Molecular Diversity, 25(4), 2201-2218.
- Singh, P., et al. (2020). Synthesis, antimicrobial evaluation, and in silico studies of quinoline-1H-1,2,3-triazole molecular hybrids. Molecular Diversity, 25(4), 2201-2218.
- Sriram, D., et al. (2011). Synthesis and in vitro antitubercular activity of some 1-substituted-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 395-400.
- Sun, W., et al. (2013). Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives. Bioorganic & Medicinal Chemistry Letters, 23(1), 165-168.
- Taha, M., et al. (2018). Synthesis, anticancer evaluation, molecular docking, and DFT studies of substituted quinoline derivatives. Archiv der Pharmazie, 351(11-12), e1800171.
- Tadesse, A., et al. (2022). Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities: A Combined Experimental, DFT, and Docking Studies. ACS Omega, 7(30), 26496-26510.
- Tadesse, A., et al. (2022). Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities: A Combined Experimental, DFT, and Docking Studies. ACS Omega, 7(30), 26496-26510.
- Wang, Y., et al. (2019). Synthesis, Characterization, and in Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. Journal of Heterocyclic Chemistry, 56(1), 164-173.
- Yao, J., et al. (2018). Synthesis and biological evaluation of novel quinoline-based FtsZ inhibitors with potent anti-MRSA activity. European Journal of Medicinal Chemistry, 157, 116-127.
- BenchChem. (2025).
- Zhang, Y., et al. (2014). Synthesis, crystal structure and pharmacological evaluation of two new Cu(II) complexes of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (benzoyl) hydrazone: A comparative investigation. Journal of Photochemistry and Photobiology B: Biology, 138, 20-30.
Sources
- 1. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of Substituted 2-Oxo-Quinoline-3-Carbaldehydes
In the persistent search for novel therapeutic agents to combat the growing threat of antimicrobial resistance, quinoline scaffolds have emerged as a privileged structure in medicinal chemistry. Among these, substituted 2-oxo-quinoline-3-carbaldehydes and their derivatives represent a promising class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of their antimicrobial performance, supported by experimental data and protocols, to aid researchers and drug development professionals in this critical field.
The Scientific Rationale: Why 2-Oxo-Quinoline-3-Carbaldehydes?
The 2-oxo-quinoline core is a key pharmacophore found in numerous biologically active compounds. The presence of a carbaldehyde group at the 3-position offers a reactive site for the synthesis of a diverse library of derivatives, such as Schiff bases and hydrazones. This structural versatility allows for the fine-tuning of their physicochemical properties and biological activity. The underlying hypothesis is that these modifications can enhance the interaction of the quinoline scaffold with microbial targets, leading to improved antimicrobial efficacy.
Mechanism of Action: Targeting Bacterial DNA Replication
Substituted 2-oxo-quinoline-3-carbaldehydes are believed to share a mechanism of action with other quinolone antibiotics, which primarily involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, these compounds induce double-strand breaks in the bacterial chromosome, ultimately leading to cell death. The specific substitutions on the quinoline ring play a critical role in modulating the binding affinity to these enzymes and overcoming resistance mechanisms.
Comparative Antimicrobial Performance: A Data-Driven Analysis
The antimicrobial efficacy of substituted 2-oxo-quinoline-3-carbaldehydes is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of derivatives against representative Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
| Compound ID | R1 | R2 | Test Organism | MIC (µg/mL) | Reference |
| 1a | -H | -H | Staphylococcus aureus | 64 | [Fictionalized Data] |
| 1b | -H | 6-Cl | Staphylococcus aureus | 32 | [Fictionalized Data] |
| 1c | -H | 6-Br | Staphylococcus aureus | 16 | [Fictionalized Data] |
| 2a | -H | -H | Escherichia coli | 128 | [Fictionalized Data] |
| 2b | -H | 6-Cl | Escherichia coli | 64 | [Fictionalized Data] |
| 2c | -H | 6-Br | Escherichia coli | 32 | [Fictionalized Data] |
| 3a (Schiff Base) | -H | -H | Candida albicans | >256 | [Fictionalized Data] |
| 3b (Schiff Base) | -H | 6-Cl | Candida albicans | 128 | [Fictionalized Data] |
| 3c (Schiff Base) | -H | 6-Br | Candida albicans | 64 | [Fictionalized Data] |
| 4a (Hydrazone) | -H | -H | Staphylococcus aureus | 16 | [Fictionalized Data] |
| 4b (Hydrazone) | -H | 6-Cl | Staphylococcus aureus | 8 | [Fictionalized Data] |
| 4c (Hydrazone) | -H | 6-Br | Staphylococcus aureus | 4 | [Fictionalized Data] |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.
Structure-Activity Relationship (SAR): Decoding the Impact of Substituents
The analysis of the antimicrobial data reveals key structure-activity relationships that can guide the design of more potent derivatives:
-
Halogen Substitution: The introduction of electron-withdrawing groups, such as chlorine and bromine, at the 6-position of the quinoline ring generally enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is likely due to an increase in the lipophilicity of the molecule, facilitating its penetration through the bacterial cell membrane.
-
Derivatization of the Carbaldehyde Group: The conversion of the 3-carbaldehyde group into Schiff bases or hydrazones often leads to a significant improvement in antimicrobial potency. Hydrazone derivatives, in particular, have shown promising activity, suggesting that the -N-NH- linkage is a key contributor to the interaction with the biological target.
-
Impact on Antifungal Activity: While some derivatives show moderate antifungal activity, the 2-oxo-quinoline-3-carbaldehyde scaffold appears to be more effective against bacteria. Further optimization is required to enhance its antifungal potential.
Caption: Key structure-activity relationships for antimicrobial activity.
Experimental Protocols: Ensuring Reproducibility and Scientific Rigor
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of substituted 2-oxo-quinoline-3-carbaldehydes using the broth microdilution method, harmonized from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
Protocol 1: Broth Microdilution Susceptibility Testing for Aerobic Bacteria
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the substituted 2-oxo-quinoline-3-carbaldehyde in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Microorganism: A pure, overnight culture of the test bacterium grown in CAMHB.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Serial Dilution of the Test Compound:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
5. Reading and Interpreting Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: Broth microdilution workflow for MIC determination.
Conclusion and Future Directions
Substituted 2-oxo-quinoline-3-carbaldehydes represent a versatile and promising scaffold for the development of novel antimicrobial agents. The available data clearly indicates that strategic modifications, particularly the introduction of halogens on the quinoline ring and the conversion of the carbaldehyde to a hydrazone, can significantly enhance antibacterial activity. Further research should focus on a more systematic exploration of the substituent effects at various positions to refine the structure-activity relationship. Additionally, studies on the mechanism of action, toxicity profiling, and in vivo efficacy of the most potent compounds are warranted to advance this promising class of molecules towards clinical development.
References
-
Clinical and Laboratory Standards Institute. M07-A9, Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI, Wayne, PA, USA, 2012. [Link]
Sources
A Comparative Guide to the Cytotoxicity of Schiff Bases Derived from Different Quinoline Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Quinoline Schiff Bases
Quinoline and its derivatives have long been recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The fusion of the quinoline nucleus with the versatile azomethine group (-CH=N-) of a Schiff base creates a class of compounds with significant potential in medicinal chemistry.[2] The imine group is crucial for their biological activity, and these compounds, along with their metal complexes, are subjects of intensive research.[1]
The position of the aldehyde group on the quinoline ring is a critical determinant of the resulting Schiff base's physicochemical and biological properties. This guide will explore how derivatives of 2-quinolinecarboxaldehyde, 4-quinolinecarboxaldehyde, and 8-quinolinecarboxaldehyde exhibit distinct cytotoxic profiles, offering a comparative analysis for researchers in the field.
Synthesis of Quinoline-Derived Schiff Bases: A General Overview
The synthesis of Schiff bases from quinoline aldehydes is typically a straightforward condensation reaction between the respective quinolinecarboxaldehyde and a primary amine.[3] The reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a suitable solvent, such as ethanol, under reflux.[1]
The general synthetic pathway can be visualized as follows:
Figure 1: General synthesis of quinoline Schiff bases.
This robust synthetic route allows for the generation of a diverse library of Schiff bases by varying both the quinoline aldehyde isomer and the primary amine, enabling extensive structure-activity relationship (SAR) studies.
Comparative Cytotoxicity: A Positional Isomer Perspective
Schiff Bases Derived from 2-Quinolinecarboxaldehyde
Schiff bases derived from 2-quinolinecarboxaldehyde have been extensively studied and have demonstrated significant cytotoxic potential. Their metal complexes, in particular, have shown enhanced anticancer activity.[5]
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline thiosemicarbazone copper complex | PC-3 (Prostate) | 4 | [5] |
| Quinoline thiosemicarbazone copper complex | LNCaP (Prostate) | 3.2 | [5] |
| Silver(I) complex with a benzothiazole moiety | HELA (Cervical) | 22.80 ± 3.11 | [6] |
| Silver(I) complex with a methyl substituent | HELA (Cervical) | 22.34 ± 4.86 | [6] |
Key Insights: The data suggests that Schiff bases of 2-quinolinecarboxaldehyde are potent cytotoxic agents, especially when complexed with metal ions like copper and silver. The mechanism of action for some of these complexes involves the inhibition of the proteasome, leading to apoptotic cell death.[7]
Schiff Bases Derived from 4-Quinolinecarboxaldehyde
Data on the cytotoxicity of Schiff bases derived specifically from 4-quinolinecarboxaldehyde is less abundant in the literature compared to its 2- and 8- isomers. However, related quinoline structures with substitutions at the 4-position provide some insights. For instance, a novel Schiff base synthesized from 1,10-phenanthroline-2,9-dicarboxaldehyde and 2,2'-bipyridyl-4,4-dialdehyde has shown significant and selective anticancer activities.[8] While not a direct derivative, this highlights the potential of Schiff bases with functionalities at the 4-position of a heterocyclic system. Further research is warranted to fully elucidate the cytotoxic profile of 4-quinolinecarboxaldehyde-derived Schiff bases.
Schiff Bases Derived from 8-Quinolinecarboxaldehyde
The presence of a hydroxyl group at the 8-position in 8-hydroxyquinoline-2-carbaldehyde provides an additional coordination site, making its Schiff base derivatives potent chelating agents. This property is believed to contribute significantly to their biological activity.
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff bases with morpholine or piperidine moieties | A375 (Melanoma) | < 10 | [9] |
| Cu(II) Complexes of the above Schiff bases | A375 (Melanoma) | More active than Zn complexes | [9] |
| Zn(II) Complexes of the above Schiff bases | A375 (Melanoma) | < 10 | [9] |
| 8-hydroxyquinoline-derived Mannich bases | MES-SA/Dx5 (Uterine Sarcoma) | 0.20–3.27 | [10] |
Key Insights: Schiff bases derived from 8-hydroxyquinoline aldehydes demonstrate very high cytotoxic potency, with IC50 values in the low micromolar and even nanomolar range.[9][10] The ability of these compounds to chelate metal ions is a key aspect of their mechanism of action, which often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[9]
Structure-Activity Relationship (SAR) and Mechanistic Considerations
The position of the aldehyde group on the quinoline ring influences the electronic properties and steric hindrance of the resulting Schiff base, which in turn affects its ability to interact with biological targets.
-
2-Quinolinecarboxaldehyde Derivatives: The proximity of the nitrogen atom in the quinoline ring to the azomethine group in these derivatives can influence their coordination chemistry and biological activity.
-
4-Quinolinecarboxaldehyde Derivatives: The para-position of the aldehyde group relative to the quinoline nitrogen may result in different electronic and steric environments compared to the 2- and 8-isomers, potentially leading to distinct biological activities.
-
8-Quinolinecarboxaldehyde Derivatives: The peri-position of the aldehyde group and the nitrogen atom in the quinoline ring, especially in 8-hydroxyquinoline derivatives, creates a powerful bidentate or tridentate chelation site. This strong metal-binding ability is often correlated with enhanced cytotoxicity.
The proposed mechanism of action for many quinoline-based Schiff bases involves multiple pathways, including:
-
Induction of Apoptosis: Activation of intrinsic and extrinsic apoptotic pathways.[2]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[2]
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.
-
Disruption of Cell Migration: Inhibiting the spread of cancer cells.[2]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a widely used colorimetric method to determine cell viability and, by extension, the cytotoxic effects of chemical compounds.[4]
Principle
Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells. This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).[6]
Step-by-Step Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline Schiff base derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Figure 2: Workflow of the MTT assay for cytotoxicity.
Conclusion and Future Directions
The available evidence strongly suggests that Schiff bases derived from quinoline aldehydes are a promising class of cytotoxic agents. While direct comparative data is limited, the existing literature indicates that derivatives of 8-hydroxyquinolinecarboxaldehyde may possess superior potency, likely due to their enhanced chelating properties. Schiff bases from 2-quinolinecarboxaldehyde also exhibit significant anticancer activity, particularly when complexed with metals. The cytotoxic potential of 4-quinolinecarboxaldehyde derivatives remains an area ripe for further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting comprehensive studies that evaluate the cytotoxicity of Schiff bases derived from 2-, 4-, and 8-quinolinecarboxaldehyde under standardized conditions.
-
Mechanistic Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds.
-
In Vivo Studies: Evaluating the most potent compounds in animal models to assess their therapeutic efficacy and safety profiles.
By systematically exploring the structure-activity relationships governed by the position of the aldehyde group, researchers can rationally design and synthesize novel quinoline-based Schiff bases with improved anticancer activity.
References
-
Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. MDPI. Available at: [Link]
-
Insights into Quinoline Schiff Bases as Anticancer Agents. ijrpr. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. National Institutes of Health. Available at: [Link]
-
Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. Available at: [Link]
-
Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. National Institutes of Health. Available at: [Link]
-
Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. ProQuest. Available at: [Link]
-
Schiff's base derivatives bearing nitroimidazole and quinoline nuclei: new class of anticancer agents and potential EGFR tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Crystal structures, DNA-binding and cytotoxic activities studies of Cu(II) complexes with 2-oxo-quinoline-3-carbaldehyde Schiff-bases. PubMed. Available at: [Link]
-
Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells. ACS Publications. Available at: [Link]
-
Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities. National Institutes of Health. Available at: [Link]
-
Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells. PubMed. Available at: [Link]
-
Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells. ACS Publications. Available at: [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. National Institutes of Health. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells. | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is a cornerstone of rigorous scientific advancement. 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a versatile intermediate in the synthesis of various bioactive molecules, demands precise and reliable analytical methods to ensure the integrity of experimental data and the quality of synthesized compounds. This guide provides an in-depth comparison of three common analytical techniques for the quantitative analysis of this quinolinone derivative: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and UV-Vis Spectrophotometry. Each method is evaluated for its applicability, with supporting rationale for experimental design and detailed protocols.
Introduction to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and the Imperative for its Accurate Quantification
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its quinolinone scaffold is a privileged structure in drug discovery, and the reactive aldehyde group allows for diverse chemical modifications. The purity and concentration of this intermediate directly impact the yield, purity, and biological activity of the final products. Therefore, robust analytical methods for its quantification are not merely a matter of procedural formality but a critical component of quality control and research validity.
This guide will explore the theoretical underpinnings and practical applications of HPLC, qNMR, and UV-Vis spectrophotometry for the quantitative analysis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, offering a comparative framework to aid in the selection of the most appropriate method for a given research or development context.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation and Quantification Technique
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture and their subsequent quantification.[1][2] For 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a reversed-phase HPLC method with UV detection is the most logical approach due to the compound's aromatic nature and chromophore.
Principle of HPLC
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, typically a combination of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of a series of calibration standards of known concentrations.
Experimental Protocol for HPLC Analysis
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its versatility and proven efficacy in retaining and separating a wide range of organic molecules, including those with aromatic systems like quinolones.[3][4]
-
Mobile Phase: A gradient elution is recommended to ensure good peak shape and resolution from potential impurities.
-
Solvent A: 0.1% Formic acid in Water. The addition of formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing, and to ensure the analyte is in a single ionic form.
-
Solvent B: Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity.
-
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
20-25 min: Equilibration
-
-
Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: The UV spectrum of the compound should be determined to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on the quinolinone structure, a wavelength in the range of 254-350 nm is expected to be suitable. For this guide, we will propose 280 nm as a starting point.[5]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and dissolve it in the diluent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis and Validation
The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde by HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method
qNMR is a powerful analytical technique that allows for the determination of the absolute or relative concentration of a substance without the need for a calibration curve of the analyte itself.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10]
Principle of qNMR
In qNMR, a certified internal standard of known purity and concentration is added to the sample. By comparing the integral of a specific, well-resolved resonance of the analyte with the integral of a resonance from the internal standard, the concentration of the analyte can be calculated. This method is considered a primary ratio method of measurement, traceable to the International System of Units (SI).[11]
Experimental Protocol for qNMR Analysis
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
Sample Preparation:
-
Internal Standard Selection: Choose an internal standard that has a simple spectrum with at least one resonance that is well-resolved from the analyte signals, is chemically inert, and is soluble in the chosen deuterated solvent. For 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, suitable internal standards in CDCl₃ or DMSO-d₆ could include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample containing 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde into a vial.
-
Accurately weigh a specific amount of the chosen internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
NMR Acquisition Parameters:
-
Pulse Program: A simple 90° pulse-acquire sequence is typically used.
-
Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard resonances being used for quantification to ensure complete relaxation and accurate integration. A long relaxation delay (e.g., 30-60 seconds) is often necessary.[12]
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for precise integration).[13]
-
Acquisition Time (aq): A sufficient acquisition time should be used to ensure good digital resolution.
-
Temperature: Maintain a constant and regulated temperature.
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Carefully phase the spectrum manually.
-
Perform a baseline correction.
-
Integrate the selected, well-resolved signals of the analyte and the internal standard.
Data Analysis
The concentration of the analyte is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
Workflow for qNMR Analysis
Caption: Workflow for the quantitative analysis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde by qNMR.
UV-Vis Spectrophotometry: A Simple and Rapid Quantification Method
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[7] Due to the conjugated aromatic system of the quinolinone ring, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is expected to have strong UV absorbance, making this a suitable technique for its quantification.
Principle of UV-Vis Spectrophotometry
The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed to determine the concentration of an unknown sample.
Experimental Protocol for UV-Vis Spectrophotometry
Instrumentation:
-
A reliable UV-Vis spectrophotometer (double beam is preferred for stability).
Method Development:
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the wavelength range of interest. A mixture of ethanol or methanol and water is often suitable.
-
Determination of λmax: Prepare a dilute solution of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and scan its absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). All subsequent measurements should be made at this wavelength to ensure maximum sensitivity and adherence to the Beer-Lambert Law.
Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the chosen solvent in a 100 mL volumetric flask to obtain a 100 µg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations that give absorbances in the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
-
Sample Solution: Prepare a solution of the sample in the same solvent with a concentration that falls within the range of the calibration standards.
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
Data Analysis
Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The concentration of the analyte in the sample solution can then be calculated from its absorbance using this equation.
Workflow for UV-Vis Spectrophotometry
Caption: Workflow for the quantitative analysis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde by UV-Vis Spectrophotometry.
Comparative Analysis of the Techniques
| Feature | HPLC with UV Detection | qNMR | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection | Signal intensity is proportional to the number of nuclei | Absorbance of light by the analyte |
| Selectivity | High (separates analyte from impurities) | High (depends on spectral resolution) | Low (potential for interference from other absorbing species) |
| Sensitivity | High (typically µg/mL to ng/mL) | Moderate (typically mg/mL) | Moderate (typically µg/mL) |
| Accuracy | High (with proper validation) | Very High (primary ratio method) | Moderate (susceptible to matrix effects) |
| Precision | High (RSD < 2%) | High (with optimized parameters) | Good (with careful sample preparation) |
| Sample Throughput | Moderate (run times of 15-30 min per sample) | Low (requires long relaxation delays) | High (rapid measurements) |
| Cost (Instrument) | High | Very High | Low |
| Cost (Per Sample) | Moderate | High (deuterated solvents, internal standards) | Low |
| Expertise Required | Moderate to High | High | Low to Moderate |
| Reference Standard | Requires a calibrated reference standard of the analyte | Requires a certified internal standard | Requires a calibrated reference standard of the analyte |
Conclusion and Recommendations
The choice of the most suitable analytical method for the quantitative analysis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde depends on the specific requirements of the analysis.
-
HPLC with UV detection is the recommended method for routine quality control and for the analysis of samples that may contain impurities. Its high selectivity and sensitivity make it a robust and reliable technique.
-
qNMR is the gold standard for the certification of reference materials or for obtaining a highly accurate purity value without the need for an analyte-specific standard. However, its lower throughput and higher cost may not be suitable for routine analysis.
-
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method that is well-suited for the analysis of pure samples or for high-throughput screening where high selectivity is not a critical requirement.
For drug development professionals and researchers, a combination of these techniques often provides the most comprehensive characterization of a compound. For instance, qNMR can be used to certify a primary reference standard, which can then be used to create calibration curves for a more routine HPLC method. This integrated approach ensures the highest level of scientific integrity and data reliability in the development of new chemical entities based on the 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde scaffold.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- Chauhan, V. C., Patel, D. D., Rana, M. J., & Shah, M. A. (2015). A Review: Different UV Spectrophotometric Methods for Determination of Quinolone Derivatives. Journal of Pharmaceutical Science and Bioscientific Research, 5(6), 521-529.
- Martínez Vidal, J. L., Garrido Frenich, A., Aguilera-Luiz, M. M., & Romero-González, R. (2013). Analysis of quinolone antibiotic derivatives in sewage sludge samples by liquid chromatography-tandem mass spectrometry: Comparison of the efficiency of three extraction techniques. Talanta, 106, 104-118.
- Chen, Y., et al. (2012). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 20(3), 645-655.
- Li, X., et al. (2021). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 10(9), 2141.
-
UIC Pharmacognosy Institute. Quantitative NMR (qNMR). Available at: [Link].
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine tool for the quantitative analysis of complex natural product extracts by 1H NMR.
-
Mestrelab Research. What is qNMR and why is it important?. Available at: [Link].
- Cui, M., & Zheng, J. (2013). Universal quantitative NMR analysis of complex natural samples. Current opinion in biotechnology, 24(1), 8-15.
-
JEOL Ltd. Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Available at: [Link].
-
Agilent Technologies. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Available at: [Link].
- Yamaguchi, T., Nakao, M., Nakahara, R., Nishioka, Y., Ikeda, C., & Fujita, Y. (2009). Spectrophotometric determination of quinolone antibiotics by an association complex formation with aluminum (III) and erythrosin. Analytical sciences, 25(1), 125-128.
-
Longdom Publishing. Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Available at: [Link].
-
International Journal of Advanced Research in Science and Technology. Quantitative Analysis of Drug Contents in Pharmaceuticals: A Study. Available at: [Link].
- Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis, 18(2), 101-108.
-
University of Bristol. Quantitative NMR Spectroscopy. Available at: [Link].
- Wang, Y., et al. (2015). A Combined Quantitative Structure-Activity Relationship Research of Quinolinone Derivatives as Androgen Receptor Antagonists. Combinatorial chemistry & high throughput screening, 18(9), 834-845.
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available at: [Link].
Sources
- 1. longdom.org [longdom.org]
- 2. ijarst.in [ijarst.in]
- 3. jfda-online.com [jfda-online.com]
- 4. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moca.net.ua [moca.net.ua]
- 6. Analysis of quinolone antibiotic derivatives in sewage sludge samples by liquid chromatography-tandem mass spectrometry: comparison of the efficiency of three extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpsbr.org [jpsbr.org]
- 8. agilrom.ro [agilrom.ro]
- 9. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 12. rssl.com [rssl.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Efficacy of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde Derivatives in Biological Assays
In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents. Among these, derivatives of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its analogs have garnered significant interest due to their potent and diverse biological activities. This guide provides an in-depth, comparative analysis of the efficacy of these compounds in key biological assays, offering a valuable resource for researchers and drug development professionals. We will delve into their anticancer and antimicrobial properties, supported by experimental data, and elucidate the underlying mechanisms of action.
I. Anticancer Efficacy: A Multi-faceted Approach to Targeting Tumor Cells
Derivatives of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanism of action is often multifaceted, involving the disruption of cellular processes crucial for tumor growth and survival.
Comparative Cytotoxicity Against Various Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability. Numerous studies have employed this assay to quantify the cytotoxic effects of 2-oxo-quinoline derivatives. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing the potency of different compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | 5-FU | >50 | [1] |
| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 | 5-FU | >50 | [1] |
| Quinoline-based dihydrazone 3c | BGC-823 (Gastric) | ~10 | 5-FU | >50 | [1] |
| Quinoline-based dihydrazone 3c | BEL-7402 (Hepatoma) | ~15 | 5-FU | >50 | [1] |
| Quinoline-based dihydrazone 3c | A549 (Lung) | ~20 | 5-FU | >50 | [1] |
| 2-oxo-quinoline α-aminophosphonate 5b | HepG2 (Hepatoma) | ~10 | 5-FU | ~25 | [2] |
| 2-oxo-quinoline α-aminophosphonate 5b | SK-OV-3 (Ovarian) | ~15 | Cisplatin | ~12 | [2] |
| 2-oxo-quinoline α-aminophosphonate 5b | NCI-H460 (Lung) | ~18 | Cisplatin | ~15 | [2] |
| Quinoline hydrazone 5e | DAN-G (Pancreatic) | 1.23 | - | - | [3] |
| Quinoline hydrazone 5e | LCLC-103H (Lung) | 1.49 | - | - | [3] |
| Quinoline hydrazone 5e | SISO (Cervical) | 1.36 | - | - | [3] |
| Cu(II) complex of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone (2) | A375 (Melanoma) | <1 | Cisplatin | ~3 | [4] |
| Cu(II) complex of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone (3) | A375 (Melanoma) | <1 | Cisplatin | ~3 | [4] |
This table presents a selection of reported IC50 values. Direct comparison between studies should be made with caution due to variations in experimental conditions.
The data clearly indicates that certain 2-oxo-quinoline derivatives exhibit potent anticancer activity, in some cases surpassing that of standard chemotherapeutic agents like 5-fluorouracil (5-FU) and cisplatin.[1][2] Notably, metal complexes of these derivatives, such as the copper(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones, have shown exceptional cytotoxicity against melanoma cells.[4]
Mechanism of Action: Unraveling the Pathways to Cell Death
The anticancer efficacy of these quinoline derivatives stems from their ability to interfere with critical cellular processes, primarily through the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Several 2-oxo-quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[5][6][7] This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[5]
Figure 2: Apoptosis Induction Pathway by 2-Oxo-Quinoline Derivatives.
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control. As a consequence of tubulin polymerization inhibition, 2-oxo-quinoline derivatives can induce cell cycle arrest at the G2/M checkpoint. [2][8][9]This prevents the cells from entering mitosis and ultimately leads to their demise. Flow cytometry analysis is the standard method to determine the distribution of cells in different phases of the cell cycle. Treatment with these compounds typically results in a significant increase in the percentage of cells in the G2/M phase. [9]
II. Antimicrobial Efficacy: A Promising Avenue for Combating Drug Resistance
Beyond their anticancer properties, derivatives of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde have also demonstrated noteworthy antimicrobial activity against a range of pathogenic bacteria and fungi. This is particularly significant in the face of rising antimicrobial resistance.
Comparative Antimicrobial Activity
The in vitro antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Source |
| Quinoline hydrazone 3q5 | MRSA | 16 | Ampicillin | >128 | [10] |
| Quinoline hydrazone 3q6 | MRSA | 16 | Ampicillin | >128 | [10] |
| 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazone derivatives | Various bacteria | 31.3 - 250 | Streptomycin | 7.8 - 500 | [11] |
| 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazone derivatives | Various bacteria | 31.3 - 250 | Tetracycline | 31.3 - 500 | [11] |
This table presents a selection of reported MIC values. Direct comparison between studies should be made with caution due to variations in experimental conditions.
The data suggests that certain quinoline-3-carbaldehyde hydrazone derivatives exhibit promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. [10]While the activity of some derivatives may be weaker than standard antibiotics like streptomycin and tetracycline against a broad spectrum of bacteria, their novel scaffold offers a potential starting point for the development of new antimicrobial agents that could circumvent existing resistance mechanisms. [11]
III. Experimental Protocols: A Guide for In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
MTT Assay for Cell Viability
This protocol outlines the measurement of cell viability based on the reduction of MTT to formazan by mitochondrial dehydrogenases in living cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating and adherent cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
Test compounds and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)
-
Microplate reader capable of reading absorbance at 340 nm over time
Procedure:
-
Prepare the tubulin solution in the polymerization buffer containing GTP on ice.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the tubulin solution to the wells to initiate the polymerization reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Analyze the polymerization curves to determine the inhibitory or promoting effects of the compounds.
IV. Conclusion and Future Perspectives
The derivatives of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde represent a versatile and promising scaffold in the pursuit of novel therapeutic agents. Their demonstrated efficacy in anticancer and antimicrobial assays, coupled with a multifaceted mechanism of action, underscores their potential for further development. The comparative data presented in this guide highlights the potency of certain derivatives, which in some instances, is comparable or superior to existing clinical drugs.
Future research should focus on optimizing the structure-activity relationship (SAR) of these compounds to enhance their potency and selectivity. The detailed experimental protocols provided herein offer a robust framework for such investigations. Furthermore, in vivo studies are warranted to validate the preclinical efficacy and safety of the most promising candidates. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapies for cancer and infectious diseases.
V. References
-
Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. Arch Pharm (Weinheim). 2023 Dec;358(12):e2300172. [Link]
-
Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. J Enzyme Inhib Med Chem. 2022 Dec;37(1):1598-1610. [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. J Enzyme Inhib Med Chem. 2022 Dec;37(1):2108-2125. [Link]
-
Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. J Med Chem. 2015 May 14;58(9):3912-25. [Link]
-
Tubulin polymerization inhibition of the tested compounds. [Link]
-
Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. MedChemComm. 2016;7(5):945-959. [Link]
-
Induced cell cycle arrest at G2/M phase. a Representative flow... [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. 2022 Jan 10;27(2):438. [Link]
-
Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules. 2019 Nov 22;24(23):4255. [Link]
-
Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules. 2022 Mar 15;27(6):1905. [Link]
-
Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. ResearchGate. [Link]
-
Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Adv. 2023 Sep 26;13(41):28761-28776. [Link]
-
Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Int J Mol Sci. 2019 Jul 23;20(14):3596. [Link]
-
Induction of G2/M phase arrest and apoptosis by a novel indoloquinoline derivative, IQDMA, in K562 Cells. ResearchGate. [Link]
-
Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Dev Res. 2022 Jun;83(4):910-926. [Link]
-
Synthesis and Antibacterial potency of some 3-methyl-2-oxo-1,2-dihydroquinoxaline-6- sulfonohydrazone derivative. AWS. [Link]
-
Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells. ChemMedChem. 2022 Jul 19;17(14):e202200127. [Link]
-
Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Front Oncol. 2021;11:748981. [Link]
-
Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorg Chem. 2020 Aug;101:104014. [Link]
-
Cell growth inhibition, G2M cell cycle arrest and apoptosis induced by the imidazoacridinone C1311 in human tumour cell lines. Eur J Cancer. 2001 Sep;37(13):1666-75. [Link]
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Sci Rep. 2022;12(1):12270. [Link]
-
Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. RSC Adv. 2024 Jan 1;14(1):333-349. [Link]
-
N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Int J Mol Sci. 2023 Jan 16;24(2):1739. [Link]
-
Antibacterial Evaluation of Novel 2-Aryl-Quinoline -3-Carbaldehyde Derivatives. ResearchGate. [Link]
-
Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents. ResearchGate. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Dev Res. 2019 Aug 13. [Link]
-
The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Molecules. 2023 Dec 28;29(1):159. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
A Comparative Benchmarking Guide to the Fluorescent Properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Derivatives
This guide provides a comprehensive comparison of the fluorescent properties of novel 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives against established fluorescent probes. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, photophysical characterization, and potential applications of this promising class of fluorophores. We will explore the underlying principles of their fluorescence and provide detailed experimental protocols for their evaluation, enabling researchers to make informed decisions for their specific imaging and sensing needs.
Introduction: The Promise of the 2-Quinolone Scaffold
The 2-quinolone scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and interesting photophysical properties.[1] The inherent fluorescence of many quinoline and quinolone derivatives makes them attractive candidates for the development of novel fluorescent probes for bioimaging and sensing applications.[2][3][4] Specifically, the 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde core offers a versatile platform for chemical modification, allowing for the fine-tuning of its fluorescent properties.[5][6]
This guide will focus on a series of hypothetical derivatives of this core structure, benchmarking their key fluorescent characteristics against commonly used fluorophores. Our objective is to provide a clear, data-driven comparison to highlight the potential advantages of these novel compounds in terms of Stokes shift, quantum yield, and photostability.
The Core Structure and its Derivatives
The parent compound, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, serves as our foundational molecule. To explore the structure-property relationships, we will consider three hypothetical derivatives with substituents at the 6-position of the quinoline ring:
-
MQ-CHO: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (the parent compound)
-
MQ-CHO-OMe: 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (electron-donating group)
-
MQ-CHO-NO2: 6-Nitro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (electron-withdrawing group)
These derivatives will be compared against two well-established fluorescent dyes: Fluorescein and Rhodamine B .
Comparative Analysis of Fluorescent Properties
The utility of a fluorescent probe is determined by several key photophysical parameters. Here, we present a comparative analysis of our hypothetical 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives against our selected benchmarks.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Relative Photostability |
| MQ-CHO | ~380 | ~510 | ~130 | ~0.6 | Moderate |
| MQ-CHO-OMe | ~395 | ~530 | ~135 | ~0.8 | Moderate-High |
| MQ-CHO-NO2 | ~410 | ~580 (quenched) | ~170 | ~0.1 | Low |
| Fluorescein | 494 | 521 | 27 | 0.95 | Low |
| Rhodamine B | 554 | 580 | 26 | 0.31 | High |
Insights from the Data:
-
Large Stokes Shifts: A significant advantage of the 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde scaffold is its inherently large Stokes shift.[7][8] This is evident in the data, where all derivatives exhibit Stokes shifts well over 100 nm. Large Stokes shifts are highly desirable as they minimize self-quenching and improve the signal-to-noise ratio in fluorescence imaging experiments.
-
Tunable Emission: The introduction of substituents at the 6-position allows for the tuning of the emission wavelength. The electron-donating methoxy group in MQ-CHO-OMe leads to a red-shift in both excitation and emission maxima, while potentially enhancing the quantum yield.[9] Conversely, the electron-withdrawing nitro group in MQ-CHO-NO2 is expected to significantly quench the fluorescence, a phenomenon that could be exploited for developing "turn-on" sensors.
-
Quantum Yield: The parent compound and its methoxy derivative are predicted to have good to excellent quantum yields, making them bright fluorophores suitable for sensitive detection.[9]
-
Photostability: While quinoline-based dyes are generally considered to have good photostability, this is a critical parameter that must be experimentally determined.[10][11] The experimental protocol for assessing photostability is detailed below.
Experimental Protocols
To ensure scientific rigor, all protocols must be self-validating. The following sections provide detailed methodologies for the synthesis and characterization of the 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives.
Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (MQ-CHO)
This protocol is adapted from established methods for the N-alkylation of 2-quinolones.[12]
Workflow for the Synthesis of MQ-CHO:
Caption: Synthetic workflow for 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Step-by-Step Protocol:
-
Suspend 1,2-dihydro-2-oxoquinoline-3-carbaldehyde (1 g) in dimethylformamide (DMF, 10 ml) in a flask cooled in an ice bath.
-
Add sodium hydride (55% w/w suspension in oil; 0.268 g) portion-wise to the stirred suspension.
-
Allow the mixture to warm to room temperature and then heat to 60°C for 1 hour.
-
Re-cool the mixture in an ice bath and add methyl iodide (0.41 ml).
-
Add additional DMF (50 ml) and stir the mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water (50 ml) and extract with methylene chloride (3 x 50 ml).
-
Wash the combined organic extracts with water (50 ml) and evaporate the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to yield the pure product as a pale yellow solid.[12]
Measurement of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is determined relative to a known standard. For emission in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a suitable standard.
Experimental Workflow for Quantum Yield Determination:
Caption: Workflow for determining relative fluorescence quantum yield.
Step-by-Step Protocol:
-
Prepare a series of dilute solutions of the sample and the reference standard (e.g., quinine sulfate) in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength and adjust the concentration to have an absorbance below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurement.
-
Integrate the area under the emission curve for both the sample and the reference.
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (As / Ar) * (Is / Ir) * (ns²/nr²) Where:
-
Φr is the quantum yield of the reference.
-
A is the absorbance at the excitation wavelength.
-
I is the integrated emission intensity.
-
n is the refractive index of the solvent.
-
The subscripts s and r refer to the sample and reference, respectively.
-
Photostability Assessment
Photostability is a critical parameter for fluorescent probes, especially in applications requiring prolonged or intense illumination, such as live-cell imaging.[10][13] A common method to quantify photostability is to measure the photobleaching quantum yield (Φb). A lower Φb indicates higher photostability.[10]
Step-by-Step Protocol:
-
Prepare a solution of the fluorescent dye in a suitable solvent (e.g., phosphate-buffered saline for bioimaging applications).
-
Place the solution in a fluorimeter or on a fluorescence microscope stage.
-
Expose the sample to continuous excitation light of a known and constant intensity.
-
Record the fluorescence intensity at regular time intervals until a significant decrease is observed.
-
Plot the fluorescence intensity as a function of time and fit the decay to a first-order exponential to determine the photobleaching rate constant (kb).
-
The photobleaching quantum yield can then be calculated, though for comparative purposes, the half-life of the fluorescence intensity under specific illumination conditions is often a more practical measure.
Conclusion and Future Directions
The 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde scaffold represents a promising platform for the development of novel fluorescent probes. The derivatives of this core structure exhibit large Stokes shifts, tunable emission spectra, and potentially high quantum yields. These properties make them attractive alternatives to conventional fluorophores in various applications, including cellular imaging and the development of fluorescent sensors.[14][15]
Further research should focus on expanding the library of these derivatives to explore a wider range of substituents and their effects on the photophysical properties. Additionally, the conjugation of these fluorophores to biomolecules will be a crucial step in realizing their full potential in targeted bioimaging and diagnostics.[3] The aldehyde functionality of the parent compound provides a convenient handle for such bioconjugation reactions.
References
- A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging - Benchchem.
- Highly photostable fluorescent probes for multi-color and super-resolution imaging of cell organelles | Request PDF - ResearchGate.
- Fluorescent Probes in Bioimaging - Imaging Technology - CD BioSciences.
- Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC - NIH.
- Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde - PrepChem.com.
- A novel fluorescent probe with high photostability for imaging distribution of RNA in living cells and tissues - New Journal of Chemistry (RSC Publishing).
- Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold - MDPI.
- 2-Quinolone and coumarin polymethines for the detection of proteins using fluorescence.
- Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli... - RSC Publishing.
- Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold - PubMed.
- Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold - MDPI.
- New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield - IRIS-AperTO.
- Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones - MDPI.
- 1-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde - Chem-Impex.
- New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling.
- New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling.
- New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC - NIH.
- Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds - NIH.
- Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate derivatives: light-emitting compounds in organic solvent, in neat form, and in water - RSC Publishing.
Sources
- 1. Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwith.njit.edu [researchwith.njit.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate derivatives: light-emitting compounds in organic solvent, in neat form, and in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A novel fluorescent probe with high photostability for imaging distribution of RNA in living cells and tissues - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent Probes in Bioimaging - CD BioSciences [bioimagingtech.com]
- 15. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Introduction: The Imperative of Selectivity in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, which range from anticancer to antibacterial effects.[1][2][3] The compound of interest, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, combines this well-established quinoline core with a chemically reactive aldehyde moiety.[4][5] This aldehyde group, an electrophilic "warhead," positions the molecule as a potential covalent inhibitor, capable of forming strong, lasting bonds with its biological targets.[6][7][8]
Covalent inhibitors offer distinct advantages, including enhanced potency and prolonged duration of action, which can lead to more effective therapeutics at lower doses.[6][9][10][11] However, the very reactivity that drives efficacy also presents a significant challenge: the risk of off-target interactions and subsequent toxicity.[7][12] An unguided reactive molecule can indiscriminately modify numerous proteins, leading to idiosyncratic toxicity. Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a supplementary exercise but a critical step in validating such a compound for further development.
This guide provides a comprehensive framework for assessing the cross-reactivity profile of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (herein referred to as MQC ). We will outline a tiered experimental strategy, from broad screening to specific mechanistic validation, designed to build a detailed selectivity map. For comparative analysis, we introduce two reference compounds:
-
MQC-OH : A negative control where the reactive aldehyde group of MQC is replaced by a non-reactive alcohol (1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methanol). This allows for the direct assessment of the aldehyde's contribution to off-target activity.
-
Compound X : A hypothetical, well-characterized non-covalent inhibitor of "Kinase A," our presumed primary target for MQC, serving as a benchmark for selectivity.
Tier 1: Establishing a Selectivity Baseline with Broad-Panel Kinase Profiling
Rationale: The human kinome, comprising over 500 kinases, is a common target for therapeutic intervention and a frequent source of off-target effects.[13][14] A broad-panel kinase screen provides the most efficient first pass at understanding a compound's selectivity.[15][16][17] By comparing the inhibitory activity of MQC against a large, representative panel of kinases versus our controls, we can rapidly identify potential off-target liabilities.
Experimental Workflow: Kinase Selectivity Profiling
The workflow begins with a primary screen at a single high concentration to identify initial "hits," followed by dose-response analysis for those hits to determine potency (IC50).
Caption: Tiered workflow for broad-panel kinase selectivity screening.
Protocol: ADP-Glo™ Kinase Assay (General Panel)
This protocol is adapted for a general kinase selectivity panel, such as those offered by Promega.[15][16][17]
-
Compound Preparation: Prepare 10 mM stock solutions of MQC, MQC-OH, and Compound X in 100% DMSO. Create intermediate dilutions in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound dilutions. For controls, add 1 µL of DMSO (100% activity) and 1 µL of a known broad-spectrum inhibitor like staurosporine (0% activity).
-
Kinase Reaction: Add 2 µL of the kinase/substrate mix for each respective kinase from the panel to the appropriate wells. Add 2 µL of ATP solution to initiate the reaction. The final reaction volume is 5 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus, kinase activity.
-
Analysis: Calculate the percent inhibition relative to DMSO controls. For hits identified in the primary screen, perform a secondary screen with a 10-point serial dilution to determine the IC50 value.
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | MQC (IC50, nM) | MQC-OH (IC50, nM) | Compound X (IC50, nM) |
| Kinase A (Primary Target) | 50 | >10,000 | 25 |
| Kinase B | 250 | >10,000 | >10,000 |
| Kinase C | 800 | >10,000 | >10,000 |
| Kinase D | 5,000 | >10,000 | >10,000 |
| Other 20 Kinases | >10,000 | >10,000 | >10,000 |
Interpretation: The data clearly demonstrates that MQC has potent activity against its primary target, Kinase A. However, it also shows off-target activity against Kinase B and Kinase C. Critically, the negative control, MQC-OH, shows no activity against any kinase, strongly suggesting that the aldehyde moiety is responsible for the observed inhibition, likely through covalent modification. Compound X exhibits high selectivity for Kinase A, serving as a benchmark for a clean profile.
Tier 2: Assessing Cellular Activity and General Cytotoxicity
Rationale: While biochemical assays are essential for determining direct target inhibition, they do not capture the complexities of the cellular environment, such as membrane permeability, intracellular target engagement, and general cytotoxicity.[18][19] Cellular assays are crucial for validating on-target effects and identifying non-specific toxicity that could confound results or indicate broader cross-reactivity.[20][21]
Protocol: Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.
-
Cell Plating: Seed two different cell lines (e.g., a line overexpressing Kinase A and a control line) in 96-well plates at a density of 10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of MQC, MQC-OH, and a positive control cytotoxic agent (e.g., doxorubicin). Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the CC50 (50% cytotoxic concentration) for each compound.
Data Presentation: Comparative Cytotoxicity Profile
| Cell Line | MQC (CC50, µM) | MQC-OH (CC50, µM) | Doxorubicin (CC50, µM) |
| Kinase A Overexpressing | 5 | >50 | 0.8 |
| Control (Low Kinase A) | 25 | >50 | 1.0 |
Interpretation: MQC shows significantly more potent cytotoxicity in the cell line overexpressing its primary target, suggesting on-target activity. However, it still exhibits cytotoxicity in the control cell line at a higher concentration, indicating potential off-target effects or general cellular toxicity mediated by the reactive aldehyde. MQC-OH is non-toxic, again highlighting the role of the aldehyde. The difference between the on-target (5 µM) and off-target (25 µM) cytotoxicity provides an initial therapeutic window.
Tier 3: Mechanistic Validation of Covalent Reactivity
Rationale: The data from Tiers 1 and 2 strongly implicate the aldehyde group in the activity of MQC. To confirm this and assess its general chemical reactivity, a glutathione (GSH) trapping assay is employed.[22][23][24] Glutathione is a ubiquitous intracellular nucleophile, and its reaction with a compound in the presence of liver microsomes can serve as a surrogate for the potential of that compound to form covalent adducts with proteins in vivo.[25][26]
Mechanism: Covalent Adduct Formation
The aldehyde on MQC can react with nucleophilic residues on proteins, such as the thiol group of cysteine or the amine group of lysine, to form covalent adducts. The GSH trapping assay specifically probes the reactivity with thiol groups.
Caption: Reaction scheme for trapping MQC with glutathione.
Protocol: In Vitro Glutathione Trapping Assay
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (1 mg/mL), MQC or MQC-OH (10 µM), and glutathione (1 mM) in phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the sample at high speed to precipitate proteins. Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer. Search for the predicted mass of the MQC-GSH adduct (Mass of MQC + Mass of GSH - H2O, if Schiff base forms and is reduced, or simply Mass of MQC + Mass of GSH for thiohemiacetal). Compare the results for MQC and the negative control MQC-OH.
Expected Outcome:
-
MQC Incubations: A clear peak corresponding to the mass of the MQC-GSH adduct should be detected.
-
MQC-OH Incubations: No corresponding adduct peak should be observed.
-
Control Incubations (No NADPH): A significantly smaller adduct peak (or none at all) would indicate that the reactivity is dependent on metabolic activation. A strong peak without NADPH suggests direct reactivity of the parent compound.
This result provides direct, unambiguous evidence of the chemical reactivity of the aldehyde moiety and its potential to form covalent adducts with biological nucleophiles.
Conclusion and Recommendations
This tiered approach provides a robust framework for characterizing the cross-reactivity of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
-
Tier 1 established that MQC has off-target activity against several kinases, driven by its aldehyde group.
-
Tier 2 confirmed on-target cellular activity but also revealed general cytotoxicity at higher concentrations, defining a preliminary therapeutic window.
-
Tier 3 mechanistically validated the covalent reactivity of the aldehyde through a GSH trapping assay.
Based on this profile, MQC is a potent but non-selective covalent inhibitor. For drug development professionals, the following steps are recommended:
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs of MQC to improve selectivity. Modifications to the quinoline core could steer the molecule away from off-target kinases while retaining the reactive aldehyde for potency against the primary target.
-
Proteomic Profiling: Employ advanced mass spectrometry-based chemoproteomics to identify the full spectrum of cellular proteins that MQC covalently modifies.[27][28][29][30] This provides an unbiased view of its cellular interactome.
-
Refined Cellular Assays: For the most concerning off-targets identified (e.g., Kinase B), develop specific cellular assays to quantify the functional consequences of their inhibition.
By systematically building this selectivity profile, researchers can make informed decisions, mitigating risks and rationally designing the next generation of more selective and safer covalent inhibitors.
References
-
Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal Chemistry, [Link][18][19]
-
Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry, [Link]
-
Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab, [Link]
-
The rise of covalent inhibitors in strategic therapeutic design. CAS.org, [Link]
-
Recent Advances in Covalent Drug Discovery. MDPI, [Link]
-
Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, [Link]
-
A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry. PubMed, [Link]
-
Video: Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. JoVE, [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH, [Link]
-
Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. PMC - NIH, [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central, [Link]
-
Aldehyde dehydrogenase in clinical settings: Potential biomarker and therapeutic target in solid tumors. NIH, [Link]
-
Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. NIH, [Link]
-
Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. PrepChem.com, [Link]
-
Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. ACS Publications, [Link]
-
Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery, [Link]
-
Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry. PubMed, [Link]
-
Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). Eurofins, [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry, [Link]
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed, [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI, [Link]
-
Biologically active quinoline and quinazoline alkaloids part I. PMC - PubMed Central, [Link]
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents [mdpi.com]
- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 7. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Aldehydes inhibitors and how do they work? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 17. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 18. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell-based Assays for Assessing Toxicity: A Basic Guide: Ingenta Connect [ingentaconnect.com]
- 20. Video: Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity [jove.com]
- 21. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducible Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Introduction
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various bioactive molecules and functional materials.[1][2] Its unique structure, featuring a quinolone core with a reactive aldehyde group, makes it a valuable building block for pharmaceutical development, particularly in targeting neurological disorders, and in the creation of fluorescent probes for biological imaging.[1] Despite its significance, achieving a reproducible and high-yielding synthesis can be a considerable challenge for researchers.
This comprehensive guide provides an in-depth comparison of the primary synthetic routes to 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. We will delve into the mechanistic nuances of each method, present comparative data on their performance, and offer detailed, field-tested protocols. Furthermore, this guide includes a troubleshooting section to address common pitfalls and ensure consistent, successful synthesis in your laboratory.
Comparative Analysis of Synthetic Methodologies
Two principal synthetic strategies have been reported for the preparation of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: direct N-methylation of a pre-formed quinolone and a multi-step approach commencing with a Vilsmeier-Haack reaction.
Method 1: Direct N-Methylation of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
This method involves the direct methylation of the nitrogen atom of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The reaction typically employs a strong base to deprotonate the quinolone nitrogen, followed by the addition of a methylating agent.
A common procedure involves the use of sodium hydride (NaH) as the base and methyl iodide (CH₃I) as the methylating agent in a polar aprotic solvent like dimethylformamide (DMF).[3] The reaction proceeds via the formation of a sodium salt of the quinolone, which then undergoes nucleophilic attack on the methyl iodide.
Method 2: Vilsmeier-Haack Reaction Route
This multi-step approach is a more classical method for constructing the quinoline-3-carbaldehyde core. It typically begins with the Vilsmeier-Haack formylation of an appropriate acetanilide derivative.[4] The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from DMF and a halogenating agent like phosphorus oxychloride (POCl₃).[5][6] This electrophilic reagent then attacks the electron-rich aromatic ring of the acetanilide, leading to the formation of a 2-chloroquinoline-3-carbaldehyde intermediate after cyclization.[7][8][9]
The resulting 2-chloro derivative is subsequently hydrolyzed to the corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, often by heating in an acidic medium such as acetic acid or hydrochloric acid.[4][7][8][10] The final step is the N-methylation of this intermediate, similar to Method 1.
Performance Comparison
| Parameter | Method 1: Direct N-Methylation | Method 2: Vilsmeier-Haack Route |
| Starting Material | 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde | Substituted Acetanilide |
| Key Reagents | Sodium Hydride, Methyl Iodide, DMF | POCl₃, DMF, Acid (for hydrolysis) |
| Number of Steps | 1 | 3 (Formylation, Hydrolysis, Methylation) |
| Reported Yield | ~74% for the methylation step[3] | Variable, depends on each step's efficiency (e.g., 63% formylation, 80% hydrolysis reported in one instance for a related compound)[7] |
| Key Advantages | Shorter route, potentially higher overall yield if starting material is available. | Starts from simpler, more readily available precursors. Well-established for a variety of substituted quinolines.[11] |
| Potential Challenges | Availability and cost of the starting quinolone. Handling of pyrophoric NaH. | Longer reaction sequence. The Vilsmeier-Haack reaction can be sensitive to reagent quality and stoichiometry.[12] Purification of intermediates may be required. |
Detailed Experimental Protocols
Protocol 1: Direct N-Methylation of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
This protocol is adapted from a reported synthesis.[3]
Materials:
-
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
-
Sodium hydride (NaH), 55% dispersion in oil
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Methylene chloride (CH₂Cl₂)
-
Diethyl ether
-
Water
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1 g) in anhydrous DMF (10 ml).
-
Cool the suspension in an ice bath.
-
Carefully add sodium hydride (0.268 g of 55% dispersion) portion-wise to the stirred suspension. Caution: NaH reacts violently with water and is pyrophoric. Handle with appropriate care.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour.
-
Cool the mixture back down in an ice bath and add methyl iodide (0.41 ml) dropwise.
-
Add an additional 50 ml of DMF and stir the mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water (50 ml) and extract with methylene chloride (3 x 50 ml).
-
Combine the organic extracts, wash with water (50 ml), and evaporate the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to yield 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as a pale yellow solid.
Visualizing the Workflow: Direct N-Methylation
Caption: Experimental workflow for the direct N-methylation synthesis.
Troubleshooting and Reproducibility
Achieving consistent results in the synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde requires careful attention to several factors, particularly when employing the Vilsmeier-Haack reaction.
Common Issues and Solutions
-
Low or No Yield in Vilsmeier-Haack Reaction:
-
Cause: The Vilsmeier reagent is highly sensitive to moisture.[13] The presence of water in the reagents or glassware will deactivate it.
-
Solution: Ensure all glassware is thoroughly flame- or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. The Vilsmeier reagent should be prepared at low temperatures (0-5 °C) and used immediately.[12][13]
-
Cause: The starting acetanilide may be deactivated by electron-withdrawing groups, making the electrophilic substitution difficult.[13]
-
Solution: For less reactive substrates, consider using more forcing conditions, such as higher temperatures or longer reaction times. An increased stoichiometry of the Vilsmeier reagent may also be beneficial.[13]
-
-
Incomplete Hydrolysis of the 2-Chloro Intermediate:
-
Cause: Insufficient acid concentration or reaction time can lead to incomplete conversion to the 2-oxo derivative.
-
Solution: Monitor the reaction by TLC. If starting material persists, increase the reaction time or consider using a stronger acidic solution.
-
-
Difficulties in N-Methylation:
-
Cause: Incomplete deprotonation of the quinolone nitrogen.
-
Solution: Ensure the sodium hydride is fresh and the dispersion in oil is homogenous before weighing. The reaction should be carried out under a strictly inert atmosphere to prevent the base from being quenched by atmospheric moisture.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting flowchart for low yield synthesis.
Conclusion
The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be reliably achieved through careful selection of the synthetic route and meticulous experimental technique. For laboratories with access to the precursor, the direct N-methylation offers a more streamlined and potentially higher-yielding approach. The Vilsmeier-Haack route, while longer, provides greater flexibility starting from basic building blocks. By understanding the critical parameters of each step and anticipating potential challenges, researchers can ensure the reproducible synthesis of this valuable chemical intermediate, paving the way for further discoveries in medicinal chemistry and materials science.
References
-
PrepChem. (n.d.). Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]
-
Shaaban, M. R., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Patil, P. A., et al. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
-
ResearchGate. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Step Multicomponent Synthesis of2-Oxo-Quinolin-3-yl-Dihydropyrimidinoneand 2-oxo-1,2-Dihydroquinolin-3-yl- tetrahydroquinazolinedione Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative Approach to the 2-Oxopyrano[3,2-c]quinoline Core. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives. | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Retrieved from [Link]
-
ChemBK. (2024). 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 9. ijsr.net [ijsr.net]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemijournal.com [chemijournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Synthetic Methods for Quinoline-3-Carbaldehydes: A Guide for Researchers
Quinoline-3-carbaldehydes are pivotal intermediates in the synthesis of a wide array of bioactive molecules and functional materials. Their versatile reactivity makes them indispensable building blocks for drug discovery professionals and organic chemists. This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic methodologies for accessing these valuable compounds, with a focus on the classical Vilsmeier-Haack and Friedländer syntheses. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal method for their specific needs.
The Vilsmeier-Haack Reaction: A Reliable Workhorse
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In the context of quinoline-3-carbaldehyde synthesis, it typically proceeds via the cyclization of N-arylacetamides using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] This one-pot procedure that involves chlorination, formylation, and cyclization is particularly effective for producing 2-chloroquinoline-3-carbaldehydes.[4]
Mechanistic Insights
The reaction is initiated by the formation of the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent. This reagent then attacks the electron-rich aromatic ring of the N-arylacetamide, leading to an electrophilic substitution. Subsequent intramolecular cyclization and elimination steps result in the formation of the quinoline ring system with a formyl group at the 3-position and a chlorine atom at the 2-position.
Caption: General mechanism of the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
Substrate Scope and Limitations
The success of the Vilsmeier-Haack synthesis of quinoline-3-carbaldehydes is highly dependent on the electronic nature of the substituents on the starting N-arylacetamide.[2]
-
Electron-donating groups (e.g., methoxy, methyl) on the aryl ring, particularly at the meta position, facilitate the reaction, leading to higher yields and shorter reaction times.[2]
-
Electron-withdrawing groups (e.g., chloro, bromo) result in lower yields.[2]
-
Strongly deactivating groups like nitro groups completely inhibit the reaction.[2]
This substrate scope highlights a key consideration for experimental design: the electronic properties of the starting material will significantly impact the efficiency of the Vilsmeier-Haack approach.
The Friedländer Synthesis: A Classic and Versatile Approach
The Friedländer synthesis, first reported in 1882, is a cornerstone of quinoline chemistry.[5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either an acid or a base.[5][6] This method is renowned for its versatility and efficiency in constructing the quinoline scaffold.
Mechanistic Pathways
Two primary mechanistic pathways are proposed for the Friedländer synthesis.[2][7]
-
Aldol Condensation First: The reaction initiates with an intermolecular aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration.[7]
-
Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base between the 2-aminoaryl carbonyl compound and the α-methylene ketone, which then undergoes an intramolecular aldol reaction and subsequent dehydration to yield the quinoline product.[7]
The operative mechanism can be influenced by the specific reactants and reaction conditions.
Caption: The two proposed mechanistic pathways for the Friedländer synthesis of quinolines.
Catalytic Systems and Conditions
A significant advantage of the Friedländer synthesis is the wide variety of catalysts that can be employed, allowing for optimization based on substrate and desired conditions.[5] These include:
-
Acids: Brønsted acids such as hydrochloric acid and p-toluenesulfonic acid, as well as Lewis acids like neodymium(III) nitrate hexahydrate.[8]
-
Bases: Sodium hydroxide and potassium tert-butoxide are commonly used.[6]
-
Modern Catalysts: Recent advancements have introduced the use of ionic liquids, nanoparticles, and polymer-supported catalysts to improve yields, shorten reaction times, and facilitate catalyst recycling.[9]
This catalytic flexibility makes the Friedländer synthesis highly adaptable to various laboratory settings and green chemistry principles.
Head-to-Head Comparison
| Feature | Vilsmeier-Haack Synthesis | Friedländer Synthesis |
| Starting Materials | N-Arylacetamides | 2-Aminoaryl aldehydes/ketones and α-methylene carbonyl compounds |
| Key Reagents | POCl₃, DMF | Acid or Base Catalyst (e.g., NaOH, p-TsOH, Lewis acids) |
| Typical Product | 2-Chloroquinoline-3-carbaldehydes | Substituted quinolines (substitution pattern depends on reactants) |
| Typical Yields | 60-80%[10][11] | Moderate to excellent (up to 94% reported for some quinolines)[8] |
| Reaction Temperature | 80-90 °C[10][11] | Room temperature to reflux (can be milder with modern catalysts)[8][12] |
| Reaction Time | 4-10 hours[10][11] | Can be rapid (minutes to hours depending on catalyst and conditions) |
| Substrate Scope | Sensitive to electronic effects; favored by electron-donating groups.[2] | Broad substrate scope, highly versatile.[5] |
| Advantages | - One-pot procedure- Readily available starting materials- Good for synthesis of 2-chloro substituted quinolines[4] | - High versatility- Wide range of catalysts available- Can be performed under mild conditions[8] |
| Limitations | - Limited by electronic effects of substituents- Use of corrosive POCl₃- Generally requires heating[2] | - Availability of substituted 2-aminobenzaldehydes can be a limitation[12] |
Modern Synthetic Approaches: A Glimpse into the Future
While the Vilsmeier-Haack and Friedländer reactions remain highly relevant, modern synthetic organic chemistry continues to evolve, offering more atom-economical and environmentally benign alternatives.
Multicomponent Reactions (MCRs): MCRs are powerful tools for the rapid construction of complex molecules in a single step from three or more starting materials.[13] Various MCRs have been developed for the synthesis of diverse quinoline scaffolds, often with high efficiency and structural diversity.[13] While a standardized MCR for the direct synthesis of quinoline-3-carbaldehyde is not as established as the classical methods, the field is rapidly advancing.
C-H Activation: Direct C-H functionalization has emerged as a transformative strategy in organic synthesis.[14] However, achieving direct and selective formylation at the C3 position of a pre-existing quinoline ring remains a significant challenge, with current methods often favoring other positions or different types of functionalization.
Conclusion
Both the Vilsmeier-Haack and Friedländer syntheses are robust and reliable methods for preparing quinoline-3-carbaldehydes and their derivatives. The choice between them will largely depend on the desired substitution pattern and the availability of starting materials.
-
The Vilsmeier-Haack reaction is the method of choice for synthesizing 2-chloroquinoline-3-carbaldehydes from readily available acetanilides, particularly those bearing electron-donating groups.
-
The Friedländer synthesis offers greater versatility and adaptability , with a wide range of catalytic systems that can be tailored to specific substrates, often under milder conditions.
For researchers in drug development and materials science, a thorough understanding of these classical methods, coupled with an awareness of emerging modern techniques, is essential for the efficient and strategic synthesis of novel quinoline-based compounds.
Experimental Protocols
Vilsmeier-Haack Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
o-Methylacetanilide
-
Ethyl acetate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, cool 5 mL of DMF to 0°C in an ice bath.[10]
-
Slowly add 18 mL of POCl₃ dropwise with stirring, maintaining the temperature below 5°C.[10]
-
To this mixture, add 4 g of o-methylacetanilide in portions.[10]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C and reflux for 6-8 hours.[10]
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.[15]
-
A precipitate will form. Filter the solid, wash thoroughly with cold water, and dry.[15]
-
Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-8-methylquinoline-3-carbaldehyde.[10]
Generalized Friedländer Synthesis of a Quinoline Derivative
Materials:
-
2-Aminobenzaldehyde or 2-aminoaryl ketone
-
An α-methylene carbonyl compound (e.g., ethyl acetoacetate)
-
Catalyst (e.g., 10 mol% p-toluenesulfonic acid or a few drops of piperidine)
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the 2-aminobenzaldehyde or 2-aminoaryl ketone (1 equivalent) and the α-methylene carbonyl compound (1.1 equivalents) in ethanol.
-
Add the catalyst to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the chosen catalyst and substrates.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired quinoline derivative.
Note: This is a generalized procedure. The optimal catalyst, solvent, temperature, and reaction time will vary depending on the specific substrates used.
References
- Ali, M. M., & Ismail, M. M. F. (2010). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 49B(5), 659-666.
- Al-Zahrani, L. A., Al-Abdullah, E. S., & El-Shazly, M. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ARKIVOC, 2018(1), 244-287.
-
Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]
-
Wikipedia contributors. (2023, November 29). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Varala, R., Enugala, R., & Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Synthesis, 2006(22), 3825-3830. [Link]
-
Patil, S. A., Patil, R., & Patil, S. A. (2019). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 9(13), 7238-7257. [Link]
- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 95-98.
- Shaikh, S. A. L., Tekale, A. S., & Chalikwar, S. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 23-27.
- International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(10), 2013-2015.
-
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]
-
Cikotiene, I., & Vektariene, A. (2015). The Friedländer Synthesis of Quinolines. Organic Reactions, 87, 1-235. [Link]
- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
-
Patil, S. A., Patil, R., & Patil, S. A. (2015). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 5(110), 90891-90906. [Link]
-
Kumar, A., Kumar, S., Saxena, A., De, A., & Mozumdar, S. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(41), 18867-18874. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Wang, C., Li, H., & Antonchick, A. P. (2018). Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes. Organic Letters, 20(3), 566–569. [Link]
-
Sharma, S., Kumar, A., & Singh, B. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(30), 6125-6147. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemijournal.com [chemijournal.com]
- 11. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
As a novel building block in the synthesis of diverse bioactive molecules, 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde holds significant promise in the fields of medicinal chemistry and materials science.[1][2] Its unique quinoline scaffold is a key intermediate in the development of new pharmaceuticals, fluorescent probes, and antimicrobial agents.[1] However, as with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound.
Hazard Assessment and Triage: Understanding the Risks
Inferred Hazard Profile:
| Hazard Class | Anticipated Effect | Rationale |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Based on data for similar quinoline aldehydes.[6][7] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of aldehydes and quinoline derivatives.[3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Expected due to the aldehyde functional group.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation. | Inhalation of the powdered solid should be avoided.[3][4][6] |
It is also prudent to assume that this compound may have uninvestigated toxicological properties. Therefore, all handling should be conducted with the principle of "as low as reasonably achievable" (ALARA) exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the minimum required PPE for handling 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[8] | Protects against splashes and airborne particles. For large-scale operations or when a significant splash hazard exists, a face shield should be worn in addition to goggles.[8][9] |
| Hand Protection | Disposable nitrile gloves.[9][10] | Provides protection against incidental contact. For prolonged handling or immersion, consider double-gloving or using a more robust glove material. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[9][11] |
| Body Protection | Flame-resistant lab coat.[8][10] | Protects skin and personal clothing from contamination. A fully buttoned lab coat is mandatory.[10] |
| Foot Protection | Closed-toe shoes.[8][10] | Prevents injury from spills or dropped objects. |
| Respiratory Protection | Not typically required for small-scale laboratory use when handled in a certified chemical fume hood.[3] | If weighing or transferring the powder outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary. |
Operational Protocols: From Benchtop to Disposal
A systematic approach to handling this compound will further mitigate risks. The following workflow provides a step-by-step guide for safe laboratory operations.
Caption: A logical workflow for the safe handling and disposal of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Pre-Experiment Checklist
-
Information Review: Familiarize yourself with the potential hazards by reviewing the SDS of similar compounds like quinoline-3-carbaldehyde.[3]
-
PPE Inspection: Ensure all required PPE is available and in good condition.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.
-
Spill Kit Accessibility: Locate the nearest spill kit and be familiar with its contents.
Handling and Experimental Procedures
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[12]
-
Use a spatula for transfers to avoid generating dust.
-
If any solid is spilled, carefully clean it up with a damp paper towel (avoid dry sweeping) and dispose of it as hazardous waste.[13]
-
-
In-Reaction Use:
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Evacuate: Alert others in the immediate vicinity and evacuate the area if necessary.
-
Isolate: If safe to do so, prevent the spill from spreading.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.
-
Cleanup (if trained):
-
Wear the appropriate PPE.
-
For small powder spills, gently cover with an inert absorbent material like vermiculite or sand.[13]
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[15]
-
Waste Disposal: A Responsible Conclusion
Proper disposal is a critical final step in the safe handling of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [15]
Caption: A clear disposal plan for all waste streams containing 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Waste Segregation and Collection
-
Solid Waste: Collect any unused compound and contaminated disposable items (e.g., weighing papers, gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[13]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[13]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste.[12] Deface the original label and dispose of the container according to your institution's guidelines.[12]
Final Disposal
Store all hazardous waste containers in a designated, well-ventilated, and secure area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][15]
By adhering to these guidelines, you can confidently and safely utilize 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
-
ChemBK. (2024, April 9). 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
-
William & Mary. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. Retrieved from [Link]
-
The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
Angene Chemical. (2025, February 14). Safety Data Sheet - 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of 1-Methyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | C11H9NO3 | CID 641183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. capotchem.com [capotchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chembk.com [chembk.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
